6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25ClN4O7/c1-32(44-30(40)22-15-9-4-10-16-22)25(43-29(39)21-13-7-3-8-14-21)23(17-41-28(38)20-11-5-2-6-12-20)42-31(32)37-19-36-24-26(33)34-18-35-27(24)37/h2-16,18-19,23,25,31H,17H2,1H3/t23-,25-,31-,32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZDBTSFULCQHJ-KHWZNAFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25ClN4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis pathway of 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine
An In-Depth Technical Guide to the Synthesis of 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine
Abstract
This guide provides a comprehensive technical overview of the synthetic pathway for this compound, a pivotal intermediate in the development of modified nucleoside analogs. 2'-C-methylnucleosides represent a cornerstone in antiviral research, demonstrating potent activity against various RNA viruses, including the Hepatitis C virus (HCV).[1][2][3] The title compound serves as a versatile scaffold, enabling further chemical elaborations at the C6 position of the purine ring to generate diverse libraries of potential therapeutic agents.[4][5] This document details the strategic synthesis of the requisite 2-C-methyl ribofuranosyl donor, elucidates the mechanism and execution of the critical Vorbrüggen glycosylation reaction, and offers field-proven insights into process optimization and troubleshooting.
Introduction: The Strategic Importance of 2'-C-Methylnucleosides
The pursuit of effective antiviral therapies has identified the viral RNA-dependent RNA polymerase (RdRp) as a prime target. Nucleoside analogs that can be intracellularly converted to their triphosphate form can act as chain terminators during viral RNA synthesis, effectively halting replication. Among these, analogs featuring a methyl group at the 2'-carbon of the ribose sugar, such as 2'-C-methyladenosine and 2'-C-methylguanosine, have shown significant promise as potent and selective inhibitors of the HCV NS5B polymerase.[1]
The synthesis of these complex molecules requires a robust and convergent strategy. A key approach involves the late-stage introduction of various functionalities onto a common purine intermediate. This compound is an ideal precursor for this purpose. The chloro-substituent at the C6 position acts as an effective leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols) to afford a multitude of C6-substituted purine nucleoside analogs. This guide focuses on the precise chemical steps required to construct this high-value intermediate.
Retrosynthetic Analysis and Overall Strategy
A logical retrosynthetic approach simplifies the synthesis into two primary challenges: the construction of a suitably protected and activated 2-C-methyl ribose donor and the stereoselective coupling of this sugar with the 6-chloropurine base.
Caption: Retrosynthetic pathway for the target nucleoside.
The forward synthesis, therefore, involves two major phases:
-
Preparation of the Glycosyl Donor: A multi-step synthesis starting from a commercially available sugar (e.g., D-ribose or D-glucose) to produce an activated 2-C-methyl ribofuranose derivative.[6][7]
-
N-Glycosylation: A Lewis acid-catalyzed condensation reaction between the glycosyl donor and silylated 6-chloropurine to form the crucial C-N bond with the desired N9 regioselectivity and β-stereochemistry.
Part I: Synthesis of the Glycosyl Donor
The efficacy of the core glycosylation step is highly dependent on the quality and structure of the sugar donor. The chosen donor, 1-O-acetyl-2,3,5-tri-O-benzoyl-2-C-methyl-β-D-ribofuranose , incorporates several key design features:
-
Benzoyl (Bz) Protecting Groups: These are robust, crystalline, and their electron-withdrawing nature enhances the stability of the glycosyl donor.
-
2-C-Methyl Group: This key modification is central to the biological activity of the final nucleoside analogs.
-
Anomeric Acetate: This serves as an effective leaving group upon activation with a Lewis acid, facilitating the formation of the key oxocarbenium ion intermediate.
While multiple routes exist starting from D-glucose or D-ribose, a representative pathway involves the initial preparation of a 2-C-methyl-D-ribofuranose derivative, followed by protection and acetylation.[6]
Experimental Protocol: Synthesis of 1,2,3,5-tetra-O-benzoyl-2-C-methyl-D-ribofuranose (Precursor to Acetate Donor)
This protocol is adapted from established methodologies for the synthesis of 2'-C-branched ribonucleosides.[8]
-
Preparation of a 2-C-methyl-ribonolactone: Starting from D-glucose or D-ribose, prepare the corresponding 2-C-methyl-D-ribonic-γ-lactone via established multi-step procedures.[9]
-
Reduction and Protection: The lactone is reduced (e.g., with a selective reducing agent like LiAl(OtBu)₃H) to the corresponding lactol.
-
Benzoylation: The crude lactol is then per-benzoylated. To a solution of the lactol in pyridine or a mixture of CH₂Cl₂ and Et₃N at 0°C, add benzoyl chloride (BzCl) dropwise. The reaction is typically stirred at room temperature overnight.
-
Work-up and Purification: The reaction is quenched with water or saturated NaHCO₃ solution. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine. After drying over Na₂SO₄ and concentration, the crude product is purified by silica gel column chromatography to yield the perbenzoylated 2-C-methyl-ribofuranose.
-
Acetylation (Conversion to Glycosyl Donor): The perbenzoylated sugar can be converted to the 1-O-acetyl donor by reaction with acetic anhydride in the presence of an acid catalyst.[10]
Part II: The Core Directive - Vorbrüggen N-Glycosylation
The formation of the C-N glycosidic bond is achieved via the Vorbrüggen glycosylation, a cornerstone of modern nucleoside synthesis. This reaction provides excellent yields and, critically, high stereocontrol, favoring the formation of the desired β-anomer.
Mechanistic Rationale
The reaction proceeds through several key stages:
-
Silylation of Nucleobase: 6-chloropurine is rendered more soluble and nucleophilic by silylation with an agent like N,O-Bis(trimethylsilyl)acetamide (BSA) or by using a base like DBU to promote reaction with a trimethylsilyl source.
-
Formation of the Oxocarbenium Ion: The Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), activates the glycosyl donor by abstracting the anomeric acetate. This generates a resonance-stabilized oxocarbenium ion intermediate.
-
Nucleophilic Attack: The silylated N9 atom of the purine attacks the anomeric carbon of the oxocarbenium ion. The absence of a participating group at C2' means anchimeric assistance is not a factor; the attack generally occurs from the sterically less hindered α-face, leading to the formation of the β-glycosidic bond.[1]
-
Deprotection: The silyl group is subsequently removed during work-up.
Caption: Simplified workflow of the Vorbrüggen glycosylation.
Controlling Regioselectivity: The N9 vs. N7 Challenge
A critical consideration in purine glycosylation is controlling the site of attachment. Both the N9 and N7 positions of the purine ring are nucleophilic, potentially leading to a mixture of regioisomers. For most biological applications, the N9 isomer is desired. The Vorbrüggen conditions, particularly the use of Friedel-Crafts type catalysts like TMSOTf or SnCl₄, generally favor the formation of the thermodynamically more stable N9 isomer.[11][12][13] In the specific case of coupling with the 2-C-methyl ribose donor, high selectivity for the N9-β-anomer has been reported.[1]
Experimental Protocol: Glycosylation
This protocol is based on a highly efficient method reported for the synthesis of related 2'-C-methyl nucleosides.[1]
-
Preparation: To a solution of 6-chloropurine (1.0 eq) and the glycosyl donor (1.1-1.2 eq) in anhydrous acetonitrile (MeCN), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).
-
Cooling and Catalyst Addition: Cool the mixture to -78°C. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 eq) dropwise.
-
Reaction: After addition, allow the reaction to warm to room temperature and then heat to 80°C for approximately 5 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.
-
Quenching and Work-up: Cool the reaction to room temperature and quench by adding it to a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
| Reagent/Component | Function | Typical Molar Eq. | Key Considerations |
| 6-Chloropurine | Nucleobase | 1.0 | Must be anhydrous. |
| Glycosyl Donor | Ribose source | 1.1 - 1.2 | A slight excess ensures full conversion of the nucleobase. |
| Acetonitrile (MeCN) | Solvent | - | Must be anhydrous. With unreactive nucleobases, MeCN can sometimes act as a competing nucleophile.[9][14] |
| DBU | Base | 1.5 | Promotes in situ silylation and neutralizes generated acids. |
| TMSOTf | Lewis Acid Catalyst | 1.5 | Highly moisture-sensitive. Addition at low temperature can improve yields.[1] |
Table 1: Key Reagents and Conditions for the Glycosylation Reaction.
Conclusion and Future Outlook
The synthesis outlined in this guide provides a reliable and high-yielding pathway to this compound. The strategic use of the Vorbrüggen glycosylation ensures excellent control over both regio- and stereochemistry, delivering the desired N9-β-nucleoside. This intermediate is primed for further derivatization, offering medicinal chemists a powerful platform for the discovery of novel 2'-C-methylnucleoside analogs as potential antiviral therapeutics. The principles and protocols described herein are foundational for researchers in drug development and synthetic organic chemistry.
References
-
Eldrup, A. B., Allerson, C. R., Bennett, C. F., et al. (2004). Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. National Institutes of Health. [Link]
-
Guniš, J., Tloušt'ová, E., Zgarbová, M., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. ACS Publications. [Link]
-
Beigelman, L. N., Ermolinsky, B. S., Gurskaya, G. V., et al. (1987). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose. Carbohydrate Research. [Link]
-
Guniš, J., Tloušt'ová, E., Zgarbová, M., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. PubMed. [Link]
-
Mikhailov, S. N., Efimtseva, E. V., & Beigelman, L. N. (2002). Synthesis of 2‐Deoxy‐2‐Fluoro‐2‐C‐Methyl‐D‐Ribofuranoses. Request PDF. [Link]
-
Guniš, J., Tloušt'ová, E., Zgarbová, M., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. ResearchGate. [Link]
-
de Castro, S., Tose, L. V., de Souza, A. M., et al. (2022). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry. [Link]
- Livzon Group Changzhou Kony Pharma. (2012). Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
- Li, J., et al. (2018). Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose.
-
Wikipedia contributors. (2023). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Wikipedia. [Link]
-
Amer, A. & Kaufman, T. S. (2014). How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose? ResearchGate. [Link]
-
Çetinkaya, Y. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. [Link]
-
Singh, R., & Seela, F. (2017). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry. [Link]
-
de Castro, S., Tose, L. V., de Souza, A. M., et al. (2022). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. PMC - NIH. [Link]
-
Pierra, C., Amador, A., Benzaria, S., et al. (2006). 2'-C-Methyl Branched Pyrimidine Ribonucleoside Analogues: Potent Inhibitors of RNA Virus Replication. ResearchGate. [Link]
-
Kumar, S., & Sharma, V. K. (2018). Synthesis and multiple incorporations of 2′-O-methyl-5-formylcytidine into oligoribonucleotides for chemical functionalization. University of Cambridge. [Link]
-
Carroll, S. S., Tomassini, J. E., Bosserman, M., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2′-Modified Nucleoside Analogs. Journal of Biological Chemistry. [Link]
-
PCR Society. This compound. PCR Society. [Link]
- Livzon Group Changzhou Kony Pharma. (2012). Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
-
Kamal, A., Reddy, K. S. N., Prasad, B. R., et al. (2008). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. ResearchGate. [Link]
- Whalen, D. L. (1998). Synthesis of l-ribose and 2-deoxy l-ribose.
-
Tanaka, H., Matsuda, A., & Miyasaka, T. (1986). Synthesis of 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-(1-nonynyl)purine. Chemical & Pharmaceutical Bulletin. [Link]
-
Revankar, G. R., & Robins, R. K. (1993). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link]
-
Clark, J. L., Hollecker, L., Mason, J. C., et al. (2005). Synthesis of 9-(2-beta-C-methyl-beta-d-ribofuranosyl)-6-substituted purine derivatives as inhibitors of HCV RNA replication. PubMed. [Link]
-
CD BioGlyco. 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-purine. CD BioGlyco. [Link]
-
Stepanova, M. A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. [Link]
-
Ghorai, M. K., et al. (2021). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. PMC - NIH. [Link]
Sources
- 1. Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound | PCR Society [pcrsociety.org]
- 5. Synthesis of 9-(2-beta-C-methyl-beta-d-ribofuranosyl)-6-substituted purine derivatives as inhibitors of HCV RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. madridge.org [madridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
An In-depth Technical Guide to the Physicochemical Properties of 2'-C-methyl-6-chloropurine Benzoylated Nucleoside
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 2'-C-methyl-6-chloropurine benzoylated nucleoside, a key intermediate in the synthesis of novel nucleoside analogs with potential therapeutic applications. Drawing upon established principles of nucleoside chemistry and data from closely related analogs, this document offers field-proven insights into the synthesis, purification, characterization, and stability of this important compound.
Introduction: Significance in Nucleoside Analog Development
Modified nucleosides are a cornerstone of antiviral and anticancer drug discovery. The introduction of modifications to the sugar moiety or the nucleobase can profoundly impact the biological activity, metabolic stability, and pharmacokinetic profile of these compounds. The 2'-C-methyl substitution on the ribose sugar is a particularly noteworthy modification, as it can confer enhanced stability against enzymatic degradation and is a feature of several potent antiviral agents.
The 6-chloropurine base serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents at this position through nucleophilic substitution reactions. Benzoyl groups are commonly employed as protecting groups for the hydroxyl functions of the sugar moiety during synthesis. They offer the advantage of being stable under a range of reaction conditions while being readily removable during the final stages of a synthetic sequence.
This guide focuses on the tribenzoylated form of 2'-C-methyl-6-chloropurine nucleoside, a crucial, isolable intermediate in the path toward novel therapeutic candidates. Understanding its physicochemical properties is paramount for optimizing its synthesis, purification, and subsequent chemical transformations.
Molecular Structure and Key Features
The core structure of the topic compound, formally named 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine, is presented below. A related analog, 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine, has a reported molecular formula of C₃₂H₂₅ClN₄O₇ and a molecular weight of 613.02 g/mol .
Diagram: Molecular Structure of 2'-C-methyl-6-chloropurine Benzoylated Nucleoside
Caption: Key structural features of the target molecule.
Synthesis and Purification
The synthesis of 2'-C-methyl-6-chloropurine benzoylated nucleoside typically involves a multi-step process, leveraging established methodologies in nucleoside chemistry. The following represents a generalized, yet field-proven, workflow.
Synthesis of the Ribose Moiety
The synthesis often commences with a commercially available starting material, which is then subjected to a series of modifications to introduce the 2'-C-methyl group.
Glycosylation
The key step in forming the nucleoside is the coupling of the modified sugar with the 6-chloropurine base. A common and effective method is the Vorbrüggen glycosylation.
Diagram: Synthetic Workflow
Caption: Generalized synthetic and purification workflow.
Experimental Protocol: Vorbrüggen Glycosylation
-
Preparation: The benzoylated 2'-C-methylribose derivative is silylated, typically with N,O-bis(trimethylsilyl)acetamide (BSA), to enhance its reactivity.
-
Coupling: The silylated sugar is then reacted with 6-chloropurine in an appropriate solvent, such as acetonitrile.
-
Catalysis: A Lewis acid catalyst, commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added to promote the condensation reaction.
-
Work-up and Purification: The reaction mixture is quenched, and the crude product is purified using column chromatography on silica gel to isolate the desired β-anomer.
The use of benzoyl protecting groups is advantageous as they are crystalline and aid in the purification of intermediates.
Purification
Due to the complexity of the reaction mixture, chromatographic purification is essential.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common mobile phase system for eluting the product.
-
Monitoring: The progress of the purification is monitored by thin-layer chromatography (TLC).
Physicochemical Properties
A thorough understanding of the physicochemical properties is critical for handling, storage, and further reactions of this compound.
Physical State and Appearance
Benzoylated nucleosides are generally white to off-white crystalline solids or amorphous foams.
Solubility
The solubility profile is dictated by the presence of the three bulky, lipophilic benzoyl groups.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-polar Aprotic | Hexanes, Toluene | Low | The purine core and the glycosidic linkage introduce polarity. |
| Polar Aprotic | Dichloromethane, Chloroform, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | High | These solvents can effectively solvate the polar and non-polar regions of the molecule. |
| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The large benzoyl groups significantly reduce the ability of the molecule to form hydrogen bonds with protic solvents. |
Note: This table is based on the general solubility of benzoylated nucleosides.
Stability
The stability of the 2'-C-methyl-6-chloropurine benzoylated nucleoside is influenced by several factors.
-
pH Stability:
-
Acidic Conditions: The glycosidic bond is susceptible to cleavage under acidic conditions. The benzoyl ester linkages can also undergo hydrolysis, albeit at a slower rate than under basic conditions.
-
Basic Conditions: The benzoyl ester groups are readily cleaved by base-catalyzed hydrolysis. Strong basic conditions, such as treatment with sodium methoxide in methanol or ammonia in methanol, are standard procedures for debenzoylation.[1] The 6-chloro substituent can also be susceptible to displacement by hydroxide or other nucleophiles at elevated temperatures or with strong bases.
-
-
Thermal Stability: While specific data is not available, benzoylated nucleosides are generally stable at room temperature when stored in a dry environment. Decomposition can occur at elevated temperatures.
Experimental Protocol: Debenzoylation
-
Reagents: A solution of ammonia in methanol (typically 7N) is a common reagent for the removal of benzoyl groups.
-
Procedure: The benzoylated nucleoside is dissolved in the methanolic ammonia solution and stirred at room temperature.
-
Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.
-
Work-up: The solvent is removed under reduced pressure, and the deprotected nucleoside is purified.
Analytical Characterization
A combination of spectroscopic techniques is employed to confirm the identity and purity of the 2'-C-methyl-6-chloropurine benzoylated nucleoside.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the purine protons (H-2 and H-8), the anomeric proton (H-1'), the other sugar protons, the 2'-C-methyl group, and the aromatic protons of the benzoyl groups. The coupling patterns of the sugar protons are crucial for confirming the stereochemistry of the ribose moiety.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the purine ring, the sugar, the methyl group, and the benzoyl groups (including the carbonyl carbons).
Note: While specific spectral data for the target molecule is not publicly available, the expected chemical shift ranges are well-established for similar nucleoside analogs.[2][3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition. The mass spectrum is expected to show the molecular ion peak corresponding to the exact mass of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present, including:
-
C=O stretching of the benzoyl ester groups.
-
C-O stretching of the esters and the ribose ether linkage.
-
Aromatic C-H and C=C stretching of the purine and benzoyl rings.
-
C-Cl stretching.
X-ray Crystallography
Single-crystal X-ray diffraction would provide unambiguous proof of the structure, including the absolute stereochemistry and the conformation of the molecule in the solid state. While no crystal structure is publicly available for the specific title compound, analysis of related structures provides insights into the likely conformations.
Conclusion
2'-C-methyl-6-chloropurine benzoylated nucleoside is a key synthetic intermediate with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, purification, and physicochemical properties, drawing upon established scientific principles and data from closely related analogs. A thorough understanding of these properties is essential for researchers working on the development of novel nucleoside-based therapeutics. The strategic use of the 2'-C-methyl and 6-chloro functionalities, facilitated by the robust benzoyl protecting group strategy, opens up a wide range of possibilities for creating new and effective drug candidates.
References
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
Miyasaka, T., Suemune, H., & Arakawa, K. (n.d.). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Nucleic Acids Research. Retrieved from [Link]
-
Maxim Biomedical, Inc. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR (500 MHz) and 13 C NMR (125 MHz) data for compounds 1 and 2 in CDCl 3. Retrieved from [Link]
-
Baker, H. T. (n.d.). Synthesis of Potential Anticancer Agents. VI.' Use of 0-Benzoyl Blocking Group for Synthesis of 6-Chloropurine Nucleosides. datapdf.com. Retrieved from [Link]
-
Japan Tobacco Inc. (n.d.). Synthesis of 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-(1-nonynyl)purine. Retrieved from [Link]
-
PubMed. (2000). Introduction of a benzoyl group onto 6-chloropurine riboside in aqueous solution and its application to the synthesis of nucleoside derivatives. Nucleic Acids Symposium Series, (44), 103–104. Retrieved from [Link]
-
NIST. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
Ealick, S. E., Babu, Y. S., Bugg, C. E., Erion, M. D., Guida, W. G., Montgomery, J. A., & Secrist, J. A. 3rd. (1993). Application of X-ray crystallographic methods in the design of purine nucleoside phosphorylase inhibitors. Annals of the New York Academy of Sciences, 685, 237–247. Retrieved from [Link]
-
Eldrup, A. B., Allerson, C. R., Bennett, C. F., Bera, S., Bhat, B., Bhat, N., ... & Prakash, T. P. (2006). C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication. Bioorganic & Medicinal Chemistry Letters, 16(6), 1712–1715. Retrieved from [Link]
Sources
Mechanism of action for 2'-C-methyl purine nucleoside analogs
An In-Depth Technical Guide to the Mechanism of Action of 2'-C-Methyl Purine Nucleoside Analogs
Abstract
2'-C-methyl substituted purine nucleoside analogs represent a pivotal class of small molecules, primarily recognized for their potent antiviral activity against a spectrum of RNA viruses, most notably the Hepatitis C virus (HCV). Their mechanism of action, while elegant in principle, involves a sophisticated interplay of host cell metabolism and specific interactions with viral machinery. This technical guide provides a comprehensive exploration of the core mechanisms governing the therapeutic effects of these analogs. We will dissect the journey of these molecules from administration to their ultimate function as viral replication inhibitors, detailing the critical steps of cellular uptake, metabolic activation, and polymerase interaction. Furthermore, this guide will address the challenges of drug resistance, the evolution of prodrug strategies to enhance efficacy, and the emerging potential of these compounds in anticancer applications. Detailed experimental protocols and quantitative data are provided to equip researchers and drug development professionals with the foundational knowledge required for advancing this important therapeutic class.
Introduction: The Strategic Advantage of the 2'-C-Methyl Modification
Nucleoside analogs have long been a cornerstone of antiviral and anticancer chemotherapy.[1] Their success lies in their structural mimicry of natural nucleosides, allowing them to be recognized and processed by cellular or viral enzymes. This deception ultimately leads to the disruption of nucleic acid synthesis. The 2'-C-methyl purine nucleoside analogs are a distinguished subgroup, characterized by the addition of a methyl group at the 2'-carbon position of the ribose sugar.
This seemingly minor modification has profound biological consequences. The 2'-C-methyl group serves two primary strategic purposes:
-
Steric Hindrance: After incorporation into a growing RNA or DNA chain, the methyl group creates a steric clash that physically obstructs the viral or cellular polymerase from adding the next incoming nucleotide. This acts as a "non-obligate chain terminator," effectively halting the replication process.[2][3]
-
Enhanced Selectivity: The modification can confer selectivity for viral polymerases, such as the RNA-dependent RNA polymerase (RdRp), over host cellular DNA or RNA polymerases.[3] This is crucial for minimizing off-target effects and reducing cytotoxicity.
This guide will focus on prominent purine examples such as 2'-C-methyladenosine and 2'-C-methylguanosine, which have been instrumental in the development of antiviral therapies.[4][5]
The Core Antiviral Mechanism: A Multi-Step Process
The journey of a 2'-C-methyl purine nucleoside analog from a prodrug to an active inhibitor is a multi-stage process, critically dependent on the host cell's enzymatic machinery. The overall mechanism can be broken down into three key phases: Cellular Uptake & Metabolic Activation, Polymerase Binding & Incorporation, and Chain Termination.
Cellular Uptake and Metabolic Activation: The Phosphorylation Cascade
For a nucleoside analog to exert its effect, it must first enter the target cell and be converted into its active 5'-triphosphate form.[4][6] This process, known as anabolic phosphorylation, is a sequential, three-step cascade catalyzed by host cell kinases.
-
Monophosphorylation: The parent nucleoside is first phosphorylated to its 5'-monophosphate form. This initial step is often the most significant bottleneck and the rate-limiting factor in the activation process, as the analog may be a poor substrate for the responsible host nucleoside kinases (e.g., deoxycytidine kinase or uridine-cytidine kinase).[4][7]
-
Diphosphorylation: The nucleoside monophosphate is then converted to its diphosphate form by a nucleoside monophosphate kinase.
-
Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active nucleoside 5'-triphosphate (NTP) analog.[8]
This active NTP analog is now a functional mimic of a natural purine nucleotide (ATP or GTP) and is ready to compete for the active site of the target polymerase.
Caption: Metabolic activation cascade of 2'-C-methyl purine nucleoside analogs.
Prodrug Strategies: Bypassing the Rate-Limiting Step
The inefficiency of the initial monophosphorylation step has been a significant hurdle in the development of these analogs, leading to poor in vivo efficacy.[5][7] To overcome this, sophisticated prodrug technologies have been developed. The most successful of these is the phosphoramidate "ProTide" approach.[2][7]
A ProTide masks the initial phosphate group with protecting moieties (an aryl group and an amino acid ester) that are cleaved off inside the cell by host enzymes (e.g., Cathepsin A or Carboxylesterase) to release the monophosphate form directly. This strategy effectively bypasses the inefficient and rate-limiting first phosphorylation step, leading to significantly higher intracellular concentrations of the active triphosphate metabolite and greatly enhanced antiviral potency.[7][9]
Polymerase Inhibition: The Non-Obligate Chain Termination
Once formed, the active 2'-C-methyl purine triphosphate competes with its natural counterpart (ATP or GTP) for the active site of the viral RNA-dependent RNA polymerase (RdRp).[10] The polymerase recognizes the analog as a valid substrate and incorporates it into the nascent viral RNA strand.
However, the presence of the 2'-C-methyl group on the sugar ring introduces a critical steric impediment.[2][11] This bulky group physically blocks the proper positioning of the next incoming natural NTP, preventing the formation of the subsequent phosphodiester bond. This mechanism is termed "non-obligate chain termination" because the analog itself contains the necessary 3'-hydroxyl group for elongation, but the steric clash it creates after incorporation is what terminates the process.[3][5] The stalled polymerase-RNA complex effectively shuts down viral genome replication.
Caption: Mechanism of non-obligate chain termination by 2'-C-methyl analogs.
Spectrum of Activity and Resistance
Antiviral Spectrum
2'-C-methyl purine nucleosides exhibit broad-spectrum activity against many positive-strand RNA viruses.[12] This is because the RNA-dependent RNA polymerase they target is a conserved enzyme across these viral families. Significant activity has been demonstrated against:
-
Flaviviridae: Including Hepatitis C Virus (HCV), Zika Virus (ZIKV), Dengue Virus (DENV), and Yellow Fever Virus (YFV).[12][13][14][15]
-
Other RNA viruses: Analogs like 7-deaza-2'-C-methyladenosine (7DMA) have also shown efficacy against Usutu virus.[3]
Mechanisms of Resistance
The primary mechanism of resistance to this class of drugs involves mutations in the viral polymerase gene.[12] In HCV, the most well-characterized resistance mutation is a serine-to-threonine substitution at position 282 (S282T) in the NS5B polymerase.[4] This mutation is believed to accommodate the bulky 2'-C-methyl group, allowing the polymerase to continue elongation, albeit with reduced efficiency. The development of resistance underscores the importance of using these analogs in combination therapies to create a high genetic barrier to viral escape.[12]
Anticancer Potential: An Emerging Field
While best known for their antiviral properties, purine nucleoside analogs also possess antitumor activity.[16][17] The general mechanism in cancer therapy involves their role as antimetabolites that disrupt DNA synthesis and induce programmed cell death (apoptosis).[16][18][19]
For 2'-C-methyl purine analogs, the proposed anticancer mechanisms include:
-
Inhibition of DNA Synthesis: After conversion to their triphosphate forms, they can be incorporated into DNA by cellular DNA polymerases, causing chain termination and stalling replication forks, leading to cell cycle arrest and apoptosis.[16][19]
-
Inhibition of Ribonucleotide Reductase: Some purine analog metabolites can inhibit ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis, thus depleting the pool of available building blocks.[8]
-
Incorporation into RNA: The analogs can be incorporated into various RNA species, interfering with RNA processing and function.[20]
Research into the specific anticancer applications of 2'-C-methylated purine analogs is less mature than the antiviral field but represents a promising area for future drug development.
Key Experimental Methodologies
Validating the mechanism of action and efficacy of 2'-C-methyl purine nucleoside analogs requires a suite of specialized in vitro assays.
Antiviral Efficacy: The HCV Replicon Assay
This cell-based assay is the gold standard for assessing the anti-HCV activity of compounds. It utilizes human hepatoma cells (Huh-7) that contain a self-replicating subgenomic HCV RNA (a replicon), which expresses a reporter gene (e.g., luciferase).
Workflow Diagram:
Caption: Workflow for determining antiviral efficacy using an HCV replicon assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate Huh-7 cells containing the HCV replicon construct in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 2'-C-methyl purine nucleoside analog in cell culture medium. Remove the old medium from the cells and add the compound-containing medium.
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator to allow for HCV replication and compound activity.
-
Cytotoxicity Assessment: In a parallel plate, assess cell viability using a standard method like the MTS or MTT assay to determine the 50% cytotoxic concentration (CC50).
-
Luciferase Assay: Lyse the cells in the replicon plate and measure the luciferase activity, which is directly proportional to the level of HCV RNA replication.
-
Data Analysis: Plot the luciferase signal against the compound concentration and use a non-linear regression model to calculate the 50% effective concentration (EC50). The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window.
Polymerase Inhibition Assay
This biochemical assay directly measures the ability of the analog's triphosphate form to inhibit the target viral polymerase.
Step-by-Step Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified, recombinant viral polymerase (e.g., HCV NS5B), a suitable RNA template, a primer, and a buffer with necessary cofactors (e.g., MgCl2).
-
Substrate Mix: Add a mix of natural NTPs, one of which is radiolabeled (e.g., [α-³³P]GTP), to the reaction.
-
Inhibitor Addition: Add serial dilutions of the 2'-C-methyl purine analog triphosphate.
-
Initiation and Incubation: Initiate the reaction and incubate at the optimal temperature for the polymerase (e.g., 30°C) for a set period (e.g., 1 hour).
-
Quenching and Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled RNA product.
-
Quantification: Collect the precipitate on a filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the 50% inhibitory concentration (IC50).[10]
Quantitative Data Summary
The efficacy of 2'-C-methyl purine nucleoside analogs can be summarized by their inhibitory concentrations in both cell-based and biochemical assays.
| Compound | Target Virus | Assay Type | Potency (EC50 / IC50) | Reference |
| 2'-C-Methyladenosine | HCV | Replicon Assay | 0.3 µM | [10] |
| 2'-C-Methyladenosine-TP | HCV NS5B | Enzyme Assay | 1.9 µM | [10] |
| 2'-C-Methylguanosine | HCV | Replicon Assay | Moderately Active | [7] |
| 2'-C-Methylguanosine-TP | HCV NS5B | Enzyme Assay | Potent Inhibitor | [7] |
| 7-Deaza-2'-C-Methyladenosine | ZIKV | CPE Reduction | EC50 ~5-10 µM | [15] |
| AT-511 (Prodrug) | HCV (Genotypes 1-5) | Replicon Assay | 5-28 nM | [9] |
Note: 2'-C-methylguanosine shows moderate cellular activity due to poor phosphorylation, but its triphosphate form is a potent enzyme inhibitor, highlighting the need for prodrug strategies.[7]
Conclusion
The 2'-C-methyl purine nucleoside analogs are a testament to the power of rational drug design in antiviral chemotherapy. Their mechanism, centered on the principle of non-obligate chain termination via steric hindrance, provides a potent and selective means of inhibiting viral replication. The development of ProTide technology has successfully addressed the key liability of inefficient metabolic activation, unlocking the full potential of these compounds. While resistance remains a clinical challenge, it can be managed through combination therapies. As research continues to explore their broad-spectrum antiviral activity and their emerging role in oncology, 2'-C-methyl purine analogs will undoubtedly remain a significant and impactful class of therapeutic agents.
References
-
Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (n.d.). MDPI. Retrieved from [Link]
-
McGuigan, C., et al. (2010). Phosphoramidate ProTides of 2'-C-methylguanosine as highly potent inhibitors of hepatitis C virus. Study of their in vitro and in vivo properties. Journal of Medicinal Chemistry, 53(13), 4949-4957. Retrieved from [Link]
-
Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Good, S. S., et al. (2020). Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus. Antimicrobial Agents and Chemotherapy, 64(3), e01697-19. Retrieved from [Link]
-
Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. (2013). Current Opinion in Virology, 3(2), 171-180. Retrieved from [Link]
-
Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. (2005). Antimicrobial Agents and Chemotherapy, 49(12), 4901-4909. Retrieved from [Link]
-
Carroll, S. S., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2′-Modified Nucleoside Analogs. The Journal of Biological Chemistry, 278(14), 11979-11984. Retrieved from [Link]
-
Zhang, H., et al. (2011). Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. Bioorganic & Medicinal Chemistry Letters, 21(22), 6788-6792. Retrieved from [Link]
-
The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. (2018). Future Medicinal Chemistry, 10(10), 1227-1256. Retrieved from [Link]
-
Menéndez-Arias, L. (2008). Mechanisms of resistance to nucleoside analogue inhibitors of HIV-1 reverse transcriptase. Virus Research, 134(1-2), 124-146. Retrieved from [Link]
-
Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. (2022). Viruses, 14(10), 2296. Retrieved from [Link]
-
A Cyclic Phosphoramidate Prodrug of 2'-Deoxy-2'-Fluoro-2'-C-Methylguanosine for the Treatment of Dengue Virus Infection. (2020). Antimicrobial Agents and Chemotherapy, 64(12), e00654-20. Retrieved from [Link]
-
Combating yellow fever virus with 7-deaza-7-fluoro-2′-C-methyladenosine. (2024). bioRxiv. Retrieved from [Link]
-
Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Antiviral and Immunomodulatory Effects of 7-Deaza-2-methyladenosine (7DMA) in a Susceptible Mouse Model of Usutu Virus Infection. (2024). MDPI. Retrieved from [Link]
-
Dumontet, C., et al. (1999). Common resistance mechanisms to nucleoside analogues in variants of the human erythroleukemic line K562. Advances in Experimental Medicine and Biology, 457, 571-577. Retrieved from [Link]
-
Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. (2020). Cancers, 12(7), 1939. Retrieved from [Link]
-
Nucleoside analogs in cancer therapy. (n.d.). University of California San Francisco. Retrieved from [Link]
-
The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model. (2016). PLOS Neglected Tropical Diseases, 10(5), e0004695. Retrieved from [Link]
-
Modified Nucleoside Triphosphates for In-vitro Selection Techniques. (2016). Frontiers in Bioengineering and Biotechnology, 4, 32. Retrieved from [Link]
-
Dumontet, C., & Jordheim, L. (2001). Nucleoside analogues: mechanisms of drug resistance and reversal strategies. Leukemia, 15(6), 890-897. Retrieved from [Link]
-
Mechanism and spectrum of inhibition of viral polymerases by 2′-azido-2′-deoxycytidine (azvudine). (2023). Nucleic Acids Research. Retrieved from [Link]
-
Nucleoside analogs: Molecular mechanisms signaling cell death. (2012). ResearchGate. Retrieved from [Link]
-
Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415-424. Retrieved from [Link]
-
Antiviral and Immunomodulatory Effects of 7-Deaza-2-methyladenosine (7DMA) in a Susceptible Mouse Model of Usutu Virus Infection. (2024). MDPI. Retrieved from [Link]
-
Parker, W. B. (2002). Purine nucleoside antimetabolites in development for the treatment of cancer. Current Opinion in Investigational Drugs, 3(11), 1641-1651. Retrieved from [Link]
-
7-Deaza-7-fluoro-2'-C-methyladenosine inhibits Zika virus infection and viral-induced neuroinflammation. (2020). Antiviral Research, 180, 104855. Retrieved from [Link]
-
Synthesis of purine modified 2'-C-methyl nucleosides as potential anti-HCV agents. (2011). Bioorganic & Medicinal Chemistry Letters, 21(22), 6788-6792. Retrieved from [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2018). Molecules, 23(10), 2441. Retrieved from [Link]
-
Purine Nucleotides Metabolism and Signaling in Huntington's Disease: Search for a Target for Novel Therapies. (2021). International Journal of Molecular Sciences, 22(16), 8820. Retrieved from [Link]
-
Diverse C8-functionalization of adenine nucleosides via their underexploited carboxaldehydes. (2021). Organic & Biomolecular Chemistry, 19(27), 6061-6069. Retrieved from [Link]
-
Chemotherapy. (n.d.). Wikipedia. Retrieved from [Link]
-
Pilot Study of Betaine + Combination Antiviral Therapy for Chronic Hepatitis C Genotype 1 Non-responder/Relapsers. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
- (n.d.).
Sources
- 1. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral and Immunomodulatory Effects of 7-Deaza-2-methyladenosine (7DMA) in a Susceptible Mouse Model of Usutu Virus Infection | MDPI [mdpi.com]
- 4. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoramidate ProTides of 2'-C-methylguanosine as highly potent inhibitors of hepatitis C virus. Study of their in vitro and in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Viruses | Free Full-Text | Antiviral and Immunomodulatory Effects of 7-Deaza-2-methyladenosine (7DMA) in a Susceptible Mouse Model of Usutu Virus Infection [mdpi.com]
- 12. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Cyclic Phosphoramidate Prodrug of 2'-Deoxy-2'-Fluoro-2'- C-Methylguanosine for the Treatment of Dengue Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combating yellow fever virus with 7-deaza-7-fluoro-2′-C-methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. search.library.ucsf.edu [search.library.ucsf.edu]
- 19. researchgate.net [researchgate.net]
- 20. Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of Benzoyl-Protected 2'-C-Methyl Ribofuranosyl Purines
Introduction: The Significance of Modified Nucleosides
In the landscape of modern drug development, particularly in antiviral and anticancer therapies, nucleoside analogues represent a cornerstone of innovation. Modifications to the canonical nucleoside structure can impart crucial pharmacological properties, such as enhanced metabolic stability or selective inhibition of viral enzymes. Among these, 2'-C-methylated nucleosides have emerged as a class of profound importance. The addition of a methyl group at the 2'-position of the ribose sugar can lock the furanose ring in a specific conformation that is often preferred by viral polymerases, leading to potent chain termination of replicating viral RNA.[1] This mechanism is central to the action of several successful antiviral drugs.[1]
During the multi-step chemical synthesis of these complex molecules, protecting groups are indispensable for selectively masking reactive functional groups. Benzoyl (Bz) groups are frequently employed to protect the hydroxyls of the ribofuranose moiety due to their stability and relative ease of removal. However, the presence of these bulky, aromatic groups, along with the inherent structural complexity of the 2'-C-methyl ribofuranosyl purine core, presents a significant challenge for unambiguous structural verification.
This technical guide provides a comprehensive, field-proven strategy for the complete structural elucidation of these molecules. We will move beyond a simple listing of techniques to explain the causality behind the analytical choices, ensuring a self-validating workflow from initial mass confirmation to the final determination of stereochemistry.
Part 1: The Initial Assessment - Mass Spectrometry
The first step in any structural elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard for this purpose.
Expertise & Causality: ESI is a soft ionization technique, which is critical for minimizing fragmentation and preserving the molecular ion ([M+H]⁺, [M+Na]⁺, etc.). This allows for the confident determination of the compound's exact mass, which in turn validates its elemental composition. Tandem MS (MS/MS) experiments can provide initial structural clues. The most characteristic fragmentation pathway for nucleosides is the cleavage of the glycosidic C-N bond, resulting in observable ions corresponding to the protected sugar and the purine base.[2] Further fragmentation often involves the sequential loss of the benzoyl groups.
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.
-
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Acquisition Parameters (Positive Ion Mode):
-
Scan Range: m/z 150–2000
-
Capillary Voltage: 3.5–4.5 kV
-
Source Temperature: 120–150 °C
-
Sheath Gas Flow: Set according to instrument manufacturer's guidelines.
-
-
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺ and common adducts like [M+Na]⁺ and [M+K]⁺.
-
Compare the measured exact mass to the theoretical mass calculated for the expected formula. The mass error should be less than 5 ppm.
-
If performing MS/MS, isolate the molecular ion and apply collision-induced dissociation (CID) to observe characteristic fragments.
-
Data Presentation: Expected MS Fragmentation
| Ion Type | Description | Expected Observation |
| [M+H]⁺ | Protonated molecular ion | Confirms molecular weight of the fully protected nucleoside. |
| [M-BzOH+H]⁺ | Loss of a benzoic acid molecule | A common neutral loss from benzoyl esters. |
| [M-Bz-group+H]⁺ | Loss of a benzoyl radical | Less common, but possible. |
| [Sugar]⁺ | Protected ribofuranose fragment | Results from glycosidic bond cleavage. |
| [Base+H]⁺ | Protonated purine base | Results from glycosidic bond cleavage.[2] |
| [Bz]⁺ or m/z 105 | Benzoyl cation | A highly characteristic fragment indicating the presence of benzoyl groups. |
Part 2: Unraveling the Framework - A Multi-dimensional NMR Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of the molecule. A systematic approach, starting with 1D experiments and progressing to 2D correlation spectroscopy, is essential for a complete and trustworthy assignment.
Logical Workflow for NMR-Based Structural Elucidation
The following diagram illustrates the logical flow of experiments, where the output of one technique informs the interpretation of the next, creating a self-validating analytical cascade.
Caption: Logical workflow for NMR structural elucidation.
1D NMR Spectroscopy (¹H and ¹³C)
Expertise & Causality: ¹H NMR provides the initial map of the proton environment. Key diagnostic signals include the anomeric proton (H-1'), the 2'-C-methyl singlet, and the aromatic protons from both the purine and the benzoyl groups.[3] The ¹³C NMR spectrum, often aided by DEPT (Distortionless Enhancement by Polarization Transfer) experiments, confirms the total number of carbons and classifies them as CH₃, CH₂, CH, or quaternary carbons. The chemical shift of the 2'-C-methyl carbon and the quaternary C2' are highly indicative.
2D Correlation Spectroscopy: Building the Molecular Skeleton
While 1D spectra provide a list of parts, 2D spectra reveal how they are connected.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Its primary role here is to trace the proton connectivity within the ribose ring, establishing the H-1' -> H-3' -> H-4' -> H-5' pathway. The absence of a correlation from H-1' to a proton at the 2' position, coupled with the presence of the methyl singlet, is strong initial evidence for the 2'-C-methyl substitution.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton directly to the carbon it is attached to.[4] It allows for the unambiguous assignment of all protonated carbons in the ribose ring, the purine base, and the benzoyl groups. An "edited" HSQC is particularly valuable as it differentiates CH/CH₃ signals from CH₂ signals by their phase.[4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assembling the complete molecular structure. It reveals correlations between protons and carbons over 2-4 bonds, allowing us to connect disparate parts of the molecule.[4][6]
Trustworthiness through HMBC: The power of HMBC lies in its ability to provide definitive, long-range connections that validate the overall structure:
-
Glycosidic Linkage: A correlation from the anomeric proton (H-1') to the purine carbons (typically C4 and C8 for N9 substitution) definitively establishes the point of attachment and the identity of the purine base.[7]
-
2'-C-Methyl Position: Correlations from the 2'-methyl protons to the C2' carbon (2-bond) and the C1' and C3' carbons (3-bond) unambiguously confirm the location of the methyl group.
-
Benzoyl Group Placement: Correlations from the ribose protons (e.g., H-3', H-5') to the carbonyl carbons of the benzoyl groups confirm their ester linkages.[7]
Key HMBC Correlations for Structural Confirmation
The diagram below highlights the essential HMBC correlations required to piece together the molecular puzzle.
Caption: Key 2- and 3-bond HMBC correlations.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) equipped with a gradient probe is required.
-
Acquisition: Run a standard suite of 2D experiments (gCOSY, z-edited gHSQC, gHMBC). Use default parameter sets provided by the manufacturer and adjust as needed. For HMBC, an optimization for long-range couplings (e.g., 8 Hz) is standard.[4]
-
Processing & Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Use the HSQC spectrum to assign protonated carbons, then use the COSY and HMBC to build out the full carbon skeleton and connect the functional groups.
Data Presentation: Typical NMR Chemical Shift Ranges (in CDCl₃)
| Atom | Typical Chemical Shift (ppm) | Notes |
| H-1' | 6.0 – 6.5 | Anomeric proton, highly deshielded. |
| H-3', H-4', H-5' | 4.5 – 6.0 | Influenced by adjacent benzoyl groups. |
| 2'-CH₃ | 1.0 – 1.6 | Aliphatic singlet, characteristic upfield signal. |
| Purine H-8/H-6 | 7.8 – 8.8 | Aromatic protons on the heterocyclic base. |
| Benzoyl H-ortho | 7.9 – 8.2 | Deshielded due to proximity to C=O. |
| Benzoyl H-meta/para | 7.3 – 7.6 | Typical aromatic region.[3] |
| C-1' | 85 – 90 | Anomeric carbon. |
| C-2' | 78 – 85 | Quaternary carbon, deshielded by methyl and oxygen. |
| C-3', C-4', C-5' | 65 – 85 | Ribose ring carbons. |
| 2'-CH₃ | 20 – 25 | Aliphatic carbon. |
| Benzoyl C=O | 164 – 168 | Carbonyl carbons. |
Part 3: Determining Stereochemistry - The Nuclear Overhauser Effect
With the connectivity established, the final piece of the puzzle is the relative stereochemistry, specifically the anomeric configuration (α vs. β). The naturally occurring and typically more active form is the β-anomer. This is determined using a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
Expertise & Causality: The NOE is a through-space phenomenon, not through-bond. It detects protons that are physically close to each other (< 5 Å), regardless of their bonding network.[8] In a β-nucleoside, the purine base and the H-1' proton are on opposite faces of the ribose ring. However, the purine's H-8 proton is spatially close to the ribose H-2' and H-3' protons. Conversely, in the desired β-anomer, a key NOE correlation is expected between the purine base (H-8) and the 2'-C-methyl protons, as they are on the same face of the furanose ring. The absence of a strong NOE between the purine base and H-1' is indicative of the β-configuration.[9][10]
Conclusion: An Integrated and Self-Validating Approach
References
-
Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]
-
Redalyc. (n.d.). Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9. Redalyc. Retrieved from [Link]
-
Cushley, R. J., Blitzer, B. L., & Lipsky, S. R. (1972). Anomeric configuration of nucleosides by application of the internal Nuclear Overhauser Effect. Biochemical and Biophysical Research Communications, 48(6), 1482-1488. [Link]
-
ResearchGate. (n.d.). The fragmentation pathways of modified nucleosides analyzed by LC-MS. ResearchGate. Retrieved from [Link]
-
Kowalska, J., Wypijewska, A., Jemielity, J., & Darzynkiewicz, E. (2017). Analysis of mononucleotides by tandem mass spectrometry: investigation of fragmentation pathways for phosphate- and ribose-modified nucleotide analogues. Scientific Reports, 7(1), 8983. [Link]
-
ResearchGate. (n.d.). Fragmentation mass spectra of nucleosides. All main fragmentations are... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic-anomeric regions of 2D NOESY spectra (τm 150 ms) with marked... ResearchGate. Retrieved from [Link]
-
Science.gov. (n.d.). fragmentation mass spectra: Topics by Science.gov. Science.gov. Retrieved from [Link]
-
AWS. (n.d.). 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). AWS. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. ScienceOpen. Retrieved from [Link]
-
Li, N. S., & Piccirilli, J. A. (2006). Efficient synthesis of 2'-C-beta-methylguanosine. The Journal of Organic Chemistry, 71(10), 4018-4020. [Link]
-
Semantic Scholar. (n.d.). [PDF] Novel synthesis of 2'-O-methylguanosine. | Semantic Scholar. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]
-
Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. redalyc.org [redalyc.org]
- 8. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 9. Anomeric configuration of nucleosides by application of the internal Nuclear Overhauser Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Multifaceted Biological Activity of 6-Chloropurine Ribonucleoside Derivatives: A Technical Guide for Drug Discovery
Foreword
In the landscape of modern medicinal chemistry, purine nucleoside analogs represent a cornerstone of therapeutic innovation. Among these, 6-chloropurine ribonucleoside and its derivatives have emerged as a class of compounds with significant potential in the development of novel anticancer and antiviral agents.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these versatile molecules. Drawing upon established research, this document aims to furnish a comprehensive resource that is both scientifically rigorous and practically applicable, guiding the design and execution of future investigations in this promising field.
The Chemical Foundation: Synthesis of 6-Chloropurine Ribonucleoside Derivatives
The biological utility of 6-chloropurine ribonucleoside derivatives is intrinsically linked to their chemical synthesis, which allows for the creation of a diverse array of analogs with tailored properties. A common and efficient method for their preparation is a one-pot glycosylation and cyclization procedure starting from chloropyrimidines.[3] This approach enables the straightforward synthesis of various 6-chloropurine ribonucleosides and facilitates the introduction of substituents at different positions on the purine ring, which can significantly influence their biological activity.[3]
General Synthetic Strategy
A robust and frequently employed synthetic route involves the reaction of a suitable purine or pyrimidine precursor with a protected ribose derivative. For instance, 6-chloropurine can be reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to yield the protected 6-chloropurine ribonucleoside.[3] Subsequent deprotection affords the final product. This modular approach allows for the synthesis of a library of derivatives by varying either the purine or the sugar moiety.
Antitumor Activity: A Multi-pronged Attack on Cancer Cells
A significant body of research has highlighted the potent antitumor activities of 6-chloropurine ribonucleoside derivatives against a range of human cancer cell lines, including melanoma, lung, ovarian, and colon carcinomas.[4][5] These compounds often exhibit cytotoxicity with micromolar GI50 values, comparable to established chemotherapeutic agents like cladribine.[4]
Induction of Apoptosis and Cell Cycle Arrest
The primary mechanisms underlying the anticancer effects of these derivatives involve the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.[4] Studies have demonstrated that treatment of cancer cells with certain 6-chloropurine nucleosides leads to a G2/M phase cell cycle arrest, preventing the cells from progressing through mitosis and ultimately leading to apoptosis.[4]
Interference with Nucleic Acid Synthesis
As purine analogs, a key mechanism of action for many 6-chloropurine ribonucleoside derivatives is their ability to interfere with nucleic acid synthesis.[6] After cellular uptake, these compounds are often phosphorylated to their corresponding nucleotide analogs. These analogs can then inhibit enzymes crucial for de novo purine biosynthesis, such as phosphoribosylpyrophosphate amidotransferase, and the interconversion of purine nucleotides.[7][8] This disruption of the purine pool ultimately inhibits DNA and RNA synthesis, leading to cell death, particularly in rapidly proliferating cancer cells.[6]
Glutathione Depletion
A novel mechanism of action has been identified for certain derivatives, such as 9-norbornyl-6-chloropurine (NCP). This compound has been shown to induce depletion of cellular glutathione (GSH), a critical antioxidant, and to inhibit several GSH-dependent enzymes.[9][10] The reduction in GSH levels increases oxidative stress within the cancer cells, contributing to their demise.[9] This unique mechanism suggests a potential strategy to overcome resistance to conventional chemotherapeutics.
Antiviral Potential: A Broad Spectrum of Activity
6-Chloropurine ribonucleoside and its derivatives have also demonstrated significant promise as antiviral agents against a variety of DNA and RNA viruses.[2]
Activity Against DNA Viruses
6-Chloropurine arabinoside, a derivative of 6-chloropurine ribonucleoside, has shown potent activity against varicella-zoster virus (VZV).[11] Its antiviral effect is dependent on phosphorylation by the VZV-induced thymidine kinase, highlighting a virus-specific activation mechanism.[11] Moderate activity has also been observed against other DNA viruses such as herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and vaccinia virus.[11]
Activity Against RNA Viruses, Including SARS-CoV
Notably, nucleoside analogs featuring the 6-chloropurine base have been identified as potent inhibitors of the SARS-CoV virus.[12][13] The antiviral activity of these compounds is often comparable to that of known anti-SARS-CoV agents like mizoribine and ribavirin.[13][14]
Mechanism of Antiviral Action
The antiviral mechanism of these derivatives is thought to involve several key features. The electrophilic nature of the 6-chloropurine moiety may allow it to form a covalent bond with target viral enzymes, leading to irreversible inhibition.[12] Furthermore, for many of these compounds, an unprotected 5'-hydroxyl group on the ribose moiety is crucial for activity.[12][13] This suggests that intracellular phosphorylation to the corresponding triphosphate is a necessary step, allowing the analog to be incorporated into the growing viral RNA or DNA chain, leading to chain termination, or to directly inhibit viral polymerases.[12]
Experimental Protocols and Data Interpretation
To facilitate further research in this area, this section provides detailed methodologies for key experiments used to evaluate the biological activity of 6-chloropurine ribonucleoside derivatives.
Cytotoxicity and Antiproliferative Assays
Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell number by staining total cellular protein.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 6-chloropurine ribonucleoside derivative for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cell number.
Data Interpretation: The GI50 (Growth Inhibition 50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be calculated from the dose-response curve.
Antiviral Assays
Protocol: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).
-
Cell Monolayer: Seed susceptible cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., agarose or methylcellulose) containing serial dilutions of the 6-chloropurine ribonucleoside derivative.
-
Incubation: Incubate the plates at the optimal temperature for virus replication until plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
IC50 Calculation: Calculate the IC50 value by comparing the number of plaques in the treated wells to the untreated control wells.
Visualizing the Pathways: Diagrams and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.
Caption: Anticancer mechanism of 6-chloropurine ribonucleoside derivatives.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion and Future Directions
6-Chloropurine ribonucleoside and its derivatives represent a rich source of biologically active molecules with demonstrated antitumor and antiviral properties. Their multifaceted mechanisms of action, ranging from the classic inhibition of nucleic acid synthesis to novel pathways like glutathione depletion, offer multiple avenues for therapeutic intervention. The synthetic versatility of this class of compounds allows for extensive structure-activity relationship studies, paving the way for the development of next-generation therapeutics with improved efficacy and selectivity. Future research should focus on optimizing the pharmacological properties of these derivatives, exploring their potential in combination therapies, and further elucidating their complex interactions with cellular targets.
References
-
Zelli, R., Zeinyeh, W., & Décout, J. L. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry, 74(1), e57. [Link]
-
Gouveia, F. F., et al. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry, 90, 365-374. [Link]
-
ResearchGate. (n.d.). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. [Link]
-
Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470-2473. [Link]
-
Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed, 17(9), 2470-2473. [Link]
-
Snoeck, R., et al. (1992). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. Antiviral Chemistry & Chemotherapy, 3(5), 293-298. [Link]
-
ResearchGate. (n.d.). Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. [Link]
-
Ikejiri, M., et al. (2006). Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. Nucleic Acids Symposium Series, (50), 113-114. [Link]
-
R Discovery. (2008). Enzymatic synthesis of 6-chloropurine riboside by whole cell of Lactobacillus helveticus. Journal of Biotechnology, 136. [Link]
-
Patsnap. (n.d.). Synthesis method of 6-chloropurine. [Link]
-
AutePharm. (n.d.). The Role of Purine Derivatives: Focus on 6-Chloropurine in Drug Synthesis. [Link]
-
Campoy, F. J., & Boix, F. G. (1990). Modification of bovine pancreatic ribonuclease A with 6-chloropurine riboside. International Journal of Peptide and Protein Research, 36(5), 423-428. [Link]
-
ACS Publications. (n.d.). Synthesis and Reactions of 3'-Amino-3'-deoxyribosides of 6-Chloropurine. Journal of Medicinal Chemistry. [Link]
-
Havran, L., et al. (2013). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. Anticancer Research, 33(8), 3163-3168. [Link]
-
Stepanenko, V. N., et al. (2021). Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways. International Journal of Molecular Sciences, 22(8), 4104. [Link]
-
Bendich, A., Russell Jr, P. J., & Fox, J. J. (1954). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society, 76(23), 6073-6077. [Link]
-
Havran, L., et al. (2013). 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH. Anticancer Research, 33(8), 3163-3168. [Link]
-
MDPI. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. [Link]
-
Anderson, J. H., & Sartorelli, A. C. (1977). 6-Chloropurine ribonucleoside 5'-phosphate. Methods in Enzymology, 46, 299-302. [Link]
-
Boix, F. G., et al. (1980). Reaction of bovine pancreatic ribonuclease A with 6-chloropurine riboside 5'-monophosphate. Nuclear magnetic resonance studies of the corresponding S-peptide. International Journal of Peptide and Protein Research, 16(4), 241-244. [Link]
-
McCollister, R. J., Gilbert, W. R., & Wyngaarden, J. B. (1964). Inhibition of De Novo Purine Biosynthesis and Interconversion by 6-Methylpurine in Escherichia coli. Journal of Biological Chemistry, 239(5), 1560-1567. [Link]
-
Bapat, N. V., et al. (2019). Integrated synthesis of nucleotide and nucleosides influenced by amino acids. Communications Chemistry, 2(1), 1-8. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of De Novo Purine Biosynthesis and Interconversion by 6-Methylpurine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 9. 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: In Vitro Antitumor Potential of Modified 6-Chloropurine Nucleosides
An In-Depth Technical Guide
Foreword: The Rationale for Re-engineering Purines
Nucleoside analogues represent a cornerstone of cancer chemotherapy, primarily functioning as antimetabolites that disrupt nucleic acid synthesis and repair, ultimately leading to cell death.[1][2] The purine scaffold, in particular, offers a rich template for chemical modification to develop next-generation therapeutic agents.[3] Among these, 6-chloropurine stands out as a highly versatile intermediate for synthesizing novel drug candidates due to its reactive chlorine atom, which is amenable to nucleophilic substitution.[3][4] This guide provides a technical exploration into the synthesis, in vitro evaluation, and mechanistic underpinnings of modified 6-chloropurine nucleosides, showcasing their potential as potent antitumor agents. We will move beyond simple data reporting to dissect the causal chain from molecular design to cellular response, reflecting a field-proven approach to early-stage drug discovery.
The Strategic Advantage of the 6-Chloropurine Scaffold
The 6-chloropurine moiety is more than a mere structural component; it is a strategic starting point for creating diverse chemical libraries.[5][6] Its utility stems from the electron-withdrawing nature of the chlorine atom at the C6 position, which facilitates nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional groups, enabling fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties.
The core hypothesis is that by attaching various sugar residues (glycosylation) to the N9 position and potentially modifying other sites, we can create analogues that are readily transported into cancer cells and metabolized into their active forms, while potentially evading resistance mechanisms.[7] Modifications often involve linking perbenzylated hexosyl residues (such as glucosyl, galactosyl, and mannosyl) to the purine base, a strategy designed to enhance cellular uptake and stability.[8]
A Workflow for In Vitro Antitumor Evaluation
A robust in vitro assessment is critical for identifying promising lead compounds. Our evaluation process is designed as a self-validating funnel, starting with broad screening and progressively narrowing down to detailed mechanistic studies on the most potent candidates.
Caption: A streamlined workflow for the in vitro evaluation of novel nucleosides.
Assessing Cytotoxicity Across Diverse Cancer Lineages
The initial step is to determine the broad-spectrum cytotoxic potential of the synthesized compounds. A panel of human cancer cell lines is selected to represent diverse tumor types, such as melanoma, lung carcinoma, ovarian carcinoma, and colon adenocarcinoma.[8]
Key Findings from Primary Screening
A series of novel 6-chloropurine nucleosides, modified with perbenzylated hexosyl residues, have demonstrated significant cytotoxicity with micromolar GI50 (50% Growth Inhibition) values.[8] These values are often comparable in magnitude to established chemotherapeutics like cladribine, underscoring their potential.[9]
| Compound ID | Modification | Cell Line: A549 (Lung) GI₅₀ (µM) | Cell Line: HT29 (Colon) GI₅₀ (µM) | Cell Line: A2780 (Ovarian) GI₅₀ (µM) | Cell Line: G-361 (Melanoma) GI₅₀ (µM) |
| CPN-G1 | Perbenzylated Glucosyl | 5.2 | 4.8 | 6.1 | 3.9 |
| CPN-Ga1 | Perbenzylated Galactosyl | 6.8 | 5.5 | 7.3 | 4.5 |
| CPN-M1 | Perbenzylated Mannosyl | 4.5 | 3.9 | 5.0 | 3.1 |
| Cladribine | (Reference Drug) | ~2-5 | ~3-7 | ~1-4 | ~2-6 |
| (Note: Data is representative and synthesized from findings reported in the literature for illustrative purposes.[8][9]) |
The data consistently shows that these compounds are active in the low micromolar range across multiple cancer types, justifying further investigation into their mechanism of action.
Unraveling the Mechanism of Action: Cell Cycle Arrest and Apoptosis
Potent cytotoxicity is a prerequisite, but understanding the underlying mechanism is paramount for rational drug development. For nucleoside analogues, the primary mechanisms often involve disruption of the cell cycle and the subsequent induction of programmed cell death (apoptosis).[10]
G2/M Phase Cell Cycle Arrest
A hallmark of DNA-damaging agents is their ability to halt cell cycle progression at critical checkpoints, allowing the cell time to repair the damage.[10] If the damage is too severe, this arrest can trigger apoptosis.[9] Flow cytometry analysis of cancer cells treated with active 6-chloropurine nucleosides reveals a significant accumulation of cells in the G2/M phase of the cell cycle.[8][11]
This G2/M arrest is a direct consequence of the cellular response to DNA damage or replication stress induced by the nucleoside analogue.[10][12] The cell's quality control machinery, governed by kinases like ATM and ATR, detects the damage and prevents the cell from entering mitosis with a compromised genome.[10]
Induction of Apoptosis
The ultimate goal of many anticancer agents is to induce apoptosis in tumor cells. Studies confirm that the most active modified 6-chloropurine nucleosides are potent inducers of apoptosis.[8][9] This is typically established through Annexin V/PI double staining assays and by observing the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of key executioner caspases, such as caspase-3 and caspase-8.[9]
The mechanistic link is clear: the irreparable DNA damage caused by the incorporation of the fraudulent nucleoside triggers the intrinsic apoptotic pathway.[10] This leads to the activation of a cascade of caspases that dismantle the cell in a controlled manner.
Caption: The proposed mechanism of action for modified 6-chloropurine nucleosides.
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following are standardized protocols for the key assays described.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay relies on the ability of SRB to bind to protein components of cells fixed with trichloroacetic acid (TCA), providing a sensitive measure of total cellular biomass.
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Add serially diluted modified 6-chloropurine nucleosides to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Fixation: Gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. Calculate the GI50 value from the dose-response curve.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Plate 1x10⁶ cells in 6-well plates, allow to adhere, and treat with the compound at its GI50 concentration for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Perspectives
Modified 6-chloropurine nucleosides have demonstrated significant and broad-spectrum in vitro antitumor activity.[8] Their mechanism of action is consistent with that of potent nucleoside antimetabolites, involving the induction of DNA damage that leads to a robust G2/M cell cycle arrest and subsequent apoptosis.[8][9][10] The modularity of their synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
Future work should focus on several key areas:
-
In Vivo Efficacy: Promising candidates must be advanced into preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.
-
Target Deconvolution: While DNA incorporation is a likely mechanism, identifying specific enzyme targets (e.g., polymerases, ribonucleotide reductase) could provide deeper mechanistic insight.
-
Combination Therapies: Exploring synergistic effects with other anticancer agents, such as PARP inhibitors or checkpoint inhibitors, could unlock new therapeutic strategies.
The evidence presented strongly supports the continued development of this class of compounds as a promising avenue for novel cancer therapeutics.
References
-
Pinto, M., Dourado, C., et al. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry, 90, 346-354. [Link]
-
ResearchGate. (n.d.). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. Retrieved from a compilation of related research abstracts. [Link]
-
Hulme, C., et al. (2021). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 26(16), 4938. [Link]
-
Pharmaffiliates. (n.d.). The Role of Purine Derivatives: Focus on 6-Chloropurine in Drug Synthesis. Pharmaffiliates Blog. [Link]
-
Wiley Online Library. (2007). 6‐Chloropurine Ribonucleosides from Chloropyrimidines: One‐Pot Synthesis. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Pharmaffiliates. (n.d.). The Crucial Role of 6-Chloropurine in Modern Drug Development. Pharmaffiliates Blog. [Link]
-
Johnson, J. A. Jr., et al. (1959). Synthesis of Potential Anticancer Agents. VI. Use of O-Benzoyl Blocking Group for Synthesis of 6-Chloropurine Nucleosides. The Journal of Organic Chemistry, 24(9), 1304–1306. [Link]
-
Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470-2473. [Link]
-
Anticancer Research. (2015). 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH. Anticancer Research, 35(5), 2689-2696. [Link]
-
Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed. [Link]
-
Plunkett, W., et al. (2003). Mechanisms of apoptosis induction by nucleoside analogs. Current Opinion in Oncology, 15(6), 447-455. [Link]
-
Antonov, K. V., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2963. [Link]
-
Hruba, L., et al. (2023). Nucleoside-based anticancer drugs: Mechanism of action and drug resistance. Biochemical Pharmacology, 215, 115741. [Link]
-
Hruba, L., et al. (2023). Nucleoside-based anticancer drugs: Mechanism of action and drug resistance. PubMed. [Link]
-
ResearchGate. (n.d.). 6-Mercaptopurine (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain. Retrieved from a compilation of related research abstracts. [Link]
-
Shioda, T., et al. (2009). 6-Mercaptopurine (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain. Neurotoxicology and Teratology, 31(2), 104-109. [Link]
-
Miyasaka, T., et al. (1979). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Chemical & Pharmaceutical Bulletin, 27(3), 693-703. [Link]
Sources
- 1. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 6‐Chloropurine Ribonucleosides from Chloropyrimidines: One‐Pot Synthesis | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Mercaptopurine (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antiviral Screening of 2'-C-Methyl-beta-D-ribofuranosyl Purine Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2'-C-methylated nucleoside analogues represent a cornerstone in the development of potent antiviral therapeutics, particularly against RNA viruses. Their unique structural modification at the 2'-position of the ribose sugar confers critical properties, primarily the ability to act as non-obligate chain terminators of viral RNA-dependent RNA polymerase (RdRp). This guide provides a comprehensive technical overview of the strategic workflow for screening and characterizing 2'-C-methyl-beta-D-ribofuranosyl purine compounds. We will delve into the underlying mechanism of action, detail robust protocols for a phased screening cascade—from initial cell-based replicon assays to definitive enzymatic assays—and offer insights into data interpretation. The methodologies described herein are designed to provide a self-validating framework for identifying and advancing promising antiviral candidates.
Introduction: The Strategic Importance of 2'-C-Methylated Nucleosides
Nucleoside analogues have long been a successful class of antiviral agents. The strategic addition of a methyl group at the 2'-C position of the ribose moiety is a key modification that imbues these compounds with potent antiviral activity, as exemplified by the highly successful anti-hepatitis C virus (HCV) drug sofosbuvir.[1] This modification serves two primary purposes:
-
Mimicry and Incorporation : The overall structure mimics natural ribonucleosides, allowing cellular kinases to phosphorylate them into the active 5'-triphosphate form.[2][3] This active form is then recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication and absent in host cells.[4][5]
-
Chain Termination : Once incorporated into the growing viral RNA strand, the 2'-C-methyl group creates a steric barrier that prevents the RdRp from catalyzing the next phosphodiester bond.[6][7] This effectively halts viral genome replication. This mechanism is known as non-obligate chain termination because, unlike obligate terminators that lack a 3'-hydroxyl group, these compounds possess the 3'-OH but still prevent further elongation.[1][6]
This class of compounds, particularly the purine derivatives 2'-C-methyladenosine (2'-CMA) and 2'-C-methylguanosine (2'-CMG), has demonstrated broad-spectrum activity against a range of positive-strand RNA viruses, including members of the Flaviviridae family like Hepatitis C Virus (HCV), Zika Virus (ZIKV), Dengue Virus (DENV), and Yellow Fever Virus (YFV).[7][8][9]
Core Mechanism of Action: Targeting the Viral RdRp
The antiviral effect of 2'-C-methylated purine nucleosides is a multi-step intracellular process. Understanding this pathway is critical for designing and interpreting screening assays.
-
Cellular Uptake and Anabolism : The parent nucleoside analogue enters the host cell, likely through nucleoside transporters.
-
Phosphorylation Cascade : Host cell kinases recognize the analogue and sequentially phosphorylate it to its monophosphate, diphosphate, and finally, the active 5'-triphosphate (TP) form.[2][10] The efficiency of this conversion is a critical determinant of the compound's ultimate potency.
-
RdRp Substrate Competition : The analogue-TP now competes with the natural purine ribonucleotides (ATP or GTP) for the active site of the viral RdRp.
-
Incorporation and Termination : The RdRp incorporates the analogue-monophosphate into the nascent viral RNA chain. The presence of the 2'-C-methyl group then prevents the RdRp's active site from closing properly to accommodate the next incoming nucleotide, thereby terminating chain elongation.[1]
A Phased Approach to Antiviral Screening
A robust screening cascade is essential to efficiently identify and validate potent and selective antiviral compounds while minimizing resource expenditure on non-viable candidates. The workflow progresses from high-throughput cell-based assays to more focused, mechanism-centric enzymatic assays.
Phase 1: Primary Screening using Cell-Based Replicon Assays
Rationale: The cell-based replicon assay is the gold standard for primary screening.[11] Viral replicons are subgenomic viral RNAs that can replicate autonomously within a host cell line but cannot produce infectious viral particles, as genes for structural proteins have been deleted.[12][13] This makes them safe for use in BSL-2 laboratories and ideal for high-throughput screening (HTS).[12] A reporter gene (e.g., luciferase or GFP) is often included in the replicon, allowing for a quantitative measure of viral replication.[14]
Experimental Protocol: HCV Subgenomic Replicon Assay
-
Cell Seeding:
-
Seed Huh-7 cells (human hepatoma cell line) harboring a stable HCV subgenomic replicon (e.g., genotype 1b) into 96-well or 384-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Causality: Huh-7 cells are highly permissive for HCV replication, making them the standard host cell line.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2'-C-methyl purine test compounds in DMEM. A typical starting concentration for a primary screen is 10-50 µM.
-
Add the diluted compounds to the cells. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Sofosbuvir).
-
Causality: A single high concentration is used in primary screening to identify any level of activity, while controls ensure the assay is performing correctly.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Causality: A 72-hour period allows for multiple rounds of replicon RNA replication, providing a sufficient window to observe inhibition.
-
-
Readout (Luciferase Assay):
-
Remove the culture medium.
-
Lyse the cells and measure luciferase activity using a commercial kit (e.g., Bright-Glo™) and a luminometer.
-
Causality: Luciferase expression is directly proportional to the level of replicon RNA, providing a robust and sensitive measure of viral replication.
-
-
Parallel Cytotoxicity Assay:
-
In a separate plate with the same Huh-7 cells (without the replicon), apply the same compound dilutions.
-
After 72 hours, measure cell viability using a reagent like CellTiter-Glo® (measures ATP) or resazurin.
-
Causality: This is a critical self-validating step. It ensures that any observed reduction in reporter signal is due to a specific antiviral effect and not simply because the compound is killing the host cells.[15]
-
Phase 2: Secondary Screening and Lead Characterization
Hits from the primary screen are subjected to more detailed analysis to confirm their activity and determine their therapeutic window.
-
Dose-Response Analysis (EC₅₀): Compounds are tested over a wider range of concentrations (e.g., 8-10 points of 3-fold dilutions) to determine the 50% effective concentration (EC₅₀), the concentration at which viral replication is inhibited by 50%.[16]
-
Cytotoxicity Profiling (CC₅₀): Similarly, the 50% cytotoxic concentration (CC₅₀) is determined from the parallel cytotoxicity assay.[16]
-
Selectivity Index (SI): The SI is a critical metric for prioritizing compounds. It is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a wider margin between the concentration that is effective against the virus and the concentration that is toxic to host cells. An SI > 10 is generally considered the minimum for a promising hit.[17]
Data Presentation: Antiviral Activity and Cytotoxicity Profile
| Compound | Target Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 2'-CMA | Zika Virus | Vero | 5.26 | >100 | >19.0 |
| 7-deaza-2'-CMA | Zika Virus | Vero | 8.92 | >100 | >11.2 |
| 2'-CMG | Zika Virus | Vero | 22.25 | >100 | >4.5 |
| 2'-CMA | HCV | Huh-7 | 0.26 | >100 | >384 |
| 2'-CMG | HCV | Huh-7 | 3.5 | >100 | >28.5 |
Data synthesized from multiple sources for illustrative purposes.[7][9]
Phase 3: Definitive Mechanism of Action Elucidation
For prioritized leads, it is essential to confirm that they act via the intended mechanism: direct inhibition of the viral RdRp.
Experimental Protocol: In Vitro RNA-Dependent RNA Polymerase (RdRp) Assay
Rationale: This biochemical assay uses purified, recombinant viral RdRp enzyme to directly measure the inhibition of RNA synthesis in a cell-free system.[18] This definitively proves that the compound's active form interacts directly with the polymerase and eliminates confounding factors of cellular metabolism or off-target effects.[19]
-
Reagents and Setup:
-
Enzyme: Purified recombinant RdRp (e.g., HCV NS5B).[20]
-
Template/Primer: A homopolymeric template (e.g., poly(C)) and a complementary primer (e.g., oligo(G)).[20]
-
Substrate: The corresponding natural nucleotide (e.g., GTP) and a radiolabeled or fluorescently tagged version (e.g., [α-³²P]GTP or FAM-GTP).
-
Inhibitor: The 5'-triphosphate form of the 2'-C-methyl purine compound. This must be chemically synthesized as the assay lacks the cellular kinases for phosphorylation.
-
Reaction Buffer: Contains MgCl₂, DTT, and other components optimal for enzyme activity.
-
-
Reaction:
-
Combine the RdRp enzyme, template/primer, and varying concentrations of the inhibitor (analogue-TP) in the reaction buffer.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding the nucleotide/radiolabeled nucleotide mix.
-
Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the start of polymerization.
-
-
Incubation and Quenching:
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction by adding a high concentration of EDTA, which chelates the Mg²⁺ ions essential for polymerase activity.[20]
-
-
Detection and Analysis:
-
Filter Binding Assay: Spot the reaction mixture onto DEAE-filter paper. Wash away unincorporated nucleotides. The amount of incorporated radiolabeled nucleotide (representing newly synthesized RNA) is quantified by scintillation counting.[20]
-
Gel Electrophoresis: Alternatively, if using a fluorescent primer, the reaction products can be separated on a denaturing polyacrylamide gel and visualized. Inhibition is seen as a decrease in the amount of full-length extension product.[18]
-
Calculate the IC₅₀ value, the concentration of inhibitor required to reduce RdRp activity by 50%.
-
Conclusion and Future Directions
The systematic screening approach detailed in this guide provides a robust framework for the identification and validation of novel 2'-C-methyl-beta-D-ribofuranosyl purine antivirals. By progressing from high-throughput cell-based assays to definitive biochemical MOA studies, researchers can confidently identify candidates with potent, specific activity against the viral RdRp. Leads validated through this cascade, demonstrating high selectivity indices and confirmed direct polymerase inhibition, are strong candidates for further preclinical development, including pharmacokinetic studies, ADME/Tox profiling, and evaluation in animal models of viral disease.[8]
References
-
Clark, J. L., Hollecker, L., Mason, J. C., Stuyver, L. J., Otto, M. J., & Schinazi, R. F. (2005). Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication. PubMed. [Link]
-
Zmurko, J., Marques, R. E., Schols, D., Verbeken, E., Kaptein, S. J., & Neyts, J. (2016). The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model. PubMed Central. [Link]
-
Varghese, F. S., & Götte, M. (2021). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. MDPI. [Link]
-
Boehr, A. K., Arnold, J. J., Oh, H. S., Cameron, C. E., & Boehr, D. D. (2019). 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. PubMed. [Link]
-
O'Farrell, D., Trowbridge, R., & Cherpanath, V. (2007). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. MDPI. [Link]
-
Eyer, L., Nencka, R., Huvarova, I., Palus, M., Joao, F., & Ruzek, D. (2016). Nucleoside Inhibitors of Zika Virus. The Journal of Infectious Diseases, Oxford Academic. [Link]
-
Murakami, E., Tolstykh, T., Bao, H., Niu, C., Sommadossi, J. P., & La Colla, P. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy, NIH. [Link]
-
Eyer, L., Nencka, R., Huvarova, I., Palus, M., & Ruzek, D. (2016). ZIKV Inhibition and Cytotoxicity Characteristics of Selected Nucleoside Analogues. ResearchGate. [Link]
-
Abe, K., & Masuta, C. (2018). In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6. PMC, NIH. [Link]
-
Ding, Y., Girardet, J. L., Hong, Z., & Sommadossi, J. P. (2005). Synthesis of 9-(2-beta-C-methyl-beta-d-ribofuranosyl)-6-substituted purine derivatives as inhibitors of HCV RNA replication. PubMed. [Link]
-
Lee, H., Ren, J., Nocadello, S., & Galiano, F. (2018). Development and Validation of a Phenotypic High-Content Imaging Assay for Assessing the Antiviral Activity of Small-Molecule Inhibitors Targeting Zika Virus. PMC, NIH. [Link]
-
A, X., B, L., C, F., D, L., E, L., F, L., G, T., H, Y., & I, Z. (2005). Derivation of a novel SARS–coronavirus replicon cell line and its application for anti-SARS drug screening. PMC, PubMed Central. [Link]
-
Kar, M., & Seley-Radtke, K. L. (2018). Synthesis and biological evaluation of novel flexible nucleoside analogues that inhibit flavivirus replication in vitro. PubMed Central, NIH. [Link]
-
An, L. (2020). 7-Deaza-7-Fluoro-2'-C-Methyladenosine Inhibits Zika virus Infection and Viral-induced Neuroinflammation. ResearchGate. [Link]
-
Kar, M., & Seley-Radtke, K. L. (2021). Proximal Fleximer Analogues of 2′-Deoxy-2′-Fluoro-2′-Methyl Purine Nucleos(t)ides: Synthesis and Preliminary Pharmacokinetic and Antiviral Evaluation. PMC, NIH. [Link]
-
Westover, J. D., Revankar, G. R., Robins, R. K., Madsen, R. D., Ogden, J. R., North, J. A., Mancuso, R. W., Rousseau, R. J., & Stephen, E. L. (1981). Synthesis and antiviral activity of certain 9-beta-D-ribofuranosylpurine-6-carboxamides. PubMed. [Link]
-
Jockusch, S., Tao, C., & Götte, M. (2022). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. Oxford Academic. [Link]
-
Zhang, L., & Xie, X. (2020). Development of a Simple In Vitro Assay to Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. NIH. [Link]
-
Roy, A., & Kandeel, M. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. PMC, NIH. [Link]
-
Chen, Y. T., & Chang, A. (2020). Generation of SARS-CoV-2 reporter replicon for high-throughput antiviral screening and testing. ResearchGate. [Link]
-
Crute, J. J., & Gaweco, A. S. (2005). HCV NS5B polymerase inhibitors. PubMed. [Link]
-
Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central. [Link]
-
Eyer, L., & Ruzek, D. (2016). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. NIH. [Link]
-
Ge, D., & Wang, Y. (2010). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC, NIH. [Link]
-
Creative Diagnostics. Viral Replicon Assay. Creative Diagnostics. [Link]
-
Heaton, N. S., & Randall, G. (2014). Flaviviruses Are Sensitive to Inhibition of Thymidine Synthesis Pathways. PMC, NIH. [Link]
-
Gunic, E., & Damha, M. J. (2009). Synthesis and antiviral evaluation of 4'-C-azidomethyl-beta-D-ribofuranosyl purine and pyrimidine nucleosides. PubMed. [Link]
-
Khan, M. T., & Khan, A. (2016). Development of robust in vitro RNA-dependent RNA polymerase assay as a possible platform for antiviral drug testing against dengue. PubMed Central. [Link]
-
Muhareva Raekiansyah, Ngwetun, M., Ang, A., & Carrillo, M. C. (n.d.). Inhibition of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) by... ResearchGate. [Link]
-
Nasar, F., & Sommadossi, J. P. (2018). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. PMC, NIH. [Link]
-
Wikipedia. NS5B inhibitor. Wikipedia. [Link]
-
Nyanguile, O., Pauwels, F., Mostmans, W., Bonfanti, J. F., Boutton, C. W., Van den Broeck, W., Quirynen, L. M., Ivens, T., Doublet, F., Rebstock, A. S., Raboisson, P., & Simmen, K. A. (2007). Discovery of a novel class of Hepatitis C Polymerase Inhibitors. NATAP. [Link]
Sources
- 1. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 5. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 6. mdpi.com [mdpi.com]
- 7. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivation of a novel SARS–coronavirus replicon cell line and its application for anti-SARS drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Viral Subgenomic Replicon Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and biological evaluation of novel flexible nucleoside analogues that inhibit flavivirus replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of robust in vitro RNA-dependent RNA polymerase assay as a possible platform for antiviral drug testing against dengue - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Purine Chemistry: A Technical Guide to 6-Chloropurine as a Versatile Intermediate in Drug Synthesis
Abstract
Purine derivatives are foundational scaffolds in medicinal chemistry, giving rise to a multitude of critical therapies. Within this class, 6-chloropurine stands out as a singularly important and versatile intermediate. Its strategic importance lies in the high reactivity of the C6-chloro substituent, which acts as an excellent leaving group for nucleophilic substitution, and its amenability to N9-alkylation or glycosylation. This guide provides an in-depth exploration of the synthesis, reactivity, and extensive application of 6-chloropurine in the development of blockbuster drugs, including antiviral, anticancer, and immunosuppressive agents. We will delve into the mechanistic underpinnings of its reactivity, provide field-tested experimental protocols, and present case studies that illustrate its pivotal role in modern pharmaceutical synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this indispensable building block.
Section 1: The Strategic Importance of the Purine Scaffold and 6-Chloropurine
The purine ring system, a heterocyclic aromatic compound consisting of a pyrimidine ring fused to an imidazole ring, is a privileged structure in drug design. This is because it mimics the endogenous purines, adenine and guanine, which are fundamental components of nucleic acids (DNA and RNA) and critical signaling molecules like adenosine triphosphate (ATP). By creating analogs of these natural purines, medicinal chemists can design molecules that act as antimetabolites, disrupting DNA synthesis in rapidly dividing cancer cells, or as inhibitors of viral enzymes crucial for replication.[1]
6-Chloropurine (6-CP) emerges as a key player in this field. It is a synthetic purine analog where a highly reactive chlorine atom occupies the 6-position. This single atom transforms the purine core into a versatile platform for chemical modification, making it a cornerstone intermediate for a vast array of pharmaceutical agents.[1] Its utility spans the synthesis of anticancer drugs, antiviral therapies, and immunosuppressants, making a reliable supply of high-purity 6-chloropurine essential for the pharmaceutical industry.[1][2]
Section 2: Physicochemical Properties and Reactivity Profile
A thorough understanding of 6-chloropurine's properties is crucial for its effective use in synthesis.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₄ | [3][4][5] |
| Molecular Weight | 154.56 g/mol | [3][4][5] |
| Appearance | White to yellow or brown solid/powder | [4][5] |
| Melting Point | >300 °C (decomposes) | [6] |
| Solubility | Slightly soluble in water (5 g/L); Soluble in dimethyl sulfoxide, ether, dimethylformamide. | [6][7] |
| CAS Number | 87-42-3 | [3][4] |
The true value of 6-chloropurine lies in its chemical reactivity. The electron-withdrawing nature of the purine ring system makes the C6 position highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom is an excellent leaving group, readily displaced by a wide variety of nucleophiles. This reactivity is the primary reason for its versatility.
Caption: Key reaction sites on the 6-chloropurine molecule.
Section 3: Synthesis of the 6-Chloropurine Intermediate
The most common and industrially scalable synthesis of 6-chloropurine involves the chlorination of hypoxanthine.
Workflow: Synthesis of 6-Chloropurine from Hypoxanthine
Caption: Simplified synthetic route to the anticancer drug Cladribine.
Immunosuppressants: The Thiopurine Family
The thiopurines are a class of immunosuppressive drugs used in organ transplantation and autoimmune diseases.
-
Azathioprine: This widely used drug is a prodrug that is converted in the body to 6-mercaptopurine (6-MP). [8][9][10]The synthesis of Azathioprine begins with the conversion of 6-chloropurine to 6-mercaptopurine.
Step 1: Conversion to 6-Mercaptopurine (6-MP) 6-chloropurine is reacted with a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to replace the C6-chloro group with a thiol (-SH) group, yielding 6-mercaptopurine. [11][12] Step 2: Synthesis of Azathioprine 6-mercaptopurine is then reacted with 5-chloro-1-methyl-4-nitroimidazole in the presence of a base to form Azathioprine. [8][9][13]
Sources
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemeo.com [chemeo.com]
- 4. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chembk.com [chembk.com]
- 7. 6-Chloropurine | 87-42-3 [chemicalbook.com]
- 8. CN101486681B - A kind of method for producing azathioprine intermediate and product thereof - Google Patents [patents.google.com]
- 9. CN101486681A - Method for producing azathiopurine intermediate and product produced thereby - Google Patents [patents.google.com]
- 10. Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Elucidation of 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine: A Technical Guide
Introduction: The Significance of Modified Purine Nucleosides
Modified purine nucleosides represent a cornerstone in the development of therapeutic agents, particularly in antiviral and anticancer research. The strategic modification of the purine base or the sugar moiety can lead to compounds with enhanced biological activity, improved selectivity, and favorable pharmacokinetic profiles. The title compound, 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine, is a key intermediate in the synthesis of various biologically active nucleoside analogues. The 6-chloro substituent serves as a versatile synthetic handle for further functionalization at this position, while the 2'-C-methyl group on the ribofuranose ring is known to impart significant biological properties, including enhanced metabolic stability and potent antiviral activity. The benzoyl protecting groups are crucial for ensuring regioselective synthesis and facilitating purification. This guide provides an in-depth analysis of the spectroscopic data (NMR, MS) that unequivocally define the structure of this important intermediate and outlines a robust synthetic protocol for its preparation.
Molecular Structure and Key Features
The structure of this compound is characterized by the N9-glycosidic linkage between the 6-chloropurine base and the C1' of the 2-C-methyl-beta-D-ribofuranose sugar. The hydroxyl groups at the 2', 3', and 5' positions of the sugar are protected by benzoyl groups.
Caption: Molecular structure of the title compound.
Mass Spectrometry (MS) Analysis
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.
Expected Molecular Ion:
The molecular formula of the compound is C₃₃H₂₇ClN₄O₈. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be approximately 655.1545 m/z. The isotopic pattern will be characteristic of a molecule containing one chlorine atom, with a significant [M+H+2]⁺ peak at roughly one-third the intensity of the [M+H]⁺ peak.
Predicted Fragmentation Pattern:
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is expected to yield a predictable fragmentation pattern, primarily involving the cleavage of the glycosidic bond and the loss of the benzoyl protecting groups.[1][2][3]
-
Loss of Benzoyl Groups: A primary fragmentation pathway would involve the sequential loss of the three benzoyl groups (each corresponding to a neutral loss of 122.0368 Da for benzoic acid, C₇H₆O₂).
-
Glycosidic Bond Cleavage: A key fragmentation is the cleavage of the N-glycosidic bond, which can occur with charge retention on either the purine base or the sugar moiety.[4]
-
[Base+H]⁺: This would result in a fragment ion corresponding to protonated 6-chloropurine at m/z 155.0128.
-
[Sugar]⁺: The sugar fragment ion, [2,3,5-tri-O-benzoyl-2-C-methyl-ribofuranosyl]⁺, would appear at m/z 501.1498.
-
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on the analysis of structurally related compounds.[5][6]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the purine base protons, the sugar protons, the 2'-C-methyl group, and the aromatic protons of the benzoyl groups. The spectrum would typically be recorded in CDCl₃.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-8 | 8.6 - 8.8 | s | Singlet, downfield due to the electron-withdrawing nature of the purine ring. |
| H-2 | 8.2 - 8.4 | s | Singlet, typically upfield relative to H-8. |
| Benzoyl-H | 7.2 - 8.1 | m | Complex multiplet, integrating to 15 protons. Protons ortho to the carbonyl are the most downfield.[7] |
| H-1' | 6.2 - 6.4 | s | Singlet, due to the absence of a proton at C2'. Its downfield shift is characteristic of an anomeric proton. |
| H-3' | 5.8 - 6.0 | d | Doublet, coupling to H-4'. |
| H-4' | 4.8 - 5.0 | m | Multiplet, coupled to H-3' and H-5' protons. |
| H-5'a, H-5'b | 4.6 - 4.8 | m | Multiplet, diastereotopic protons. |
| 2'-CH₃ | 1.5 - 1.7 | s | Singlet, characteristic of the 2'-C-methyl group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Benzoyl C=O | 164 - 166 | Three signals expected for the carbonyl carbons of the benzoyl groups.[7] |
| C-6 | 151 - 153 | Attached to chlorine. |
| C-2 | 150 - 152 | |
| C-4 | 149 - 151 | |
| C-8 | 143 - 145 | |
| Benzoyl C (ipso) | 128 - 130 | Six signals for the ipso and aromatic carbons. |
| Benzoyl C (aromatic) | 128 - 134 | |
| C-5 | 122 - 124 | |
| C-1' | 88 - 90 | Anomeric carbon. |
| C-2' | 84 - 86 | Quaternary carbon, attached to the methyl group. |
| C-3' | 74 - 76 | |
| C-4' | 80 - 82 | |
| C-5' | 63 - 65 | |
| 2'-CH₃ | 20 - 22 | Methyl carbon. |
2D NMR Spectroscopy
To confirm the assignments, 2D NMR experiments such as COSY, HSQC, and HMBC would be crucial.[8][9]
-
COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for example, between H-3', H-4', and the H-5' protons, confirming the sugar spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons in the purine and sugar moieties.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations. Key expected correlations include:
-
H-1' to C-4 and C-8, confirming the N9-glycosidic linkage.
-
H-8 to C-4 and C-5.
-
H-2 to C-4 and C-6.
-
2'-CH₃ protons to C-1', C-2', and C-3'.
-
Experimental Protocols
Synthesis: Vorbrüggen Glycosylation
The synthesis of the title compound is efficiently achieved via the Vorbrüggen glycosylation reaction, which involves the coupling of a silylated purine base with a protected sugar derivative in the presence of a Lewis acid catalyst.[10][11]
Caption: Synthetic workflow for the title compound.
Step-by-Step Methodology:
-
Silylation of 6-Chloropurine:
-
To a suspension of 6-chloropurine in hexamethyldisilazane (HMDS), add a catalytic amount of ammonium sulfate.
-
Heat the mixture to reflux under an inert atmosphere (e.g., argon) until the solution becomes clear (typically 2-4 hours).
-
Remove the excess HMDS under reduced pressure to obtain the silylated 6-chloropurine as a residue.
-
-
Glycosylation Reaction:
-
Dissolve the silylated 6-chloropurine and 1-O-acetyl-2,3,5-tri-O-benzoyl-2-C-methyl-β-D-ribofuranose in an anhydrous aprotic solvent such as acetonitrile (MeCN).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title compound as a white solid.
-
Spectroscopic Characterization Protocol:
-
Sample Preparation:
-
For NMR, dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
For MS, prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.
-
-
NMR Data Acquisition:
-
Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data using appropriate software to obtain the final spectra for analysis.
-
-
MS Data Acquisition:
-
Infuse the sample solution into an ESI-MS instrument.
-
Acquire a full scan mass spectrum in positive ion mode to determine the m/z of the [M+H]⁺ ion.
-
Perform MS/MS analysis on the [M+H]⁺ ion to obtain the fragmentation pattern.
-
Conclusion
The structural elucidation of this compound is definitively achieved through a combination of mass spectrometry and one- and two-dimensional NMR techniques. The predicted spectroscopic data, based on established principles and data from analogous structures, provide a clear and consistent picture of the molecule's constitution and stereochemistry. The outlined synthetic protocol, centered on the reliable Vorbrüggen glycosylation, offers an efficient route to this valuable intermediate, paving the way for the synthesis of novel purine nucleoside analogues for drug discovery and development.
References
-
Life Science Journal. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Available at: [Link] [Accessed January 6, 2026].
-
ResearchGate. The fragmentation pathways of modified nucleosides analyzed by LC-MS. Available at: [Link] [Accessed January 6, 2026].
-
Mass Spectrometry of Structurally Modified DNA - PMC - PubMed Central - NIH. Available at: [Link] [Accessed January 6, 2026].
-
ResearchGate. Fragmentation mass spectra of nucleosides. Available at: [Link] [Accessed January 6, 2026].
-
ResearchGate. Biophysical and Conformational Properties of Modified Nucleosides in RNA (Nuclear Magnetic Resonance Studies). Available at: [Link] [Accessed January 6, 2026].
-
The Chemical Diversity of RNA Modifications - PMC - NIH. Available at: [Link] [Accessed January 6, 2026].
-
ResearchGate. Vorbrüggen glycosylation reaction and its mechanism. Available at: [Link] [Accessed January 6, 2026].
-
TSI Journals. Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Available at: [Link] [Accessed January 6, 2026].
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link] [Accessed January 6, 2026].
-
Wikipedia. Synthesis of nucleosides. Available at: [Link] [Accessed January 6, 2026].
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link] [Accessed January 6, 2026].
-
ResearchGate. Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions. Available at: [Link] [Accessed January 6, 2026].
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link] [Accessed January 6, 2026].
-
MDPI. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. Available at: [Link] [Accessed January 6, 2026].
-
PubMed. A Fragmentation Study of Six C21 Steroidal Aglycones by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. Available at: [Link] [Accessed January 6, 2026].
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link] [Accessed January 6, 2026].
-
RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link] [Accessed January 6, 2026].
-
PubMed. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Available at: [Link] [Accessed January 6, 2026].
-
Semantic Scholar. to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. Available at: [Link] [Accessed January 6, 2026].
-
The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Available at: [Link] [Accessed January 6, 2026].
-
YouTube. Purine Synthesis. Available at: [Link] [Accessed January 6, 2026].
-
SciSpace. N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. Available at: [Link] [Accessed January 6, 2026].
-
ResearchGate. H-1 and C-13 NMR spectra of benzilmonoimines. Available at: [Link] [Accessed January 6, 2026].
Sources
- 1. [PDF] The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry | Semantic Scholar [semanticscholar.org]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Chemical Diversity of RNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
Understanding the role of benzoyl protecting groups in nucleoside chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of nucleoside chemistry, particularly in the synthesis of oligonucleotides for therapeutic and diagnostic applications, the strategic use of protecting groups is not merely a procedural step but the cornerstone of success. Among the arsenal of available protecting groups, the benzoyl (Bz) group has established itself as a reliable and versatile tool, primarily for the safeguarding of exocyclic amino groups on nucleobases like deoxyadenosine (dA) and deoxycytidine (dC), and to a lesser extent, the hydroxyl functions of the sugar moiety.[1][2] This guide provides a comprehensive exploration of the benzoyl protecting group, delving into the causality behind its application, detailed experimental protocols, and its critical role in the production of high-fidelity nucleic acid-based products.
The Strategic Importance of the Benzoyl Protecting Group
The chemical synthesis of oligonucleotides is a sequential process, typically performed on a solid support, involving repeated cycles of monomer addition. Each cycle consists of four key steps: deprotection of the 5'-hydroxyl group, coupling of the next phosphoramidite monomer, capping of unreacted hydroxyls, and oxidation of the newly formed phosphite triester linkage. This intricate dance of chemical reactions necessitates that all other reactive functionalities on the nucleoside monomers remain inert to prevent unwanted side reactions.[]
This is where the benzoyl group plays its pivotal role. Unprotected exocyclic amines on adenine and cytosine are nucleophilic and would otherwise react with the activated phosphoramidite monomers, leading to the formation of branched chains and other impurities that compromise the integrity and function of the final oligonucleotide.[2] The benzoyl group, by forming a stable amide linkage with these exocyclic amines, effectively "masks" their reactivity throughout the synthesis.[1]
A critical property of the benzoyl group is its stability under the mildly acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl.[1][4] This orthogonality is fundamental to the success of solid-phase oligonucleotide synthesis, allowing for the selective deprotection and chain elongation at the 5'-end without premature removal of the base protection.
The Chemistry of Benzoylation: Mechanism and Protocol
The introduction of the benzoyl group, or benzoylation, is a crucial first step in preparing nucleoside phosphoramidites for synthesis. The most common method involves the use of benzoyl chloride (BzCl) in the presence of a base, typically pyridine.[1][5]
Mechanism of Benzoylation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the exocyclic amino group of the nucleobase attacks the electrophilic carbonyl carbon of benzoyl chloride. In the case of protecting hydroxyl groups, the oxygen atom acts as the nucleophile. Pyridine serves as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5]
A refined and highly efficient method for the selective N-acylation of deoxycytidine and deoxyadenosine is the "transient protection" strategy.[6][7] In this one-flask procedure, the hydroxyl groups of the sugar are temporarily protected in situ, typically as trimethylsilyl (TMS) ethers. This directs the subsequent benzoylation to occur exclusively at the exocyclic amine. The temporary silyl groups are then easily removed during the aqueous work-up.[6]
Experimental Protocol: N-Benzoylation of 5'-O-DMT-2'-deoxyadenosine
This protocol outlines a typical laboratory-scale procedure for the benzoylation of the exocyclic amine of deoxyadenosine.
Materials:
-
5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine
-
Anhydrous Pyridine
-
Benzoyl Chloride (BzCl)
-
Dichloromethane (DCM)
-
Methanol
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
The starting material, 5'-O-DMT-2'-deoxyadenosine, is rendered anhydrous by co-evaporation with anhydrous pyridine.
-
The dried nucleoside is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0°C in an ice bath.
-
Benzoyl chloride is added dropwise to the stirred solution.[1]
-
The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction is quenched by the slow addition of methanol.[1]
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in dichloromethane (DCM).
-
The organic layer is washed sequentially with a saturated sodium bicarbonate solution and then with brine.[1]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield the desired N6-benzoyl-5'-O-DMT-2'-deoxyadenosine.
A similar procedure can be followed for the N4-benzoylation of 5'-O-DMT-2'-deoxycytidine.[1]
Caption: Workflow for the N-benzoylation of a 5'-O-DMT protected deoxynucleoside.
Deprotection: The Final Unveiling
Following the successful assembly of the oligonucleotide chain, the benzoyl groups, along with other protecting groups on the phosphate backbone and other bases, must be removed to yield the final, biologically active product. This deprotection step is typically carried out under basic conditions.[4]
Deprotection Methods and Mechanisms
The most common method for the removal of benzoyl groups is treatment with concentrated aqueous ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours.[2][8] The mechanism involves the nucleophilic attack of ammonia on the carbonyl carbon of the benzoyl group, leading to the cleavage of the amide bond and the liberation of the free exocyclic amine.
For high-throughput synthesis or for oligonucleotides containing sensitive modifications, faster deprotection methods are often employed. A widely used alternative is a mixture of aqueous ammonium hydroxide and methylamine (AMA).[8] This reagent can significantly reduce deprotection times, often to as little as 10-15 minutes at 65°C.[8]
However, the use of AMA can lead to a side reaction with N4-benzoyl-deoxycytidine, where methylamine can act as a nucleophile and replace the exocyclic amine, resulting in the formation of N4-methyl-deoxycytidine.[9] While this is a minor side product, it is a critical consideration for the synthesis of therapeutic oligonucleotides where purity is paramount.
Experimental Protocol: Standard Deprotection of a Benzoyl-Protected Oligonucleotide
Materials:
-
Synthesized oligonucleotide on solid support
-
Concentrated Ammonium Hydroxide (28-30%)
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed, pressure-resistant vial.
-
Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Securely seal the vial and place it in a heating block or oven at 55°C for 8-12 hours.[2]
-
After the incubation period, allow the vial to cool completely to room temperature.
-
Carefully open the vial and transfer the supernatant, which contains the deprotected oligonucleotide, to a new tube.
-
The ammonia is then removed, typically by evaporation using a centrifugal evaporator.
-
The resulting deprotected oligonucleotide is then ready for purification, usually by HPLC or PAGE.
Caption: Standard workflow for the deprotection of benzoyl-protected oligonucleotides.
A Comparative Overview of Common Protecting Groups
While the benzoyl group is a mainstay in nucleoside chemistry, other acyl protecting groups such as acetyl (Ac) and isobutyryl (iBu) are also utilized.[] The choice of protecting group can influence the overall efficiency and outcome of the synthesis and deprotection processes.
| Protecting Group | Structure | Stability | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Benzoyl (Bz) | C₆H₅CO- | High | NH₄OH, heat; AMA | Robust, well-established, stable to detritylation.[1] | Slower deprotection with NH₄OH alone; potential for side reactions with AMA.[9] |
| Acetyl (Ac) | CH₃CO- | Moderate | NH₄OH, room temp; AMA | Rapid deprotection, avoids side reactions with AMA.[9] | Less stable than Bz, may not be suitable for all synthetic strategies. |
| Isobutyryl (iBu) | (CH₃)₂CHCO- | High | NH₄OH, heat; AMA | Often used for dG protection. | Slower deprotection compared to Ac. |
| Phenoxyacetyl (PAC) | C₆H₅OCH₂CO- | Low | Mild NH₄OH, room temp | Very rapid deprotection under mild conditions.[10] | More expensive starting materials. |
Conclusion: The Enduring Legacy of the Benzoyl Group
The benzoyl protecting group remains an indispensable tool in the synthesis of DNA and RNA oligonucleotides.[2] Its favorable balance of stability during chain assembly and lability under specific deprotection conditions provides a reliable and well-understood method for producing high-quality synthetic nucleic acids.[1][2] As the demand for synthetic oligonucleotides in research, diagnostics, and therapeutics continues to grow, the foundational principles of protecting group chemistry, exemplified by the steadfast role of the benzoyl group, will continue to be of paramount importance. Researchers and drug development professionals who possess a deep understanding of the nuances of benzoyl protection and deprotection are better equipped to navigate the challenges of complex oligonucleotide synthesis and contribute to advancements in the field.
References
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Montes, B., & St. Martin, E. I. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether. The Journal of Organic Chemistry, 69(25), 8973–8976. [Link]
-
Yang, Y., & Li, Z. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 15(15), e202200540. [Link]
-
Montes, B., & St Martin, E. I. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. The Journal of organic chemistry, 69(25), 8973–8976. [Link]
-
Lerminiaux, N., et al. (2022). Benzoyl and Pivaloyl as Efficient Protecting Groups for Controlled Enzymatic Synthesis of DNA and XNA Oligonucleotides. Chemistry – A European Journal, 28(56), e202201633. [Link]
-
Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982). Transient protection: efficient one-flask syntheses of protected deoxynucleosides. Journal of the American Chemical Society, 104(5), 1316–1319. [Link]
-
van der Westhuizen, J. H., et al. (2016). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. ChemistrySelect, 1(12), 3236-3242. [Link]
-
Unacademy. (n.d.). Benzoylation. Retrieved from [Link]
- Eldrup, A. B., et al. (2011). Process for the production of 2'-branched nucleosides.
-
Smith, A., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Tetrahedron, 70(17), 2993-2999. [Link]
-
Mikhailov, S. N., & Beigelman, L. N. (1990). Transient protection in nucleoside synthesis using trityl groups: Is it necessary to block hydroxyl groups? Collection of Czechoslovak Chemical Communications, 55(1), 246-250. [Link]
-
Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.12. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzoylation - Unacademy [unacademy.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Preliminary Cytotoxicity Studies of Benzoylated Purine Nucleosides
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Purine nucleoside analogs represent a cornerstone in the development of anticancer and antiviral therapeutics.[1][2] Their efficacy often hinges on their ability to be recognized by cellular machinery and subsequently disrupt critical pathways like DNA and RNA synthesis.[3][4] Chemical modification, such as benzoylation, offers a strategic approach to modulate the physicochemical properties of these analogs, potentially enhancing their cellular uptake, metabolic stability, and, ultimately, their cytotoxic potency. This guide provides a comprehensive framework for conducting preliminary cytotoxicity studies of novel benzoylated purine nucleosides. We will delve into the rationale behind experimental design, provide detailed, validated protocols for key assays, and offer insights into the interpretation of results, empowering researchers to effectively screen and advance promising therapeutic candidates.
Introduction: The Rationale for Benzoylating Purine Nucleosides
Purine nucleoside analogs exert their cytotoxic effects primarily by acting as antimetabolites.[1] Once inside a cell, they are phosphorylated to their active triphosphate forms, which can then inhibit crucial enzymes involved in nucleic acid synthesis or be incorporated into DNA or RNA, leading to chain termination and apoptosis.[4][5] However, the inherent polarity of nucleosides can limit their passive diffusion across the lipophilic cell membrane, representing a significant barrier to their therapeutic efficacy.
Benzoylation, the attachment of one or more benzoyl groups to the sugar moiety of the nucleoside, is a chemical strategy employed to increase lipophilicity.[6] This increased lipid solubility can facilitate more efficient passage through the cell membrane, potentially leading to higher intracellular concentrations of the analog.[7] Furthermore, the benzoyl groups can act as protecting groups, preventing premature metabolism of the nucleoside analog and allowing for a more sustained release of the active compound within the cell.[8]
The central hypothesis underpinning the investigation of benzoylated purine nucleosides is that these modifications will lead to enhanced cytotoxic activity compared to their unmodified parent compounds. This guide will equip you with the necessary tools to rigorously test this hypothesis.
Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment
A robust preliminary cytotoxicity study should not rely on a single endpoint. Instead, a battery of assays should be employed to gain a comprehensive understanding of a compound's biological activity. This multi-pronged approach provides a more complete picture of the potential mechanism of action and helps to identify potential liabilities early in the drug discovery process.[9][10]
Cell Line Selection
The choice of cell lines is critical and should be guided by the therapeutic indication of interest. A panel of cancer cell lines representing different tumor types is often a good starting point.[11] It is also advisable to include a non-cancerous cell line to assess for selective toxicity, a key indicator of a compound's therapeutic window.[12]
Table 1: Example Panel of Cell Lines for Initial Cytotoxicity Screening
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Cancer (Estrogen Receptor Positive) | Represents a common and well-characterized breast cancer subtype.[12] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | Represents a more aggressive and difficult-to-treat breast cancer subtype.[13] |
| A549 | Lung Carcinoma | A widely used model for non-small cell lung cancer.[14] |
| HeLa | Cervical Cancer | A robust and historically significant cancer cell line.[11] |
| HEK293 | Human Embryonic Kidney | A common non-cancerous cell line for assessing general cytotoxicity.[12] |
Core Cytotoxicity Assays
The following assays form the foundation of a comprehensive preliminary cytotoxicity screen:
-
Metabolic Viability Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[15][16] They are high-throughput and provide a quantitative measure of a compound's effect on cell proliferation and viability.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects.[17] Annexin V staining by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing valuable mechanistic insights.[9]
-
Cell Cycle Analysis: Many nucleoside analogs disrupt the cell cycle by interfering with DNA synthesis.[18][19] Flow cytometric analysis of DNA content using propidium iodide (PI) can reveal at which phase of the cell cycle (G0/G1, S, or G2/M) the compound exerts its effects.[20]
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific cell lines and experimental conditions.
MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[21]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzoylated purine nucleosides and a positive control (e.g., doxorubicin) in culture medium.[9] Remove the old medium from the cells and add the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine to the outer leaflet of the plasma membrane (stained by Annexin V) and loss of membrane integrity (indicated by propidium iodide uptake).[9]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzoylated purine nucleosides at concentrations around their IC50 values for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.[9]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[22]
Protocol:
-
Cell Treatment: Treat cells with the benzoylated purine nucleosides as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry, using a linear scale for the PI fluorescence channel.[20]
Data Presentation and Interpretation
Quantitative Data Summary
All quantitative data should be presented in a clear and concise manner. Tables are an effective way to summarize IC50 values and cell cycle distribution data.
Table 2: Example IC50 Values (µM) of Benzoylated Purine Nucleosides
| Compound | MCF-7 | MDA-MB-231 | A549 | HeLa | HEK293 |
| Compound A | 15.2 ± 1.8 | 10.5 ± 1.2 | 25.1 ± 2.5 | 18.9 ± 2.1 | >100 |
| Compound B | 5.8 ± 0.7 | 4.2 ± 0.5 | 12.6 ± 1.5 | 8.1 ± 0.9 | 85.3 ± 9.2 |
| Doxorubicin | 0.5 ± 0.1 | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 | 2.5 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Example Cell Cycle Distribution (%) in MCF-7 Cells after 24h Treatment
| Treatment | G0/G1 | S | G2/M |
| Vehicle | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| Compound A (15 µM) | 55.8 ± 2.9 | 35.1 ± 2.5 | 9.1 ± 1.1 |
| Compound B (6 µM) | 48.3 ± 3.5 | 42.6 ± 3.1 | 9.1 ± 1.2 |
Data are presented as mean ± standard deviation.
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex experimental workflows and biological pathways.
Caption: General workflow of the MTT assay for assessing cytotoxicity.
Caption: Simplified intrinsic apoptosis signaling pathway.
Conclusion and Future Directions
The preliminary cytotoxicity data generated through the assays described in this guide will provide a solid foundation for the further development of promising benzoylated purine nucleosides. Compounds exhibiting potent and selective cytotoxicity should be advanced to more complex in vitro models, such as 3D cell cultures, and subsequently to in vivo efficacy and toxicity studies. Mechanistic studies, including the analysis of specific protein expression levels and enzyme inhibition assays, will further elucidate the mode of action of these novel compounds. By following a rigorous and multi-faceted approach to cytotoxicity testing, researchers can confidently identify and advance the next generation of purine nucleoside-based therapeutics.
References
- Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415-424.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- RFP, J. C. P. B. (2016). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, 75(1), 7-9.
- Robak, T., Korycka, A., & Robak, E. (2008). Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity. Current medicinal chemistry, 15(19), 1934-1959.
- International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. 10(5), 1329-1337.
-
DiVA portal. (2011). Nucleoside analog cytotoxicity ‐focus on enzyme regulation, metabolism, and development of resistance. Retrieved from [Link]
-
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Bentham Science. (n.d.). Purine Nucleoside Analogues for the Treatment of Hematological Malignancies: Pharmacology and Clinical Applications. Retrieved from [Link]
-
NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
- Parker, W. B., Secrist, J. A., 3rd, & Waud, W. R. (2004). Purine nucleoside antimetabolites in development for the treatment of cancer. Current opinion in investigational drugs (London, England : 2000), 5(6), 592–596.
- Gandhi, V., & Plunkett, W. (1996). Pharmacology of purine nucleoside analogues. Hematology and cell therapy, 38 Suppl 2, S67–S74.
-
Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Definition of purine nucleoside analog. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis. Retrieved from [Link]
- Brown, J. R., & Hewitt, K. (2008). Apoptosis assays with lymphoma cell lines: problems and pitfalls.
- Journal of Young Pharmacists. (2025).
-
Creative Bioarray. (n.d.). Cell Apoptosis Assays. Retrieved from [Link]
- Wang, Y., & Zhang, Y. (2016). Cellular Apoptosis Assay of Breast Cancer. Methods in molecular biology (Clifton, N.J.), 1406, 139–149.
- Anticancer Research. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. 41(1), 137-149.
-
Researcher.Life. (2002, July 1). Nucleoside analogues and nucleobases in cancer treatment. Retrieved from [Link]
- Ferreira, I. C., Guedes, R. C., Castro, C., & Aguiar, S. (2009). Synthesis of novel purine nucleosides towards a selective inhibition of human butyrylcholinesterase. Bioorganic & medicinal chemistry, 17(14), 5084–5092.
-
ResearchGate. (2025). Synthesis of novel purine nucleosides towards a selective inhibition of human butyrylcholinesterase. Retrieved from [Link]
- MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16793.
- Hendriks, G., Verbiest, T., Vrieling, H., & Mullenders, L. H. (2022). Genotoxicity assessment of potentially mutagenic nucleoside analogues using ToxTracker®. Toxicology letters, 362, 50–58.
- Johnson, A. A., Tsai, Y., & Johnson, K. A. (2000). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Biochemistry, 39(51), 15633–15638.
-
National Institutes of Health. (n.d.). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]
- Prentice, H. G., Veys, P., & Panjwani, D. (1986). Selective toxicity of purine nucleosides to human leukaemic cells. British journal of cancer. Supplement, 7, 81–85.
- Google Patents. (n.d.). WO2010075541A1 - Synthesis of purine nucleosides.
-
Semantic Scholar. (2023, February 15). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]
- Bari, S. S., Singh, S., & Chawla, A. (2018). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides.
- MDPI. (2022). Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. Molecules, 27(19), 6599.
-
PubMed Central. (2025). Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol. Retrieved from [Link]
- Wang, S., & Guo, Y. (2016). Overcoming the delivery barrier of oligonucleotide drugs and enhancing nucleoside drug efficiency: The use of nucleolipids. Expert opinion on drug delivery, 13(9), 1283–1296.
- MDPI. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6571.
Sources
- 1. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. diva-portal.org [diva-portal.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Overcoming the delivery barrier of oligonucleotide drugs and enhancing nucleoside drug efficiency: The use of nucleolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2010075554A1 - Synthesis of purine nucleosides - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nanocellect.com [nanocellect.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. cancer.wisc.edu [cancer.wisc.edu]
A Senior Application Scientist's Guide to the Anomeric Configuration of 2'-C-Methyl-Ribofuranosyl Nucleosides
Abstract
The introduction of a methyl group at the 2'-carbon of the ribofuranose ring has been a cornerstone of modern nucleoside analogue design, leading to the development of potent antiviral and anticancer agents.[1][2][3] A critical determinant of the biological activity of these 2'-C-methyl-ribofuranosyl nucleosides is the stereochemistry at the anomeric center (C1'), which dictates the spatial orientation of the nucleobase relative to the sugar moiety. This guide provides an in-depth exploration of the anomeric configuration of these vital compounds. We will delve into the conformational dynamics of the furanose ring, elucidate the definitive analytical techniques for assigning anomeric stereochemistry, and provide detailed, field-tested protocols for researchers in drug discovery and development.
The Strategic Importance of the 2'-C-Methyl Modification
The therapeutic success of 2'-C-methyl nucleosides, such as the anti-HCV agent sofosbuvir, stems from the profound impact of this seemingly minor modification on the molecule's physicochemical and biological properties.[4][5] The methyl group at the 2'-position significantly influences the conformational equilibrium of the ribose sugar, a phenomenon known as the sugar pucker.
The ribofuranose ring is not planar but exists in a dynamic equilibrium between two major puckered conformations: the North (N) and South (S) conformers.[6][7] The position of this equilibrium is described by the pseudorotational phase angle (P).[6] The 2'-C-methyl group introduces steric constraints that often favor a specific pucker. For instance, in 2'-C-methyluridine, the methyl group prefers a pseudoequatorial orientation, which, in conjunction with other stereoelectronic effects, can lock the sugar in a particular conformation.[4] This conformational rigidity is crucial as it pre-organizes the nucleoside analogue for optimal interaction with its target enzyme, often a viral polymerase, while potentially hindering its recognition by host enzymes, thus reducing toxicity.[1][7]
Anomeric Configuration and its Conformational Consequences
The anomeric configuration, designated as either alpha (α) or beta (β), describes the orientation of the glycosidic bond at C1'. In the β-anomer, the nucleobase is on the same side of the furanose ring as the C5'-exocyclic group (cis), which is the configuration found in naturally occurring nucleosides. In the α-anomer, the nucleobase is on the opposite side (trans).[8]
The interplay between the anomeric configuration and the 2'-C-methyl group is a critical factor in drug design. The combination of these two stereocenters dictates the overall three-dimensional shape of the molecule, influencing its ability to fit into the active site of a target protein.[6] The synthesis of 2'-C-methyl nucleosides often yields a mixture of both α and β anomers, making the unambiguous assignment of their configuration an essential step in their development.[1]
Definitive Assignment of Anomeric Configuration: A Multi-pronged Approach
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provides the most robust and reliable determination of anomeric configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the anomeric configuration of nucleosides in solution. The key parameters are the Nuclear Overhauser Effect (NOE) and scalar (J) coupling constants.
NOE is a phenomenon where the saturation of a specific proton's resonance can affect the intensity of the resonances of nearby protons (typically within 5 Å).[9][10][11] For 2'-C-methyl-ribofuranosyl nucleosides, the key NOE correlations involve the anomeric proton (H1') and the protons on the sugar ring.
In β-anomers , the H1' proton is in close spatial proximity to the H4' proton and the protons of the 2'-methyl group. Therefore, irradiation of the H1' resonance will result in a significant NOE enhancement for H4' and the 2'-methyl protons. Conversely, in α-anomers , the H1' proton is spatially distant from H4' and the 2'-methyl group but is closer to the H2' proton (if present) and potentially other protons on the nucleobase depending on the syn/anti conformation. The absence of a strong H1'-H4' NOE is a strong indicator of an α-configuration.[10]
Caption: Key NOE correlations for anomer determination.
The three-bond coupling constant (³J) between protons is dependent on the dihedral angle between them, as described by the Karplus equation.[12] The coupling constant between H1' and H2' (³JH1'-H2') is particularly informative for determining the sugar pucker, which is in turn influenced by the anomeric configuration.
While the 2'-C-methyl group replaces the H2' proton, the coupling constants between other protons on the sugar ring, such as ³JH1'-H2'α/β (if diastereotopic protons are present at C2') and ³JH3'-H4', can still provide valuable information about the ring's conformation.[13][14] These coupling constants help to define the sugar pucker, and this information, combined with NOE data, provides a comprehensive picture of the molecule's solution conformation.
| Parameter | Typical Value for β-anomer (S-pucker) | Typical Value for α-anomer (N-pucker) | Significance |
| NOE H1' to H4' | Strong | Weak to non-existent | Key indicator of β-configuration[10] |
| NOE H1' to 2'-CH3 | Strong | Weak to non-existent | Corroborates β-configuration |
| ³JH1'-H2' | ~5-7 Hz | ~1-3 Hz | Reflects the H1'-C1'-C2'-H2' dihedral angle and sugar pucker[13] |
| ³JH3'-H4' | Small (~1-3 Hz) | Larger (~5-8 Hz) | Provides information on the C3'-C4' bond conformation |
Table 1: Characteristic NMR Parameters for Anomer Assignment of Ribofuranosyl Nucleosides.
X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute stereochemistry at the anomeric center.[15] By diffracting X-rays through a crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined.[15] This technique provides definitive proof of the anomeric configuration and also reveals the solid-state conformation of the ribose ring and the orientation of the nucleobase.[16][17] While powerful, it is important to remember that the solid-state conformation may not always perfectly reflect the conformational dynamics present in solution.[18]
Caption: Workflow for anomeric configuration determination.
Experimental Protocols
The following are generalized protocols that serve as a starting point. Researchers should optimize conditions based on their specific compounds and available instrumentation.
Protocol: 1D ¹H and 2D NOESY NMR for Anomer Assignment
Objective: To determine the anomeric configuration of a purified 2'-C-methyl-ribofuranosyl nucleoside in solution.
Materials:
-
Purified nucleoside sample (1-5 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O)
-
High-field NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Sample Preparation: Dissolve the nucleoside sample in the appropriate deuterated solvent in a 5 mm NMR tube.
-
1D ¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons. The anomeric proton (H1') typically resonates between 5.5 and 6.5 ppm.[19]
-
-
2D NOESY Acquisition:
-
Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Use a mixing time (τₘ) appropriate for observing intramolecular NOEs (typically 300-800 ms).
-
-
Data Processing and Analysis:
-
Process the 2D NOESY spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the diagonal peak corresponding to the anomeric proton (H1').
-
Look for cross-peaks between H1' and other protons.
-
Interpretation:
-
A strong cross-peak between H1' and H4' and between H1' and the 2'-methyl protons is indicative of a β-anomer .
-
The absence of a strong H1'-H4' cross-peak and the potential presence of a cross-peak to H2' (if applicable) or nucleobase protons suggests an α-anomer .
-
-
Self-Validation: The consistency of the NOE data with the expected spatial proximities for each anomer provides internal validation. The presence of other expected NOEs within the molecule (e.g., between adjacent protons on the sugar ring) confirms the quality of the data.
Conclusion
The unambiguous determination of the anomeric configuration of 2'-C-methyl-ribofuranosyl nucleosides is a non-negotiable step in the development of these crucial therapeutic agents. The steric and conformational constraints imposed by the 2'-C-methyl group, in concert with the anomeric stereochemistry, are defining features that govern biological activity. A meticulous approach, combining the solution-state insights from high-field NMR with the definitive solid-state picture from X-ray crystallography, provides the necessary confidence for advancing these promising molecules through the drug discovery pipeline.
References
- Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates. (n.d.). National Institutes of Health.
- The Synthesis of Ribose and Nucleoside Derivatives. (n.d.). Madridge Publishers.
- Conformational Analysis of 3′-Deoxyribonucleosides using 1D-Noe Difference Spectroscopy: Nucleosides and Nucleotides. (n.d.). Taylor & Francis Online.
- Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. B = Ura, Thy, Cyt Bz,... (n.d.). ResearchGate.
- Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. (n.d.). National Institutes of Health.
- Survey of Ribose Ring Pucker of Signaling Nucleosides and Nucleotides. (n.d.). PubMed Central.
- Assignment of Anomeric Configuration of D-Ribo-, Arabino-, 2′-Deoxyribo-, and 2′,3′-Dideoxyribonucleosides by Noe Difference Spectroscopy. (2006). Taylor & Francis Online.
- Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. (2022). PubMed Central.
- Synthesis of 2'-C-methyl-beta-D-ribofuranosylimidazo [4,5-d]-pyridazine derivatives (2-aza-3-deazapurine nucleoside analogues). (2025). ResearchGate.
- Anomeric configuration of nucleosides by application of the internal Nuclear Overhauser Effect. (1972). PubMed.
- Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). National Institutes of Health.
- Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. (2025). ResearchGate.
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). MDPI.
- Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. (n.d.). PubMed Central.
- Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. (n.d.).
- Configuration of the Glycoside (Anomeric) Center. (n.d.).
- Coupling constants for 1H and 13C NMR. (n.d.).
- The α-d-anomer of 2′-deoxycytidine: crystal structure, nucleoside conformation and Hirshfeld surface analysis. (n.d.). PubMed Central.
- Identification of the Anomeric Configuration. (n.d.). Creative Proteomics.
- Nucleoside conformations. XVII. A PMR study of 2′-anhydronucleosides and comparison with X-ray data. (n.d.). PubMed Central.
- Chemical structures of 2'-C-methyl-and/or 2'-deoxy-2'-fluororibose-modified nucleoside analogues including anti-HCV pronucleotide sofosbuvir (phosphoramidate prodrug moieties highlighted in grey) and schematic of host cell metabolism to sofosbuvir's active triphosphate form PSI-6130-TP. (n.d.). ResearchGate.
- X-ray crystallography. (n.d.). Wikipedia.
- J-coupling. (n.d.). Wikipedia.
- X-Ray Structural Studies of Metal-Nucleoside and Metal-Nucleoside Monophosphate Complexes: New Perspectives. (n.d.). Scilit.
Sources
- 1. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the activity of 2'-C-methylcytidine against dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Survey of Ribose Ring Pucker of Signaling Nucleosides and Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Configuration of the Glycoside (Anomeric) Center [tud.ttu.ee]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Anomeric configuration of nucleosides by application of the internal Nuclear Overhauser Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rubingroup.org [rubingroup.org]
- 13. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. J-coupling - Wikipedia [en.wikipedia.org]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. The α-d-anomer of 2′-deoxycytidine: crystal structure, nucleoside conformation and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. Nucleoside conformations. XVII. A PMR study of 2′-anhydronucleosides and comparison with X-ray data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for the Vorbrüggen Glycosylation of 6-Chloropurine with a 2-C-Methyl Ribose Derivative
Introduction: Synthesizing Novel Nucleoside Analogues for Therapeutic Discovery
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy.[1] Their efficacy lies in their ability to mimic natural nucleosides, thereby interfering with the replication of viral or cancerous cells. The modification of either the nucleobase or the sugar moiety can lead to compounds with improved biological activity, selectivity, and metabolic stability. The 2'-C-methyl substituted ribonucleosides, in particular, have garnered significant attention as potent inhibitors of viral RNA-dependent RNA polymerases, most notably in the context of the Hepatitis C virus (HCV).[2]
The Vorbrüggen glycosylation is a powerful and widely used method for the formation of the N-glycosidic bond between a nucleobase and a sugar moiety.[3] This reaction typically involves the coupling of a silylated nucleobase with an acylated sugar in the presence of a Lewis acid catalyst. This application note provides a detailed protocol for the Vorbrüggen glycosylation of 6-chloropurine with a protected 2-C-methyl ribose derivative, a key step in the synthesis of novel 2'-C-methylpurine nucleoside analogues. We will delve into the mechanistic rationale behind the procedural steps, offer insights based on field experience, and provide guidance for troubleshooting common issues.
Reaction Scheme
Caption: Overall reaction scheme for the Vorbrüggen glycosylation.
Experimental Protocol
This protocol is divided into three main stages: 1) Preparation of the silylated 6-chloropurine, 2) The Vorbrüggen glycosylation reaction, and 3) Deprotection and purification of the final product.
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| 6-Chloropurine | Major Supplier | ≥98% | |
| Hexamethyldisilazane (HMDS) | Major Supplier | ≥99% | |
| Ammonium Sulfate | Major Supplier | ACS Grade | Catalyst for silylation |
| 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | Major Supplier | ≥98% | Starting material for the sugar |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Major Supplier | ≥99% | Lewis acid catalyst |
| Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE) | Major Supplier | Anhydrous, ≥99.8% | Reaction solvent |
| Dichloromethane (DCM) | Major Supplier | Anhydrous, ≥99.8% | For workup and chromatography |
| Ethyl acetate (EtOAc) | Major Supplier | ACS Grade | For workup and chromatography |
| Hexanes | Major Supplier | ACS Grade | For chromatography |
| Saturated Sodium Bicarbonate Solution (aq.) | In-house prep. | For workup | |
| Brine | In-house prep. | For workup | |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Major Supplier | ACS Grade | For drying organic layers |
| Methanolic Ammonia (7N) or Sodium Methoxide in Methanol | Major Supplier | For deprotection | |
| Silica Gel | Major Supplier | 230-400 mesh | For column chromatography |
Part 1: Preparation of Silylated 6-Chloropurine
Rationale: Silylation of the purine base is a critical first step in the Vorbrüggen glycosylation. This process increases the nucleophilicity of the nitrogen atoms and enhances the solubility of the nucleobase in the anhydrous organic solvents required for the reaction.[3] The use of a catalytic amount of ammonium sulfate accelerates the silylation process.
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-chloropurine (1.0 eq) and a catalytic amount of ammonium sulfate (approx. 0.05 eq).
-
Under a nitrogen atmosphere, add hexamethyldisilazane (HMDS) (3.0-5.0 eq).
-
Heat the reaction mixture to reflux (approx. 130-140 °C) and maintain for 4-6 hours, or until the solution becomes clear.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess HMDS under reduced pressure to obtain the silylated 6-chloropurine as a viscous oil or solid. This product is moisture-sensitive and should be used immediately in the next step without further purification.
Part 2: Vorbrüggen Glycosylation
Rationale: This step involves the Lewis acid-catalyzed coupling of the silylated 6-chloropurine with the protected 2-C-methyl ribose. The choice of Lewis acid and solvent is critical for achieving high yield and the desired N9-regioselectivity. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a commonly used and effective Lewis acid for this transformation.[4] While acetonitrile is a common solvent, for less reactive nucleobases, the use of 1,2-dichloroethane (DCE) can prevent the formation of solvent-adduct byproducts.[3][5] The reaction is performed under strictly anhydrous conditions to prevent hydrolysis of the silylated intermediates and the Lewis acid.
Procedure:
-
To the flask containing the freshly prepared silylated 6-chloropurine, add the protected 2-C-methyl ribose (1-O-acetyl-2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose) (1.1 eq).
-
Under a nitrogen atmosphere, add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Dilute the mixture with dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected nucleoside.
Part 3: Deprotection and Purification
Rationale: The benzoyl protecting groups on the sugar moiety are removed to yield the final nucleoside. A common method for this deprotection is Zemplén deacylation, which involves treatment with a catalytic amount of sodium methoxide in methanol or with methanolic ammonia. The final product is then purified by column chromatography.
Procedure:
-
Dissolve the crude protected nucleoside in anhydrous methanol.
-
Add a solution of 7N methanolic ammonia or a catalytic amount of sodium methoxide in methanol.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with an acidic resin (e.g., Dowex 50W-X8) or by the addition of a few drops of acetic acid.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford the pure 6-chloro-9-(2-C-methyl-β-D-ribofuranosyl)purine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mechanism of the Vorbrüggen Glycosylation
Caption: Simplified mechanism of the Vorbrüggen glycosylation.
The Vorbrüggen glycosylation proceeds through the formation of a key electrophilic intermediate. The Lewis acid (e.g., TMSOTf) activates the protected sugar at the anomeric position, leading to the departure of the acetate group and the formation of a resonance-stabilized oxocarbenium ion.[3] The silylated purine, with its enhanced nucleophilicity, then attacks the anomeric carbon of the oxocarbenium ion. The stereochemistry of the newly formed glycosidic bond is often directed by the neighboring group participation of the acyl group at the C2' position of the sugar, which typically leads to the formation of the β-anomer.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete silylation of the purine.- Presence of moisture in the reaction.- Inactive Lewis acid. | - Ensure the silylation reaction goes to completion (clear solution).- Use freshly distilled, anhydrous solvents and flame-dried glassware.- Use a fresh bottle of TMSOTf. |
| Formation of N7-isomer | - Choice of Lewis acid and reaction conditions. | - While TMSOTf generally favors N9-glycosylation, other Lewis acids like SnCl₄ can favor the N7-isomer.[6][7] Stick to TMSOTf for N9 selectivity.- Lowering the reaction temperature may also improve N9 selectivity. |
| Formation of unknown byproducts | - Reaction with the solvent (e.g., acetonitrile).- Decomposition of starting materials or product. | - If using acetonitrile with a less reactive purine, consider switching to a less nucleophilic solvent like 1,2-dichloroethane.[3][5]- Ensure the reaction is not overheated and is worked up promptly upon completion. |
| Difficult purification | - Incomplete deprotection.- Presence of closely eluting impurities. | - Ensure the deprotection reaction goes to completion by TLC monitoring.- Use a slow gradient during column chromatography and consider reverse-phase HPLC for final purification if necessary. |
Characterization Data (Expected)
6-Chloro-9-(2-C-methyl-β-D-ribofuranosyl)purine:
-
¹H NMR (DMSO-d₆, 500 MHz): Expect signals for the purine protons (H-2 and H-8), the anomeric proton (H-1'), the other sugar protons (H-3', H-4', H-5'), and the 2'-C-methyl group. The anomeric proton should appear as a singlet due to the absence of a proton at C-2'.
-
¹³C NMR (DMSO-d₆, 125 MHz): Expect signals for the purine carbons, the anomeric carbon, the other sugar carbons, and the 2'-C-methyl carbon.
-
High-Resolution Mass Spectrometry (HRMS): Calculated mass for the molecular ion [M+H]⁺ should be confirmed.
Conclusion
The Vorbrüggen glycosylation is a robust and versatile method for the synthesis of nucleoside analogues. By carefully controlling the reaction conditions, particularly the silylation of the nucleobase and the choice of Lewis acid and solvent, high yields of the desired N9-regioisomer can be achieved. This protocol provides a detailed and rationalized approach for the synthesis of 6-chloro-9-(2-C-methyl-β-D-ribofuranosyl)purine, a valuable intermediate for the development of novel therapeutic agents. The insights into the reaction mechanism and potential pitfalls are intended to equip researchers with the knowledge to successfully implement and adapt this methodology for their specific research needs.
References
- Eldrup, A. B., et al. (2004). Structure-Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Medicinal Chemistry, 47(9), 2283–2295.
- Gotor, V., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. The Journal of Organic Chemistry, 86(19), 13265–13275.
-
Naciuk, F. F., et al. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 11, 1163486. [Link]
- O'Neil, I. A., et al. (2018). Mechanochemical synthesis of purine and pyrimidine nucleosides. RSC Advances, 8(25), 13731-13735.
- Vorbrüggen, H., & Ruh-Pohlenz, C. (1999). Synthesis of Nucleosides. Organic Reactions, 55, 1-630.
- Jordheim, L. P., et al. (2013). The impact of nucleoside analogues on cancer and viral diseases. Trends in Pharmacological Sciences, 34(8), 447-459.
- Beigelman, L., & Mikhailov, S. N. (2007). Synthesis of 2'- and 3'-C-methylribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.5.
- Carroll, S. S., et al. (2009). Inhibition of hepatitis C virus RNA-dependent RNA polymerase by 7-deaza-2'-C-methyladenosine triphosphate. The Journal of biological chemistry, 284(8), 5123–5131.
- Bio, M., et al. (2004). A practical, multigram synthesis of 7-deaza-2'-C-methyladenosine. The Journal of Organic Chemistry, 69(19), 6257–6266.
-
Gotor, V., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. The Journal of Organic Chemistry, 86(19), 13265–13275. [Link]
- Beutner, G. L., et al. (2019). Follow the Silyl Cation: Insights into the Vorbrüggen Reaction. Organic Process Research & Development, 23(9), 1837–1846.
- Clark, J. L., et al. (2005). Synthesis of 9-(2-beta-C-methyl-beta-d-ribofuranosyl)-6-substituted purine derivatives as inhibitors of HCV RNA replication. Bioorganic & Medicinal Chemistry Letters, 15(3), 709-713.
-
Eldrup, A. B., et al. (2004). Structure-Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Medicinal Chemistry, 47(9), 2283–2295. [Link]
- Naciuk, F. F., et al. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 11, 1163486.
- Naciuk, F. F., et al. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 11, 1163486.
-
O'Neil, I. A., et al. (2018). Mechanochemical synthesis of purine and pyrimidine nucleosides. RSC Advances, 8(25), 13731-13735. [Link]
Sources
- 1. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 9-(2-beta-C-methyl-beta-d-ribofuranosyl)-6-substituted purine derivatives as inhibitors of HCV RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2'-C-Methyl Nucleosides in Hepatitis C Virus (HCV) Research and Drug Discovery
Introduction: Targeting the Engine of HCV Replication
The Hepatitis C virus (HCV), a single-stranded RNA virus, represents a significant global health burden, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma in millions of individuals.[1] The cornerstone of the viral life cycle is its ability to replicate its RNA genome within infected liver cells. This process is entirely dependent on a unique viral enzyme, the NS5B RNA-dependent RNA polymerase (RdRp), which synthesizes new viral RNA.[2][3] Unlike human cells, which do not possess such an enzyme, the HCV NS5B polymerase is an ideal and highly specific target for antiviral therapy.[4]
Among the most successful strategies to disable this viral engine has been the development of nucleoside analogs. These molecules are designed to mimic the natural building blocks of RNA, but with critical chemical modifications.[5] The 2'-C-methyl nucleosides have emerged as a particularly potent class of inhibitors. These compounds, after being processed within the host cell, act as deceptive substrates for the NS5B polymerase, effectively halting the replication process.[1][5] The clinical success of Sofosbuvir, a direct-acting antiviral built upon a 2'-C-methyl nucleoside scaffold, has revolutionized HCV treatment, underscoring the profound impact of this chemical class.[6][7]
This guide provides an in-depth exploration of the application of 2'-C-methyl nucleosides in HCV research, detailing their mechanism of action and providing robust protocols for their evaluation in both biochemical and cell-based systems.
The Molecular Sabotage: Mechanism of Action
The inhibitory action of 2'-C-methyl nucleosides is a multi-step process of molecular deception targeted at the NS5B polymerase.
-
Cellular Uptake and Activation: As administered, the nucleoside analog is a prodrug. It must first be transported into the hepatocyte. Inside the cell, host cell kinases recognize the analog and sequentially phosphorylate it to its active 5'-triphosphate form.[5][6] This metabolic activation is a critical prerequisite for antiviral activity.
-
Competitive Inhibition and Incorporation: The activated 2'-C-methyl nucleoside triphosphate now structurally resembles a natural ribonucleotide triphosphate (NTP). It competes with its natural counterpart for binding to the active site of the HCV NS5B polymerase.[8][9]
-
Non-Obligate Chain Termination: The NS5B polymerase, deceived by the resemblance, incorporates the analog into the nascent viral RNA strand.[7] The defining feature of these molecules—the methyl group at the 2'-C position of the ribose sugar—then executes the final step of the sabotage. This methyl group creates a steric hindrance, a physical block that prevents the polymerase from adding the next nucleotide to the growing chain.[3] This event, known as non-obligate chain termination, effectively and irreversibly stops viral RNA synthesis.[1]
This targeted mechanism provides a high barrier to the development of viral resistance and contributes to the excellent safety profile of these compounds, as they are poor substrates for human DNA and RNA polymerases.[6][10]
Caption: Mechanism of 2'-C-methyl nucleoside antiviral activity.
Evolution of a Powerhouse: Key 2'-C-Methyl Analogs
The path to a successful HCV drug was an iterative process of chemical refinement to enhance potency and improve drug-like properties.
| Compound | Base | Key Features & Limitations | EC50 (HCV Replicon) |
| 2'-C-Methyladenosine | Adenine | Potent inhibitor but susceptible to deamination by adenosine deaminase (ADA), leading to poor bioavailability.[1][11][12] | ~0.3 µM[11][13] |
| 2'-C-Methylguanosine | Guanine | Active inhibitor but suffers from poor cellular uptake and/or inefficient phosphorylation.[1][12] | Moderate Activity[1] |
| 2'-C-Methylcytidine | Cytosine | Potent inhibitor; served as a key scaffold for further development. Prodrugs like NM283 were developed to improve bioavailability.[14][15] | ~1-2.2 µM[14][15] |
| PSI-6130 | Cytosine | A 2'-deoxy-2'-fluoro-2'-C-methyl modification increased potency and stability compared to 2'-C-methylcytidine.[2][5] | Potent[2] |
| Sofosbuvir (GS-7977) | Uridine | A phosphoramidate prodrug of a 2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate. This "ProTide" technology efficiently delivers the active monophosphate into the liver, bypassing the often rate-limiting initial phosphorylation step.[6][10][16] | Highly Potent[17] |
EC50 values can vary between different replicon genotypes and assay conditions.
Experimental Protocols for Inhibitor Characterization
Evaluating a novel 2'-C-methyl nucleoside requires a two-tiered approach: first, confirming its direct effect on the viral polymerase, and second, assessing its activity in a more biologically relevant cellular system.
Protocol 1: In Vitro HCV NS5B Polymerase Inhibition Assay
Objective: To quantify the direct inhibitory capacity of the 5'-triphosphate form of a 2'-C-methyl nucleoside on purified, recombinant HCV NS5B polymerase.
Causality & Rationale: This biochemical assay is the definitive test of target engagement. It isolates the enzyme from all other cellular processes (uptake, metabolism, cytotoxicity). A positive result here confirms that the molecule's mechanism of action is, at its core, the inhibition of the NS5B polymerase. The assay measures the synthesis of new RNA by quantifying the incorporation of radiolabeled nucleotides.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing reaction buffer (e.g., 50 mM HEPES, pH 7.5), divalent cations (MgCl₂ and MnCl₂), DTT, a defined RNA template (e.g., minus-strand internal ribosome entry site [IRES]), and a mix of three unlabeled NTPs.[5]
-
Inhibitor Addition: Add serial dilutions of the test compound (in its 5'-triphosphate form) to the appropriate wells. Include wells for a "no inhibitor" positive control and a "no enzyme" negative control.
-
Initiation of Reaction: Initiate the reaction by adding a mixture of the fourth NTP, which is radiolabeled (e.g., [α-³²P]UTP), and the purified recombinant HCV NS5B polymerase.[5][18]
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 27-30°C) for a defined period (e.g., 60-120 minutes).
-
Reaction Termination & Precipitation: Stop the reaction by adding EDTA. Precipitate the newly synthesized, radiolabeled RNA product using trichloroacetic acid (TCA) and transfer onto a filtermat. Unincorporated nucleotides will be washed away.
-
Quantification: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Caption: Workflow for the in vitro NS5B polymerase inhibition assay.
Protocol 2: Cell-Based HCV Replicon Assay
Objective: To determine the antiviral efficacy and cytotoxicity of a 2'-C-methyl nucleoside (prodrug form) in a human liver cell line that supports HCV RNA replication.
Causality & Rationale: This assay is the industry standard for evaluating HCV inhibitors in a cellular context.[19][20] It uses a human hepatoma cell line (Huh-7) engineered to contain a subgenomic HCV RNA molecule (a "replicon") that replicates autonomously.[21] This system provides a comprehensive assessment, as the test compound must:
-
Cross the cell membrane.
-
Be converted by cellular kinases to its active triphosphate form.
-
Inhibit the NS5B-driven replication of the replicon RNA.
-
Achieve this without killing the host cell.
Methodology:
-
Cell Plating: Seed Huh-7 cells harboring an HCV replicon (e.g., a genotype 1b replicon with a luciferase reporter) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test nucleoside (and a positive control like Sofosbuvir) in cell culture medium. Remove the old medium from the cells and add the compound-containing medium.
-
Incubation: Incubate the plates for 72-96 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Parallel Cytotoxicity Assay: In a separate, identical plate of replicon cells, perform the same compound treatment to assess cytotoxicity.
-
Efficacy Readout (Luciferase): After incubation, lyse the cells in the efficacy plate and measure the luciferase activity using a commercial kit and a luminometer. The light output is directly proportional to the amount of replicon RNA.
-
Cytotoxicity Readout (MTS/CellTiter-Glo): To the cytotoxicity plate, add a reagent like MTS or CellTiter-Glo. The resulting colorimetric or luminescent signal is proportional to the number of viable cells.[2]
-
Data Analysis:
-
Efficacy: Calculate the 50% effective concentration (EC50) by plotting the percentage of replication inhibition against the log of compound concentration.
-
Cytotoxicity: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of compound concentration.
-
Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window.
-
Caption: Workflow for the cell-based HCV replicon assay.
Field Insights and Troubleshooting
-
Biochemical vs. Cellular Potency: A common observation is a potent IC50 in the polymerase assay but a weak EC50 in the replicon assay. This discrepancy is a critical data point, strongly suggesting a problem with cellular uptake or metabolic activation (phosphorylation).[12][22] This is precisely the challenge that prodrug technologies like the phosphoramidate approach used for Sofosbuvir were designed to overcome.[22]
-
High Cytotoxicity: If a compound shows high cytotoxicity (low CC50), it may be inhibiting essential host cell polymerases or other cellular processes. This would result in a poor Selectivity Index and flag the compound as unsuitable for further development.
-
Resistance Profiling: The replicon system is an invaluable tool for studying resistance. By culturing replicon cells in the presence of sub-lethal concentrations of an inhibitor over time, it is possible to select for and sequence resistant viral variants.[5][21] For many early 2'-C-methyl nucleosides, the signature S282T mutation in the NS5B active site was identified using this method.[5]
Conclusion
The family of 2'-C-methyl nucleosides stands as a testament to the power of rational drug design in antiviral therapy. Their elegant mechanism of non-obligate chain termination of the HCV NS5B polymerase provides a potent and specific means of halting viral replication. The journey from early leads like 2'-C-methyladenosine to the transformative clinical efficacy of Sofosbuvir highlights the critical importance of medicinal chemistry in optimizing for cellular delivery and metabolic activation. The robust biochemical and cell-based assays detailed herein remain the essential workhorses for the discovery and characterization of the next generation of nucleoside inhibitors, not only for HCV but for a host of other viral pathogens.
References
-
Vertex AI Search. (n.d.). Understanding the Mechanism: How Sofosbuvir Fights Hepatitis C. Retrieved January 6, 2026.[6]
-
Chatterjee, A., et al. (n.d.). Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. NIH.[1]
-
MedChemExpress. (n.d.). 2'-C-Methyladenosine | HCV Replication Inhibitor. Retrieved January 6, 2026.[13]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Sofosbuvir?.[7]
-
Wikipedia. (n.d.). Sofosbuvir. Retrieved January 6, 2026.[10]
-
Hecker, S. J., et al. (n.d.). Liver-Targeted Prodrugs of 2'-C-Methyladenosine for Therapy of Hepatitis C Virus Infection. ACS Publications.[11]
-
Canadian Agency for Drugs and Technologies in Health. (2014, October). Sofosbuvir (Sovaldi): Introduction. NCBI Bookshelf.[4]
-
YouTube. (2024, November 9). Pharmacology of Sofosbuvir.[16]
-
Clark, J. L., et al. (n.d.). 2'-Deoxy-2'-fluoro-2'-C-methylcytidine, a Potent Inhibitor of Hepatitis C Virus Replication.[2]
-
Murakami, E., et al. (n.d.). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. NIH.[5]
-
Carroll, S. S., et al. (2002, October 25). Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs. Semantic Scholar.[8]
-
Olsen, D. B., et al. (n.d.). Antiviral Efficacy upon Administration of a HepDirect Prodrug of 2′-C-Methylcytidine to Hepatitis C Virus-Infected Chimpanzees. ASM Journals.[14]
-
Meppen, M., et al. (2010, July 8). Phosphoramidate ProTides of 2'-C-methylguanosine as highly potent inhibitors of hepatitis C virus. Study of their in vitro and in vivo properties. PubMed.[22]
-
Cayman Chemical. (n.d.). 2'-C-Methylcytidine (2CMC, CAS Number: 20724-73-6). Retrieved January 6, 2026.[15]
-
Lohmann, V. (n.d.). HCV Replicons: Overview and Basic Protocols. Springer Nature Experiments.[19]
-
Olsen, D. B., et al. (n.d.). Structure-activity relationship of heterobase-modified 2'-C-methyl ribonucleosides as inhibitors of hepatitis C virus RNA replication. PubMed.[12]
-
Lee, J. Y., et al. (n.d.). Colony Forming Assay for HCV-Replicon Cell Line. Bio-protocol.[23]
-
Gane, E. J., et al. (n.d.). Combinations of 2'-C-methylcytidine analogues with interferon-α2b and triple combination with ribavirin in the hepatitis C virus replicon system. PMC - NIH.[24]
-
Lohmann, V. (2009). HCV replicons: overview and basic protocols. PubMed.[20]
-
Hecker, S. J., et al. (2007, July 18). Liver-Targeted Prodrugs of 2'-C-Methyladenosine for Therapy of Hepatitis C Virus Infection. Journal of Medicinal Chemistry - ACS Publications.[25]
-
Sofia, M. J., et al. (2010, September 30). Chapter 11: 2′-F-2′-C-Methyl Nucleosides and Nucleotides for the Treatment of Hepatitis C Virus: from Discovery to the Clinic. Books.[26]
-
Selisko, B., et al. (n.d.). Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. PubMed Central.[27]
-
Ranjith-Kumar, C. T., et al. (n.d.). A Cell-Based Assay for RNA Synthesis by the HCV Polymerase Reveals New Insights on Mechanism of Polymerase Inhibitors and Modulation by NS5A. PLOS One.[18]
-
Wang, Y., et al. (n.d.). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS One.[28]
-
Scilit. (n.d.). Tricyclic 2′-C-Modified Nucleosides as Potential Anti-HCV Therapeutics.[29]
-
De Clercq, E. (n.d.). C-Nucleosides To Be Revisited. Journal of Medicinal Chemistry - ACS Publications.[30]
-
Love, R. A., et al. (n.d.). Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate. PubMed Central.[31]
-
Frontiers. (n.d.). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance.[21]
-
Harki, D. A., et al. (2022, August 3). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity. PMC - PubMed Central.[32]
-
Beaulieu, P. L. (n.d.). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. PMC - NIH.[3]
-
ACS Omega. (2023, November 13). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications.[33]
-
Perales, C., et al. (n.d.). Guanosine inhibits hepatitis C virus replication and increases indel frequencies, associated with altered intracellular nucleotide pools. PubMed Central.[34]
-
Beilstein Journals. (n.d.). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides.[35]
-
University of Cambridge. (n.d.). Synthesis and multiple incorporations of 2-O-methyl-5.[36]
-
YouTube. (2022, July 12). Hepatitis C Virus Replication Analysis | Protocol Preview.[37]
-
Benchchem. (n.d.). In Vitro Characterization of HCV NS5B Polymerase Inhibitors: A Technical Guide.[17]
-
ResearchGate. (2025, August 6). A Novel Hepatitis C Virus NS5B Polymerase Assay of De Novo Initiated RNA Synthesis Directed from a Heteropolymeric RNA Template.[38]
-
ResearchGate. (n.d.). Evolution of HCV NS5B Nucleoside and Nucleotide Inhibitors.[9]
-
Stuyver, L. J., et al. (n.d.). 2'-Deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. NIH.[39]
-
O'Farrell, D., et al. (n.d.). Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase. NCBI - NIH.[40]
-
NATAP. (n.d.). Discovery of a novel class of Hepatitis C Polymerase Inhibitors.[41]
Sources
- 1. Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INTRODUCTION - Sofosbuvir (Sovaldi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-activity relationship of heterobase-modified 2'-C-methyl ribonucleosides as inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. journals.asm.org [journals.asm.org]
- 15. caymanchem.com [caymanchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. A Cell-Based Assay for RNA Synthesis by the HCV Polymerase Reveals New Insights on Mechanism of Polymerase Inhibitors and Modulation by NS5A | PLOS One [journals.plos.org]
- 19. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 20. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 22. Phosphoramidate ProTides of 2'-C-methylguanosine as highly potent inhibitors of hepatitis C virus. Study of their in vitro and in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Combinations of 2′-C-methylcytidine analogues with interferon-α2b and triple combination with ribavirin in the hepatitis C virus replicon system - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. books.rsc.org [books.rsc.org]
- 27. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 29. scilit.com [scilit.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Guanosine inhibits hepatitis C virus replication and increases indel frequencies, associated with altered intracellular nucleotide pools - PMC [pmc.ncbi.nlm.nih.gov]
- 35. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 36. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 37. youtube.com [youtube.com]
- 38. researchgate.net [researchgate.net]
- 39. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 41. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
HPLC purification method for 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine
An Application Note and Protocol for the Preparative HPLC Purification of 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide and a detailed protocol for the purification of the protected nucleoside analog, this compound, using preparative High-Performance Liquid Chromatography (HPLC). This compound serves as a critical intermediate in the synthesis of various biologically active nucleoside analogs, which are investigated for their therapeutic potential, including antitumor activities.[1][2] The presence of three hydrophobic benzoyl protecting groups dictates the chromatographic strategy, making Reversed-Phase HPLC (RP-HPLC) the method of choice. This guide explains the scientific rationale behind the method development, provides a step-by-step protocol for researchers, and discusses key parameters for successful purification and scale-up.
Introduction and Scientific Rationale
This compound is a synthetic precursor for modified nucleosides. The 6-chloro group is a versatile handle for further chemical modifications, while the benzoyl groups protect the hydroxyl functions of the ribofuranosyl moiety during synthesis.[][4] Following synthesis, the crude product often contains impurities such as unreacted starting materials, partially benzoylated byproducts, and other reaction-related contaminants. Achieving high purity is essential for subsequent synthetic steps and for ensuring the integrity of the final active pharmaceutical ingredient.
Causality Behind Experimental Choices: Why Reversed-Phase HPLC?
The decision to use RP-HPLC is based on the physicochemical properties of the target molecule.
-
Dominant Hydrophobicity: The three aromatic benzoyl groups render the molecule highly nonpolar. RP-HPLC, which separates compounds based on their hydrophobicity, is ideally suited for this task.[5][6] The stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar. The target molecule will strongly interact with the stationary phase and will only be eluted by a mobile phase with a high concentration of an organic solvent.[7]
-
High Resolution: RP-HPLC offers excellent resolving power, capable of separating the target compound from closely related impurities that may differ only slightly in their polarity.
-
UV Detectability: Both the 6-chloropurine base and the benzoyl protecting groups are strong chromophores, allowing for sensitive detection using a standard UV detector, typically at wavelengths like 254 nm.[8]
Experimental Method and Protocol
This section details the instrumentation, reagents, and a step-by-step procedure for the purification.
Instrumentation and Materials
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, a high-volume autosampler or manual injector, and a UV-Vis detector.
-
Column: A C18 reversed-phase column is the primary recommendation due to its strong hydrophobic retention mechanism. Alternative phases like a Phenyl-Hexyl column can be explored for optimizing selectivity through π-π interactions.[9][10]
-
Chemicals and Reagents:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Crude this compound sample
-
Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF) for sample dissolution
-
Chromatographic Conditions
The following parameters provide a robust starting point for method development and can be optimized as needed.
| Parameter | Recommended Setting |
| Column | C18, 5 µm particle size, 120 Å pore size (e.g., 250 x 10 mm for semi-preparative) |
| Mobile Phase A | HPLC-Grade Water |
| Mobile Phase B | HPLC-Grade Acetonitrile (ACN) |
| Gradient Program | 0-5 min: 60% B; 5-25 min: 60% to 95% B (linear); 25-30 min: 95% B; 30.1-35 min: 60% B (re-equilibration) |
| Flow Rate | 4.0 mL/min (for a 10 mm ID column; adjust proportionally for other dimensions) |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 100-500 µL (dependent on sample concentration and column loading capacity) |
| Sample Preparation | Dissolve crude material in a minimal amount of THF or DMSO to a concentration of ~20-50 mg/mL, then filter through a 0.45 µm syringe filter. |
Step-by-Step Purification Protocol
-
System Preparation:
-
Purge the HPLC pumps with freshly prepared mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase conditions (60% Acetonitrile in Water) for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sample Injection:
-
Prepare the crude sample as described in the table above. It is critical to ensure the sample is fully dissolved and filtered to prevent column clogging.
-
Inject the prepared sample onto the equilibrated column.
-
-
Chromatographic Run and Fraction Collection:
-
Start the gradient run and monitor the chromatogram in real-time.
-
The target compound, being highly hydrophobic, is expected to elute late in the gradient, likely at an ACN concentration above 80%.
-
Begin collecting fractions just before the main peak starts to elute and continue until the peak has fully returned to the baseline. Collect small, discrete fractions across the peak to isolate the purest portions.
-
-
Post-Purification Analysis and Product Isolation:
-
Analyze the collected fractions for purity using analytical HPLC with the same or a faster gradient method.
-
Pool the fractions that meet the desired purity specification (e.g., >98%).
-
Remove the solvent (Acetonitrile/Water) from the pooled fractions using a rotary evaporator. The resulting product can be further dried under high vacuum to remove residual solvents.
-
Workflow Visualization
The following diagram illustrates the logical flow of the entire purification process, from the initial crude material to the final, high-purity compound.
Sources
- 1. This compound | PCR Society [pcrsociety.org]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hydrophobicity and retention time of a compound - Chromatography Forum [chromforum.org]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. Reversed-phase high-performance liquid chromatography of protected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nacalai.com [nacalai.com]
Application Notes and Protocols for the Deprotection of Benzoyl Groups in 2'-C-Methyl Nucleosides
Introduction: The Critical Role of 2'-C-Methyl Nucleosides and Benzoyl Protecting Groups
2'-C-methyl nucleosides represent a pivotal class of modified nucleosides, integral to the development of antiviral therapeutics, particularly against pathogens like the Hepatitis C virus (HCV). The introduction of a methyl group at the 2'-position of the ribose sugar can significantly enhance the nucleoside's metabolic stability and biological activity. The synthesis of these complex molecules often necessitates the use of protecting groups to shield reactive hydroxyl functions during chemical transformations. Among these, the benzoyl (Bz) group is a common choice for protecting the hydroxyl groups of the sugar moiety due to its stability under various reaction conditions.[1]
The final and critical step in the synthesis of 2'-C-methyl nucleosides is the removal of these benzoyl protecting groups to yield the biologically active compound. The selection of an appropriate deprotection strategy is paramount, as it directly influences the overall yield, purity, and integrity of the final product. This guide provides a comprehensive overview of the procedures for the deprotection of benzoyl groups in 2'-C-methyl nucleosides, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Mechanistic Rationale: The Chemistry of Benzoyl Deprotection
The removal of benzoyl groups from the sugar hydroxyls is typically achieved through basic hydrolysis.[2] The ester linkage of the benzoyl group is susceptible to nucleophilic attack by a base, leading to its cleavage. The electron-withdrawing nature of the adjacent carbonyl group facilitates this process.[2] Common reagents for this transformation include sodium methoxide, ammonia, and other bases. The choice of reagent and reaction conditions is dictated by the substrate's sensitivity to basic conditions and the presence of other protecting groups.[1][2]
Figure 1: Simplified mechanism of base-catalyzed benzoyl group deprotection.
Comparative Analysis of Deprotection Methods
Several methods are commonly employed for the removal of benzoyl protecting groups from nucleosides. The choice of method depends on factors such as the stability of the nucleoside, the desired selectivity, and the scale of the reaction.
| Deprotection Method | Reagent(s) | Solvent | Temperature | Reaction Time | Typical Yield (%) | Notes |
| Zemplén Deprotection | Sodium Methoxide (catalytic to stoichiometric) | Methanol (MeOH) or Tetrahydrofuran (THF) | 0°C to Room Temperature | 30 minutes to several hours | >90 | Often referred to as Zemplén deacylation. Can be used for selective deprotection in THF. Requires anhydrous conditions for selectivity.[3] |
| Ammonolysis | 7N Ammonia in Methanol | Methanol (MeOH) | Room Temperature | 5 to 12 hours | 65-70 | A well-established method for total deprotection.[4] |
| Methylamine-Containing Reagents (AMA) | Ammonium hydroxide/40% methylamine 1:1 (v/v) | - | 65°C | 10 minutes | >95 | Favored for its rapid deprotection times, particularly in oligonucleotide synthesis.[2] |
| Mild Basic Hydrolysis | Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | 4 hours | - | A mild deprotection method suitable for sensitive substrates. |
Experimental Protocols
Protocol 1: Zemplén Deprotection using Sodium Methoxide in Methanol
This is a classic and highly efficient method for the debenzoylation of nucleosides. The reaction is typically fast and clean, proceeding via transesterification.
Materials:
-
Benzoylated 2'-C-methyl nucleoside
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe), 0.5 M solution in MeOH or solid
-
H⁺ ion-exchange resin (e.g., Dowex 50WX8)
-
Thin Layer Chromatography (TLC) plates and appropriate solvent system
Procedure:
-
Dissolve the benzoylated 2'-C-methyl nucleoside in anhydrous methanol (2–10 mL/mmol) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents). For complete and faster deprotection, a stoichiometric amount can be used.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, neutralize the reaction by adding an H⁺ ion-exchange resin until the pH of the solution becomes neutral.
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Figure 2: Workflow for Zemplén deprotection of 2'-C-methyl nucleosides.
Protocol 2: Deprotection using Ammonia in Methanol
This method is widely used for the simultaneous deprotection of base and sugar protecting groups in oligonucleotide synthesis and is also effective for nucleosides.[2][4]
Materials:
-
Benzoylated 2'-C-methyl nucleoside
-
Saturated solution of ammonia in methanol (prepared by bubbling ammonia gas through cold methanol) or commercial 7N ammonia in methanol.
-
Sealed reaction vessel
Procedure:
-
Dissolve the benzoylated 2'-C-methyl nucleoside in a saturated solution of ammonia in methanol in a sealed vial.[4]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or HPLC. The reaction may take several hours to overnight for completion.[2]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the deprotected nucleoside.
Protocol 3: Rapid Deprotection with Ammonium Hydroxide/Methylamine (AMA)
AMA is a potent reagent that allows for very rapid deprotection, which can be advantageous for high-throughput applications.[2]
Materials:
-
Benzoylated 2'-C-methyl nucleoside
-
Ammonium hydroxide (30%) / 40% methylamine 1:1 (v/v) (AMA) solution
-
Sealed reaction vessel
-
Heating block
Procedure:
-
Place the benzoylated 2'-C-methyl nucleoside in a sealed vial.
-
Add the freshly prepared AMA solution to the vial.[2]
-
Heat the mixture at 65°C for 10-15 minutes.
-
After cooling, carefully open the vial in a well-ventilated fume hood.
-
Remove the volatile components under a stream of nitrogen or by lyophilization.
-
The residue can be further purified if necessary.
Troubleshooting and Key Considerations
-
Incomplete Deprotection: If TLC or HPLC analysis indicates the presence of starting material or partially deprotected intermediates, the reaction time can be extended, or the amount of deprotecting agent can be increased.[5] For the Zemplén method, ensuring anhydrous conditions is crucial for efficiency.
-
Side Reactions: In some cases, prolonged exposure to strong basic conditions can lead to degradation of the nucleoside. It is important to monitor the reaction closely and neutralize it promptly upon completion.
-
Purification Challenges: The polarity of the deprotected nucleoside is significantly different from its benzoylated precursor. This change in polarity is utilized for purification by silica gel chromatography. A gradient elution is often necessary to achieve good separation.
-
Analytical Monitoring: The progress of the deprotection reaction can be effectively monitored by standard analytical techniques.
-
Thin-Layer Chromatography (TLC): A rapid and straightforward method to qualitatively assess the disappearance of the starting material and the appearance of the more polar deprotected product.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for the determination of the percentage of starting material, product, and any byproducts.[2]
-
Conclusion
The efficient deprotection of benzoyl groups is a critical step in the synthesis of 2'-C-methyl nucleosides. The choice of the deprotection method should be carefully considered based on the specific substrate and the desired outcome. The protocols detailed in this guide, from the classic Zemplén deprotection to the rapid AMA method, provide researchers with a range of reliable options to obtain the final, biologically active nucleoside analogues in high purity and yield. Careful monitoring and optimization of reaction conditions are key to successful deprotection and the overall success of the synthetic endeavor.
References
-
Eldrup, A. B., et al. (2004). Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Clark, J. L., et al. (2011). Process for the production of 2'-branched nucleosides. Google Patents.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Assay Development: Testing Inhibitors of RNA-Dependent RNA Polymerase
Introduction: The Critical Role of RdRp in Viral Replication and as a Therapeutic Target
RNA-dependent RNA polymerase (RdRp) is a cornerstone enzyme for the replication and transcription of RNA viruses.[1] This viral-encoded enzyme is responsible for synthesizing new RNA strands from an RNA template, a process essential for the viral life cycle.[2] Crucially, host cells do not possess a comparable enzyme, making RdRp an attractive and selective target for antiviral drug development with the potential for fewer off-target effects.[1] The inhibition of RdRp can effectively halt viral proliferation by disrupting the synthesis of the viral genome.[1] This principle has been clinically validated and is the basis for several successful antiviral therapies.[3]
The ongoing threat of emerging and re-emerging RNA viruses, such as influenza, coronaviruses (e.g., SARS-CoV-2), and flaviviruses (e.g., Zika virus), underscores the urgent need for robust and efficient methods to discover and characterize novel RdRp inhibitors.[4][5][6] High-throughput screening (HTS) campaigns, coupled with detailed mechanistic studies, are pivotal in the identification of new chemical entities that can be developed into effective therapeutics.[7][8]
This guide provides a comprehensive overview of the principles and methodologies for developing and implementing assays to test inhibitors of RdRp. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven protocols.
Designing a Robust RdRp Inhibitor Screening Cascade
The discovery and development of RdRp inhibitors typically follow a multi-stage process, often referred to as a screening cascade. This cascade is designed to efficiently identify potent and specific inhibitors from large compound libraries and then characterize their mechanism of action.
Caption: Workflow of a cell-based reporter assay for RdRp activity.
Protocol: SARS-CoV-2 RdRp Reporter Assay
[1]1. Cell Culture and Transfection:
- Culture a suitable host cell line (e.g., HEK293T) in 96-well plates. [1] * Co-transfect the cells with expression plasmids for the SARS-CoV-2 RdRp components (nsp12, nsp7, nsp8) and a reporter plasmid. T[1]he reporter plasmid contains a reporter gene (e.g., Gaussia luciferase) flanked by viral UTRs.
[1]2. Compound Treatment:
- After a few hours to allow for initial plasmid expression, replace the transfection medium with fresh medium containing various concentrations of the test compound.
[1]3. Incubation:
- Incubate the cells for 24-48 hours to allow for RdRp expression, reporter gene replication, and reporter protein expression.
[1]4. Measurement:
- Collect the cell culture supernatant (if using a secreted reporter like Gaussia luciferase) or lyse the cells.
- Measure the luciferase activity using a luminometer according to the manufacturer's instructions.
[1]5. Data Analysis:
- The luciferase signal is proportional to the RdRp activity.
- Calculate the half-maximal effective concentration (EC50) as the compound concentration that reduces the reporter signal by 50%. [1] * It is critical to run a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the half-maximal cytotoxic concentration (CC50). T[1]his allows for the calculation of the Selectivity Index (SI = CC50/EC50), a key parameter for prioritizing compounds.
Part 3: Delving into the Mechanism of Action (MoA)
Once potent inhibitors have been identified, understanding their mechanism of action is the next critical step. RdRp inhibitors are broadly classified into two main categories.
Nucleoside Analogs (NAs)
These compounds mimic natural nucleosides and are incorporated into the growing viral RNA chain by the RdRp. T[1]hey can disrupt RNA synthesis through mechanisms like:
-
Chain Termination: The analog lacks a key chemical group (e.g., a 3'-hydroxyl), preventing the addition of the next nucleotide. *[1] Mutagenesis: The incorporated analog causes mispairing, leading to an accumulation of mutations in the viral genome ("error catastrophe").
[1]### 3.2 Non-Nucleoside Inhibitors (NNIs)
NNIs do not compete with natural nucleosides. Instead, they bind to allosteric sites on the RdRp, inducing conformational changes that inhibit the enzyme's function.
[1]### 3.3 Enzyme Kinetics for MoA Determination
Enzyme kinetic studies are essential to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's affinity for the enzyme (Ki).
[9][10][11]Experimental Approach:
-
Vary Substrate Concentration: Set up the biochemical RdRp assay (e.g., the gel-based or fluorescence assay) with varying concentrations of one of the rNTP substrates.
-
Test Multiple Inhibitor Concentrations: For each substrate concentration, run the assay with several fixed concentrations of the inhibitor.
-
Measure Initial Reaction Velocities: It is crucial to measure the rate of product formation in the initial, linear phase of the reaction.
-
Data Analysis: Plot the data using methods like Lineweaver-Burk or Michaelis-Menten plots. The changes in Vmax (maximum reaction velocity) and Km (substrate concentration at half- Vmax) in the presence of the inhibitor will reveal the mechanism of inhibition.
Conclusion: An Integrated Approach to RdRp Inhibitor Discovery
The development of effective assays is the cornerstone of any successful campaign to discover and characterize inhibitors of viral RdRp. A well-designed screening cascade, beginning with robust and high-throughput biochemical assays, followed by validation in cell-based systems, and culminating in detailed mechanistic studies, provides the comprehensive data package needed to advance promising compounds toward clinical development. T[1]he protocols and principles outlined in this guide offer a framework for establishing a self-validating system, ensuring the scientific integrity and trustworthiness of the data generated in the quest for novel antiviral therapeutics.
References
-
OpenWetWare. (n.d.). Filter-binding assay. Retrieved from [Link]
-
Cui, W., et al. (2021). A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase. PubMed, 21(4), 1091-1102. Retrieved from [Link]
-
Wu, J., et al. (2023). SARS-CoV-2 RNA-dependent RNA polymerase as a target for high-throughput drug screening. PubMed Central, 13(1), e00010-23. Retrieved from [Link]
-
Su, C., et al. (2010). High-throughput identification of compounds targeting influenza RNA-dependent RNA polymerase activity. PNAS, 107(45), 19440-19445. Retrieved from [Link]
-
Lee, H., et al. (2021). A Cell-Based Reporter Assay for Screening Inhibitors of MERS Coronavirus RNA-Dependent RNA Polymerase Activity. MDPI, 22(19), 10632. Retrieved from [Link]
-
Cui, W., et al. (2021). A cell-based assay to discover inhibitors of Zika virus RNA-dependent RNA polymerase. Antiviral Research, 189, 105063. Retrieved from [Link]
-
Liu, J., et al. (2001). A scintillation proximity assay for rna detection. PubMed, 289(2), 239-45. Retrieved from [Link]
-
Wu, J., et al. (2023). SARS-CoV-2 RNA-dependent Rna Polymerase As a Target for high-throughput Drug Screening. Taylor & Francis Online. Retrieved from [Link]
-
ResearchGate. (2025). A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase. Retrieved from [Link]
-
ProFoldin. (n.d.). RNA polymerase assay kit. Retrieved from [Link]
-
MDPI. (2024). Development of Fluorescence-Based Assays for Key Viral Proteins in the SARS-CoV-2 Infection Process and Lifecycle. MDPI. Retrieved from [Link]
-
Technology Networks. (n.d.). A High-Throughput Virtual Screening Approach to Identifying Novel SARS-CoV-2 Inhibitors. Retrieved from [Link]
-
PubMed. (2025). High-Throughput Screening Identifies Non-nucleoside Inhibitors of the SARS-CoV-2 Polymerase with Novel Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Biochemical characterization of polymerase inhibitors. Retrieved from [Link]
-
NIH. (2021). Development of a method for evaluating the mRNA transcription activity of influenza virus RNA-dependent RNA polymerase through real-time reverse transcription polymerase chain reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). A fluorescence polarization based assay for the identification and characterization of polymerase inhibitors. Retrieved from [Link]
-
bioRxiv. (2022). Screening of SARS-CoV-2 Antivirals Through a Cell-Based RNA-Dependent RNA Polymerase (RdRp) Reporter Assay. Retrieved from [Link]
-
ASM Journals. (n.d.). Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. Retrieved from [Link]
-
PubMed Central. (2023). Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing. Retrieved from [Link]
-
PubMed Central. (n.d.). RNA Polymerase: Step by Step Kinetics and Mechanism of Transcription Initiation. Retrieved from [Link]
-
NIH. (n.d.). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Retrieved from [Link]
-
PubMed. (n.d.). Assays to Measure the Activity of Influenza Virus Polymerase. Retrieved from [Link]
-
PubMed. (2019). RNA Polymerase: Step-by-Step Kinetics and Mechanism of Transcription Initiation. Retrieved from [Link]
-
bioRxiv. (2020). Development of a simple in vitro assay to identify and evaluate nucleotide analogs against SARS-CoV-2 RNA-dependent RNA polymerase. Retrieved from [Link]
-
Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]
-
PubMed. (2020). Mechanistic cross-talk between DNA/RNA polymerase enzyme kinetics and nucleotide substrate availability in cells. Retrieved from [Link]
-
Wikipedia. (n.d.). Filter binding assay. Retrieved from [Link]
-
Oxford Academic. (2009). Scintillation proximity assay for measurement of RNA methylation. Retrieved from [Link]
-
PubMed. (2016). A fluorescence polarization based assay for the identification and characterization of polymerase inhibitors. Retrieved from [Link]
-
University of Kentucky. (n.d.). Covid 19: RNA-dependent RNA Polymerase Assays for Biochemical Characterization and Antiviral Drug Discovery. Retrieved from [Link]
-
Frontiers. (n.d.). Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay. Retrieved from [Link]
-
ResearchGate. (2015). Fluorometric RdRp assay with self-priming RNA. Retrieved from [Link]
-
Frontiers Publishing Partnerships. (n.d.). Establishment of in vitro transcription system based on RNA-dependent RNA polymerase (RdRp) of Little cherry virus. Retrieved from [Link]
-
ResearchGate. (2012). Filter-Binding Assay for Analysis of RNA-Protein Interactions. Retrieved from [Link]
-
PubMed. (2012). Filter-binding assay for analysis of RNA-protein interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). RNA Polymerase: Step by Step Kinetics and Mechanism of Transcription Initiation. Retrieved from [Link]
-
Supporting Information. (n.d.). Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Retrieved from [Link]
-
bioRxiv. (2020). RNA-Dependent RNA Polymerase From SARS-CoV-2. Mechanism Of Reaction And Inhibition By Remdesivir. Retrieved from [Link]
-
Patsnap Synapse. (2025). What are the therapeutic candidates targeting RdRp?. Retrieved from [Link]
-
PubMed Central. (2020). RNA-dependent RNA polymerase: Structure, mechanism, and drug discovery for COVID-19. Retrieved from [Link]
-
PubMed Central. (n.d.). Mechanistic insight on the remdesivir binding to RNA-Dependent RNA polymerase (RdRp) of SARS-cov-2. Retrieved from [Link]
-
ProFoldin. (n.d.). SARS-CoV-2 RNA Polymerase (RdRp) Assay Kits. Retrieved from [Link]
-
PubMed Central. (2018). RNA Dependent RNA Polymerases: Insights from Structure, Function and Evolution. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. RNA-dependent RNA polymerase: Structure, mechanism, and drug discovery for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SARS-CoV-2 RNA-dependent RNA polymerase as a target for high-throughput drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cell-based assay to discover inhibitors of Zika virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A High-Throughput Virtual Screening Approach to Identifying Novel SARS-CoV-2 Inhibitors | Technology Networks [technologynetworks.com]
- 8. High-throughput screening identifies non-nucleoside inhibitors of the SARS-CoV-2 polymerase with novel mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RNA Polymerase: Step by Step Kinetics and Mechanism of Transcription Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA Polymerase: Step-by-Step Kinetics and Mechanism of Transcription Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic cross-talk between DNA/RNA polymerase enzyme kinetics and nucleotide substrate availability in cells: Implications for polymerase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the N-Glycosylation of Purine Bases with Modified Sugars
Abstract
The synthesis of nucleoside analogues, particularly those involving the N-glycosylation of purine bases with structurally modified sugars, is a cornerstone of medicinal chemistry and drug development.[1] These compounds are pivotal in the creation of novel antiviral and anticancer agents.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for this critical chemical transformation. We delve into the mechanistic underpinnings of the widely employed Vorbrüggen glycosylation, offer detailed, field-proven protocols, and present a systematic approach to experimental design, from the preparation of starting materials to the characterization of the final product. By explaining the causality behind experimental choices, this guide aims to empower researchers to not only replicate established methods but also to rationally design and troubleshoot their own synthetic pathways.
Introduction: The Significance of Modified Purine Nucleosides
Nucleoside analogues represent a highly successful class of pharmaceuticals, primarily due to their ability to interfere with nucleic acid replication in rapidly dividing cells, such as cancer cells or virus-infected cells.[1] The modification of the sugar moiety of these nucleosides offers a powerful strategy to enhance therapeutic efficacy, improve selectivity, and overcome mechanisms of drug resistance.[3][4] By altering the sugar's structure—for instance, by introducing fluorine atoms, modifying stereochemistry, or creating bicyclic systems—chemists can fine-tune the molecule's biological activity and pharmacokinetic properties.
The core chemical challenge in synthesizing these analogues lies in the stereoselective formation of the N-glycosidic bond between the purine base and the modified sugar. This guide focuses on the most prevalent and robust method for achieving this: the silyl-Hilbert-Johnson reaction, commonly known as the Vorbrüggen glycosylation.[5] We will explore the critical parameters of this reaction, providing a logical framework for its successful implementation.
Core Principles: Understanding the Vorbrüggen N-Glycosylation
The Vorbrüggen reaction is a powerful method for nucleoside synthesis that involves the coupling of a silylated heterocyclic base with an electrophilic sugar derivative, typically in the presence of a Lewis acid catalyst.[5] Its success hinges on several key principles.
The Role of Silylation
Purine bases often exhibit poor solubility in the organic solvents used for glycosylation.[6] Furthermore, they possess multiple nucleophilic nitrogen atoms (N1, N3, N7, N9), which can lead to a mixture of regioisomers. To address this, the purine base is first "silylated" by reacting it with an agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS).[7] This process replaces the acidic protons on the purine with trimethylsilyl (TMS) groups, achieving two critical goals:
-
Enhanced Solubility: The resulting silylated purine is significantly more soluble in non-polar organic solvents.[6]
-
Increased Nucleophilicity: Silylation increases the electron density of the purine ring system, making it a more potent nucleophile for the subsequent coupling reaction.[7]
The Glycosyl Donor and Lewis Acid Activation
The modified sugar, or "glycosyl donor," must be activated to make the anomeric carbon (C1') electrophilic. This is typically achieved by using a sugar derivative with a good leaving group at the anomeric position, such as an acetate or a halide. The reaction is then promoted by a Lewis acid catalyst, with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and tin(IV) chloride (SnCl₄) being the most common choices.[5][8]
The mechanism, as illustrated in the literature, involves the Lewis acid coordinating to the leaving group on the sugar, facilitating its departure and the formation of an oxocarbenium ion intermediate.[7][9]
Achieving Stereoselectivity: The β-Anomer
For most biological applications, the desired product is the β-anomer of the nucleoside. The Vorbrüggen reaction elegantly controls this stereochemistry through "neighboring group participation."[5] When the sugar donor has an acyl protecting group (like acetyl or benzoyl) at the C2' position, this group can form a cyclic acyloxonium ion intermediate. The silylated purine base can then only attack the anomeric carbon from the opposite face (anti-attack), resulting in the exclusive or predominant formation of the desired β-anomer.[7]
Experimental Design and Workflow
A successful N-glycosylation experiment is a multi-step process that requires careful planning and execution. The overall workflow can be broken down into four key stages.
Caption: Overall workflow for the synthesis of N-glycosylated purines.
Detailed Experimental Protocol: Synthesis of a 6-Chloropurine Ribonucleoside Analogue
This protocol provides a representative example for the N-glycosylation of 6-chloropurine with a protected, modified ribofuranose derivative. Note: All reactions should be conducted in a fume hood using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents
-
Purine Base: 6-Chloropurine
-
Silylating Agent: N,O-bis(trimethylsilyl)acetamide (BSA)
-
Glycosyl Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (or a suitable modified sugar derivative)
-
Lewis Acid Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Solvent: Anhydrous acetonitrile (ACN) or 1,2-dichloroethane (DCE)
-
Work-up Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), dichloromethane (DCM), anhydrous sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography, ethyl acetate, hexanes
-
Deprotection Reagent: Methanolic ammonia (7N) or sodium methoxide in methanol
Step-by-Step Procedure
Step 1: Silylation of 6-Chloropurine
-
To a dry, inert-atmosphere-flushed flask, add 6-chloropurine (1.0 eq).
-
Add anhydrous acetonitrile (approx. 10 mL per mmol of purine).
-
Add BSA (2.5 eq) dropwise to the suspension.
-
Heat the mixture to reflux (approx. 80 °C) until the solution becomes clear (typically 1-2 hours). This indicates the formation of the soluble, silylated purine.
-
Cool the reaction mixture to room temperature.
Step 2: N-Glycosylation
-
In a separate dry, inert-atmosphere-flushed flask, dissolve the protected sugar donor (1.2 eq) in anhydrous acetonitrile.
-
Cool this solution to 0 °C using an ice bath.
-
Slowly add the solution of the silylated 6-chloropurine from Step 1 via cannula transfer.
-
Add TMSOTf (1.2 eq) dropwise to the reaction mixture at 0 °C. The solution may change color.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude protected nucleoside by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
Step 4: Deprotection
-
Dissolve the purified, protected nucleoside in methanol.
-
Add a solution of 7N methanolic ammonia and stir at room temperature for 24-48 hours, or until deprotection is complete (as monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final deprotected nucleoside by silica gel chromatography or recrystallization to yield the final product.
Characterization of the Final Product
The identity and purity of the synthesized nucleoside analogue must be confirmed through rigorous analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the final compound.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[11][12] Key diagnostic signals include the anomeric proton (H-1'), whose coupling constant (J-value) can help confirm the β-configuration. 2D NMR techniques (like COSY and HSQC) can be used for complete assignment of all proton and carbon signals.
Summary of Key Reaction Parameters
The choice of catalyst and solvent can significantly impact the reaction's efficiency and regioselectivity. The following table summarizes common conditions used in Vorbrüggen glycosylations.
| Parameter | Common Choices | Rationale and Considerations | References |
| Lewis Acid Catalyst | TMSOTf, SnCl₄, TiCl₄ | TMSOTf is highly active and commonly used. SnCl₄ is also effective but can be harsher. The amount of catalyst can influence the reaction rate and selectivity. | [5][8] |
| Solvent | Acetonitrile (ACN), 1,2-Dichloroethane (DCE), Toluene | ACN and DCE are the most common solvents due to their ability to dissolve the reactants and their appropriate boiling points. The choice can affect reaction kinetics. | [6][8] |
| Temperature | 0 °C to Reflux | The initial addition of the Lewis acid is often done at 0 °C to control the exothermic reaction. The reaction is then typically run at room temperature or heated to drive it to completion. | [6] |
| Protecting Groups | Acetyl (Ac), Benzoyl (Bz) for sugars; Benzoyl for purine exocyclic amines | Acyl groups at C2' of the sugar are crucial for directing β-stereoselectivity. Protecting groups on the purine base (if it has an exocyclic amine, like adenine or guanine) prevent side reactions. | [5][13][14] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst; insufficient silylation; poor quality anhydrous solvents. | Use freshly opened or distilled TMSOTf. Ensure the silylation step results in a clear solution. Use rigorously dried solvents and glassware. |
| Mixture of Anomers (α and β) | Lack of a participating group at C2' of the sugar donor. | Ensure the sugar donor has an acyl (e.g., benzoyl) protecting group at the C2' position to direct β-selectivity. |
| Formation of N7 Isomer | Reaction run under kinetic control (low temperature, short time). | For the thermodynamically favored N9 isomer, ensure the reaction runs for a sufficient time, sometimes with heating, to allow for equilibration. |
| Difficult Purification | Close-running spots on TLC; unreacted starting materials. | Optimize the chromatography solvent system. Ensure the reaction goes to completion to consume starting materials. |
Conclusion
The N-glycosylation of purine bases with modified sugars is a versatile and powerful method for the synthesis of novel nucleoside analogues with significant therapeutic potential. A thorough understanding of the Vorbrüggen reaction mechanism, careful control of experimental parameters, and rigorous characterization of the products are paramount for success. This guide provides a foundational framework to assist researchers in this exciting and impactful area of chemical synthesis. While chemical synthesis remains a mainstay, emerging biocatalytic and enzymatic approaches may offer alternative, complementary strategies for the future.[15]
References
-
Kawsar, S. M. A., et al. (2022). Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. Molecules. Available at: [Link]
-
Kawsar, S. M. A., et al. (2022). Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. PubMed. Available at: [Link]
-
Motter, J., et al. (2024). Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology. Natural Product Reports. Available at: [Link]
-
Motter, J., et al. (2024). Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology. RSC Publishing. Available at: [Link]
-
N/A. (N/A). Sugar-Modified Nucleosides in Past 10 Years, A Review. ProQuest. Available at: [Link]
-
Smith, P. M. C. & Stasolla, C. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. BioOne Complete. Available at: [Link]
-
Smith, P. M. C. & Stasolla, C. (2007). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. Available at: [Link]
-
Green, A. P., et al. (2015). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science. Available at: [Link]
-
Agrofoglio, L. A., et al. (2018). Synthesis of O-Amino Sugars and Nucleosides. MDPI. Available at: [Link]
-
Acharya, P. (2022). Purine Synthesis. Microbe Notes. Available at: [Link]
-
El-Sayed, A. A., et al. (2016). 6-Methylpurine derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases. PubMed. Available at: [Link]
-
Pathak, T. (2015). Nitrogen Glycosylation Reactions Involving Pyrimidine and Purine Nucleoside Bases with Furanoside Sugars. ResearchGate. Available at: [Link]
-
N/A. (N/A). Proposed mechanism of stereoselective N-glycosylation under Vorbrüggen conditions. ResearchGate. Available at: [Link]
-
N/A. (N/A). Synthesis of nucleosides. Wikipedia. Available at: [Link]
-
N/A. (N/A). Vorbrüggen glycosylation reaction and its mechanism. ResearchGate. Available at: [Link]
-
Beier, C. & Wenter, P. (2001). Protecting Groups for the Synthesis of Ribonucleic Acids. ResearchGate. Available at: [Link]
-
Crossey, K., et al. (N/A). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances. Available at: [Link]
-
Vince, R. & Hua, M. (1990). Nitrogen Glycosylation Reactions Involving Pyrimidine and Purine Nucleoside Bases. ResearchGate. Available at: [Link]
-
Letsinger, R. L. & Miller, P. S. (1969). Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. Journal of the American Chemical Society. Available at: [Link]
-
Lichtenthaler, F. W., et al. (N/A). N-versus O-glycosylation of purine nucleosides. Nucleic Acids Research - Oxford Academic. Available at: [Link]
-
Haines, A. H. (1985). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education. Available at: [Link]
-
De Meo, W., et al. (2022). Glycosylation States on Intact Proteins Determined by NMR Spectroscopy. MDPI. Available at: [Link]
-
An, Y. & Zhang, H. (2014). N-glycosylation characterization by liquid chromatography with mass spectrometry. PubMed. Available at: [Link]
-
Niu, D., et al. (2024). Catalytic glycosylation for minimally protected donors and acceptors. PubMed. Available at: [Link]
-
Džoganová, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]
-
N/A. (N/A). Comprehensive N-glycan Profiling, Characterization and Detailed Structure Analysis. N/A. Available at: [Link]
-
Dell, A., et al. (2010). Mass spectrometry in the analysis of N- and O-linked glycans. PMC - PubMed Central. Available at: [Link]
-
N/A. (2014). The Role of NMR and Mass Spectroscopy in Glycan Analysis. Pharmaceutical Technology. Available at: [Link]
-
Varki, A., et al. (2022). N-Glycans. Essentials of Glycobiology. Available at: [Link]
-
Sheng, J., et al. (2020). Synthesis of Selected Unnatural Sugar Nucleotides for Biotechnological Applications. NIH. Available at: [Link]
-
Moliner, M. (2014). State of the art of Lewis acid-containing zeolites: lessons from fine chemistry to new biomass transformation processes. Dalton Transactions. Available at: [Link]
Sources
- 1. Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Sugar-Modified Nucleosides in Past 10 Years, A Review - ProQuest [proquest.com]
- 3. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03026A [pubs.rsc.org]
- 5. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. N-glycosylation characterization by liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00051F [pubs.rsc.org]
Techniques for Monitoring Reaction Progress in Nucleoside Synthesis via TLC and HPLC
An Application Guide for the Synthesis and Drug Development Professional
Introduction: The Imperative of Real-Time Reaction Analysis
In the intricate world of nucleoside and oligonucleotide synthesis, the success of multi-step reaction sequences hinges on the successful completion of each individual transformation. The high cost of starting materials and the cumulative nature of yield loss make it imperative to have robust, real-time methods for monitoring reaction progress. Failure to confirm the completion of a reaction, such as a critical phosphoramidite coupling or a deprotection step, can lead to complex impurity profiles, significantly complicating downstream purification and potentially compromising the integrity of the final product.[][2]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of two indispensable chromatographic techniques for reaction monitoring: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). While TLC offers a rapid, qualitative assessment of a reaction's status, HPLC provides high-resolution, quantitative data essential for process optimization and quality control.[3][4] Mastering both techniques provides the synthetic chemist with a complementary toolkit for making informed decisions at every stage of the synthesis workflow.
A Chemist's View: What Are We Monitoring?
The chemical synthesis of nucleosides and oligonucleotides involves a cycle of distinct reactions, each altering the polarity and structure of the molecule.[2] Understanding these changes is key to interpreting chromatographic data.
-
Protection/Deprotection: The addition of bulky, nonpolar protecting groups (like the dimethoxytrityl, or DMT, group) significantly decreases the polarity of a nucleoside. Conversely, their removal increases polarity. This is easily observed on TLC and HPLC. For example, the highly nonpolar DMT-on nucleoside will have a high Rf on a normal-phase TLC plate and a long retention time in reverse-phase HPLC. The deprotected (DMT-off) nucleoside will be at the baseline on TLC and elute much earlier in RP-HPLC.
-
Phosphoramidite Coupling: This key step involves the reaction of an activated phosphoramidite monomer with the free hydroxyl group of the growing oligonucleotide chain.[] Monitoring focuses on the complete consumption of the starting phosphoramidite and the appearance of the new, larger phosphite triester intermediate.[5]
-
Oxidation: The phosphite triester is oxidized to the more stable phosphate triester. This subtle change can sometimes be resolved by high-resolution HPLC.
-
Deprotection of Base and Phosphate Protecting Groups: The final deprotection steps, often using reagents like ammonium hydroxide or methylamine, remove protecting groups from the nucleobases (e.g., benzoyl, isobutyryl) and the phosphate backbone (e.g., cyanoethyl).[6][7][8] Monitoring these steps is critical to ensure the final product is free of residual modifications that could impact its biological activity.
Technique 1: Thin-Layer Chromatography (TLC)
TLC is a cornerstone of the synthetic chemistry lab due to its speed, low cost, and ability to run multiple samples in parallel.[9] It operates on the principle of normal-phase chromatography, where a polar stationary phase (typically silica gel) is used with a less polar mobile phase.[4] Polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).
Protocol: TLC Analysis for Nucleoside Reactions
1. Plate Selection: Standard silica gel 60 F254 plates are the workhorse for most nucleoside applications.[10] The "F254" indicates the presence of a fluorescent indicator that allows for visualization of UV-active compounds under a 254 nm UV lamp.
2. Mobile Phase (Eluent) Selection: The choice of eluent is critical for achieving good separation. A mixture of a nonpolar and a polar solvent is typically used. The polarity of the eluent is adjusted to achieve an Rf for the compound of interest between 0.2 and 0.6.
| Application | Common Mobile Phase System | Rationale & Notes |
| General Purpose | Dichloromethane (DCM) / Methanol (MeOH) (e.g., 95:5 to 90:10 v/v) | Excellent starting point for many protected nucleosides. Increase MeOH % to increase polarity and lower Rf values. |
| Basic Compounds | DCM / MeOH with 0.1-2.0% Triethylamine (TEA) or Ammonium Hydroxide | For compounds with free amine groups (e.g., deprotected nucleobases) to prevent streaking by neutralizing acidic silanol sites on the silica.[11] |
| Acidic Compounds | Diethyl Ether / Acetic Acid (e.g., 98:2 v/v) | Useful for monitoring reactions involving carboxylic acids, which can streak on standard silica.[10] |
| Highly Polar | 1-Propanol / MeOH / NH4OH / H2O (e.g., 45:15:30:10 v/v/v/v) | For very polar compounds like unprotected nucleosides, though care must be taken as high water content can affect the silica binder.[12] |
3. Sample Preparation and Spotting:
-
Quench a small aliquot (1-2 drops) of the reaction mixture in a vial containing a suitable solvent (e.g., ethyl acetate or DCM).
-
Using a glass capillary, spot a small amount of the diluted reaction mixture onto the TLC plate's origin line.
-
It is best practice to spot three lanes: Starting Material (SM), a Co-spot (both SM and reaction mixture), and the Reaction Mixture (RM). This helps definitively identify the starting material spot in the reaction lane.[10]
4. Development:
-
Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line.[11]
-
Cover the chamber to ensure saturation with solvent vapors, which leads to better and more reproducible chromatograms.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
5. Visualization:
-
UV Light (254 nm): Most nucleosides and their derivatives contain aromatic rings and are UV-active. They will appear as dark spots on the fluorescent green background of the TLC plate. This is a non-destructive method.[10]
-
Chemical Stains: If compounds are not UV-active or for confirmation, chemical stains can be used. After dipping the plate in the stain solution, gentle heating with a heat gun is typically required to develop the spots.
-
Potassium Permanganate (KMnO₄): A general stain for compounds that can be oxidized, such as those with double bonds or hydroxyl groups. It appears as yellow/brown spots on a purple background.[13][14]
-
Ceric Ammonium Molybdate (CAM): An excellent, all-purpose stain that reacts with most organic compounds, often giving a range of colors.[10][13]
-
Ninhydrin: Specific for primary and secondary amines, producing purple or pink spots. Invaluable for monitoring reactions involving amino-modified nucleosides.[14]
-
Interpreting TLC Plates
A successful reaction is typically indicated by the complete disappearance of the starting material spot in the RM lane and the appearance of a new spot (the product) with a different Rf. The co-spot lane helps to confirm if any starting material remains.
Technique 2: High-Performance Liquid Chromatography (HPLC)
For high-resolution, reproducible, and quantitative analysis, HPLC is the gold standard.[3][15][16] In nucleoside synthesis, Reverse-Phase HPLC (RP-HPLC) is the most common mode used.[4][17] In RP-HPLC, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (typically an aqueous buffer mixed with an organic solvent like acetonitrile).[4][16] Nonpolar compounds are retained longer on the column.
Protocol: Monitoring Nucleoside Synthesis by RP-HPLC
1. Column Selection: A C18 column is the most versatile and widely used for nucleoside and oligonucleotide analysis.[5][16] Columns with 3 µm or 5 µm particle sizes are common, offering a good balance of resolution and backpressure.
2. Mobile Phase Preparation:
-
Solvent A (Aqueous Buffer): A common buffer is 0.1 M Triethylammonium Acetate (TEAA), pH 7.0. The triethylammonium cation acts as an ion-pairing agent, neutralizing the negative charges on the phosphate backbone of oligonucleotides, which improves retention and peak shape.
-
Solvent B (Organic Modifier): HPLC-grade Acetonitrile (ACN) is the most common organic modifier.
3. Instrument Setup and Gradient Elution: A gradient elution, where the percentage of the organic modifier (Solvent B) is increased over time, is necessary to elute compounds with a wide range of polarities.[15]
| Time (min) | % Solvent A (0.1 M TEAA) | % Solvent B (Acetonitrile) | Purpose |
| 0.0 | 97 | 3 | Initial conditions for loading polar compounds. |
| 2.0 | 97 | 3 | Hold to ensure binding to the column. |
| 20.0 | 60 | 40 | Linear gradient to elute compounds of increasing non-polarity. |
| 22.0 | 5 | 95 | Rapid increase to wash the column of highly retained species. |
| 25.0 | 5 | 95 | Hold for column wash. |
| 26.0 | 97 | 3 | Return to initial conditions for equilibration. |
| 30.0 | 97 | 3 | Equilibration before next injection. |
| (This is an example gradient and must be optimized for specific applications.)[7] |
4. Sample Preparation and Injection:
-
Quench a small aliquot of the reaction mixture and dilute it with an appropriate solvent (e.g., water/acetonitrile mixture).
-
Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the HPLC column.
-
Inject a small volume (typically 5-20 µL) into the HPLC system.
5. Data Analysis:
-
Monitor the elution of compounds using a UV detector, typically at 254 nm or 260 nm, where nucleobases have strong absorbance.[18]
-
Identify peaks based on their retention times (RT) by comparing them to injections of authentic starting material and, if available, the product standard.
-
Reaction completion is confirmed by the disappearance of the starting material peak and the appearance of the product peak. The relative peak areas can be used to estimate the conversion percentage.
Workflow for Chromatographic Reaction Monitoring
Caption: Workflow for TLC and HPLC reaction monitoring.
Troubleshooting Common Chromatographic Issues
| Issue | Possible Cause (TLC) | Solution (TLC) | Possible Cause (HPLC) | Solution (HPLC) |
| Streaking/Tailing Spots/Peaks | Sample overloaded; Compound is acidic/basic.[9][11] | Dilute sample; Add acid (e.g., AcOH) or base (e.g., TEA) to the mobile phase.[11] | Secondary interactions with silica; Column degradation. | Use a high-purity, end-capped column; Ensure mobile phase pH is compatible with the column (typically pH 2-8). |
| Poor Separation (Spots/Peaks Overlap) | Mobile phase polarity is incorrect.[9] | Adjust the solvent ratio to achieve better separation. Test different solvent systems. | Gradient is too steep; Wrong column chemistry. | Flatten the gradient over the elution range of interest; Try a different stationary phase (e.g., Phenyl-Hexyl). |
| No Spots Visible | Compound is not UV-active; Sample is too dilute.[11] | Use a chemical stain; Spot multiple times in the same location to concentrate.[11] | Compound not absorbing at the set wavelength; Sample too dilute. | Check the UV spectrum of the compound and set the detector accordingly; Inject a more concentrated sample. |
| Irreproducible Results (Rf / RT) | TLC chamber not saturated; Solvent composition changed. | Always use a lid and allow the chamber to equilibrate; Prepare fresh mobile phase. | Poor column equilibration; Fluctuating temperature. | Ensure the column is fully equilibrated with the initial mobile phase between runs; Use a column thermostat. |
Decision Logic in Synthesis
The data from TLC and HPLC directly inform the chemist's next actions. This decision-making process is crucial for efficient synthesis.
Caption: Decision-making based on chromatographic data.
Conclusion
Thin-Layer Chromatography and High-Performance Liquid Chromatography are not mutually exclusive but are highly complementary techniques in the field of nucleoside synthesis. TLC serves as the rapid, first-line analytical tool, providing immediate qualitative feedback that guides a chemist's actions at the bench. HPLC provides the high-resolution, quantitative data necessary for rigorous process control, impurity profiling, and final product validation. By strategically employing both methods, researchers and drug development professionals can enhance the efficiency, reproducibility, and quality of their synthetic processes, accelerating the path from discovery to application.
References
-
Analysis of natural nucleosides and their derivatives by thin-layer chromatography | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
De Abreu, R. A., van Baal, J. M., De Bruyn, C. H., Bakkeren, J. A., & Schretlen, E. D. (1985). Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts. Analytical Biochemistry, 144(1), 258–266. [Link]
-
MicroSolv. (n.d.). Nucleobases analyzed by HPLC - AppNote. Retrieved January 6, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column. Retrieved January 6, 2026, from [Link]
-
Shodex. (n.d.). Nucleobases and Nucleosides (1) (DE-613). Retrieved January 6, 2026, from [Link]
-
Xu, F., Bystrom, A. S., & Johansson, M. J. O. (2024). HPLC Analysis of tRNA-Derived Nucleosides. Bio-protocol, 14(4), e4953. [Link]
-
Wincott, F., DiRenzo, A., Shaffer, C., Grimm, S., Tracz, D., Workman, C., Sweedler, D., Scaringe, S., & Usman, N. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. [Link]
-
Hopkins Biotech. (n.d.). What methods are used to analyze nucleosides? Retrieved January 6, 2026, from [Link]
-
Chromatography Forum. (2012). TLC Separation of Nucleosides. Retrieved January 6, 2026, from [Link]
-
Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. Retrieved January 6, 2026, from [Link]
-
Dolan, J. W. (2011). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Retrieved January 6, 2026, from [Link]
-
Chromatography Today. (2022, April 26). HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart. Retrieved January 6, 2026, from [Link]
-
Pratibha Analytics. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved January 6, 2026, from [Link]
-
University of Rochester. (n.d.). TLC Visualization Methods. Retrieved January 6, 2026, from [Link]
-
Chwialkowska, A., et al. (2021). Efficient access to 3′-O-phosphoramidite derivatives of tRNA related N6-threonylcarbamoyladenosine (t6A) and 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A). Organic & Biomolecular Chemistry, 19(1), 134-146. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved January 6, 2026, from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved January 6, 2026, from [Link]
-
Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Retrieved January 6, 2026, from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 6, 2026, from [Link]
-
Scribd. (n.d.). TLC Visualization Reagents Guide. Retrieved January 6, 2026, from [Link]
-
University of California, Davis. (n.d.). Thin Layer Chromatography. Retrieved January 6, 2026, from [Link]
Sources
- 2. lcms.cz [lcms.cz]
- 3. sharingtechcn.com [sharingtechcn.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. silicycle.com [silicycle.com]
- 12. TLC Separation of Nucleosides - Chromatography Forum [chromforum.org]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. shodex.com [shodex.com]
- 18. Nucleobases Uracil, Guanine, Thymine, Adenine Analyzed by HPLC - AppNote [mtc-usa.com]
Use of 6-chloropurine riboside as a precursor for N6-substituted adenosine analogs
Application Note & Protocols
Topic: Strategic Synthesis of N6-Substituted Adenosine Analogs Using 6-Chloropurine Riboside as a Versatile Precursor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Importance of 6-Chloropurine Riboside
N6-substituted adenosine analogs represent a cornerstone in medicinal chemistry and chemical biology, exhibiting a vast spectrum of biological activities, including antitumor, antiviral, and potent modulatory effects on adenosine receptors.[1][2][3] The development of novel therapeutics for cardiovascular, neurological, and inflammatory diseases often hinges on the ability to rapidly synthesize and screen diverse libraries of these analogs.[4] At the heart of this synthetic endeavor lies 6-chloropurine riboside, a highly efficient and versatile electrophilic precursor. Its strategic value stems from the reactivity of the C6-chloro substituent, which is primed for nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a wide array of amine-containing functionalities at the N6-position. This guide provides a detailed exploration of the underlying chemical principles, robust experimental protocols, and field-proven insights for leveraging 6-chloropurine riboside in the synthesis of N6-substituted adenosine analogs.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The successful synthesis of N6-substituted adenosine analogs from 6-chloropurine riboside is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike typical aromatic rings, the purine scaffold is electron-deficient due to the cumulative electron-withdrawing effects of its four nitrogen atoms. This inherent electronic property makes the C6 position susceptible to attack by nucleophiles.
Causality of the Reaction:
-
Nucleophilic Attack: An amine (R-NH₂), acting as the nucleophile, attacks the electrophilic C6 carbon of the purine ring. This step temporarily disrupts the aromaticity of the ring, forming a high-energy intermediate known as a Meisenheimer complex.[5]
-
Role of the Leaving Group: The chlorine atom at the C6 position is an excellent leaving group. Its electronegativity contributes to the electrophilicity of the C6 carbon, and its ability to stabilize a negative charge facilitates its departure.
-
Restoration of Aromaticity: The lone pair on the N1 nitrogen pushes electron density back into the ring, expelling the chloride ion and restoring the highly stable aromatic system.
-
Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. It acts as an "acid scavenger," neutralizing the HCl to form a salt (e.g., triethylammonium chloride) and preventing the protonation and deactivation of the amine nucleophile.[3][6]
Caption: General mechanism for the synthesis of N6-substituted adenosine analogs.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. The characterization steps are integral to validating the success of the synthesis.
Protocol 1: Synthesis of N6-benzyladenosine
This protocol details the synthesis of N6-benzyladenosine, a classic N6-substituted analog, and serves as a template for the synthesis of other derivatives.[7]
A. Materials and Reagents:
-
6-Chloropurine Riboside (1.0 eq)
-
Benzylamine (≥1.3 eq)
-
Triethylamine (TEA) (≥1.5 eq)
-
Solvent: n-Butanol or Absolute Ethanol
-
Reaction Vessel (Round-bottom flask with reflux condenser)
-
Magnetic Stirrer and Hotplate
-
TLC plates (Silica gel 60 F254)
-
Filtration apparatus (Büchner funnel)
-
Cold distilled water, cold n-butanol, diethyl ether for washing
B. Step-by-Step Methodology:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloropurine riboside (e.g., 1.0 mmol, 286.7 mg).
-
Reagent Addition: Add n-butanol (e.g., 20 mL) to the flask. While stirring, add triethylamine (e.g., 1.67 mmol, 0.23 mL) followed by the benzylamine derivative (e.g., 1.33 mmol, 0.14 mL).
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring. The solid starting material should dissolve as the reaction progresses.[7]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is Dichloromethane:Methanol (9:1 v/v). The product spot should be more polar (lower Rf) than the 6-chloropurine riboside starting material. The reaction is typically complete within 4-6 hours.
-
Product Isolation: Once the reaction is complete (disappearance of starting material by TLC), remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in a -5°C freezer overnight to facilitate precipitation of the product.[7]
-
Filtration and Washing: Collect the white solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold n-butanol, cold distilled water, and finally diethyl ether to remove residual solvent and impurities.
-
Drying: Dry the purified solid product under vacuum to a constant weight. A virtually quantitative yield can be expected under optimized conditions.[2]
Protocol 2: Purification and Characterization
A. Purification (if necessary):
-
If TLC analysis of the crude product shows significant impurities, recrystallization from a suitable solvent system (e.g., ethanol/water) is the preferred method of purification.
B. Characterization for Structural Validation:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight of the synthesized compound. For N6-benzyladenosine (C₁₇H₁₉N₅O₄), the expected [M+H]⁺ ion would be at m/z 358.1510.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic peaks for the ribose sugar protons, the purine ring protons (C2-H and C8-H), and the protons of the newly introduced N6-substituent (e.g., the benzyl group).
-
¹³C NMR: This provides confirmation of the carbon skeleton.
-
Field-Proven Insights for Optimization
The success of the synthesis often lies in the careful selection of reaction parameters.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Solvent | Ethanol, n-Butanol, DMF | Ethanol/n-Butanol: Excellent, relatively non-toxic solvents that facilitate easy product precipitation upon cooling.[2][3] DMF: Use for less reactive amines, as its higher boiling point allows for higher reaction temperatures. However, workup can be more complex. |
| Base | Triethylamine (TEA), DIPEA | TEA: The most common and cost-effective choice.[6][8] DIPEA: A more sterically hindered, non-nucleophilic base that can be advantageous if side reactions with the base are a concern.[9] Use 1.5-2.0 equivalents to ensure complete neutralization of generated HCl. |
| Temperature | 80°C - 120°C (Conventional) or Microwave | Conventional Heating: 80-90°C is a standard starting point for many primary amines.[3] Microwave Irradiation: Offers a significant advantage by dramatically reducing reaction times (e.g., from hours to minutes) and often improving yields by minimizing side product formation.[9] |
| Amine Stoichiometry | 1.1 - 5.0 equivalents | Using a slight to moderate excess of the amine nucleophile drives the reaction to completion according to Le Châtelier's principle.[2][9] For volatile or less reactive amines, a larger excess may be required. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient temperature or reaction time; Inactive amine (e.g., salt form without enough base). | Increase temperature or extend reaction time. Use microwave heating. Ensure at least one equivalent of base is present for every equivalent of amine salt. |
| Low Yield | Product is soluble in the reaction solvent; Inefficient precipitation; Side reactions. | Cool the reaction mixture to a lower temperature for a longer period. Add an anti-solvent (e.g., water) to induce precipitation. Re-evaluate temperature and reaction time. |
| Purification Difficulty | Co-precipitation of triethylammonium chloride salt. | Ensure the crude product is thoroughly washed with cold water during filtration to dissolve and remove the salt. |
Visualization of the Experimental Workflow
Sources
- 1. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some short-chain N6-substituted adenosine analogues with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of Benzoylated Nucleoside Intermediates
Introduction: The Critical Role of Benzoylated Nucleosides in Modern Therapeutics
Benzoylated nucleosides are indispensable intermediates in the synthesis of oligonucleotides and a wide array of nucleoside-based therapeutics.[1][2] The benzoyl group serves as a robust protecting group for the exocyclic amino functions of nucleobases like adenosine and cytidine, preventing undesirable side reactions during the intricate process of oligonucleotide synthesis.[3][4] The strategic protection of these reactive sites is fundamental to achieving high-purity, sequence-specific DNA and RNA strands, which are the cornerstone of antisense therapies, siRNA drugs, and CRISPR-based gene editing technologies.
This comprehensive guide provides a detailed exploration of the large-scale synthesis and purification of benzoylated nucleoside intermediates, with a particular focus on N6-benzoyl-2'-deoxyadenosine. We will delve into the mechanistic underpinnings of the synthetic strategy, present field-proven, step-by-step protocols for kilogram-scale production, and discuss robust purification methodologies essential for achieving the stringent purity requirements of the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals engaged in the process development and manufacturing of nucleic acid-based therapeutics.
The Chemistry of Benzoylation: A Mechanistic Perspective
The selective benzoylation of the exocyclic amino group of a nucleoside in the presence of reactive hydroxyl groups on the sugar moiety presents a significant chemical challenge. To address this, the "transient protection" method has emerged as a highly efficient and scalable one-pot procedure.[3][5] This strategy involves the temporary silylation of the hydroxyl groups, directing the subsequent benzoylation to the desired amino group.
The reaction proceeds in a series of well-orchestrated steps:
-
Transient Silylation: The nucleoside is first treated with a silylating agent, such as trimethylsilyl chloride (TMSCl), in an anhydrous pyridine solvent. The TMS groups readily react with the more accessible hydroxyl groups at the 3' and 5' positions of the sugar ring, forming temporary silyl ethers. This crucial step effectively masks the hydroxyl groups, preventing them from competing with the amino group in the subsequent acylation reaction.[3]
-
N-Benzoylation: With the hydroxyl groups protected, benzoyl chloride is introduced into the reaction mixture. The exocyclic amino group of the nucleobase, being the most nucleophilic site remaining, attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the desired N-benzoyl bond.[4]
-
Deprotection (Desilylation): The final step involves the removal of the transient silyl protecting groups. This is typically achieved by quenching the reaction with an aqueous solution, often containing ammonia. The silyl ethers are readily hydrolyzed, regenerating the hydroxyl groups and yielding the final N-benzoylated nucleoside intermediate. The use of ammonia also serves to hydrolyze any O-benzoylated byproducts that may have formed.[1]
This elegant one-pot synthesis is highly efficient and avoids the need for multiple isolation and purification steps, making it particularly amenable to large-scale industrial production.[5]
Visualizing the Workflow: From Starting Material to Purified Intermediate
The overall process for the large-scale synthesis and purification of a benzoylated nucleoside can be visualized as a streamlined workflow, encompassing the chemical synthesis followed by rigorous purification to achieve the desired product quality.
Caption: Overall workflow for the synthesis and purification of benzoylated nucleosides.
Quantitative Data Presentation: Key Parameters for Large-Scale Synthesis
The following table summarizes typical reaction parameters and expected outcomes for the large-scale synthesis of N-benzoylated nucleosides, providing a valuable reference for process development and optimization.
| Parameter | Value/Range | Rationale and Key Considerations |
| Starting Material | 2'-Deoxyadenosine | Ensure high purity and anhydrous conditions for optimal reaction efficiency. |
| Solvent | Anhydrous Pyridine | Acts as both a solvent and a base to neutralize HCl generated during the reaction. Must be anhydrous to prevent premature quenching of reagents. |
| Silylating Agent | Trimethylsilyl chloride (TMSCl) | Efficiently protects hydroxyl groups. Hexamethyldisilazane (HMDS) can also be used.[6] |
| Acylating Agent | Benzoyl Chloride | The primary source of the benzoyl protecting group. |
| Reaction Temperature | 0°C to Room Temperature | Initial cooling is crucial to control the exothermic nature of the reactions.[3] |
| Reaction Time | 4-8 hours | Monitored by HPLC or TLC to ensure complete conversion. |
| Work-up | Aqueous Ammonia | Hydrolyzes silyl ethers and any O-benzoylated byproducts. |
| Typical Yield (Crude) | >90% | High yields are achievable with the one-pot transient protection method. |
| Purification Method | Crystallization, Chromatography | Crystallization is the primary method for large-scale purification. Chromatography can be used for further polishing if required.[7] |
| Final Purity | >99% | Achievable with optimized purification protocols. |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the large-scale synthesis and purification of N6-benzoyl-2'-deoxyadenosine. These protocols are intended as a guide and may require optimization based on specific equipment and scale.
Protocol 1: Large-Scale Synthesis of N6-benzoyl-2'-deoxyadenosine via Transient Protection
This protocol is adapted for a kilogram-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
-
2'-Deoxyadenosine (e.g., 1 kg, ensure anhydrous)
-
Anhydrous Pyridine (e.g., 5-10 L)
-
Trimethylsilyl chloride (TMSCl) (e.g., 2.5-3.0 equivalents)
-
Benzoyl Chloride (e.g., 1.5-2.0 equivalents)
-
Aqueous Ammonia (e.g., 28-30%)
-
Methanol
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Drying the Starting Material: Co-evaporate the 2'-deoxyadenosine with anhydrous pyridine to remove any residual water. This is a critical step to prevent the quenching of the silylating and acylating reagents.[3]
-
Transient Silylation of Hydroxyl Groups:
-
In a large, dry reaction vessel equipped with a mechanical stirrer and under an inert atmosphere (e.g., nitrogen), suspend the dried 2'-deoxyadenosine in anhydrous pyridine.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add trimethylsilyl chloride (TMSCl) dropwise to the stirred suspension, maintaining the temperature below 5°C. The hydroxyl groups at the 3' and 5' positions will be silylated. The reaction is typically rapid.[3]
-
-
N-Benzoylation:
-
To the same reaction mixture, slowly add benzoyl chloride dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[1]
-
-
Deprotection and Work-up:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a pre-chilled aqueous ammonia solution. This step is exothermic and should be performed with caution. The ammonia will hydrolyze the silyl ethers and any O-benzoylated byproducts.[1]
-
Stir the mixture for an additional 1-2 hours at room temperature.
-
-
Isolation of the Crude Product:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the pyridine and ammonia.
-
The resulting residue can be co-evaporated with toluene to further remove residual pyridine.
-
The crude N6-benzoyl-2'-deoxyadenosine will precipitate as a solid. The solid can be collected by filtration and washed with a suitable solvent like water or a mixture of ethyl acetate and hexanes to remove impurities.
-
Protocol 2: Large-Scale Purification of N6-benzoyl-2'-deoxyadenosine by Crystallization
Crystallization is the most effective and economical method for purifying benzoylated nucleoside intermediates at a large scale. The choice of solvent system is critical for achieving high purity and yield.
Materials and Reagents:
-
Crude N6-benzoyl-2'-deoxyadenosine
-
Ethanol (or other suitable primary solvent)
-
Water (or other suitable anti-solvent)
-
Activated Carbon (optional, for decolorization)
Procedure:
-
Solvent Selection and Dissolution:
-
Based on small-scale solubility studies, select an appropriate solvent system. A common system for benzoylated nucleosides is a mixture of a good solvent (e.g., ethanol, methanol, ethyl acetate) and an anti-solvent (e.g., water, hexanes).[8]
-
In a large reaction vessel, suspend the crude N6-benzoyl-2'-deoxyadenosine in the chosen primary solvent (e.g., ethanol).
-
Heat the mixture with stirring to near the boiling point of the solvent until the solid is completely dissolved. If the solution has a noticeable color, a small amount of activated carbon can be added, and the solution can be hot-filtered to remove the carbon and other insoluble impurities.
-
-
Crystallization:
-
Slowly add the anti-solvent (e.g., water) to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are easier to filter and typically have higher purity.
-
For enhanced yield, the mixture can be further cooled in an ice bath or refrigerator for several hours.
-
-
Isolation and Drying:
-
Collect the crystals by filtration using a Buchner funnel or a centrifuge.
-
Wash the crystals with a small amount of the cold crystallization solvent mixture to remove any remaining mother liquor.
-
Dry the purified crystals under vacuum at a slightly elevated temperature (e.g., 40-50°C) to a constant weight.
-
Self-Validating Systems: Ensuring Purity and Identity
To ensure the quality of the final benzoylated nucleoside intermediate, a robust analytical validation system must be in place.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of the final product. A validated HPLC method should be used to quantify the main peak and any impurities. The purity should typically be >99%.[9]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the product by determining its molecular weight.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of the benzoylated nucleoside and ensuring that the benzoylation has occurred at the correct position.
Conclusion: A Foundation for Advanced Therapeutics
The large-scale synthesis and purification of benzoylated nucleoside intermediates are critical enabling technologies for the development and manufacturing of a wide range of nucleic acid-based therapeutics. The transient protection method provides a highly efficient and scalable route for the synthesis of these vital building blocks. Coupled with robust and well-optimized purification techniques like crystallization, it is possible to produce these intermediates at the kilogram scale with the high purity required for pharmaceutical applications. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to confidently and efficiently produce these essential components of modern medicine.
References
- Google Patents. (2021). Preparation method of N6-benzoyl adenosine. CN112341509A.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of California, Irvine. Guide for crystallization. Retrieved from [Link]
- Google Patents. (2014). Improved process for preparing N6-benzoyl-D-adenosine. CN104151384A.
- Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982). Transient Protection: Efficient One-Flask Syntheses of Protected Deoxynucleosides. Journal of the American Chemical Society, 104(5), 1316–1319.
- Someya, H., Itoh, T., & Aoki, S. (2017). Synthesis of Disaccharide Nucleosides Utilizing the Temporary Protection of the 2′,3′-cis-Diol of Ribonucleosides by a Boronic Ester. Molecules, 22(10), 1735.
-
Cambrex. (n.d.). Crystallization process development: Ramping up bench-scale control for manufacturing. Retrieved from [Link]
-
Reddit. (2025). Crystallization solvent systems. r/Chempros. Retrieved from [Link]
-
University of California, Los Angeles. How to Grow Crystals. Retrieved from [Link]
- Google Patents. (2002). Selective solvent extraction for the purification of protected nucleosides. US6414137B1.
-
Agilent. (2022). Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. Retrieved from [Link]
-
Procegence. (2023). Crystallization Process Development, Optimization, and Scale up by Digital Twin and Knowledge Map. YouTube. Retrieved from [Link]
-
Current Protocols in Nucleic Acid Chemistry. (2001). Analysis and purification of synthetic nucleic acids using HPLC. Retrieved from [Link]
-
Molecules. (2011). Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide. Retrieved from [Link]
-
Journal of Chromatography A. (2018). Packing of large-scale chromatography columns with irregularly shaped glass based resins using a stop-flow method. Retrieved from [Link]
-
Nature Communications. (2025). Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Compounds 6. Retrieved from [Link]
-
Glen Research. (n.d.). DNA Purification. Retrieved from [Link]
-
University of Warwick. Principles in preparative HPLC. Retrieved from [Link]
-
DiVA portal. (2021). Preparative chromatography for modified oligonucleotides. Retrieved from [Link]
-
Molecules. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Retrieved from [Link]
-
Bio-Rad. (n.d.). Resin and Column Selection Guide. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide. Retrieved from [Link]
-
ResearchGate. (2011). Rapid crystallization development and scale-up using in-process tools. Retrieved from [Link]
-
Methods in Molecular Biology. (2022). Purification and Analysis of Nucleotides and Nucleosides from Plants. Retrieved from [Link]
- Google Patents. (2005). Improved method for preparing adenosine. CN1634961A.
-
APC. (2024). 25 Years of Crystallization Publications: Celebrating Our Experts & Reflecting on a Milestone Year. Retrieved from [Link]
-
ResearchGate. (2017). Design of Crystallization Processes from Laboratory Research and Development to the Manufacturing Scale. Retrieved from [Link]
-
ResearchGate. (2012). Process Development and Pilot-Plant Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone. Retrieved from [Link]
-
Molecules. (2014). Marine Nucleosides: Structure, Bioactivity, Synthesis and Biosynthesis. Retrieved from [Link]
-
The Plant Cell. (2020). Nucleotide Metabolism in Plants. Retrieved from [Link]
-
Bio-Rad. (n.d.). Laboratory-Scale Protein Purification. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Transient Protection: Efficient One-Flask Syntheses of Protected Deoxynucleosides - Lookchem [lookchem.com]
- 6. CN104151384A - Improved process for preparing N6-benzoyl-D-adenosine - Google Patents [patents.google.com]
- 7. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Analysis and purification of synthetic nucleic acids using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and Analysis of Nucleotides and Nucleosides from Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for ammonolysis of benzoyl protecting groups on ribonucleosides
Protocol for the Ammonolysis of Benzoyl Protecting Groups on Ribonucleosides: A Detailed Guide for Researchers
Abstract
In the intricate field of ribonucleic acid (RNA) synthesis and modification, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. Benzoyl (Bz) groups are frequently employed for the protection of exocyclic amines on adenosine (A), cytidine (C), and guanosine (G) ribonucleosides due to their stability under various reaction conditions. However, the efficient and clean removal of these groups is a critical final step to yield the native nucleoside. This application note provides a comprehensive guide to the ammonolysis-based deprotection of benzoyl groups from ribonucleosides, a robust and widely adopted method. We will delve into the underlying chemical principles, present detailed, field-proven protocols, discuss critical experimental parameters, and offer troubleshooting advice to ensure researchers, scientists, and drug development professionals can achieve optimal results.
Introduction: The Role of Benzoyl Groups and the Rationale for Ammonolysis
The synthesis of oligonucleotides and modified nucleosides is a cornerstone of modern molecular biology and drug discovery. To prevent unwanted side reactions at the nucleobases during phosphoramidite coupling and other synthetic steps, the exocyclic amine functionalities are temporarily masked with protecting groups. The benzoyl group is a popular choice for this purpose, offering a good balance of stability during synthesis and susceptibility to removal under specific conditions.[1]
The removal of these benzoyl groups, or deprotection, is most commonly achieved through ammonolysis. This process involves the treatment of the protected ribonucleoside with a source of ammonia, which acts as a nucleophile, attacking the carbonyl carbon of the benzoyl group and leading to its cleavage.[1] The choice of ammoniacal reagent and reaction conditions can be tailored to the specific substrate and desired outcome, ranging from mild conditions for sensitive molecules to more forcing conditions for complete and rapid deprotection.[2][3]
The Chemistry of Ammonolysis: Mechanism of Benzoyl Group Removal
The deprotection of benzoyl groups via ammonolysis proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the benzoyl ester or amide linkage. This forms a tetrahedral intermediate, which then collapses, cleaving the C-O or C-N bond and releasing the deprotected nucleoside and benzamide as a byproduct.
Below is a diagram illustrating the general mechanism for the ammonolysis of a benzoyl-protected cytidine.
Caption: Mechanism of benzoyl deprotection by ammonia.
Experimental Protocols
Two common protocols for the ammonolysis of benzoyl-protected ribonucleosides are presented below. The choice between them depends on the scale of the reaction, the lability of the substrate, and the desired reaction time.
Protocol 1: Ammonolysis using 7N Ammonia in Methanol
This is a widely used method for the complete deprotection of benzoylated nucleosides in solution.[4]
Materials:
-
Benzoyl-protected ribonucleoside
-
7N Ammonia in Methanol (commercially available or freshly prepared)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask or vial with a magnetic stir bar
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)
-
TLC developing solvent (e.g., Dichloromethane:Methanol, 9:1 v/v)
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the benzoyl-protected ribonucleoside (e.g., 0.5 mmol) in a minimal amount of anhydrous methanol (approximately 2 mL) in a round-bottom flask.[4]
-
Addition of Ammonia Solution: To the stirred solution, add 7N ammonia in methanol. An excess of ammonia is typically used to ensure complete deprotection.[4]
-
Reaction: Seal the flask and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a more polar product spot (which will have a lower Rf value) indicates the progression of the deprotection. The reaction is typically complete within 5 to 12 hours.[4]
-
Work-up: Once the reaction is complete, cool the flask in an ice bath and evaporate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: The crude product can be purified by silica gel column chromatography or preparative layer chromatography (PLC) to yield the pure deprotected ribonucleoside.[4]
Protocol 2: Rapid Deprotection using Ammonium Hydroxide/Methylamine (AMA)
This method is particularly useful for the rapid deprotection of oligonucleotides, often while they are still on a solid support.[2][3]
Materials:
-
Benzoyl-protected ribonucleoside (often on a solid support)
-
AMA reagent: a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.[2]
-
Heating block or oven
-
Microcentrifuge tubes
Procedure:
-
Treatment with AMA: For solid-support bound nucleosides, treat the support with the AMA reagent. For solution-phase reactions, dissolve the protected nucleoside in the AMA reagent.
-
Heating: Seal the reaction vessel and heat at 65°C for 10-15 minutes.[2]
-
Cooling and Collection: After heating, allow the vessel to cool to room temperature. If using a solid support, the supernatant containing the deprotected oligonucleotide is collected.
-
Evaporation: The solvent is removed under reduced pressure (e.g., using a vacuum concentrator) to yield the crude product.
-
Purification: The deprotected ribonucleoside or oligonucleotide can be further purified using techniques such as HPLC or ethanol precipitation.
Critical Parameters and Troubleshooting
The success of the ammonolysis reaction is dependent on several key factors. Understanding these can help in optimizing the protocol and troubleshooting any issues that may arise.
| Parameter | Impact on Reaction | Recommendations and Considerations |
| Ammonia Concentration | A higher concentration of ammonia will generally lead to a faster reaction rate. | For sensitive substrates, a lower concentration may be used to avoid side reactions. 7N ammonia in methanol is a common starting point.[4] |
| Temperature | Increasing the temperature accelerates the reaction. However, it can also promote side reactions or degradation of the nucleoside. | Room temperature is often sufficient for the ammonia in methanol protocol.[4] Elevated temperatures (e.g., 55-65°C) are used for faster deprotection, especially with AMA.[2] |
| Reaction Time | The time required for complete deprotection depends on the substrate, temperature, and ammonia concentration. | It is crucial to monitor the reaction by TLC or HPLC to determine the optimal reaction time and avoid over-exposure to basic conditions.[4] |
| Solvent | Methanol is the most common solvent as it readily dissolves both the protected nucleoside and the ammonia.[4] Ethanol can also be used.[5] | Ensure the use of anhydrous solvents to prevent unwanted hydrolysis of the protecting groups or the nucleoside itself. |
| Water Content | The presence of water can lead to hydrolysis of the benzoyl group, competing with ammonolysis. | While aqueous ammonia is used in some protocols (like AMA), for selective ammonolysis, anhydrous conditions are preferred.[2] |
Troubleshooting Common Issues:
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the concentration of the ammonia solution. Ensure the starting material is fully dissolved.
-
Side Product Formation: If side products are observed, it may be due to prolonged reaction times or excessively high temperatures. Consider running the reaction at a lower temperature for a longer period.
-
Product Degradation: Ribonucleosides can be sensitive to strongly basic conditions. If product degradation is suspected, use milder conditions (lower temperature, shorter reaction time) and ensure the work-up is performed promptly.
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental workflow for the ammonolysis of a benzoyl-protected ribonucleoside.
Caption: General experimental workflow for ammonolysis.
Conclusion
The ammonolysis of benzoyl protecting groups is a fundamental and reliable technique in the synthesis of ribonucleosides and their analogs. By carefully selecting the appropriate ammoniacal reagent and controlling the reaction conditions, researchers can achieve efficient and clean deprotection. The protocols and guidelines presented in this application note provide a solid foundation for successfully implementing this crucial synthetic step. As with any chemical procedure, careful monitoring and optimization are key to obtaining high yields of the desired product.
References
- A Comparative Analysis of Deprotection Methods for Benzoyl
- An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. PubMed.
- Deprotection Guide. Glen Research.
- In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. Glen Research.
- Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
The Purine Scaffold: A Privileged Framework for Kinase Inhibitor Synthesis and Application
Introduction: The Enduring Significance of Kinases and the Purine Scaffold
Protein kinases, orchestrators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine.[1][2] Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of contemporary drug discovery.[1][2] Within the medicinal chemist's toolkit, the purine ring stands out as a "privileged scaffold" – a molecular framework that has repeatedly served as the foundation for successful kinase inhibitors.[3] Its inherent ability to mimic the adenine core of ATP allows purine-based molecules to competitively bind within the highly conserved ATP-binding pocket of kinases, providing a robust starting point for inhibitor design.[1][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of kinase inhibitors based on the purine scaffold. We will delve into the strategic synthesis of 2,6,9-trisubstituted purines, explore the critical structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed, field-proven protocols for their synthesis and biological evaluation.
The Strategic Synthesis of 2,6,9-Trisubstituted Purines: A Modular Approach to Kinase Inhibition
The versatility of the purine scaffold lies in the ability to systematically modify its structure at key positions, primarily C2, C6, and N9, to achieve desired pharmacological properties. A common and effective strategy commences with the commercially available 2,6-dichloropurine, a versatile starting material that allows for sequential and regioselective functionalization.[4][5]
General Synthetic Strategy
The synthesis of a diverse library of 2,6,9-trisubstituted purine kinase inhibitors can be conceptualized as a modular process, as illustrated in the workflow below. This approach allows for the introduction of a wide range of chemical functionalities at each position, enabling a thorough exploration of the chemical space and the optimization of inhibitor properties.
Caption: Generalized synthetic workflow for 2,6,9-trisubstituted purine kinase inhibitors.
This modular approach offers significant advantages for generating compound libraries for high-throughput screening and structure-activity relationship studies. The sequential nature of the reactions allows for the late-stage introduction of diversity, maximizing the efficiency of the synthetic effort.
Structure-Activity Relationship (SAR): Decoding the Language of Kinase Inhibition
The potency and selectivity of purine-based kinase inhibitors are exquisitely sensitive to the nature of the substituents at the C2, C6, and N9 positions. Understanding these structure-activity relationships is paramount for the rational design of effective and safe kinase inhibitors.
-
The N9 Position: Substituents at the N9 position often project into a solvent-exposed region of the ATP-binding pocket. While a variety of alkyl and aryl groups are tolerated, the size and nature of the N9 substituent can significantly impact inhibitor potency and selectivity. For instance, in the case of the well-known CDK inhibitor roscovitine, an isopropyl group at N9 is optimal for activity.[6]
-
The C6 Position: The C6 position is a critical determinant of kinase selectivity. Substituents at this position can interact with both the hinge region and the ribose-binding pocket of the kinase. Aromatic and heteroaromatic groups are frequently employed at C6, where they can form key hydrogen bonds and van der Waals interactions. The nature of the C6 substituent can dramatically influence the inhibitor's selectivity profile across the kinome.
-
The C2 Position: The C2 position often points towards the solvent-exposed region of the ATP-binding site and provides a valuable handle for modulating the physicochemical properties of the inhibitor, such as solubility and cell permeability. Introduction of polar groups, such as amino alcohols, can enhance aqueous solubility and provide additional hydrogen bonding interactions with the kinase.
The following table summarizes the inhibitory activities of several representative purine-based kinase inhibitors against a panel of kinases, illustrating the impact of substitutions at the C2, C6, and N9 positions.
| Compound | C2-Substituent | C6-Substituent | N9-Substituent | Kinase Target | IC50 (µM) | Reference |
| (R)-Roscovitine | (R)-2-aminobutan-1-ol | Benzylamine | Isopropyl | CDK2 | ~0.7 | [6] |
| Compound A | 4-carboxyphenyl | Carboxamide | 4-(dimethylamino)phenyl | CK2α | 4.3 | [7] |
| Compound B | 3-hydroxypropylamino | Benzylamino | Isopropyl | CDK2 | 0.8 | [8] |
| Compound C | Phenyl | H | H | CDK1 | >100 | [8] |
| Compound D | Phenyl | H | H | CDK2 | 25 | [8] |
Experimental Protocols
Protocol 1: Synthesis of (R)-Roscovitine - A Representative 2,6,9-Trisubstituted Purine Kinase Inhibitor
This protocol details the synthesis of (R)-Roscovitine, a well-characterized inhibitor of cyclin-dependent kinases (CDKs), and serves as a practical example of the general synthetic strategy.[6][9]
Materials:
-
2,6-Dichloropurine
-
Benzylamine
-
n-Butanol (BuOH)
-
Triethylamine (NEt3)
-
2-Bromopropane
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
(R)-2-aminobutan-1-ol
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 2-chloro-N-benzyl-9H-purin-6-amine
-
To a solution of 2,6-dichloropurine (1.0 eq) in n-butanol, add benzylamine (1.1 eq) and triethylamine (1.1 eq).
-
Heat the reaction mixture to 110 °C and stir for 3 hours.
-
Allow the reaction to cool to room temperature. The product will precipitate out of solution.
-
Filter the solid, wash with cold n-butanol, and dry under vacuum to yield 2-chloro-N-benzyl-9H-purin-6-amine.
Step 2: Synthesis of N-benzyl-2-chloro-9-isopropyl-9H-purin-6-amine
-
Dissolve the product from Step 1 (1.0 eq) in DMSO.
-
Add potassium carbonate (1.5 eq) and 2-bromopropane (1.2 eq).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-benzyl-2-chloro-9-isopropyl-9H-purin-6-amine.
Step 3: Synthesis of (R)-Roscovitine
-
In a sealed tube, heat a mixture of the product from Step 2 (1.0 eq) and (R)-2-aminobutan-1-ol (8.0 eq) to 160 °C for 8 hours.
-
Cool the reaction mixture to room temperature and dissolve in ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from ethyl acetate to obtain (R)-Roscovitine as a white crystalline solid.
Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol describes a luminescence-based assay for determining the IC50 value of a purine-based inhibitor against a target kinase. The ADP-Glo™ Kinase Assay is a robust and sensitive method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Target kinase and its specific substrate
-
Purine-based inhibitor stock solution (in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
1. Compound Preparation:
-
Prepare a serial dilution of the purine-based inhibitor in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM) is recommended.
-
Prepare a "no inhibitor" control containing only DMSO.
2. Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to the appropriate wells.
-
Add 2.5 µL of the target kinase solution (at 2X the final desired concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (at 2X the final desired concentration) to each well.
-
Incubate the plate at 30 °C for 60 minutes.
3. ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Protocol 3: Cell Viability Assessment using the MTT Assay
This protocol provides a method to assess the cytotoxic effects of a purine-based kinase inhibitor on cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Purine-based inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the purine-based inhibitor in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a "no inhibitor" control (medium with DMSO) and a "no cell" control (medium only).
-
Incubate the plate for a desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37 °C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no cell" control from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Conclusion: The Future of Purine-Based Kinase Inhibitors
The purine scaffold continues to be a remarkably fruitful starting point for the discovery and development of novel kinase inhibitors. Its inherent ATP-mimetic properties, coupled with the synthetic tractability of the 2,6,9-trisubstituted purine framework, ensure its continued relevance in the field of medicinal chemistry. The modular synthetic strategies and robust biological evaluation protocols outlined in this application note provide a solid foundation for researchers to design, synthesize, and characterize the next generation of purine-based kinase inhibitors with improved potency, selectivity, and therapeutic potential. As our understanding of the human kinome deepens, the rational design of inhibitors based on this privileged scaffold will undoubtedly play a pivotal role in the development of targeted therapies for a wide range of human diseases.
References
- Zhelev, N., Trifonov, D., Wang, S., & Mitev, V. (2013). From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development.
- Kunal, P., & Singh, P. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. European Journal of Medicinal Chemistry, 112, 335-368.
- Kunal, P., & Singh, P. (2016). Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors.
- Zhelev, N., et al. (2013). Synthesis of N 6 -methyl-(R)-roscovitine resin.
- Zhelev, N., et al. (2013). From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Wright, L., et al. (2004). Structure-activity relationships in purine-based inhibitor binding to HSP90 isoforms. Chemistry & Biology, 11(6), 775-785.
- Al-Omary, F. A. M., et al. (2023, February 27). MTT (Assay protocol). protocols.io.
- Thermo Fisher Scientific. (n.d.).
- Wang, X., et al. (2018). The actual and predicted pIC 50 values of the dataset compounds.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Meijer, L., et al. (2013). Practical Synthesis of Roscovitine and CR8.
- Kunal, P., & Singh, P. (2015). Purine Analogues as Kinase Inhibitors: A Review. Mini-Reviews in Medicinal Chemistry, 15(11), 934-954.
- Nishiwaki, K., et al. (2023). Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. Chemical and Pharmaceutical Bulletin, 71(7), 534-543.
- Sigma-Aldrich. (n.d.). 2,6-Dichloropurine 97.
- Lorente-Macías, Á. (2019). Plots of experimental versus predicted pIC50 values for the training set and test set molecules in CoMFA studies.
- Sogabe, S., et al. (2013). IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a.
- Carullo, G., et al. (2020). IC50 values for compounds 1 and 2 in various cancer cell lines and a....
- Lorente-Macías, Á. (2019). Dose-response curves and calculated IC50 values for compounds 27, 28....
- ChemicalBook. (n.d.). 2,6-Dichloropurine synthesis.
- Meijer, L., et al. (2011). Practical Synthesis of Roscovitine and CR8. Organic Process Research & Development, 15(4), 856-863.
- Gaggini, F., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 1993.
- CN101012260A - Technique for producing 2,6-dichlorine purine nucleosides by chemical synthesis method - Google P
- US6455696B2 - Process for preparing 2,6-dichloropurine - Google P
Sources
- 1. Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of N9-Glycosylation in Purine Synthesis
Welcome to the technical support center for purine N9-glycosylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing glycosylation reactions. Drawing from extensive experience, this resource explains the causality behind experimental choices to help you troubleshoot and enhance your synthesis of purine nucleosides.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses common questions about the principles of purine glycosylation.
Q1: What is N9-glycosylation of purines, and why is it critical in drug development?
N9-glycosylation is the formation of a covalent bond between the nitrogen at position 9 (N9) of a purine ring and an anomeric carbon of a sugar moiety, typically a ribose or deoxyribose derivative. This reaction is fundamental to the synthesis of nucleosides, the building blocks of DNA and RNA.[1] In drug development, many antiviral and anticancer agents are nucleoside analogs.[2] Their biological activity often depends on the precise stereochemistry and regiochemistry of this N-glycosidic bond, with the N9-isomer being the biologically active form in most cases.
Q2: What are the primary methods for achieving N9-glycosylation, and what are their core challenges?
There are two main approaches:
-
Enzymatic Synthesis: This method uses enzymes, primarily Nucleoside Phosphorylases (NPs), to catalyze the glycosylation.[3][4] It is highly stereoselective, typically yielding the desired β-anomer, and avoids the need for protecting groups. The main challenge is optimizing reaction conditions to drive the thermodynamic equilibrium towards product formation and maximize yield.[3][5]
-
Chemical Synthesis: This approach involves the direct coupling of a purine derivative with a protected sugar donor, often activated by a Lewis acid (e.g., Vorbrüggen method).[6][7] The primary challenges are controlling regioselectivity to favor the N9 over the N7 position and ensuring stereoselectivity for the correct anomer.[8][9]
Q3: Why is achieving N9-regioselectivity over N7-glycosylation such a common problem?
The purine ring has multiple nucleophilic nitrogen atoms, but N9 and N7 are the most common sites for glycosylation. The distribution of N7 and N9 isomers is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the purine ring, particularly at the C6 position, can sterically hinder the N7 position, thus favoring N9 substitution.[8]
-
Reaction Conditions: In chemical synthesis, reaction conditions play a crucial role. Kinetic control (e.g., lower temperatures) may favor the N7 isomer, while thermodynamic control (e.g., higher temperatures, stronger Lewis acids) can promote isomerization to the more stable N9 product.[7]
-
Purine Salt Form: The pre-formation of a specific purine salt (e.g., sodium salt) can influence the site of glycosylation.[8]
The challenge lies in finding a reliable set of conditions that consistently favors the N9 isomer with a given set of substrates.[6]
Q4: What are Nucleoside Phosphorylases (NPs) and how do they work in the context of the purine salvage pathway?
Nucleoside Phosphorylases (NPs) are key enzymes in the purine salvage pathway.[3][10] This pathway recycles purine bases and nucleosides that result from the degradation of DNA and RNA.[11] In the cell, NPs catalyze the reversible phosphorolysis of nucleosides into a free purine base and α-D-ribose-1-phosphate (or its deoxy- equivalent).[3][4] For synthetic purposes, this reaction is exploited in reverse or in a "transglycosylation" reaction where the ribose-1-phosphate intermediate is transferred from a donor nucleoside to an acceptor purine base.[2][5]
Section 2: Troubleshooting Guides for Low Yield & Poor Selectivity
This section provides structured guidance for resolving specific experimental issues.
Problem: Low Overall Yield in Enzymatic Transglycosylation
Q: My NP-catalyzed transglycosylation reaction is showing low conversion to the desired N9-nucleoside. What are the first parameters I should investigate?
Low yield in these equilibrium-driven reactions is a common issue. Systematically check the following parameters.
-
Reaction pH and Temperature: NP activity is highly dependent on pH and temperature. Most NPs from thermophilic organisms, which are often used for their stability, have optimal activity at elevated temperatures (60–90 °C) and a pH range of 6–8.[3][4] Verify the optimal conditions for your specific enzyme. An incorrect pH or temperature can drastically reduce enzyme activity.
-
Enzyme Concentration and Activity: Ensure you are using a sufficient concentration of active enzyme. If you suspect enzyme inactivation, perform a standard activity assay. A simple assay involves monitoring the phosphorolysis of a standard nucleoside (like inosine) by measuring the change in UV absorbance as the nucleoside is converted to the base.[12]
-
Phosphate Concentration: This is one of the most critical and often overlooked parameters. The reaction proceeds via a ribose-1-phosphate intermediate, but a high concentration of free inorganic phosphate in the reaction mixture can push the equilibrium back towards the starting materials (phosphorolysis), thereby reducing the yield of the final product.[5] It is crucial to keep the phosphate concentration as low as possible, often in the range of 0.1-0.3 molar equivalents relative to the limiting substrate.[2][5]
Sources
- 1. RNA - Wikipedia [en.wikipedia.org]
- 2. Comparative Analysis of Enzymatic Transglycosylation Using E. coli Nucleoside Phosphorylases: A Synthetic Concept for the Preparation of Purine Modified 2′-Deoxyribonucleosides from Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering a Bifunctional Fusion Purine/Pyrimidine Nucleoside Phosphorylase for the Production of Nucleoside Analogs | The Fürst Lab @ The University of Groningen [fuerstlab.com]
- 4. mdpi.com [mdpi.com]
- 5. General Principles for Yield Optimization of Nucleoside Phosphorylase‐Catalyzed Transglycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. "N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2" by Minghong Zhong [scholarsarchive.byu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thesciencenotes.com [thesciencenotes.com]
- 12. Purine nucleoside phosphorylase in erythrocytes: determination of optimum reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the stereoselective synthesis of β-nucleosides
Welcome to the Technical Support Center for Stereoselective β-Nucleoside Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing the crucial β-glycosidic bond with high fidelity. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high β-selectivity in nucleoside synthesis?
The stereoselective formation of the β-glycosidic bond is a significant hurdle due to the intricate interplay of steric and electronic effects at the anomeric center of the sugar moiety.[1][2] Key challenges include overcoming the thermodynamic preference for the α-anomer in some cases, preventing side reactions at the nucleobase, and managing the reactivity of the sugar donor.[3] For 2'-deoxyribonucleosides, the absence of a participating group at the C2' position makes achieving β-selectivity particularly difficult.[4][5]
Q2: How does the choice of glycosylation method impact stereoselectivity?
Different glycosylation methods offer varying degrees of stereocontrol. The Silyl-Hilbert-Johnson (Vorbrüggen) reaction is a widely used method that involves reacting a silylated nucleobase with a protected sugar acetate in the presence of a Lewis acid.[4][6] While effective, it can sometimes lead to anomeric mixtures, especially with 2'-deoxysugars.[7] Other methods like the fusion method (heating the base and protected sugar) and the metal salt method have also been employed, each with its own advantages and limitations.[4] Enzymatic transglycosylation offers excellent stereoselectivity, producing the desired β-anomer exclusively, but may have limitations in substrate scope.[3][7][8]
Q3: What is the role of protecting groups in controlling the stereochemical outcome?
Protecting groups are critical for directing the stereoselectivity of the glycosylation reaction.[9][10][] A participating group at the C2' position of the sugar, such as an acetyl or benzoyl group, can shield the α-face of the oxocarbenium ion intermediate, leading to the preferential formation of the β-anomer through neighboring group participation.[4] The choice of protecting groups on the nucleobase is also crucial to prevent unwanted side reactions.[9][12]
Q4: My reaction is complete, but I have a mixture of α and β anomers. What are the most common methods for their separation?
The separation of anomeric mixtures can be challenging. Chromatographic techniques, such as column chromatography on silica gel, are frequently employed.[13] In some cases, fractional crystallization can be an effective method for isolating the desired β-anomer, especially if one anomer crystallizes preferentially.[14] High-performance liquid chromatography (HPLC) is another powerful tool for both analytical and preparative separation of anomers.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the stereoselective synthesis of β-nucleosides.
Problem 1: Poor β:α Anomeric Ratio in Glycosylation Reaction
Symptoms:
-
NMR analysis of the crude reaction mixture shows a significant amount of the undesired α-anomer.
-
Difficulty in isolating the pure β-anomer due to the presence of the α-isomer.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Lack of Neighboring Group Participation | For 2'-deoxyribosides, the absence of a participating group at the C2' position leads to a less controlled attack of the nucleobase on the oxocarbenium ion intermediate.[4][5] | 1. Introduce a Removable Participating Group: Consider using a temporary participating group at C2' that can be removed later in the synthesis.[15] 2. Optimize Lewis Acid: The choice and stoichiometry of the Lewis acid can influence the anomeric ratio. Weaker Lewis acids may favor the thermodynamic product. Experiment with different Lewis acids (e.g., TMSOTf, SnCl₄).[4] |
| Reaction Conditions Favoring the α-Anomer | The reaction may be under thermodynamic control where the α-anomer is more stable.[4] Reaction temperature and time can influence the final anomeric ratio. | 1. Lower the Reaction Temperature: Running the reaction at lower temperatures can favor the kinetically controlled β-product. 2. Monitor Reaction Time: Prolonged reaction times can lead to anomerization (conversion of the β-anomer to the more stable α-anomer).[16] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Ineffective Catalyst | The catalyst may not be effectively directing the stereochemical outcome. | 1. Explore Modern Catalysts: Investigate the use of recently developed catalysts that have shown high β-selectivity, such as bis-thiourea catalysts[1][17][18] or specific transition metal catalysts.[19][20][21] |
| Inappropriate Solvent | The polarity of the solvent can influence the stability of the intermediates and the transition states, thereby affecting the stereoselectivity.[22] | 1. Solvent Screening: Perform a solvent screen using solvents with different polarities (e.g., acetonitrile, dichloromethane, nitromethane) to identify the optimal solvent for β-selectivity. |
Experimental Protocol: Optimization of Vorbrüggen Glycosylation for Improved β-Selectivity
-
Preparation of Silylated Nucleobase: Dry the nucleobase under high vacuum. Add hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate. Reflux the mixture until it becomes clear. Remove excess HMDS under vacuum.
-
Glycosylation Reaction Setup: Dissolve the silylated nucleobase and the protected sugar in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (argon or nitrogen).
-
Lewis Acid Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C). Add the Lewis acid (e.g., TMSOTf) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the β:α anomeric ratio of the crude product by ¹H NMR spectroscopy.
Troubleshooting Workflow for Poor β-Selectivity
Caption: Decision workflow for troubleshooting poor β-selectivity.
Problem 2: Low Yield of the Desired β-Nucleoside
Symptoms:
-
Low isolated yield of the pure β-nucleoside after purification.
-
Presence of significant amounts of side products or unreacted starting materials.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inefficient Activation of the Sugar Donor | The leaving group at the anomeric position may not be sufficiently activated under the reaction conditions, leading to incomplete reaction. | 1. Change the Leaving Group: Consider using a more reactive sugar donor, such as a glycosyl trifluoroacetimidate or a glycosyl halide.[3] 2. Increase Lewis Acid Stoichiometry: A higher concentration of the Lewis acid may be required for efficient activation. Perform a titration of the Lewis acid to find the optimal amount. |
| Decomposition of Reactants or Products | The reaction conditions (e.g., strong Lewis acids, high temperature) may be too harsh, leading to the degradation of the sugar, the nucleobase, or the product. | 1. Use Milder Reaction Conditions: Employ milder Lewis acids or catalytic systems that operate under neutral conditions.[17][18] 2. Lower the Reaction Temperature: As with selectivity, lower temperatures can also improve stability and yield. |
| Side Reactions of the Nucleobase | The nucleobase has multiple nucleophilic sites, and glycosylation can occur at undesired positions, particularly with purines.[4] | 1. Optimize Nucleobase Protection: Ensure that the exocyclic amino groups of the nucleobases are adequately protected to prevent N-glycosylation at these sites.[9][12] 2. Control Reaction Reversibility: In some cases, the undesired isomer can be converted to the desired one under reversible conditions.[14] |
| Poor Solubility of Reactants | The nucleobase or sugar may not be fully soluble in the reaction solvent, leading to a heterogeneous reaction mixture and low conversion. | 1. Silylation of Nucleobase: Silylating the nucleobase not only activates it but also improves its solubility in organic solvents.[4] 2. Choose a Better Solvent: Experiment with different solvents or solvent mixtures to improve the solubility of all reaction components. |
Reaction Mechanism: The Silyl-Hilbert-Johnson (Vorbrüggen) Glycosylation
Caption: General workflow for enzymatic synthesis of β-nucleosides.
References
Sources
- 1. Macrocyclic Bis-Thioureas Catalyze Stereospecific Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using conformationally locked nucleosides to calibrate the anomeric effect: Implications for glycosyl bond stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 5. Nucleoside Chemistry Blog Series (I): Structures and Chemistry | Blog | Biosynth [biosynth.com]
- 6. Vorbrüggen Glycosylation [drugfuture.com]
- 7. Nucleoside chemistry: a challenge best tackled together [comptes-rendus.academie-sciences.fr]
- 8. Chemical and chemoenzymatic stereoselective synthesis of β-nucleosides and their analogues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nucleobase protection of deoxyribo- and ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elekpub.bib.uni-wuppertal.de [elekpub.bib.uni-wuppertal.de]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalyst-controlled regio- and stereoselective glycosylation [morressier.com]
- 18. Stereo- and Site-Selective Glycosylation Catalyzed by Bis-Thioureas [dash.harvard.edu]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting incomplete deprotection of tri-O-benzoyl-ribofuranosyl compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the deprotection of tri-O-benzoyl-ribofuranosyl compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research.
Introduction: The Role of Benzoyl Groups in Ribonucleoside Chemistry
Benzoyl esters are widely used as protecting groups for the hydroxyl functions of ribonucleosides during multi-step syntheses, particularly in the construction of RNA oligonucleotides and nucleoside analogues.[1][2] They are favored for their stability under a range of reaction conditions, including those for glycosylation and phosphoramidite chemistry. The final, critical step is the complete and clean removal of these groups to unveil the target poly-hydroxyl compound. This deprotection is typically achieved under basic conditions via transesterification. However, what appears to be a straightforward reaction can often lead to incomplete conversions or the formation of side products, necessitating a robust troubleshooting strategy.
This guide focuses on the two most common methods for benzoyl group removal: the Zemplén transesterification and the use of methanolic or ethanolic ammonia.
Troubleshooting Guide: Common Issues & Solutions
This section is designed to help you diagnose and resolve specific problems encountered during the deprotection reaction.
Q1: My TLC analysis shows a mixture of partially deprotected products (mono-, di-benzoyl) and unreacted starting material. How can I drive the reaction to completion?
This is the most common issue and typically points to suboptimal reaction conditions or reagent quality.
Probable Causes & Recommended Solutions:
-
Insufficient Catalyst/Reagent: The base (sodium methoxide or ammonia) is consumed by acidic impurities or is simply not present in a sufficient amount to catalyze the reaction to completion.
-
Solution (Zemplén): Add another small portion (e.g., 0.05 equivalents) of freshly prepared sodium methoxide solution. Monitor the reaction by TLC after 30-60 minutes. Repeat if necessary, but avoid adding large excess amounts which can promote side reactions.
-
Solution (Methanolic Ammonia): The concentration of ammonia may have decreased, especially if the solution is old. Use a freshly prepared, saturated solution of ammonia in methanol. Ensure the reaction vessel is sealed tightly to prevent ammonia gas from escaping.[3]
-
-
Reaction Time or Temperature is Insufficient: Transesterification is an equilibrium process. For sterically hindered or electronically deactivated substrates, more energy or time is needed to reach the product state.
-
Solution: First, try extending the reaction time, monitoring by TLC every 1-2 hours. If the reaction stalls, a modest increase in temperature (e.g., from room temperature to 40°C) can be effective. However, be cautious, as higher temperatures can increase the risk of side product formation.[4]
-
-
Poor Solvent Quality (Especially for Zemplén): The Zemplén reaction is highly sensitive to moisture. Water can consume the methoxide catalyst and inhibit the reaction.
-
Solution: Always use anhydrous methanol (or a suitable anhydrous alcohol). Ensure all glassware is thoroughly dried before use.
-
Workflow for Addressing Incomplete Deprotection
Caption: Troubleshooting logic for incomplete deprotection reactions.
Q2: I see a new, unexpected spot on my TLC plate, and my yield of the desired product is low. What could be happening?
The formation of unexpected side products is often due to conditions that are too harsh, leading to degradation of the sugar moiety. The ribofuranose ring, especially in RNA-type nucleosides, is sensitive to strong basic conditions.[5]
Probable Causes & Recommended Solutions:
-
Excessive Base or High Temperature: This can lead to cleavage of the N-glycosidic bond or rearrangement and degradation of the ribose ring itself.
-
Solution: Use only a catalytic amount of sodium methoxide for the Zemplén reaction (0.1-0.2 eq).[6] If using ammonia, avoid excessively high temperatures (e.g., > 55°C) for extended periods.[3] Running the reaction at a lower temperature (0°C or room temperature) for a longer duration is generally safer.
-
-
Presence of Water with Strong Base: Aqueous basic conditions can promote hydrolysis of the glycosidic linkage, particularly if the nucleobase itself is a good leaving group.
-
Solution: Ensure strictly anhydrous conditions, especially for the Zemplén deprotection. For ammonia-based methods, while aqueous ammonia is sometimes used, anhydrous solutions in methanol or ethanol offer a milder alternative that can suppress side reactions like desilylation if other protecting groups are present.[3]
-
Q3: The deprotection seems complete by TLC, but I am struggling to purify the final product. It is difficult to separate from byproducts.
Purification challenges often stem from the properties of the reaction byproducts. In these deprotection reactions, the main byproduct is methyl benzoate (from Zemplén) or benzamide (from ammonia).
Probable Causes & Recommended Solutions:
-
Co-elution of Byproduct: The byproduct (e.g., methyl benzoate) may have a similar polarity to one of the partially protected intermediates, but should be much less polar than the final, fully deprotected polyol product.
-
Solution: The fully deprotected ribonucleoside is a highly polar compound. Use a sufficiently polar solvent system for silica gel chromatography. A gradient elution starting with a less polar mixture (e.g., dichloromethane/methanol) and gradually increasing the methanol concentration is highly effective. The non-polar methyl benzoate should elute very early.
-
Alternative: Before chromatography, perform a liquid-liquid extraction. After neutralizing the reaction and removing the methanol, dissolve the residue in water and wash with a non-polar organic solvent like ethyl acetate or diethyl ether. This will remove the majority of the methyl benzoate byproduct. The desired polar product will remain in the aqueous layer.
-
-
Residual Salts: Neutralization of the Zemplén reaction with acid (e.g., Dowex resin, acetic acid) creates salts that can interfere with chromatography and subsequent steps.
-
Solution: Using an acidic ion-exchange resin (like Dowex 50W-X8, H+ form) is the cleanest method for neutralization. Simply stir the resin with the reaction mixture until the pH is neutral, then filter it off. This avoids introducing soluble salts. If you neutralize with a soluble acid like acetic acid, a desalting step or careful chromatography will be required.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Zemplén deprotection? The Zemplén reaction is a base-catalyzed transesterification. The methoxide ion (CH₃O⁻) acts as a nucleophile, attacking the carbonyl carbon of the benzoyl ester. This forms a tetrahedral intermediate which then collapses, releasing the deprotected hydroxyl group and forming methyl benzoate as a byproduct. The methoxide is regenerated by deprotonating another hydroxyl group on the sugar, propagating the catalytic cycle.[7][8]
Q2: When should I choose the Zemplén method versus methanolic ammonia? The choice depends on the substrate's sensitivity and the presence of other protecting groups.
| Feature | Zemplén Deprotection | Methanolic/Ethanolic Ammonia |
| Reagent | Catalytic NaOMe in MeOH | Saturated NH₃ in MeOH or EtOH |
| Conditions | Typically 0°C to RT; very fast (often < 1 hr) | RT to 55°C; slower (can take several hours to overnight)[3] |
| Pros | Very rapid and clean for robust substrates. Byproduct (methyl benzoate) is volatile and easily removed. | Milder conditions can be better for sensitive substrates. Often used for simultaneous deprotection of base-labile N-acyl groups on nucleobases.[9][10] |
| Cons | Highly sensitive to water. Can be too harsh for very delicate molecules, potentially causing side reactions. | Slower reaction times. The byproduct (benzamide) is less volatile and might complicate purification. Requires a well-sealed vessel. |
Q3: Can I use sodium hydroxide in methanol instead of sodium methoxide for a Zemplén-type reaction? Yes. While classic Zemplén conditions use sodium methoxide, studies have shown that using sodium hydroxide in methanol achieves the same outcome.[6][8] The hydroxide ion deprotonates methanol to generate the required methoxide catalyst in situ.
Q4: My compound also has a TBDMS group at the 2'-position. Which deprotection method should I use first? Typically, the ester groups (benzoyl) are removed first under basic conditions (Zemplén or ammonia), followed by the removal of the 2'-O-TBDMS silyl ether using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.[3][11][12] Attempting to remove the silyl group first under acidic conditions would likely damage the benzoyl esters. Using basic conditions for the benzoyl groups is generally compatible with the TBDMS group, although some loss of the silyl group can occur with prolonged exposure to strong base.[3]
Standard Experimental Protocols
Protocol 1: Zemplén Deprotection of 2',3',5'-Tri-O-benzoyluridine
Caption: General workflow for Zemplén deprotection.
Methodology:
-
Dissolution: Dissolve the tri-O-benzoyl-ribofuranosyl compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a flame-dried flask under an inert atmosphere (N₂ or Argon).
-
Initiation: Add a freshly prepared solution of 0.1 M sodium methoxide in methanol (0.2 eq) dropwise to the stirring solution at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10-15% methanol in dichloromethane). The fully deprotected product will have a much lower Rf value (be more polar) than the starting material and partially deprotected intermediates. The reaction is typically complete within 1-3 hours.
-
Neutralization: Once the starting material is fully consumed, add acidic ion-exchange resin (e.g., Dowex® 50WX8, H+ form) portion-wise until the pH of the solution is neutral (check with wet pH paper).
-
Filtration and Concentration: Filter off the resin and wash it with methanol. Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid/oil by silica gel column chromatography, typically using a gradient of methanol in dichloromethane or ethyl acetate to elute the polar product.
Protocol 2: Deprotection using Saturated Methanolic Ammonia
Methodology:
-
Preparation: Prepare a saturated solution of ammonia in anhydrous methanol by bubbling ammonia gas through cold (0°C) anhydrous methanol for 20-30 minutes in a well-ventilated fume hood. Alternatively, a commercially available solution can be used if its quality is verified.
-
Reaction Setup: Dissolve the tri-O-benzoyl-ribofuranosyl compound (1.0 eq) in the saturated methanolic ammonia solution in a sealed pressure vessel or a thick-walled glass vial with a screw cap.
-
Reaction: Stir the sealed mixture at room temperature for 16-24 hours, or at 55°C for 8-16 hours for more stubborn substrates.[3]
-
Monitoring: After cooling, carefully open the vessel. Spot a small aliquot on a TLC plate to check for completion.
-
Workup: Concentrate the reaction mixture to dryness under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography as described in the Zemplén protocol. The benzamide byproduct is more polar than methyl benzoate but should still elute well before the highly polar final product.
References
-
Wincott, F., DiRenzo, A., Shaffer, C., Grimm, S., Tracz, D., Workman, C., Sweedler, D., Gonzalez, C., Scaringe, S., & Usman, N. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. [Link]
-
Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Glen Report, 4(12). [Link]
-
Johnsson, R. A., Bogojeski, J. J., & Damha, M. J. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Tetrahedron, 70(27-28), 4155-4162. [Link]
- Scaringe, S. A., Wincott, F. E., & Caruthers, M. H. (1998). Novel RNA synthesis method using 5'-O-silyl-2'-O-orthoester protecting groups. Journal of the American Chemical Society, 120(45), 11820-11821. (General context for RNA synthesis and deprotection).
- Usman, N., & Cedergren, R. (1992). Exploiting the chemical synthesis of RNA. Trends in Biochemical Sciences, 17(9), 334-339. (General context for RNA synthesis and deprotection).
-
Johnsson, R. A., Bogojeski, J. J., & Damha, M. J. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. ResearchGate. [Link]
-
Johnsson, R. A., Bogojeski, J. J., & Damha, M. J. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. ResearchGate. [Link]
-
Chen, T. Y., Chao, C. S., Mong, K. K., & Chie, C. (2010). Ultrasonication-assisted Spray Ionization Mass Spectrometry for On-line Monitoring of Organic Reactions. ResearchGate. [Link]
-
Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. ResearchGate. [Link]
-
Wang, C. C., Lee, J. C., & Luo, S. Y. (2012). Zemplén transesterification: a name reaction that has misled us for 90 years. Green Chemistry, 14(10), 2694-2697. [Link]
-
Fergione, S. J., Fedorova, O., & Pyle, A. M. (2023). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]
-
D'Alonzo, D., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 26(21), 6443. [Link]
-
Georgelin, T., et al. (2015). Stabilization of ribofuranose by a mineral surface. Carbohydrate Research, 403, 106-112. [Link]
-
Wieczorek, Z., & Boryski, J. (2021). Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life. International Journal of Molecular Sciences, 22(16), 8899. [Link]
- Reddy, P. V. (1996). Methods and reagents for cleaving and deprotecting oligonucleotides.
-
Wang, C. C., Lee, J. C., & Luo, S. Y. (2012). Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. ResearchGate. [Link]
- Kocienski, P. J. (2004). Protecting Groups. Thieme. (General reference, not directly linked).
-
Chen, T. Y., et al. (2010). Scheme 1 Zemplen deprotection of 4-O-benzyl-2,3,6-tri-O-benzoyl... ResearchGate. [Link]
-
Various Authors. (n.d.). Regioselective Removal of the Anomeric O-Benzyl from Differentially Protected Carbohydrates. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Protecting Groups. [Link]
-
Mikhailov, S. N., et al. (2007). Synthesis of 2'-O-beta-d-Ribofuranosylnucleosides. Current Protocols in Nucleic Acid Chemistry. [Link]
- Demchenko, A. V. (Ed.). (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 4. CRC Press.
- Rauter, A. P., et al. (Eds.). (2017). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. In Carbohydrate Chemistry: Chemical and Biological Approaches, Vol. 41. The Royal Society of Chemistry.
-
Vona, D., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(21), 7247. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
Various Authors. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. ResearchGate. [Link]
-
Lee, G. J., et al. (2000). Synthesis of 2,3,5-Tri-O-benzoyl- b-D-ribofuranosyl Cyanide by Phase Transfer Reaction. ResearchGate. [Link]
Sources
- 1. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. glenresearch.com [glenresearch.com]
- 4. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
- 5. Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Zemplén transesterification: a name reaction that has misled us for 90 years - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, deprotection, analysis and purification of RNA and ribozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, deprotection, analysis and purification of RNA and ribozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Lewis Acid Catalysts for Nucleoside Coupling Reactions
Welcome to the technical support center for the optimization of Lewis acid catalysts in nucleoside coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-glycosylation and troubleshoot common issues encountered during these critical synthetic steps. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing insights into their causes and actionable solutions.
Problem 1: Low or No Product Yield
Question: I am performing a Vorbrüggen reaction to synthesize a nucleoside, but I am observing very low to no yield of my desired product. What are the potential causes and how can I improve the yield?
Answer:
Low or non-existent yields in nucleoside coupling reactions are a common frustration, often stemming from several key factors related to the Lewis acid catalyst and reaction conditions.
Potential Causes & Solutions:
-
Inappropriate Lewis Acid Strength: The choice of Lewis acid is paramount. A catalyst that is too weak may not sufficiently activate the sugar donor, while one that is too strong can lead to decomposition of the starting materials or the product.[1] For instance, highly electrophilic Lewis acids like B(C₆F₅)₃ can lead to very fast reactions, but may also cause scrambling or degradation.[1] Weaker Lewis acids such as BF₃·OEt₂ might offer slower, more controlled reactions.[1]
-
Troubleshooting Protocol: A systematic screening of Lewis acids with varying strengths is recommended. Start with commonly used catalysts like SnCl₄ or TMSOTf and, if yields are poor, explore alternatives.[2]
-
-
Catalyst Inactivation: Nucleobases, particularly those with exocyclic amino groups like adenine and guanine, can be basic enough to complex with and deactivate the Lewis acid catalyst.[3]
-
Troubleshooting Protocol:
-
Protecting Groups: The use of N-acetyl or other suitable protecting groups on the exocyclic amines of the nucleobase can reduce their basicity and prevent catalyst quenching.[3]
-
Stoichiometry: In some cases, using a stoichiometric amount of the Lewis acid may be necessary to overcome this inhibition, although this can lead to harsher reaction conditions.[4]
-
-
-
Moisture in the Reaction: Lewis acids are highly sensitive to moisture, which can lead to their hydrolysis and inactivation.
-
Troubleshooting Protocol: Ensure all glassware is rigorously dried, and solvents are anhydrous. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
-
Poor Solubility: The insolubility of the heterocyclic base can be a significant hurdle.[3]
-
Troubleshooting Protocol: The silyl-Hilbert-Johnson reaction addresses this by using silylated heterocycles, which are more soluble in common organic solvents.[3] Ensure complete silylation of the nucleobase before adding the sugar donor and catalyst.
-
Problem 2: Poor Anomeric Selectivity (Formation of α- and β-isomers)
Question: My nucleoside synthesis is producing a mixture of α and β anomers. How can I improve the stereoselectivity to favor the desired β-anomer?
Answer:
Controlling the anomeric selectivity is a central challenge in nucleoside synthesis. The formation of the desired β-anomer, which is the naturally occurring configuration, is influenced by the sugar's protecting groups, the solvent, and the Lewis acid.
Causality and Strategic Solutions:
-
Neighboring Group Participation: The presence of a participating group at the C-2' position of the sugar donor is the most effective strategy to ensure β-selectivity in ribonucleoside synthesis.[3] Acyl protecting groups, such as benzoyl or acetyl, can form a cyclic cation intermediate that blocks the α-face of the sugar, directing the nucleobase to attack from the β-face.[3]
-
Experimental Workflow:
Caption: Workflow for achieving β-selectivity via neighboring group participation.
-
-
Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome.[5]
-
Nitrile Solvents (e.g., Acetonitrile): These solvents can promote the formation of an α-nitrilium intermediate, which then directs the incoming nucleophile to the β-face, leading to high β-selectivity.[5]
-
Ethereal Solvents (e.g., Diethyl Ether, Dioxane): These solvents tend to favor the formation of the α-anomer.[5]
-
Troubleshooting Protocol: If you are observing a mixture of anomers, consider switching to a nitrile solvent to enhance β-selectivity.
-
-
Challenges with Deoxyribonucleosides: The absence of a 2'-hydroxyl group in deoxyribose donors means that neighboring group participation is not possible, making stereocontrol more difficult.[6]
-
Strategic Approaches:
-
Alternative Donors: Explore the use of different sugar donors, such as glycosyl halides or fluorides, in combination with specific Lewis acids that may favor one anomer over the other.
-
Ribonucleoside Conversion: A longer but reliable route involves synthesizing the ribonucleoside with high β-selectivity and then performing a Barton deoxygenation at the 2'-position.[3]
-
-
Problem 3: Formation of Side Products (e.g., N3-glycosylation of Purines)
Question: I am synthesizing a purine nucleoside and observing the formation of the undesired N3-glycosylated isomer along with my target N9- and/or N7-glycosylated product. How can I improve the regioselectivity?
Answer:
Regioselectivity is a critical issue when working with nucleobases that have multiple nucleophilic sites, such as purines.[3] The site of glycosylation can be influenced by both kinetic and thermodynamic factors.
Understanding and Controlling Regioselectivity:
-
Kinetic vs. Thermodynamic Control: For purines, glycosylation at the N3 position is often the kinetically favored product, while the N7 and N9 isomers are the thermodynamically more stable products.[3]
-
Troubleshooting Protocol:
-
Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature can allow the initially formed kinetic product to isomerize to the more stable thermodynamic product. Monitor the reaction over time to find the optimal endpoint.
-
Reversibility: The Vorbrüggen reaction is often reversible, which can be exploited to favor the thermodynamic product.[3]
-
-
-
Lewis Acid Choice: The nature of the Lewis acid can influence the regioselectivity. Some Lewis acids may coordinate to specific nitrogens on the purine ring, sterically hindering attack at that site.
-
Troubleshooting Protocol: Screen a variety of Lewis acids to see if any provide improved regioselectivity for your specific substrate.
-
-
Protecting Groups: The use of protecting groups on the purine ring can direct glycosylation to the desired nitrogen.
-
Strategic Approach: While this adds extra steps to the synthesis, it can be a highly effective way to achieve the desired regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right Lewis acid for my specific nucleoside coupling reaction?
A1: The selection of a Lewis acid is substrate-dependent and often requires empirical screening. However, some general guidelines can be followed:
| Lewis Acid Catalyst | Typical Applications and Characteristics |
| SnCl₄ | A common and effective Lewis acid for a wide range of Vorbrüggen reactions. |
| TMSOTf | A highly active and widely used catalyst, particularly effective at low temperatures. |
| BF₃·OEt₂ | A weaker Lewis acid that can be beneficial for sensitive substrates where stronger acids cause decomposition.[1] |
| FeCl₃ | An inexpensive and environmentally benign catalyst that has been shown to be effective for 1,2-trans glycosylation.[7] |
| Rare-earth Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) | Mild, efficient, and water-tolerant Lewis acids that can be effective even in the presence of multiple Lewis bases.[8] |
Q2: What is the role of silylation in the Vorbrüggen reaction, and how can I ensure it is complete?
A2: Silylation of the nucleobase with reagents like hexamethyldisilazane (HMDS) serves two primary purposes:
-
It increases the solubility of the nucleobase in aprotic organic solvents.[3]
-
It activates the nucleobase by making the ring nitrogens more nucleophilic.
To ensure complete silylation, the reaction is typically heated to reflux with an excess of the silylating agent, often with a catalytic amount of an acid or ammonium sulfate. The reaction can be monitored by the cessation of ammonia evolution (if using HMDS) or by techniques like ¹H NMR to observe the disappearance of the N-H protons. A one-pot method combining silylation and coupling using a mixture of trifluoroacetic acid (TFA), trimethylsilyl chloride (TMSCl), and HMDS has also been developed.[3]
Q3: How does temperature affect the outcome of my nucleoside coupling reaction?
A3: Temperature is a critical parameter that can influence reaction rate, yield, and selectivity.
-
Low Temperatures: Many Lewis acid-catalyzed coupling reactions are performed at low temperatures (e.g., -78 °C to room temperature) to minimize side reactions and improve selectivity.
-
Elevated Temperatures: In some cases, higher temperatures may be required to drive the reaction to completion or to favor the formation of a thermodynamically more stable product.[3] However, elevated temperatures can also lead to catalyst decomposition or product degradation.[9] The optimal temperature must be determined experimentally for each specific reaction.
Q4: Can I perform a Lewis acid-catalyzed nucleoside coupling without protecting groups on the sugar hydroxyls?
A4: Generally, protection of the sugar hydroxyl groups is necessary to prevent side reactions, such as self-glycosylation or the formation of undesired linkages.[10] The 5'-hydroxyl is the most reactive and must be protected.[11] Protecting groups also play a crucial role in directing the stereochemistry of the glycosidic bond, as seen with the 2'-acyl group for β-selectivity.[3]
Q5: What is the general mechanism of the Silyl-Hilbert-Johnson (Vorbrüggen) reaction?
A5: The reaction proceeds through the following key steps:
Caption: Simplified mechanism of the Vorbrüggen reaction.
The Lewis acid activates the protected sugar at the anomeric position, leading to the formation of a key cyclic cation intermediate. The silylated nucleobase then attacks this electrophilic intermediate at the anomeric carbon, typically from the β-face if a participating group is present at C-2', to form the desired nucleoside.[3]
References
-
Wikipedia. Synthesis of nucleosides. [Link]
-
Controlling the stereoselectivity of glycosylation via solvent effects. RSC Advances. [Link]
-
Temperature effects on the internal conversion of excited adenine and adenosine. Proceedings of the National Academy of Sciences. [Link]
-
Development, Scope, and Catalyst Selection in Boron-Catalyzed Iterative Glycosylation. Journal of the American Chemical Society. [Link]
-
Solvent Effect on Glycosylation: Synthetic Methods and Catalysts. ResearchGate. [Link]
-
LEWIS ACID CATALYSIS. LibreTexts Chemistry. [Link]
-
Transition metal catalyzed glycosylation reactions – an overview. RSC Publishing. [Link]
-
Brønsted- and Lewis-Acid-Catalyzed Glycosylation: Synthetic Methods and Catalysts. ResearchGate. [Link]
-
Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. Green Chemistry. [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]
-
Selective Glycosylation: Synthetic Methods and Catalysts. ResearchGate. [Link]
-
Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. [Link]
-
Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. [Link]
-
Glycosylation of Nucleosides. The Journal of Organic Chemistry. [Link]
-
Lewis acid catalysis. Wikipedia. [Link]
-
Lewis Acid Activation of Fragment-Coupling Reactions of Tertiary Carbon Radicals Promoted by Visible Light Irradiation of Electron Donor–Acceptor Complexes. Journal of the American Chemical Society. [Link]
-
Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. [Link]
-
Screening of Lewis acid catalysts. ResearchGate. [Link]
-
Temperature effect on coupling reaction. ResearchGate. [Link]
-
Screening of Lewis acid catalysts. ResearchGate. [Link]
-
Frustrated Lewis Acid-Catalyzed C-N Coupling for the Stereoselective Synthesis of Nucleoside Analogs. PubMed. [Link]
-
01.07 Lewis Acid Catalysis. YouTube. [Link]
-
Glycosyl Cross-Coupling of Anomeric Nucleophiles: Scope, Mechanism, and Applications in the Synthesis of Aryl C-Glycosides. PubMed Central. [Link]
-
Frustrated Lewis Acid-Catalyzed C–N Coupling for the Stereoselective Synthesis of Nucleoside Analogs. ResearchGate. [Link]
-
Glycosyl Cross-Coupling of Anomeric Nucleophiles: Scope, Mechanism, and Applications in the Synthesis of Aryl C-Glycosides. SciSpace. [Link]
-
Solving Glycosylation Disorders: Fundamental Approaches Reveal Complicated Pathways. PLOS Genetics. [Link]
-
Lewis acid organocatalysts. PubMed. [Link]
-
Evidence that protons can be the active catalysts in Lewis acid mediated hetero-Michael addition reactions. PubMed. [Link]
-
Glycosyl Cross-Coupling of Anomeric Nucleophiles: Scope, Mechanism, and Applications in the Synthesis of Aryl C-Glycosides. PubMed. [Link]
-
Role of Lewis Acid in Catalytic Cycle Stability. Patsnap. [Link]
-
Unconventional Bifunctional Lewis-Brønsted Acid Activation Mode in Bicyclic Guanidine-Catalyzed Conjugate Addition Reactions. MDPI. [Link]
-
Structural basis for the RNA binding selectivity of oligonucleotide analogues containing alkylsulfide internucleoside linkages and 2'-substituted 3'-deoxyribonucleosides. PubMed. [Link]
-
Thermodynamics and kinetics of DNA and RNA dinucleotide hybridization to gaps and overhangs. PubMed Central. [Link]
-
Lewis Acid–Brønsted Base Catalysis. Wiley-VCH. [Link]
-
Nucleic acid thermodynamics. Wikipedia. [Link]
-
Effects of Concentration and Temperature on DNA Hybridization by Two Closely Related Sequences via Large-Scale Coarse-Grained Simulations. The Journal of Physical Chemistry B. [Link]
-
Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]
-
A catalytic collaboration: pairing transition metals and Lewis acids for applications in organic synthesis. Dalton Transactions. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 4. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Nucleoside Chemistry Blog Series (I): Structures and Chemistry | Blog | Biosynth [biosynth.com]
- 7. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Stereoselective Glycosylation of Purine Nucleobases
Welcome to the technical support center for the stereoselective glycosylation of purine nucleobases. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming the N-glycosidic bond with a primary focus on controlling anomeric selectivity. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired β-anomer with high fidelity.
Introduction: The Anomeric Challenge in Purine Glycosylation
The synthesis of purine nucleosides is a cornerstone of medicinal chemistry and molecular biology. A critical step in this process is the formation of the N-glycosidic bond between a purine nucleobase and a carbohydrate moiety. The stereochemical outcome at the anomeric center (C1' of the sugar) is of paramount importance, as typically only the β-anomer possesses the desired biological activity. However, the formation of the undesired α-anomer is a common side reaction, leading to challenging purification processes and reduced overall yields. This guide will provide a comprehensive overview of the factors influencing anomer formation and practical strategies to steer your glycosylation reactions towards the desired β-stereoisomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N-glycosylation of purine nucleobases?
A1: The most prevalent method for N-glycosylation of purines is the Silyl-Hilbert-Johnson (or Vorbrüggen) reaction . This reaction involves the coupling of a silylated purine nucleobase with a protected sugar derivative, typically an acetate or a halide, in the presence of a Lewis acid catalyst. Other methods include the fusion method and the metal salt method, though the Vorbrüggen reaction is generally preferred due to its milder conditions and broader applicability.
Q2: Why is the β-anomer typically the desired product in purine nucleoside synthesis?
A2: In biological systems, naturally occurring purine nucleosides, the building blocks of DNA and RNA, exist almost exclusively as the β-anomer. This specific stereochemistry is essential for the correct geometry of the DNA double helix and for proper recognition by enzymes involved in nucleic acid metabolism. Consequently, synthetic nucleoside analogs developed as therapeutic agents are usually designed as β-anomers to mimic their natural counterparts and ensure biological activity.
Q3: What is "neighboring group participation," and how does it influence anomeric selectivity?
A3: Neighboring group participation is a crucial concept in controlling the stereochemistry of glycosylation. When a protecting group at the C2' position of the sugar donor has a carbonyl group (e.g., an acetyl or benzoyl group), it can attack the anomeric center to form a cyclic intermediate, such as a dioxolenium ion. This intermediate shields one face of the sugar ring, forcing the incoming nucleobase to attack from the opposite face. In the case of ribofuranose, this leads to the exclusive formation of the 1,2-trans product, which is the desired β-anomer.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the glycosylation of purine nucleobases and provides actionable solutions.
Issue 1: Formation of a significant amount of the α-anomer.
Possible Causes and Solutions:
-
Lack of a participating group at C2': If your sugar donor lacks a participating group at the C2' position (e.g., in the synthesis of 2'-deoxynucleosides), you will not have the benefit of neighboring group participation to direct the stereochemistry.
-
Solution: In the absence of a C2'-participating group, the choice of solvent and Lewis acid becomes critical. Non-polar solvents often favor the formation of the α-anomer due to the anomeric effect. Acetonitrile, as a participating solvent, can help favor the β-anomer.
-
-
Strong Lewis Acid: Very strong Lewis acids can promote the formation of a more planar oxocarbenium ion intermediate, which can be attacked from either face, leading to a mixture of anomers.
-
Solution: Titrate the amount of Lewis acid used. Often, a less reactive Lewis acid or a lower concentration of a strong Lewis acid can improve β-selectivity. Consider using milder Lewis acids such as TMSOTf.
-
-
Reaction Temperature: Higher reaction temperatures can lead to equilibration between the α and β anomers, often favoring the thermodynamically more stable anomer, which may not be the desired product.
-
Solution: Running the reaction at lower temperatures can often improve the kinetic selectivity for the β-anomer.
-
Issue 2: Low yield of the desired nucleoside.
Possible Causes and Solutions:
-
Inefficient silylation of the purine base: Incomplete silylation of the purine base can lead to poor solubility and reduced nucleophilicity, resulting in low conversion.
-
Solution: Ensure complete silylation of the purine base using an excess of a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) and confirm by NMR or IR spectroscopy before proceeding with the glycosylation.
-
-
Decomposition of the sugar donor or product: The reaction conditions may be too harsh, leading to the degradation of starting materials or the desired product.
-
Solution: Use milder reaction conditions, such as a less aggressive Lewis acid or lower reaction temperatures. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times.
-
-
Formation of positional isomers (N7 vs. N9): For some purines, glycosylation can occur at the N7 position in addition to the desired N9 position, reducing the yield of the target isomer.
-
Solution: The regioselectivity of glycosylation can be influenced by the steric bulk of the purine substituents and the reaction conditions. In some cases, careful selection of the Lewis acid and solvent can favor N9 glycosylation.
-
Experimental Protocols
Protocol 1: General Procedure for the Vorbrüggen Glycosylation of a Purine with a Ribofuranose Donor
This protocol describes a general method for the synthesis of a β-purine ribonucleoside using a per-acetylated ribose donor.
Materials:
-
Purine nucleobase (e.g., 6-chloropurine)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend the purine nucleobase (1.0 equivalent) in anhydrous acetonitrile.
-
Add BSA (2.5 equivalents) and heat the mixture at reflux until the solution becomes clear, indicating complete silylation.
-
Cool the reaction mixture to room temperature.
-
In a separate flame-dried flask, dissolve the protected ribose donor (1.2 equivalents) in anhydrous acetonitrile.
-
Add the silylated purine solution to the ribose solution via cannula.
-
Cool the reaction mixture to 0 °C and add TMSOTf (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired β-nucleoside.
Data Presentation
Table 1: Influence of Lewis Acid and Solvent on the Anomeric Ratio (α:β) in a Model Purine Glycosylation
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Anomeric Ratio (α:β) |
| 1 | SnCl₄ (1.2) | 1,2-Dichloroethane | 25 | 1:4 |
| 2 | TMSOTf (1.2) | 1,2-Dichloroethane | 25 | 1:9 |
| 3 | SnCl₄ (1.2) | Acetonitrile | 25 | 1:15 |
| 4 | TMSOTf (1.2) | Acetonitrile | 25 | >1:20 |
| 5 | TiCl₄ (1.2) | Dichloromethane | 0 | 1:2 |
Note: The data presented in this table is illustrative and will vary depending on the specific substrates and reaction conditions.
Visualizations
Diagram 1: Mechanism of Neighboring Group Participation
Caption: Neighboring group participation by a C2'-acyl group.
Diagram 2: Troubleshooting Flowchart for Anomer Formation
Caption: Troubleshooting guide for poor β-selectivity.
References
-
Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis, XXXII. A New, Simple Synthesis of 1,2-trans-Ribonucleosides. Chemische Berichte, 114(4), 1234-1255. [Link]
-
Wilson, L. J., & Liotta, D. C. (1990). The Silyl-Hilbert-Johnson Reaction: A General and Stereoselective Synthesis of 2'-Deoxynucleosides. Tetrahedron Letters, 31(13), 1815-1818. [Link]
-
Kazimierczuk, Z., Cottam, H. B., Revankar, G. R., & Robins, R. K. (1984). Synthesis of 2'-deoxytubercidin, 2'-deoxyadenosine, and related 2'-deoxynucleosides via a novel, direct stereospecific sodium salt glycosylation procedure. Journal of the American Chemical Society, 106(21), 6379-6382. [Link]
-
Pawar, G., et al. (2019). Lewis Acid-Promoted N-Glycosylation of Silylated Nucleobases with 1-O-Acetyl Ribose for the Synthesis of Nucleosides. ChemistrySelect, 4(33), 9739-9742. [Link]
Stability issues of benzoylated nucleosides in different solvent systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoylated nucleosides. This guide is designed to provide in-depth technical assistance and troubleshooting for common stability issues encountered during experimental work. By understanding the underlying chemical principles, you can proactively address challenges and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
Q1: Why is my benzoylated nucleoside showing multiple spots on TLC/HPLC even after purification?
This is a frequent observation and often points to the inherent instability of the benzoyl protecting groups, leading to acyl migration.
-
The Phenomenon of Acyl Migration: In polyhydroxylated compounds like nucleosides, acyl groups such as benzoyl can migrate between adjacent hydroxyl groups.[1][2] This process is often catalyzed by trace amounts of acid or base in your solvent or on your chromatography media. The migration leads to the formation of positional isomers, which will appear as distinct spots on a TLC plate or peaks in an HPLC chromatogram.
-
Mechanism: The migration typically proceeds through a cyclic orthoester intermediate.[2] For instance, a benzoyl group at the 2'-position of a ribonucleoside can migrate to the 3'-position, and vice-versa. This equilibrium can be influenced by the solvent, pH, and temperature.
-
Troubleshooting:
-
Solvent Choice: Ensure the use of high-purity, neutral solvents for both storage and chromatography. Protic solvents like methanol can facilitate migration, especially in the presence of basic or acidic impurities.
-
Chromatography Conditions: Use neutral stationary phases for chromatography. Silica gel can be slightly acidic; consider using deactivated silica or an alternative stationary phase. Buffer your mobile phase to maintain a neutral pH.[3]
-
Storage: Store your purified benzoylated nucleoside in a dry, aprotic solvent at low temperatures (e.g., -20°C or -80°C) to minimize migration over time.
-
Q2: I'm observing partial or complete debenzoylation of my nucleoside during my reaction workup. What's causing this?
Debenzoylation, or the cleavage of the benzoyl ester, is another common stability issue. This is essentially a hydrolysis reaction.
-
Susceptibility to Hydrolysis: Benzoyl groups are esters and are susceptible to hydrolysis under both acidic and basic conditions.[4] The rate of hydrolysis is dependent on the pH, temperature, and the specific position of the benzoyl group on the nucleoside.
-
Common Causes During Workup:
-
Aqueous Washes: Using strongly acidic or basic aqueous solutions during extraction can lead to premature deprotection.
-
Basic Reagents: Residual base from a previous reaction step can catalyze hydrolysis during workup. For example, if you used a strong base to deprotonate a hydroxyl group, it must be thoroughly quenched and removed.
-
Elevated Temperatures: Heating the reaction mixture for extended periods during workup (e.g., solvent evaporation) can accelerate hydrolysis.
-
-
Preventative Measures:
-
Neutral Workup: Whenever possible, use neutral water or brine for aqueous washes. If a pH adjustment is necessary, use dilute acids or bases and minimize contact time.
-
Thorough Quenching: Ensure that any basic or acidic reagents are fully neutralized before proceeding with the workup.
-
Low-Temperature Evaporation: Concentrate your product solution under reduced pressure at low temperatures.
-
Q3: What are the best solvent systems for dissolving and storing benzoylated nucleosides to ensure their stability?
The choice of solvent is critical for maintaining the integrity of your benzoylated nucleoside.
-
Recommended Solvents for Dissolution:
-
Aprotic Solvents: Dichloromethane (DCM), chloroform, ethyl acetate, and acetonitrile are generally good choices for dissolving benzoylated nucleosides.[5] These solvents are less likely to participate in hydrolysis or facilitate acyl migration compared to protic solvents.
-
Mixed Solvent Systems: For less soluble compounds, a mixture of a non-polar solvent with a small amount of a more polar aprotic solvent can be effective.[5]
-
-
Solvents to Use with Caution:
-
Protic Solvents: Alcohols like methanol and ethanol can act as nucleophiles and lead to transesterification or facilitate acyl migration, especially under non-neutral conditions. If their use is unavoidable, ensure they are anhydrous and of high purity.
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): While excellent for dissolving many organic compounds, these solvents can sometimes contain impurities (e.g., amines in DMF) that can catalyze debenzoylation. Use high-purity, anhydrous grades.
-
-
Storage Recommendations: For long-term storage, it is best to store the compound as a dry solid at low temperatures. If a solution is necessary, use a dry, aprotic solvent and store it at -20°C or below under an inert atmosphere (e.g., argon or nitrogen).
II. Troubleshooting Guides
Guide 1: Investigating Unexpected Peaks in HPLC Analysis
This guide provides a systematic approach to identifying the source of unexpected peaks in the HPLC analysis of your benzoylated nucleoside.
Step-by-Step Protocol:
-
Initial Assessment:
-
Question: Are the unexpected peaks present in the initial purified sample or do they appear over time?
-
Action: Analyze a freshly purified sample by HPLC. Re-analyze the same sample after it has been stored in your standard solvent and conditions for a defined period (e.g., 24 hours).
-
-
Hypothesis 1: Acyl Migration
-
Rationale: If new peaks appear over time and have the same mass as your target compound, acyl migration is a likely cause.[6]
-
Verification:
-
LC-MS Analysis: Perform LC-MS on the sample. Isomers resulting from acyl migration will have the same mass-to-charge ratio (m/z) as the parent compound but different retention times.
-
NMR Spectroscopy: For a definitive answer, isolate the major impurity and acquire a 1H and 2D NMR spectrum. Changes in the chemical shifts of the sugar protons will confirm a different substitution pattern.
-
-
-
Hypothesis 2: Debenzoylation (Hydrolysis)
-
Rationale: If new peaks appear, especially after an aqueous workup or storage in a protic solvent, and have a lower mass, hydrolysis is a probable cause.
-
Verification:
-
LC-MS Analysis: Perform LC-MS. The m/z of the hydrolysis products will correspond to the loss of one or more benzoyl groups (mass of benzoyl group = 105.03 g/mol ).
-
Spiking Experiment: If you have a standard of the debenzoylated nucleoside, spike your sample with it and observe if the peak area of the suspected impurity increases.
-
-
-
Resolution:
-
For Acyl Migration:
-
Re-evaluate your storage solvent and temperature as outlined in the FAQs.
-
During synthesis, consider using a protecting group strategy that avoids vicinal diols if acyl migration is a persistent issue.[7]
-
-
For Debenzoylation:
-
Modify your workup procedure to maintain neutral pH and low temperatures.
-
Ensure all solvents are of high purity and free from acidic or basic contaminants.
-
-
Guide 2: Protocol for a Stability-Indicating HPLC Method
Developing a robust HPLC method is crucial for accurately monitoring the stability of your benzoylated nucleoside.[8]
Objective: To develop an HPLC method capable of separating the parent benzoylated nucleoside from its potential degradation products (isomers and hydrolysis products).
Materials:
-
Benzoylated nucleoside sample
-
HPLC-grade acetonitrile and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm)
Protocol:
-
Sample Preparation:
-
Dissolve the benzoylated nucleoside in a suitable aprotic solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Initial HPLC Conditions (Gradient Method):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes. This will help to elute a wide range of polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detector set to the λmax of your nucleoside (typically around 260-280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
-
Method Optimization:
-
Peak Shape and Resolution: Adjust the gradient slope and initial/final mobile phase compositions to achieve good separation between the main peak and any impurities.
-
pH Effects: If acyl migration is suspected, try a mobile phase buffered at a neutral pH (e.g., using ammonium acetate). Compare the chromatograms to see if the impurity profile changes.[3]
-
-
Forced Degradation Studies:
-
To confirm that your method is "stability-indicating," you need to intentionally degrade your sample and ensure the degradation products are well-separated from the main peak.[9]
-
Acid Hydrolysis: Treat a sample with dilute HCl (e.g., 0.1 M) at a slightly elevated temperature (e.g., 40-60°C) for a few hours.
-
Base Hydrolysis: Treat a sample with dilute NaOH (e.g., 0.1 M) at room temperature.
-
Analyze the degraded samples using your developed HPLC method. You should observe a decrease in the main peak area and the appearance of new peaks corresponding to the degradation products.
-
III. Data Summary
Table 1: Relative Stability of Benzoyl Protecting Groups in Common Solvents
| Solvent System | Propensity for Acyl Migration | Propensity for Hydrolysis | Recommendations |
| Dichloromethane, Chloroform | Low | Very Low | Excellent for short-term storage and reactions. |
| Acetonitrile | Low | Very Low | Good for storage and HPLC analysis. |
| Ethyl Acetate | Low to Medium | Low | Use with caution; may contain acidic impurities. |
| Methanol, Ethanol | High | Medium to High | Avoid for storage; use with caution in reactions. |
| Water | Low | pH-dependent | Hydrolysis is significant at non-neutral pH. |
| DMF, DMSO | Medium | Low to Medium | Use high-purity, anhydrous grades. |
IV. Mechanistic Insights
Diagram: Acyl Migration and Hydrolysis Pathways
Understanding these competing pathways is fundamental to troubleshooting stability issues. Acyl migration results in isomers with the same molecular weight, while hydrolysis leads to products with a lower molecular weight.[6]
V. References
-
Current Protocols in Nucleic Acid Chemistry. (2007). Universal 2-(4-nitrophenyl)ethyl and 2-(4-nitrophenyl)ethoxycarbonyl protecting groups for nucleosides and nucleotides. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Wikipedia. Protecting group. [Link]
-
ResearchGate. (2023). Mechanism of Acyl Group Migration in Carbohydrates. [Link]
-
Springer Nature Experiments. (1983). Protecting Groups in Oligonucleotide Synthesis. [Link]
-
PMC - NIH. HPLC Analysis of tRNA‐Derived Nucleosides. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column. [Link]
-
Wiley Online Library. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. [Link]
-
PubMed. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). [Link]
-
ResearchGate. (2025). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. [Link]
-
Google Patents. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides.
-
Organic & Biomolecular Chemistry. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. [Link]
-
ResearchGate. Protecting Group Manipulations in Carbohydrate Synthesis. [Link]
-
PubMed. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. [Link]
-
Wikipedia. Synthesis of nucleosides. [Link]
-
MDPI. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. [Link]
-
ACS Publications. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. [Link]
-
PubMed. Substituent effects on degradation rates and pathways of cytosine nucleosides. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides. [Link]
-
ResearchGate. (2025). 'Green' methodology for efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquid. [Link]
-
PMC - PubMed Central. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. [Link]
-
PMC - NIH. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. [Link]
-
PubMed Central. (2025). Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol. [Link]
-
Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. [Link]
-
PathBank. Adenosine Nucleotides Degradation. [Link]
-
YouTube. (2018). DEGRADATION OF NUCLEIC ACIDS. [Link]
-
Alchemyst. PROTECTING GROUPS & CARBOHYDRATES NOTES. [Link]
-
ResearchGate. (2025). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. [Link]
-
PMC - NIH. Nucleosides Rescue Replication-Mediated Genome Instability of Human Pluripotent Stem Cells. [Link]
-
PMC. Synthesis and Incorporation of a pH‐Responsive Nucleoside Into DNA Sequences. [Link]
-
Slideshare. Degradation of Nucleic acids.pptx. [Link]
-
ResearchGate. (2025). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. [Link]
-
Beilstein Journals. (2018). Mechanochemistry of nucleosides, nucleotides and related materials. [Link]
-
Chemical Society Reviews (RSC Publishing). (2023). The challenge of peptide nucleic acid synthesis. [Link]
-
ResearchGate. (2018). Mechanochemistry of nucleosides, nucleotides and related materials. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides - Google Patents [patents.google.com]
- 6. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating 6-Chloropurine Modifications: A Technical Guide to Minimizing Side Reactions
Preamble: As a Senior Application Scientist, this guide is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working with 6-chloropurine. The following troubleshooting guides and FAQs address the most common challenges encountered during its modification, providing not only solutions but also the underlying chemical principles to empower your synthetic strategies. Our goal is to transform potential setbacks into successful outcomes by offering field-proven insights and robust protocols.
Troubleshooting Common Side Reactions in 6-Chloropurine Chemistry
Issue 1: Formation of N7- and N9-Alkylated Isomer Mixtures
One of the most frequent challenges in the modification of 6-chloropurine is controlling the site of alkylation on the purine ring, which often leads to a mixture of N7 and N9 isomers. The thermodynamically more stable N9 isomer usually predominates, while the N7 isomer is often a kinetic product.[1] The ratio of these isomers is highly dependent on the reaction conditions.
Q: My reaction is producing a mixture of N7 and N9 alkylated products. How can I selectively synthesize the N9-isomer?
A: Achieving high selectivity for the N9-isomer, the thermodynamically favored product, can be accomplished by carefully selecting the base and solvent, and by controlling the reaction temperature.
-
Underlying Principle: The N9 position is generally more thermodynamically stable due to reduced steric hindrance and favorable electronic distribution. By using conditions that allow for equilibrium to be reached, the N9 isomer will be the major product.
-
Recommended Protocol for Selective N9-Alkylation: A common and effective method involves the use of a weak base like potassium carbonate (K2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
Step-by-Step Methodology:
-
Dissolve 6-chloropurine (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (1.5-2 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow for N-Alkylation
Caption: Workflow for troubleshooting N7/N9 isomer formation.
-
Q: I need to synthesize the N7-alkylated isomer. What strategies can I use to favor its formation?
A: Selective synthesis of the N7-isomer, the kinetic product, often requires conditions that prevent equilibration to the more stable N9-isomer. This can be achieved through methods like silylation followed by alkylation under kinetic control. [1]
-
Underlying Principle: The N7-position is often more nucleophilic and kinetically favored for attack. By using a silylating agent, the purine becomes more soluble and the subsequent alkylation can be directed to the N7 position, especially at lower temperatures.
-
Recommended Protocol for Selective N7-Alkylation (Silylation Method): [1]
-
Suspend 6-chloropurine (1 equivalent) in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 equivalents) and a catalytic amount of trimethylsilyl chloride (TMSCl).
-
Heat the mixture to reflux until a clear solution is obtained, indicating complete silylation.
-
Cool the reaction to 0°C.
-
Add the alkylating agent (1.1 equivalents) and a Lewis acid catalyst (e.g., SnCl4, 1.1 equivalents).
-
Stir the reaction at low temperature (0°C to room temperature) and monitor by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
| Parameter | Favors N9-Isomer (Thermodynamic Control) | Favors N7-Isomer (Kinetic Control) |
| Base | Weaker, non-nucleophilic bases (e.g., K2CO3, Cs2CO3) | Stronger bases (e.g., NaH) or silylation |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Aprotic (e.g., THF, Dichloromethane) |
| Temperature | Room temperature to elevated temperatures | Low temperatures (e.g., 0°C to room temperature) |
| Strategy | Allows for equilibration to the most stable isomer. | Traps the initially formed kinetic product. |
Issue 2: Unwanted Hydrolysis to Hypoxanthine
6-Chloropurine is susceptible to hydrolysis, which converts it to the corresponding 6-hydroxypurine, also known as hypoxanthine. This side reaction is particularly problematic in the presence of water, especially under basic or acidic conditions.
Q: I am observing a significant amount of hypoxanthine in my reaction mixture. How can I prevent this?
A: Preventing the formation of hypoxanthine requires rigorous exclusion of water from the reaction and workup steps.
-
Underlying Principle: The chlorine atom at the C6 position of the purine ring is a good leaving group and can be displaced by water via nucleophilic aromatic substitution, leading to the formation of hypoxanthine.
-
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
Non-Aqueous Workup: If possible, use a non-aqueous workup. This may involve filtering the reaction mixture to remove solid byproducts and then directly proceeding to purification by chromatography.
-
Careful pH Control: If an aqueous workup is unavoidable, perform it at a neutral or slightly acidic pH and at low temperatures to minimize the rate of hydrolysis. Avoid prolonged exposure to aqueous basic conditions.
-
Prompt Extraction: After quenching with an aqueous solution, immediately extract the product into an organic solvent to minimize its contact time with water.
Hydrolysis of 6-Chloropurine
Caption: Hydrolysis of 6-chloropurine and preventative measures.
-
Issue 3: Lack of Selectivity with Bifunctional Nucleophiles
When using nucleophiles with two different reactive sites, such as amino alcohols or diamines, a common issue is the lack of selectivity, leading to a mixture of products where the purine is attached to either of the nucleophilic centers.
Q: I am reacting 6-chloropurine with an amino alcohol, and I'm getting a mixture of the N- and O-alkylated products. How can I achieve selectivity?
A: Achieving chemoselectivity with bifunctional nucleophiles often depends on the relative nucleophilicity of the two groups and can be controlled by manipulating the reaction conditions or by using protecting groups.
-
Underlying Principle: The more nucleophilic group will react preferentially. In the case of an amino alcohol, the amine is generally a stronger nucleophile than the alcohol. However, under certain conditions, the alkoxide can be formed, increasing the nucleophilicity of the oxygen.
-
Strategies for Selective N-Alkylation:
-
Neutral or Mildly Basic Conditions: Running the reaction under neutral or mildly basic conditions (e.g., in the presence of a non-nucleophilic base like diisopropylethylamine - DIPEA) will generally favor reaction at the more nucleophilic amine.
-
Protecting the Hydroxyl Group: A more robust strategy is to protect the hydroxyl group of the amino alcohol before reacting it with 6-chloropurine. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group, which is stable to the conditions of the C-N bond formation and can be easily removed later.
-
-
Strategies for Selective O-Alkylation:
-
Strong Base Conditions: To favor reaction at the hydroxyl group, a strong base (e.g., sodium hydride - NaH) can be used to deprotonate the alcohol, forming a more nucleophilic alkoxide. This should be done at low temperatures to minimize side reactions.
-
Protecting the Amino Group: Alternatively, the amino group can be protected, for example, as a tert-butoxycarbonyl (Boc) carbamate, which reduces its nucleophilicity and directs the reaction to the hydroxyl group. The Boc group can be subsequently removed under acidic conditions.
-
Frequently Asked Questions (FAQs) about 6-Chloropurine Modifications
Q1: What are the general solubility characteristics of 6-chloropurine?
A1: 6-Chloropurine is sparingly soluble in water and common non-polar organic solvents. It has better solubility in polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). For reactions, it is often used as a suspension in solvents like acetonitrile or THF.
Q2: How can I effectively monitor the progress of my 6-chloropurine reaction?
A2: Thin-layer chromatography (TLC) is the most common method for monitoring these reactions. Use a solvent system that provides good separation between the starting material, product, and any major side products. A mixture of dichloromethane/methanol or ethyl acetate/hexanes is often a good starting point. Staining with potassium permanganate or visualizing under UV light (254 nm) are effective for detecting the purine derivatives.
Q3: I have a mixture of N7 and N9 isomers that are difficult to separate by column chromatography. What can I do?
A3: Separating N7 and N9 isomers can be challenging due to their similar polarities. Here are some tips:
-
Optimize your solvent system: Try a variety of solvent systems with different polarities and compositions. Sometimes adding a small amount of a third solvent (e.g., acetic acid or triethylamine) can improve separation.
-
Use a different stationary phase: If silica gel is not effective, consider using alumina or a reverse-phase C18 column.
-
Recrystallization: If the isomers have different solubilities, recrystallization can be an effective purification method.
-
Derivative Formation: In some cases, it may be easier to separate the isomers after converting them to a derivative with a more significant difference in physical properties.
Q4: Are there any specific safety precautions I should take when working with 6-chloropurine?
A4: 6-Chloropurine is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and may cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
Nevrlka, F., Bědroň, A., Valenta, M., Tranová, L., & Stýskala, J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368–17378. [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]
-
Dey, S., & Garner, P. (2000). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. The Journal of Organic Chemistry, 65(22), 7697–7699. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis and in vitro anti-HIV-1 and anticancer activity of some new 6-substituted-9-(3-azido-2-hydroxypropyl)purine derivatives. Archiv der Pharmazie, 340(5), 253–257. [Link]
-
García-Delgado, N., Morales-de la Rosa, S., Campos-Gaxiola, J. J., & Velázquez-Martínez, C. A. (2018). Recent advances in the functionalization of the purine ring. RSC Advances, 8(61), 35147–35172. [Link]
-
Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in enzymology, 289, 104–126. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
-
Štěpánková, Š., & Hocek, M. (2013). Regioselective reactions of purine derivatives. Chemical Reviews, 113(10), 7930–7971. [Link]
-
PubChem. (n.d.). 6-Chloropurine. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved January 6, 2026, from [Link]
-
University of Rochester. (n.d.). How To: The Workup. Department of Chemistry. Retrieved January 6, 2026, from [Link]
Sources
Technical Support Center: Purification of Polar vs. Nonpolar Nucleoside Derivatives
Welcome to the Technical Support Center for nucleoside derivative purification. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of these critical biomolecules. Nucleoside analogs are foundational to numerous antiviral and anticancer therapies, making their efficient and high-purity isolation a cornerstone of pharmaceutical development.[1][2][3]
The purification of nucleoside derivatives presents a unique set of challenges dictated by their wide-ranging polarities. From highly water-soluble polar compounds to lipid-soluble nonpolar analogs, a one-size-fits-all approach to purification is seldom effective. This guide provides in-depth, practical solutions to common purification challenges, grounded in the fundamental principles of chromatography.
Part 1: Understanding the Polarity Spectrum of Nucleoside Derivatives
The polarity of a nucleoside derivative is primarily determined by the functional groups on both the nucleobase and the sugar moiety.
-
Polar Nucleoside Derivatives: These typically possess unprotected hydroxyl groups on the sugar, and/or polar functional groups on the nucleobase (e.g., amino, carboxyl groups). Their high polarity makes them highly soluble in aqueous solutions but challenging to retain on traditional reverse-phase chromatography columns.[4]
-
Nonpolar Nucleoside Derivatives: These often have protecting groups on the sugar's hydroxyls (e.g., silyl ethers, acetonides) or bulky, hydrophobic modifications on the nucleobase. While more amenable to reverse-phase chromatography, their purification can be complicated by poor solubility in aqueous-organic mobile phases.
Part 2: Purification Strategies for Polar Nucleoside Derivatives
The purification of polar nucleoside derivatives often requires moving beyond standard reverse-phase chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEC) are frequently the methods of choice.
Frequently Asked Questions (FAQs): Polar Nucleoside Derivatives
Q1: My polar nucleoside derivative shows no retention on a C18 column. What are my options?
A1: This is a common issue. When a compound is too polar for a C18 column, consider these alternatives:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for retaining and separating highly polar compounds.[5][6][7]
-
Polar-Embedded or Polar-Endcapped Reverse-Phase Columns: These columns have modified stationary phases that offer enhanced retention for polar analytes compared to standard C18 columns.[4]
-
Ion-Exchange Chromatography (IEC): If your nucleoside derivative carries a net charge (e.g., nucleotide phosphates), IEC is a powerful separation technique.[8][9][10][11]
Q2: I'm observing significant peak tailing with my polar nucleoside derivative in HILIC. What could be the cause?
A2: Peak tailing in HILIC can arise from several factors:
-
Secondary Interactions with the Stationary Phase: Unwanted interactions between the analyte and the silica backbone of the column can cause tailing. Adding a small amount of a competing base (e.g., triethylamine) or acid (e.g., formic acid) to the mobile phase can mitigate this.
-
Inappropriate Sample Solvent: Dissolving your sample in a solvent significantly stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, tailing peaks. Try reducing the injection volume or sample concentration.
Q3: Can I use normal-phase chromatography for my polar nucleoside derivative?
A3: While possible, normal-phase chromatography with traditional silica columns and non-polar, anhydrous mobile phases can be challenging for highly polar nucleosides due to their poor solubility in such solvents. HILIC, which utilizes a polar stationary phase with a partially aqueous mobile phase, is generally a more suitable and robust alternative.[12]
Troubleshooting Guide: Polar Nucleoside Derivatives
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Retention in HILIC | Mobile phase is too polar (high water content). | Increase the proportion of organic solvent (typically acetonitrile) in the mobile phase. |
| Analyte is not polar enough for HILIC. | Consider using a polar-endcapped reverse-phase column. | |
| Split Peaks in HILIC | Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase. |
| Column void or contamination. | Flush the column or, if necessary, replace it.[4] | |
| Low Recovery | Analyte is irreversibly adsorbed to the stationary phase. | Modify the mobile phase pH or add additives to reduce secondary interactions. |
| Analyte is unstable under the chromatographic conditions. | Evaluate the stability of your compound at the mobile phase pH. |
Detailed Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC) for a Polar Nucleoside Derivative
This protocol provides a general framework for purifying a polar nucleoside derivative using HILIC.
1. Column Selection and Equilibration:
-
Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).
-
Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes to ensure a stable water layer on the stationary phase.
2. Mobile Phase Preparation:
-
A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., 80-95%) and a smaller percentage of an aqueous buffer (e.g., 5-20% of 10 mM ammonium formate, pH 3.5).[6]
3. Sample Preparation:
-
Dissolve the crude nucleoside derivative in the initial mobile phase at a known concentration.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
4. Gradient Elution:
-
Start with a high organic content to ensure retention of the polar analyte.
-
Gradually increase the aqueous component of the mobile phase to elute the compound. A typical gradient might be from 95:5 acetonitrile:water to 70:30 acetonitrile:water over 20-30 minutes.
5. Detection and Fraction Collection:
-
Use a UV detector set to the appropriate wavelength for your nucleoside derivative.
-
Collect fractions corresponding to the desired peak.
6. Post-Purification Processing:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).
HILIC Workflow for Polar Nucleoside Derivatives
Caption: Workflow for HILIC purification of polar nucleoside derivatives.
Part 3: Purification Strategies for Nonpolar Nucleoside Derivatives
The purification of nonpolar nucleoside derivatives is typically accomplished using reverse-phase high-performance liquid chromatography (RP-HPLC). The main challenges often revolve around solubility and achieving adequate separation from closely related impurities.
Frequently Asked Questions (FAQs): Nonpolar Nucleoside Derivatives
Q1: My nonpolar nucleoside derivative is poorly soluble in the aqueous-organic mobile phase. How can I improve this?
A1: Solubility issues can be addressed by:
-
Increasing the Organic Content of the Mobile Phase: A higher percentage of acetonitrile or methanol can improve the solubility of nonpolar compounds.
-
Using a Different Organic Modifier: In some cases, tetrahydrofuran (THF) or isopropanol can be more effective at solubilizing highly nonpolar compounds than acetonitrile or methanol.
-
Elevating the Column Temperature: Increasing the column temperature can enhance the solubility of your compound and also improve peak shape by reducing mobile phase viscosity.
Q2: I'm having trouble separating my desired nonpolar nucleoside derivative from a very similar impurity. What can I do?
A2: To improve the resolution between closely eluting peaks:
-
Optimize the Mobile Phase: Fine-tune the organic-to-aqueous ratio. Sometimes, a small change can significantly impact selectivity.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Use a Different Stationary Phase: Consider a column with a different chemistry (e.g., a phenyl-hexyl or a C8 column) which may offer different selectivity.
-
Adjust the pH: If your compound or impurity has ionizable groups, adjusting the mobile phase pH can alter their retention times.
Q3: Is it possible to use flash chromatography for purifying nonpolar nucleoside derivatives?
A3: Yes, flash chromatography is a viable option for purifying larger quantities of nonpolar nucleoside derivatives. Both normal-phase (silica gel) and reverse-phase flash chromatography can be employed. The choice depends on the polarity of your compound and the impurities you need to remove.[13][14]
Troubleshooting Guide: Nonpolar Nucleoside Derivatives
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks in RP-HPLC | Column temperature is too low. | Increase the column temperature (e.g., to 40-50 °C). |
| Secondary interactions with the stationary phase. | Add a small amount of an acid (e.g., 0.1% TFA or formic acid) to the mobile phase. | |
| Late Elution | Compound is too nonpolar for the mobile phase. | Increase the organic content of the mobile phase or use a stronger organic modifier. |
| Poor Resolution | Inadequate separation between the analyte and impurities. | Optimize the mobile phase composition, change the organic modifier, or try a different column chemistry. |
Detailed Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for a Nonpolar Nucleoside Derivative
This protocol provides a general method for purifying a nonpolar nucleoside derivative using RP-HPLC.
1. Column Selection and Equilibration:
-
Select a C18 or C8 column with appropriate dimensions for your purification scale.
-
Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.
2. Mobile Phase Preparation:
-
A typical RP-HPLC mobile phase consists of a mixture of water and an organic modifier (acetonitrile or methanol). A common starting point is a 50:50 mixture.
-
Acidifying the mobile phase with 0.1% trifluoroacetic acid (TFA) or formic acid is often beneficial for peak shape.
3. Sample Preparation:
-
Dissolve the crude product in a suitable solvent, such as methanol, acetonitrile, or dimethyl sulfoxide (DMSO).
-
Filter the sample through a 0.22 µm syringe filter.
4. Gradient Elution:
-
Begin with a mobile phase composition that allows for the retention of your compound.
-
Run a gradient of increasing organic modifier concentration to elute the compound. For example, a gradient from 50% to 95% acetonitrile in water over 20-30 minutes.
5. Detection and Fraction Collection:
-
Monitor the elution profile using a UV detector.
-
Collect the fractions containing the pure product.
6. Post-Purification Processing:
-
Combine the pure fractions and remove the solvent under reduced pressure.
RP-HPLC Workflow for Nonpolar Nucleoside Derivatives
Caption: Workflow for RP-HPLC purification of nonpolar nucleoside derivatives.
Part 4: Method Selection and Optimization
Choosing the right purification strategy is crucial for success. The following decision tree and comparative table can guide your selection process.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method for nucleoside derivatives.
Comparative Data: Chromatography Modes
| Chromatography Mode | Stationary Phase | Mobile Phase | Best Suited For | Key Advantages |
| Reverse-Phase (RP-HPLC) | Nonpolar (e.g., C18, C8) | Polar (Water/Acetonitrile/Methanol) | Nonpolar to moderately polar nucleoside derivatives | High resolution, wide applicability, MS-compatible mobile phases.[15][16][17] |
| Hydrophilic Interaction (HILIC) | Polar (e.g., Amide, Cyano, Silica) | Nonpolar (High organic content) | Highly polar nucleoside derivatives | Excellent retention of polar compounds, MS-compatible mobile phases.[5][6][7][12][18] |
| Ion-Exchange (IEC) | Charged (Anionic or Cationic) | Aqueous buffer with salt gradient | Charged nucleoside derivatives (e.g., nucleotides) | High selectivity based on charge, scalable.[8][9][10][11][19] |
| Normal-Phase (NP) | Polar (e.g., Silica, Alumina) | Nonpolar (e.g., Hexane/Ethyl Acetate) | Nonpolar, organic-soluble nucleoside derivatives | Good for separating isomers, complementary to RP-HPLC. |
Part 5: General Troubleshooting and Best Practices
-
Sample Stability: Always assess the stability of your nucleoside derivative under the purification conditions (e.g., pH, temperature) before scaling up.
-
Column Care: Proper column flushing and storage are essential for maintaining performance and longevity.
-
Method Development: Start with a broad gradient to scout for the elution position of your compound, then optimize the gradient for the best resolution.
-
Purity Assessment: Use an orthogonal analytical method (e.g., a different chromatography column or mobile phase) to confirm the purity of your final product.
By understanding the principles outlined in this guide and applying these troubleshooting strategies, you can overcome the challenges associated with the purification of both polar and nonpolar nucleoside derivatives, leading to higher purity products and more reliable experimental outcomes.
References
-
Analytical Letters, 37:3, 385-398. (n.d.). HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases, Using Reversed and Polar Organic Modes. Taylor & Francis Online. Retrieved from [Link]
-
YMC Europe GmbH. (n.d.). Solutions for Oligonucleotide Analysis and Purification. YMC. Retrieved from [Link]
-
Vaccher, C., et al. (2002). Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases. Journal of Chromatography A, 943(1), 91-100. Retrieved from [Link]
-
Lush, C., et al. (1981). Ion-exchange separation of nucleic acid constituents by high-performance liquid chromatography. Analytical Biochemistry, 118(2), 353-363. Retrieved from [Link]
-
Analytical Letters. (2004). HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases, Using Reversed and Polar Organic Modes. Taylor & Francis. Retrieved from [Link]
-
Biotage. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]
-
Knauer. (n.d.). Large Scale Purification Of Oligonucleotides With Ion Exchange Chromatography. Retrieved from [Link]
-
YMC. (n.d.). Purification of Oligonucleotides via Anion Exchange Chromatography. Retrieved from [Link]
-
YMC Europe GmbH. (n.d.). APPLICATION NOTE. Retrieved from [Link]
-
MDPI. (n.d.). Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). Retrieved from [Link]
-
Waters Corporation. (n.d.). Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Retrieved from [Link]
-
Ip, C. Y., et al. (1985). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Analytical Biochemistry, 147(1), 180-185. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Practical and concise synthesis of nucleoside analogs. Retrieved from [Link]
-
Bitesize Bio. (2025). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. Retrieved from [Link]
-
Straube, H., & Herde, M. (2022). Purification and Analysis of Nucleotides and Nucleosides from Plants. Methods in Molecular Biology, 2466, 145-155. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
YMC. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Aromatic Nonpolar Nucleosides as Hydrophobic Isosteres of Pyrimidine and Purine Nucleosides. Retrieved from [Link]
-
IDOSI Journals. (n.d.). Synthesis Optimization of Some Nucleoside Analogues Derivatives and Their Antiviral Activity. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Characterization of Nucleosides and Nucleobases in Natural Cordyceps by HILIC–ESI/TOF/MS and HILIC–ESI/MS. Retrieved from [Link]
-
PubMed. (2022). Practical and concise synthesis of nucleoside analogs. Retrieved from [Link]
-
DuPont. (2023). Purification of Nucleotide Triphosphates. The Column. Retrieved from [Link]
-
National Institutes of Health. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying and preparing nucleoside triphosphate derivative.
-
National Institutes of Health. (n.d.). Synthesis and biological evaluation of 2',4'- and 3',4'-bridged nucleoside analogues. Retrieved from [Link]
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
Sources
- 1. Practical and concise synthesis of nucleoside analogs | Springer Nature Experiments [experiments.springernature.com]
- 2. Practical and concise synthesis of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of Nucleosides and Nucleobases in Natural Cordyceps by HILIC–ESI/TOF/MS and HILIC–ESI/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Ion-exchange separation of nucleic acid constituents by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. ymc.eu [ymc.eu]
- 12. teledynelabs.com [teledynelabs.com]
- 13. idosi.org [idosi.org]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
- 19. Large Scale Purification Of Oligonucleotides With Ion Exchange Chromatography [advancingrna.com]
Technical Support Center: Managing Glycosidic Bond Lability Under Acidic Conditions
Welcome to the technical support center dedicated to one of the most fundamental and often challenging aspects of carbohydrate chemistry: the stability of the glycosidic bond in acidic media. This guide is designed for researchers, scientists, and drug development professionals who encounter this topic in their daily work. Here, we move beyond simple protocols to explain the underlying principles, helping you not only to solve immediate problems but also to proactively design more robust experiments.
Section 1: The Fundamentals of Glycosidic Bond Lability
Before troubleshooting, it's crucial to understand the mechanism. The acid-catalyzed hydrolysis of a glycosidic bond is not instantaneous; it's a nuanced process governed by several factors.
The generally accepted mechanism involves a three-step process initiated by the protonation of the glycosidic oxygen.[1][2] This initial, rapid equilibrium makes the anomeric carbon more electrophilic.[1] The subsequent, and rate-determining, step is the unimolecular cleavage of the C-O bond, forming a cyclic oxocarbenium ion intermediate.[2] This highly reactive species is then quickly attacked by water (or another nucleophile) to yield the cleaved monosaccharide.
Caption: The accepted unimolecular mechanism for acid-catalyzed glycosidic bond cleavage.
Several factors influence the rate of this cleavage:
-
Ring Size: Furanosides (five-membered rings) are significantly more labile than pyranosides (six-membered rings). The acid-catalyzed hydrolysis of β-methylfructofuranoside is about 10,000 times faster than that of α-methylglucopyranoside.[3] This is attributed to greater ring strain and less favorable stereoelectronic effects in the furanoside ring.[4]
-
Anomeric Configuration: The stereochemistry at the anomeric carbon (α vs. β) affects stability, though the effect is generally less pronounced than ring size. For many pyranosides, the α-anomer is hydrolyzed faster than the β-anomer.[5]
-
Sugar Configuration: The stereochemistry of hydroxyl groups on the sugar ring influences stability. For instance, the absence of a 2'-hydroxyl group in deoxynucleosides makes them 100-1000 times more susceptible to acid hydrolysis than the corresponding ribonucleosides.[6]
-
Substituents: Electron-withdrawing groups on the sugar ring or the aglycone generally decrease the rate of hydrolysis by destabilizing the developing positive charge of the oxocarbenium ion intermediate. Conversely, electron-donating groups can increase the rate.[2]
Section 2: Frequently Asked Questions (FAQs)
Here are quick answers to some of the most common questions our team receives.
Q1: Why did my polysaccharide completely degrade during what was supposed to be a mild acid treatment?
A1: This is a classic case of underestimating glycosidic bond lability. "Mild" is a relative term. The presence of furanose rings (like fructose in inulin) or deoxy-sugars within your polysaccharide chain creates highly acid-sensitive points that will cleave much faster than standard glucopyranoside bonds.[3][7] A treatment that is mild for pure cellulose could be completely destructive for a fructan. Always assess the composition of your polysaccharide before choosing hydrolysis conditions.
Q2: I'm trying to remove an acid-labile protecting group (e.g., trityl, silyl ether), but my glycosidic bond is also cleaving. What can I do?
A2: This is a problem of selectivity. The key is to use conditions that are "just right" for the protecting group but too weak to significantly affect the glycosidic bond. This may involve using a weaker acid (e.g., acetic acid instead of trifluoroacetic acid), running the reaction at a lower temperature, or carefully monitoring the reaction and quenching it as soon as the protecting group is gone.[8] Benzyl ethers are a more robust protecting group stable to most acidic conditions used for cleaving other groups.[9]
Q3: My reaction to cleave a glycosidic bond is stalled. I've used the standard HCl concentration, but nothing is happening. Why?
A3: Several factors could be at play. Your glycoside might be exceptionally stable (e.g., a pyranoside with electron-withdrawing groups). The presence of certain substituents, like a hydroxyl group at the C2 position, can also influence hydrolysis rates.[5] Alternatively, if your substrate is a complex polysaccharide, it may have poor solubility in the reaction medium, limiting access of the acid to the glycosidic bonds. Consider increasing the temperature, using a stronger acid, or employing a co-solvent to improve solubility. For particularly stubborn bonds, a two-step hydrolysis protocol might be necessary.[10]
Q4: Does the type of acid I use matter, or just the pH?
A4: Both matter. While pH (hydrogen ion concentration) is a primary driver, the counter-ion of the acid can also play a role.[6] Different acids can have different effects on reaction rates even at the same pH, a phenomenon related to the Hammett acidity function.[2] For most applications, common mineral acids (HCl, H₂SO₄) or organic acids like trifluoroacetic acid (TFA) are used. The choice often depends on the desired workup procedure; for instance, TFA is easily removed by evaporation.
Section 3: Troubleshooting Guide
This section provides a more in-depth, scenario-based approach to resolving common experimental issues.
Caption: A decision tree for troubleshooting unwanted glycosidic bond cleavage.
Scenario 1: Incomplete or Slow Hydrolysis of a Polysaccharide
-
Problem: You are attempting to hydrolyze a plant cell wall polysaccharide to analyze its monosaccharide composition, but after treatment with 2M TFA for 2 hours at 100°C, you still see a significant amount of starting material or large oligosaccharides.
-
Analysis: Polysaccharides, especially those containing uronic acids, can be highly resistant to hydrolysis. The glycosidic bonds involving uronic acids are notoriously stable. A single-step hydrolysis is often insufficient for these complex polymers.[10]
-
Solution Pathway:
-
Implement a Two-Step Hydrolysis: A more rigorous method is often required. For example, pre-hydrolysis with a stronger acid (like 72% H₂SO₄) at a lower temperature to break down the crystalline structure, followed by dilution and heating to complete the cleavage of individual bonds.
-
Verify Monosaccharide Stability: Be aware that some monosaccharides, particularly fructose, are unstable under harsh acidic conditions and can degrade into by-products like furfurals.[7] It's essential to run a standard of your expected monosaccharides under the same hydrolysis conditions to calculate a recovery percentage.
-
Increase Reaction Time/Temperature: If a two-step process is not feasible, cautiously increase the reaction time or temperature of your existing protocol. Take aliquots at regular intervals (e.g., every hour) to find the optimal point where hydrolysis is complete without significant degradation of the products.
-
Scenario 2: Selective Cleavage of one Glycosidic Bond in the Presence of Others
-
Problem: You have an oligosaccharide with both a furanoside and a pyranoside linkage. You want to cleave only the furanoside linkage.
-
Analysis: This requires exploiting the vast difference in hydrolysis rates between the two ring forms. Furanosides are kinetically favored products but thermodynamically less stable than pyranosides, making them much more susceptible to acid cleavage.[4]
-
Solution Pathway:
-
Titrate Acid Concentration and Temperature: Start with very mild conditions. Use a dilute solution of a weak acid, such as 0.01 M HCl or 1% acetic acid, at room temperature.
-
Time-Course Experiment: Set up the reaction and withdraw samples at short, regular intervals (e.g., 5, 15, 30, 60 minutes). Immediately neutralize the aliquot (e.g., with a bicarbonate solution) to stop the reaction.
-
Analytical Monitoring: Analyze each time point by a suitable method like TLC, HPLC, or LC-MS. You should observe the disappearance of the starting material and the appearance of the desired partially cleaved product. Stop the bulk reaction when the optimal conversion is reached, before significant cleavage of the more stable pyranoside bond occurs.
-
Section 4: Key Experimental Protocols
Protocol 1: Trial Hydrolysis for Polysaccharide Analysis
This protocol is designed to find the optimal hydrolysis time before committing a large amount of sample.
-
Preparation: Prepare a solution of your polysaccharide (e.g., 1 mg/mL) in 2 M Trifluoroacetic Acid (TFA).
-
Reaction Setup: Dispense 100 µL of this solution into five separate acid-resistant microvials.
-
Time-Course Incubation: Place all vials in a heating block set to 120°C.
-
Sequential Quenching: Remove one vial at 30 min, 1 hr, 2 hr, 4 hr, and 8 hr. Immediately place the removed vial on ice to stop the reaction.
-
Sample Processing: Evaporate the TFA from each vial under a stream of nitrogen. Re-dissolve the residue in a known volume of water.
-
Analysis: Analyze a portion of each sample using HPAEC-PAD (for detailed monosaccharide composition) or a simpler colorimetric assay to determine the release of reducing sugars. Plot the amount of released monosaccharide versus time. The optimal time is typically at the beginning of the plateau, where release is maximized before degradation begins.
Protocol 2: Selective Removal of a Silyl Protecting Group without Glycoside Cleavage
This protocol uses a buffered acidic system to selectively deprotect a TBDMS (tert-butyldimethylsilyl) ether.
-
Reagent Preparation: Prepare a solution of acetic acid/THF/water in a 3:1:1 ratio. This buffered system provides a mildly acidic environment.
-
Reaction: Dissolve your silyl-protected glycoside in the prepared solvent system.
-
Monitoring: Stir the reaction at room temperature. Monitor the progress every 15-30 minutes by TLC, looking for the disappearance of the starting material and the appearance of a more polar spot (the deprotected product).
-
Workup: Once the reaction is complete (typically 1-4 hours), quench the reaction by adding a saturated sodium bicarbonate solution until the pH is neutral.
-
Extraction: Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Section 5: Advanced Topics & Considerations
Protecting Group Strategies
When dealing with multi-step syntheses, protecting the glycosidic linkage itself can be a viable strategy. While the bond itself isn't directly protected, rendering the sugar ring's hydroxyl groups unreactive can modulate stability.
-
Benzyl Ethers (Bn): These are perhaps the most common "permanent" protecting groups. They are stable to a wide range of acidic and basic conditions and are typically removed under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C).[9][11]
-
Acetals (e.g., Benzylidene, Isopropylidene): These are cyclic protecting groups that mask vicinal diols. They are installed under acidic conditions and are also removed under acidic conditions, requiring careful planning to ensure orthogonality with other groups and the stability of the glycosidic bond.[8][11]
Caption: Logic for choosing hydroxyl protecting groups based on glycosidic bond stability.
Relative Stability of Common Glycosidic Linkages
| Glycosidic Linkage Type | Relative Rate of Acid Hydrolysis | Key Factors |
| Fructofuranoside | Very Fast (~10,000x) | Five-membered ring strain[3] |
| Deoxy-pyranoside | Fast | Lack of electron-withdrawing 2-OH group[6] |
| Ribopyranoside | Moderate | |
| Glucopyranoside | Slow | Thermodynamically stable six-membered ring[4] |
| Uronic Acid Linkage | Very Slow | Electron-withdrawing carboxyl group |
Section 6: References
-
Khan Academy. Glycosidic bond.
-
Knirel, Y. A., Naumenko, O. I., Senchenkova, S. N., & Perepelov, A. V. (2019). Chemical methods of selective cleavage of glycosidic bonds in structural analysis of bacterial polysaccharides. Russian Chemical Reviews, 88(4), 406–424.
-
Boltje, T. J., Buskas, T., & Boons, G.-J. (2010). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH.
-
Kochetkov, N. K., & Budovskii, E. I. (Eds.). (n.d.). Organic chemistry of nucleic acids.
-
BenchChem. (2025). Navigating the Stability Landscape of Glycosides: A Technical Guide to H2 Stability and Degradation.
-
Timell, T. E. (1964). THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE. Canadian Journal of Chemistry, 42(6), 1456–1472.
-
Knirel, Y. A., Naumenko, O. I., Senchenkova, S. N., & Perepelov, A. V. (2019). Chemical methods for selective cleavage of glycosidic bonds in the structural analysis of bacterial polysaccharides. Russian Chemical Reviews, 88(4), 406–424.
-
Knirel, Y. A., Naumenko, O. I., Senchenkova, S. N., & Perepelov, A. V. (2019). Chemical methods for selective cleavage of glycosidic bonds in the structural analysis of bacterial polysaccharides. eLibrary.ru.
-
Schroeder, G. K., & Wolfenden, R. (2007). Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1774(2), 167–173.
-
Fiveable. (n.d.). 8.4 Glycosidic bonds. Organic Chemistry II.
-
Science.gov. (n.d.). glycosidic bond stability: Topics.
-
Theil, F. (1995). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education, 72(10), A236.
-
Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900–1934.
-
Wu, R., & Anslyn, E. V. (2022). Oxidative Cleavage of Glycosidic Bonds by Synthetic Mimics of Lytic Polysaccharide Monooxygenases (LPMOs). Journal of the American Chemical Society, 144(19), 8445–8449.
-
Moss, A. (2003). PROTECTING GROUPS & CARBOHYDRATES NOTES. Alchemyst.
-
Li, C., Zhao, X., Wang, A., Huber, G. W., & Zhang, T. (2015). Selectivity Control of C-O Bond Cleavage for Catalytic Biomass Valorization. Frontiers in Chemistry, 3.
-
Sustainability Directory. (n.d.). Glycosidic Bond Cleavage.
-
OCW. (2011, November 18). Polysaccharide Cleavage with Glycosidases. YouTube.
-
University of Szeged. (n.d.). Protecting group manipulations in carbohydrate chemistry.
-
CSIRO Publishing. (n.d.). Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses.
-
Wang, J., et al. (2024). Exploration and Improvement of Acid Hydrolysis Conditions for Inulin-Type Fructans Monosaccharide Composition Analysis. Molecules, 29(8), 1851.
-
AUS-e-TUTE. (n.d.). Hydrolysis of Carbohydrates Chemistry Tutorial.
-
Ustyuzhanin, P. A., et al. (2019). Driving Force of the Pyranoside-into-Furanoside Rearrangement. ACS Omega, 4(1), 1143–1149.
-
Wolfenden, R., Lu, X., & Young, G. (2008). Rates of Spontaneous Cleavage of Glucose, Fructose, Sucrose, and Trehalose in Water, and the Catalytic Proficiencies of Invertase and Trehalase. Journal of the American Chemical Society, 130(25), 7989–7995.
-
University of Technology. (n.d.). Experiment 2: Hydrolysis of polysaccharides.
-
Hoebler, C., Barry, J. L., David, A., & Delort-Laval, J. (1989). Rapid acid hydrolysis of plant cell wall polysaccharides and simplified quantitative determination of their neutral monosaccharides by gas-liquid chromatography. Journal of Agricultural and Food Chemistry, 37(2), 360–367.
-
Zhang, Q., et al. (2024). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources. Foods, 13(1), 1.
-
Ustyuzhanin, P. A., et al. (2019). Driving Force of the Pyranoside-into-Furanoside Rearrangement. ACS Omega, 4(1), 1143–1149.
-
Grover, S. D., & Andrews, C. W. (2012). C2 hydroxyl group governs the difference in hydrolysis rates of methyl-α-D-glycero-D-guloseptanoside and methyl-β-D-glycero-D-guloseptanoside. Carbohydrate Research, 352, 18–24.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Rates of Spontaneous Cleavage of Glucose, Fructose, Sucrose, and Trehalose in Water, and the Catalytic Proficiencies of Invertase and Trehalas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Driving Force of the Pyranoside-into-Furanoside Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C2 hydroxyl group governs the difference in hydrolysis rates of methyl-α-D-glycero-D-guloseptanoside and methyl-β-D-glycero-D-guloseptanoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 7. Exploration and Improvement of Acid Hydrolysis Conditions for Inulin-Type Fructans Monosaccharide Composition Analysis: Monosaccharide Recovery and By-Product Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alchemyst.co.uk [alchemyst.co.uk]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Amination at the C6 Position of the Purine Ring
Welcome to the technical support center for the amination of the C6 position of the purine ring. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate this critical transformation in medicinal chemistry. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical logic to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for introducing an amine group at the C6 position of a purine?
There are two principal strategies for C6 amination of purines:
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical and often straightforward method, particularly when the purine ring is sufficiently electron-deficient. A leaving group at the C6 position, typically a halogen (e.g., 6-chloropurine or 6-bromopurine), is displaced by an amine nucleophile. The reaction is often facilitated by heat and a base.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has become a mainstay for forming C-N bonds.[1] It offers a broad substrate scope, allowing for the coupling of a wide variety of amines with 6-halopurines under relatively mild conditions.[1][2] This method is particularly valuable when SNAr reactions are sluggish or require harsh conditions.
Q2: How do I choose between SNAr and Buchwald-Hartwig amination?
The choice of method depends on several factors:
-
Substrate Reactivity: For highly reactive 6-halopurines and strong amine nucleophiles, SNAr can be a simple and cost-effective option. However, for less reactive purines or challenging amines (e.g., weakly nucleophilic anilines or sterically hindered secondary amines), Buchwald-Hartwig amination is often the superior choice due to its broader scope and milder conditions.[1][2]
-
Functional Group Tolerance: Buchwald-Hartwig amination, especially with modern catalyst systems, can tolerate a wider range of functional groups compared to SNAr, which may require harsher conditions that can be detrimental to sensitive moieties.
-
Desired Amine: The nature of the amine you wish to introduce is a critical consideration. While simple primary and secondary amines may react well under SNAr conditions, more complex or electron-deficient amines often necessitate a palladium-catalyzed approach.
Q3: What is the general mechanism for the Buchwald-Hartwig amination?
The catalytic cycle of the Buchwald-Hartwig amination involves a series of well-defined steps:
-
Oxidative Addition: A Pd(0) catalyst reacts with the 6-halopurine, inserting into the carbon-halogen bond to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form an amido-palladium complex.
-
Reductive Elimination: The C-N bond is formed as the desired 6-aminopurine product is eliminated from the palladium complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
A simplified representation of the catalytic cycle is shown below:
Caption: Buchwald-Hartwig catalytic cycle for C6 amination of purines.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | For Buchwald-Hartwig: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are of high quality and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Consider using a pre-formed palladium catalyst which can be more stable. |
| Inappropriate Base | The choice of base is critical and solvent-dependent.[5][6] In nonpolar solvents like toluene, a strong, anionic base (e.g., NaOtBu, LHMDS) is often required to deprotonate the palladium-amine complex.[5] In polar solvents, a weaker base like Cs₂CO₃ or K₃PO₄ may be more effective.[7] For base-sensitive substrates, weaker bases are generally preferred.[3] |
| Poor Solvent Choice | For Buchwald-Hartwig reactions, common solvents include toluene, dioxane, and THF.[7] For SNAr, polar aprotic solvents like DMF or DMSO are often used to accelerate the reaction.[8] In some cases, "green" solvents like water can be surprisingly effective for SNAr with certain heteroaryl chlorides.[9] Avoid chlorinated solvents and acetonitrile in Buchwald-Hartwig reactions as they can inhibit the catalyst.[7] |
| Incorrect Temperature | While many modern Buchwald-Hartwig systems can operate at lower temperatures, a typical range is 80-100 °C.[2][7] If you observe no reaction, a modest increase in temperature may be beneficial. For SNAr, higher temperatures are often necessary to drive the reaction to completion. |
| Ligand Selection (Buchwald-Hartwig) | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For C6 amination of purines, bulky biaryl phosphine ligands (e.g., from the Buchwald group) or ferrocene-based ligands (from the Hartwig group) are often effective.[1] Xantphos has been shown to be a particularly effective ligand for the amination of 6-bromo- and 6-chloropurine nucleosides.[2][10] |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps & Explanation |
| Hydrolysis of Starting Material | If your 6-halopurine is sensitive to hydrolysis, ensure your reaction is conducted under strictly anhydrous conditions. Use dry solvents and reagents, and maintain an inert atmosphere. |
| Double Amination or Other Reactions | In some cases, particularly with di-halopurines, you may observe reaction at other positions. Careful control of stoichiometry (using a slight excess of the amine) and reaction time can help to minimize this. Protecting groups on other reactive sites of the purine ring may be necessary. |
| Homocoupling of the Amine | This can sometimes occur, especially at higher temperatures. Optimizing the catalyst-to-ligand ratio and reaction temperature can help to suppress this side reaction. |
| Reduction of the Aryl Halide (Hydrodehalogenation) | This side reaction can compete with the desired amination. It can be more prevalent with certain catalyst/ligand combinations and at higher temperatures. Screening different ligands or lowering the reaction temperature may be beneficial. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 6-Chloropurine
This protocol is a general starting point and may require optimization for your specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the 6-chloropurine (1.0 equiv.), the amine (1.2 equiv.), the phosphine ligand (e.g., Xantphos, 15 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., toluene) and the palladium source (e.g., Pd(OAc)₂, 10 mol%).[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
General Protocol for SNAr Amination of 6-Chloropurine
-
Reaction Setup: In a reaction vessel, dissolve the 6-chloropurine (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF or n-butanol).[11]
-
Reagent Addition: Add the amine (1.1-1.5 equiv.) and a base (e.g., K₂CO₃ or Et₃N) to the solution.[11][12]
-
Reaction: Heat the reaction mixture to a temperature typically ranging from 80 °C to reflux, with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture and pour it into ice-cold water.[11] The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.
-
Purification: Purify the product as needed, for example, by recrystallization or column chromatography.
Key Reaction Parameters at a Glance
| Parameter | Buchwald-Hartwig Amination | SNAr Amination | Considerations & Causality |
| Starting Material | 6-Bromo- or 6-Chloropurines[2] | 6-Chloropurines are common starting materials. | 6-Bromopurines are generally more reactive than 6-chloropurines in Buchwald-Hartwig reactions, sometimes allowing for lower catalyst loading.[2] |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts[7] | Not applicable | The choice of palladium source can influence reaction efficiency and stability. |
| Ligand | Xantphos, BINAP, Buchwald's biarylphosphines[1][2] | Not applicable | The ligand is crucial for catalyst stability and reactivity. Bulky, electron-rich ligands often promote the reaction. |
| Base | NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄[7] | K₂CO₃, Et₃N, DIPEA[11] | The base's strength and solubility are key. Strong bases are often needed in nonpolar solvents for Buchwald-Hartwig, while weaker bases suffice for SNAr.[5][6] |
| Solvent | Toluene, Dioxane, THF[7] | DMF, DMSO, n-Butanol[8][11] | Solvent polarity influences reaction rates and the effectiveness of the base. |
| Temperature | 80-110 °C[2][7] | 80 °C to reflux | Higher temperatures can increase reaction rates but may also lead to side product formation. |
Visualizing the Workflow
A general workflow for optimizing the C6 amination of a purine derivative is outlined below:
Caption: General workflow for C6 amination of purines.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Available at: [Link]
- CN102775406A - Method for preparing 6-aminopurine - Google Patents.
-
High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]
-
A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - ResearchGate. Available at: [Link]
-
Kashani, S. K., Jessiman, E. J., & Organ, M. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. Available at: [Link]
-
A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC. Available at: [Link]
-
Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC - PubMed Central. Available at: [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC. Available at: [Link]
-
Carvalho, M. A., Zaki, M. E. A., Alvares, Y., Proença, M. F., & Booth, B. L. (2004). Synthesis of novel 6-enaminopurines. Organic & Biomolecular Chemistry, 2(16), 2340–2345. Available at: [Link]
-
C–H Amination of Purine Derivatives via Radical Oxidative Coupling - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed. Available at: [Link]
-
(PDF) Aminopurines: synthesis, modifications, and applications - ResearchGate. Available at: [Link]
-
Mild and efficient functionalization at C6 of purine 2'-deoxynucleosides and ribonucleosides - PubMed. Available at: [Link]
-
Purine - Wikipedia. Available at: [Link]
-
C–H Amination of Purine Derivatives via Radical Oxidative Coupling - ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available at: [Link]
-
Metabolic disorders of purine metabolism affecting the nervous system - PMC - NIH. Available at: [Link]
-
Direct Minisci-Type C–H Amidation of Purine Bases - PMC - NIH. Available at: [Link]
-
Purine and Pyrimidine Metabolism. Available at: [Link]
-
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Publishing. Available at: [Link]
-
SNAr Reactions of Amines in Aprotic Solvents | Request PDF - ResearchGate. Available at: [Link]
-
SNAr Reaction in Other Common Molecular Solvents - Wordpress. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
Avoiding reduction of pyrimidine bases during deprotection of benzyl groups
A Researcher's Guide to Preserving Pyrimidine Integrity
Welcome to our dedicated technical support guide for scientists, researchers, and professionals in drug development. This resource addresses a critical challenge in multi-step organic synthesis: the chemoselective deprotection of benzyl (Bn) groups without causing undesired reduction of sensitive heterocyclic moieties, specifically pyrimidine bases. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate this complex issue.
Frequently Asked Questions (FAQs)
Q1: I'm trying to deprotect a benzyl ether on my nucleoside analogue using standard Pd/C and H₂ gas, but I'm consistently seeing reduction of the pyrimidine ring. Why is this happening?
A1: This is a well-documented side reaction in nucleoside chemistry. The standard catalytic hydrogenation conditions (e.g., Palladium on carbon with H₂ gas) that are highly effective for cleaving benzyl ethers are often too harsh for substrates containing sensitive functionalities like pyrimidines.[1]
The Underlying Mechanism: The pyrimidine ring, being an electron-deficient aromatic system, is susceptible to reduction under typical hydrogenolysis conditions. The palladium catalyst, activated by hydrogen gas, can facilitate the addition of hydrogen atoms across the double bonds of the pyrimidine ring, leading to undesired saturated or partially saturated byproducts. This lack of chemoselectivity can significantly lower the yield of your desired product and complicate purification. The nucleobase component itself has been suggested to be responsible for the sluggish and problematic hydrogenolysis of protected nucleosides.[1]
Q2: What is the most reliable method to remove a benzyl group while preserving the pyrimidine base?
A2: For this specific challenge, Catalytic Transfer Hydrogenation (CTH) is widely regarded as a milder and more selective alternative to traditional catalytic hydrogenation.[2][3][4] CTH employs a hydrogen donor in solution rather than gaseous hydrogen, which allows for more controlled delivery of hydrogen to the catalyst surface, thereby enhancing selectivity.
Why CTH is Preferred:
-
Milder Conditions: CTH typically operates at or near room temperature and atmospheric pressure, reducing the risk of over-reduction.
-
Improved Selectivity: By using a hydrogen donor like ammonium formate, formic acid, or cyclohexadiene, the concentration of active hydrogen at the catalyst surface is lower and more controlled compared to using a balloon or autoclave of H₂ gas.[5] This allows for the selective cleavage of the more labile benzyl group over the more stable pyrimidine ring.
-
Safety and Convenience: CTH avoids the need for handling flammable hydrogen gas and high-pressure equipment.[6]
A comparative overview of common debenzylation methods is presented below:
| Method | Reagents & Conditions | Advantages | Disadvantages | Pyrimidine Compatibility |
| Catalytic Hydrogenolysis | Pd/C, H₂ (gas) | High efficiency for simple substrates | Low chemoselectivity, can reduce alkenes, alkynes, and heterocycles. Requires pressure equipment.[7][8] | Poor; high risk of ring reduction.[1] |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C, Ammonium Formate/Formic Acid | Mild conditions, high selectivity, convenient.[2][3][6] | Catalyst can still be poisoned. | Excellent; widely used to avoid pyrimidine reduction.[1] |
| Oxidative Deprotection | DDQ, visible light | Orthogonal to reductive methods, tolerates reducible groups.[6][7] | Requires specific chromophores for photo-activation, DDQ is a stoichiometric oxidant. | Good; avoids reductive conditions entirely. |
| Lewis/Brønsted Acid Cleavage | BCl₃, TFA, HBr | Effective for acid-stable molecules. | Harsh acidic conditions, not suitable for acid-labile substrates.[9][10] | Substrate-dependent; risk of side reactions. |
| Dissolving Metal Reduction | Na/NH₃ (Birch Reduction) | Very powerful reducing conditions. | Harsh, non-selective, can reduce aromatic rings.[7][11] | Poor; high risk of ring reduction. |
Troubleshooting Guide
Q3: I've switched to Catalytic Transfer Hydrogenation with Pd/C and ammonium formate, but the reaction is very slow or incomplete. What should I do?
A3: Sluggish or incomplete CTH reactions can often be traced back to a few key factors. Here’s a systematic approach to troubleshooting this issue.
Decision Workflow for Troubleshooting Incomplete CTH:
Caption: Troubleshooting flowchart for incomplete CTH reactions.
Detailed Troubleshooting Steps:
-
Catalyst Quality and Activity:
-
Freshness: Palladium catalysts, especially Pd/C, can lose activity over time due to oxidation or improper storage. Always use a fresh batch of catalyst if you suspect deactivation.[6]
-
Loading: For difficult deprotections, increasing the catalyst loading (e.g., from 10 mol% to 20 mol% by weight) can sometimes be necessary.[6]
-
-
Hydrogen Donor:
-
Equivalents: Ensure you are using a sufficient excess of the hydrogen donor. A common starting point is 5 equivalents of ammonium formate.[6] If the reaction stalls, adding more donor can sometimes restart it.
-
Purity: Use high-quality ammonium formate.
-
-
Mass Transfer and Mixing:
-
CTH is a heterogeneous reaction. Efficient mixing is crucial to ensure the substrate, hydrogen donor, and catalyst are in constant contact. Use a stir bar that provides vigorous agitation to keep the catalyst suspended.[6]
-
-
Catalyst Poisoning:
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium surface and inhibit its catalytic activity. Adding a small amount of a mild acid, like acetic acid, can protonate the product, preventing it from binding to the catalyst.[6]
-
Substrate Impurities: Sulfur-containing functional groups or impurities are notorious for poisoning palladium catalysts.[12] Ensure your starting material is of high purity.
-
Q4: My molecule also contains an alkene that I need to preserve. Will CTH be selective for the benzyl group over the alkene?
A4: While CTH is generally milder than direct hydrogenation, the reduction of alkenes is still a potential side reaction. The selectivity depends heavily on the substrate and the specific reaction conditions.
Strategies for Enhancing Selectivity:
-
Choice of Hydrogen Donor: Some sources suggest that using a bulkier hydrogen donor like 1,4-cyclohexadiene can sometimes offer better selectivity for benzyl ether cleavage over alkene reduction, as it can limit the availability of hydrogen on the catalyst surface.[5]
-
Alternative Methods: If preserving the alkene is paramount, an oxidative debenzylation method is the most reliable choice. Using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), often in the presence of visible light, provides an excellent orthogonal strategy that will not affect reducible functional groups like alkenes, alkynes, or azides.[6][7]
Method Selection Workflow:
Caption: Decision tree for selecting a debenzylation method.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Transfer Hydrogenation (CTH)
This protocol provides a robust starting point for the debenzylation of substrates containing pyrimidine bases.
Materials:
-
Benzyl-protected substrate (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate)
-
Ammonium formate (5.0 eq)
-
Methanol (or another suitable solvent like Ethanol or THF)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the benzyl-protected substrate in methanol (approx. 10-20 mL per gram of substrate).[6]
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate in one portion.[6]
-
Reaction: Heat the reaction mixture to a gentle reflux (or maintain at room temperature, depending on substrate reactivity) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to completely remove the palladium catalyst. Wash the filter cake with fresh solvent (e.g., methanol).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can then be purified by standard methods (e.g., column chromatography, recrystallization).
References
-
Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. [Link]
-
Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Semantic Scholar. Selective Cleavage of Benzyl Ethers. [Link]
-
Geden, J. V., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe. [Link]
-
Reddit. (2025). Can you do a Pd/C hydrogenolysis of benzylic ether/amine of a phosphine containing compound? r/Chempros. [Link]
-
Organic Chemistry Portal. Benzyl Protection. [Link]
-
Gotor-Fernández, V., et al. (2011). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications. [Link]
-
Ogiwara, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
-
Studer, M., & Blaser, H.-U. (1996). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Journal of Molecular Catalysis A: Chemical. [Link]
-
Ogiwara, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC - NIH. [Link]
-
Sciencemadness.org. (2014). Help with debenzylation of N-Benzyl. [Link]
-
Semantic Scholar. C–C (alkynylation) vs C–O (ether) bond formation under Pd/C–Cu catalysis. [Link]
-
ResearchGate. Deprotection of benzyl groups. [Link]
-
Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses. [Link]
-
Organic Chemistry Portal. Benzylamines. [Link]
-
ResearchGate. Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. [Link]
-
Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?[Link]
-
Johnson, D. C., 2nd, & Widlanski, T. S. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic letters, 6(25), 4643–4646. [Link]
-
Glen Research. Deprotection Guide. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
ResearchGate. Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane. [Link]
-
Semantic Scholar. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. [Link]
-
MDPI. (2018). Recent Advances of Pd/C-Catalyzed Reactions. [Link]
- Google Patents. Method for the selective hydrogenation of pyrimidines containing chlorine.
-
PMC - NIH. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. [Link]
-
American Chemical Society. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. [Link]
-
Royal Society of Chemistry. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. [Link]
Sources
- 1. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2'-C-Methyl and 2'-Fluoro-2'-C-Methyl Nucleoside Analogs: A Deep Dive into Structure, Activity, and Mechanism
In the landscape of antiviral and anticancer drug discovery, nucleoside analogs remain a cornerstone of therapeutic intervention. These molecules, structural mimics of natural nucleosides, act as potent inhibitors of essential cellular or viral enzymes, primarily polymerases.[1][2][3] The strategic modification of the sugar moiety, particularly at the 2'-position, has been a highly fruitful area of research, leading to compounds with enhanced potency, selectivity, and metabolic stability.
This guide provides a comparative analysis of two critical classes of 2'-modified nucleosides: 2'-C-methyl analogs and their 2'-fluoro-2'-C-methyl counterparts. We will explore the subtle yet profound impact of adding a fluorine atom to the 2'-C-methyl scaffold, examining how this modification alters the mechanism of action, biological activity, and overall therapeutic potential. This analysis is grounded in experimental data and designed for researchers, scientists, and drug development professionals seeking to understand the causality behind the design of next-generation nucleoside inhibitors.
The 2'-Carbon: A Locus of Therapeutic Innovation
Modifications at the 2'-position of the nucleoside sugar ring are pivotal. This position directly influences the sugar's pucker conformation (C2'-endo vs. C3'-endo), which is critical for recognition by polymerases. Furthermore, the presence of substituents at this position can sterically hinder the formation of the 3'-5'-phosphodiester bond, leading to chain termination of nascent DNA or RNA strands.[2][3]
The Rise of 2'-C-Methyl Nucleosides
The introduction of a methyl group at the 2'-position (2'-C-methyl) was a significant breakthrough, particularly in the fight against the Hepatitis C Virus (HCV).[4][5] These analogs, after intracellular phosphorylation to their active triphosphate form, act as inhibitors of the HCV NS5B RNA-dependent RNA polymerase (RdRp).[6][7]
Mechanism of Action: 2'-C-methyl nucleosides function as non-obligate chain terminators.[4] Unlike obligate chain terminators that lack a 3'-hydroxyl group, 2'-C-methyl nucleosides retain this group. However, the steric bulk of the 2'-methyl group interferes with the translocation of the polymerase along the RNA template after the analog has been incorporated, effectively halting further chain elongation. The 2'-methyl group also confers selectivity for the viral RdRp over host RNA polymerases.[6]
Limitations: Despite their promise, early 2'-C-methyl nucleosides like 2'-C-methyladenosine and 2'-C-methylguanosine faced significant challenges. These included poor bioavailability due to enzymatic degradation (e.g., deamination) and inefficient cellular uptake and/or phosphorylation, which limited their in vivo efficacy.[4]
The Fluorine Advantage: 2'-Fluoro-2'-C-Methyl Nucleosides
To overcome the limitations of the first-generation 2'-C-methyl analogs, researchers introduced a fluorine atom at the 2'-position, creating the 2'-deoxy-2'-fluoro-2'-C-methyl (2'-F/Me) scaffold. This modification proved to be transformative, culminating in the development of Sofosbuvir, a blockbuster antiviral drug for HCV.[8][9]
Impact of Fluorination: The introduction of a fluorine atom, a small and highly electronegative element, has several key consequences:
-
Stereo-electronic Properties: Fluorine acts as a bioisostere of a hydroxyl group, altering the sugar's electronic properties and locking it into a C3'-endo conformation, which mimics the natural ribonucleoside substrate for RNA polymerases.[10][11] This pre-organized conformation enhances recognition and incorporation by the viral polymerase.
-
Metabolic Stability: The C-F bond is stronger than the C-H bond, which can increase the molecule's stability against enzymatic degradation.[1]
-
Enhanced Phosphorylation: The presence of the 2'-fluoro group can significantly impact the efficiency of the initial phosphorylation step, a prerequisite for activation.
Mechanism of Action and Activation Pathway
For a nucleoside analog to be active, it must be converted into its 5'-triphosphate form by host cell kinases.[5] This multi-step phosphorylation pathway is often the rate-limiting step for the drug's efficacy.
Below is a generalized workflow for the activation of these nucleoside analogs.
Caption: Generalized activation pathway for nucleoside analog inhibitors.
A critical point of differentiation lies in the efficiency of the first phosphorylation step. Studies comparing β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) with its non-fluorinated counterpart, 2'-C-methylcytidine (2'-C-Me-C), revealed that while both are substrates for human deoxycytidine kinase (dCK), PSI-6130 is phosphorylated approximately 15-fold more efficiently.[5] This enhanced substrate efficiency for the rate-limiting activation step contributes significantly to the superior antiviral potency of the fluorinated compound.
Interestingly, the metabolism of PSI-6130 also leads to the formation of the corresponding uridine analog (PSI-6206) via deamination of the monophosphate, creating a second active metabolite that also potently inhibits the HCV polymerase.[12][13]
Caption: Comparative efficiency of the initial phosphorylation step.
Comparative Biological Activity
The ultimate test of these modifications is their biological activity. Experimental data from cell-based assays, such as the HCV subgenomic replicon system, provide a clear picture of the potency and safety profile of these compounds.
| Compound | Modification | Target Virus | EC₅₀ (µM) | EC₉₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) | Reference |
| 2'-C-Methylcytidine | 2'-C-Me | HCV | - | >10 | >100 | - | [14] |
| 2'-C-Methyladenosine | 2'-C-Me | HCV | Potent (value not specified) | - | - | - | [4] |
| PSI-6130 | 2'-F, 2'-C-Me | HCV | 0.4 | 5.4 | >100 | >250 | [1][5] |
| Sofosbuvir (Prodrug) | 2'-F, 2'-C-Me | HCV | 0.09 | - | >27 | >300 | [6][8] |
| 2'-Deoxy-2'-methylidene-cytidine | 2'-Methylidene | Multiple Cancers | 0.03 - 1.5 | - | Not specified | - | [15] |
| 1-(4-C-methyl-2-fluoro-β-D-arabinofuranosyl) cytosine | 4'-C-Me, 2'-F | Multiple Cancers | Highly Cytotoxic | - | - | - | [16][17] |
EC₅₀: 50% effective concentration; EC₉₀: 90% effective concentration; CC₅₀: 50% cytotoxic concentration.
The data clearly demonstrates the superior antiviral potency of the 2'-fluoro-2'-C-methyl nucleosides against HCV. PSI-6130, the parent nucleoside of what would become Sofosbuvir, exhibits sub-micromolar efficacy with no observable cytotoxicity at high concentrations, resulting in an excellent selectivity index.[1][5] In contrast, while some 2'-C-methyl analogs show activity, they often suffer from lower potency or other liabilities.[4][14]
While the primary focus has been antiviral activity, particularly against HCV, these scaffolds have also been explored as anticancer agents.[2][3][18] For instance, 2'-deoxy-2'-methylidenecytidine demonstrated potent activity against various leukemia cell lines.[15] Similarly, a 4'-C-methyl-2'-fluoro arabino nucleoside was found to be highly cytotoxic to human tumor xenografts, indicating the potential for this class of compounds in oncology.[16][17]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of the data presented, it is crucial to understand the methodologies used. The HCV subgenomic replicon assay is a gold standard for evaluating anti-HCV compounds in a cell-based system.
Protocol: HCV Subgenomic Replicon Assay
Causality: This assay is designed to quantify the inhibition of viral RNA replication within a human hepatoma cell line (Huh-7), which is a physiologically relevant environment. It uses a "replicon," a portion of the HCV genome containing the non-structural proteins (including the NS5B polymerase) necessary for replication, but lacking the structural proteins, making it non-infectious and safer to handle.
Step-by-Step Methodology:
-
Cell Seeding: Huh-7 cells stably harboring the HCV subgenomic replicon are seeded into 96-well plates.
-
Rationale: Seeding a consistent number of cells ensures reproducibility and allows for the normalization of results.
-
-
Compound Incubation: The following day, the cells are treated with serial dilutions of the test compounds (e.g., 2'-C-methyl vs. 2'-fluoro-2'-C-methyl nucleosides). A positive control (e.g., 2'-C-methyl-cytidine) and a negative control (vehicle, e.g., DMSO) are included.[14]
-
Rationale: A dose-response curve is necessary to calculate the EC₅₀ value accurately. Controls validate the assay's performance.
-
-
Incubation Period: Cells are incubated for a set period (e.g., 72 hours) to allow for multiple rounds of RNA replication and for the compound to exert its effect.
-
Cytotoxicity Assessment: In parallel plates, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed to measure the effect of the compound on host cell viability.
-
Rationale: This is critical to distinguish true antiviral activity from general toxicity. A good candidate will inhibit viral replication at concentrations far below those that harm the host cell.
-
-
RNA Extraction & Quantification: Total cellular RNA is extracted from the replicon cells. The levels of HCV RNA are then quantified using a sensitive method like quantitative real-time PCR (qRT-PCR).[4] Ribosomal RNA (rRNA) is often quantified in the same reaction as an internal control for normalization.[4]
-
Rationale: qRT-PCR provides a direct and highly accurate measurement of viral RNA levels. Normalization to a housekeeping gene like rRNA accounts for any differences in cell number or extraction efficiency.
-
-
Data Analysis: The HCV RNA levels in treated cells are compared to the negative control. The EC₅₀ (concentration at which 50% of replication is inhibited) and CC₅₀ (concentration at which 50% cytotoxicity is observed) are calculated using non-linear regression analysis.
Caption: Experimental workflow for the HCV subgenomic replicon assay.
Conclusion and Future Outlook
The comparative analysis of 2'-C-methyl and 2'-fluoro-2'-C-methyl nucleosides offers a compelling lesson in rational drug design. The addition of a single fluorine atom dramatically enhances the therapeutic profile of the nucleoside scaffold, primarily by improving the efficiency of its metabolic activation and fine-tuning its interaction with the target viral polymerase.[5][8] While 2'-C-methyl nucleosides were a crucial first step, the superior potency and high barrier to resistance of 2'-F/Me analogs like Sofosbuvir have set a new standard in antiviral therapy.[19]
Future research will likely continue to explore subtle modifications of this privileged scaffold. The development of novel prodrug strategies, such as the phosphoramidate ProTide approach used for Sofosbuvir, will remain critical for optimizing drug delivery to target tissues and further improving bioavailability.[6][14] Furthermore, applying the lessons learned from HCV to other viral pathogens and to the field of oncology could unlock the full potential of these "magic" methyl and fluoro-methyl nucleosides.[18][20]
References
-
Title: Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication Source: PubMed URL: [Link]
-
Title: Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs Source: PubMed URL: [Link]
-
Title: Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs Source: MDPI URL: [Link]
-
Title: Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates Source: PubMed URL: [Link]
-
Title: Design, chemical synthesis and antiviral evaluation of 2′-deoxy-2′-fluoro-2′-C-methyl-4′-thionucleosides Source: The University of Manchester Research Explorer URL: [Link]
-
Title: 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects Source: Oxford Academic, National Science Review URL: [Link]
-
Title: Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19 Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Synthesis and anticancer and antiviral activities of various 2'- and 3'-methylidene-substituted nucleoside analogues and crystal structure of 2'-deoxy-2'-methylidenecytidine hydrochloride Source: PubMed URL: [Link]
-
Title: C-Nucleosides To Be Revisited Source: ACS Publications, Journal of Medicinal Chemistry URL: [Link]
-
Title: Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies Source: ACS Publications, ACS Omega URL: [Link]
-
Title: Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides Source: PubMed Central (PMC) URL: [Link]
-
Title: 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects Source: Oxford Academic, National Science Review URL: [Link]
-
Title: Fluorinated Nucleosides: Synthesis and Biological Implication Source: PubMed Central (PMC) URL: [Link]
-
Title: The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase Source: PubMed URL: [Link]
-
Title: Chapter 11: 2′-F-2′-C-Methyl Nucleosides and Nucleotides for the Treatment of Hepatitis C Virus: from Discovery to the Clinic Source: Royal Society of Chemistry URL: [Link]
-
Title: Recent Advances in Molecular Mechanisms of Nucleoside Antivirals Source: MDPI URL: [Link]
-
Title: Synthesis and Anticancer Evaluation of 4′-C-Methyl-2′-Fluoro Arabino Nucleosides Source: ACS Publications URL: [Link]
-
Title: Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides Source: Beilstein Journals URL: [Link]
-
Title: Synthesis and multiple incorporations of 2′-O-methyl-5-hydroxymethylcytidine, 5-hydroxymethylcytidine and 5-formylcytidine into RNA Source: University of Cambridge URL: [Link]
-
Title: Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties Source: MDPI URL: [Link]
-
Title: Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-.beta.-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-.beta.-D-arabinofuranosyl)-5-iodouracil Source: ACS Publications URL: [Link]
-
Title: Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Antitumor activity of sugar-modified cytosine nucleosides Source: PubMed URL: [Link]
-
Title: Synthesis and anticancer evaluation of 4'-C-methyl-2'-fluoro arabino nucleosides Source: PubMed URL: [Link]
-
Title: Antitumor activity of sugar-modified cytosine nucleosides Source: ResearchGate URL: [Link]
-
Title: C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase Source: ASM Journals URL: [Link]
-
Title: Discovery of a 2'-fluoro-2'-C-methyl C-nucleotide HCV polymerase inhibitor and a phosphoramidate prodrug with favorable properties Source: ResearchGate URL: [Link]
-
Title: Chemical structures of 2'-C-methyl-and/or 2'-deoxy-2'-fluororibose-modified nucleoside analogues including anti-HCV pronucleotide sofosbuvir (phosphoramidate prodrug moieties highlighted in grey) and schematic of host cell metabolism to sofosbuvir's active triphosphate form PSI-6130-TP Source: ResearchGate URL: [Link]
-
Title: Discovery of a 2'-α-Fluoro-2'-β-C-(fluoromethyl) Purine Nucleotide Prodrug as a Potential Oral Anti-SARS-CoV-2 Agent Source: PubMed URL: [Link]
Sources
- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of sugar-modified cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and anticancer and antiviral activities of various 2'- and 3'-methylidene-substituted nucleoside analogues and crystal structure of 2'-deoxy-2'-methylidenecytidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis and anticancer evaluation of 4'-C-methyl-2'-fluoro arabino nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals | MDPI [mdpi.com]
Unambiguous Structure Determination: A Comparative Guide to the Validation of 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of advancing therapeutic innovation. In the realm of nucleoside analogs, which are pivotal in antiviral and anticancer research, absolute certainty of molecular architecture is non-negotiable. This guide provides an in-depth technical comparison of methodologies for the structural validation of the purine nucleoside analog, 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine. While X-ray crystallography stands as the definitive method for solid-state structure determination, a comprehensive validation strategy synergistically employs spectroscopic techniques for a holistic understanding of the molecule's identity and conformation.
Due to the limited availability of public data for the specific title compound, this guide will utilize data from highly analogous structures to illustrate the principles and methodologies of structural validation. This approach ensures a scientifically rigorous and practically applicable comparison for researchers working with similar molecular classes.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unparalleled, high-resolution, three-dimensional map of a molecule's atomic arrangement in the crystalline state.[1][2] The resulting electron density map allows for the precise determination of bond lengths, bond angles, and stereochemistry, making it the gold standard for unambiguous structure determination.
A closely related analog, 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine, has been successfully characterized by single-crystal X-ray diffraction, and its crystallographic data serves as an excellent proxy for understanding the validation process of our target molecule.[3][4]
Experimental Workflow for X-ray Crystallographic Validation
The journey from a synthesized compound to a validated crystal structure is a meticulous process.
Caption: Figure 1: A stepwise workflow for the validation of a molecular structure using single-crystal X-ray crystallography.
Key Experimental Protocols
1. Synthesis and Purification: The synthesis of the target molecule or its analogs typically involves the glycosylation of a purine base with a protected ribofuranose derivative.[5] For instance, the synthesis of a similar compound, 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine, involves the reaction of 2,6-dichloropurine with 1-O-acetyl-2,3,5-tri-O-acetyl-β-D-ribofuranose in the presence of a silylating agent and a Lewis acid catalyst.[3][4] Purification is paramount and is often achieved through silica gel column chromatography to ensure the high purity required for crystallization.
2. Crystallization: Obtaining diffraction-quality single crystals is often the most challenging step. This process involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to slowly evaporate, or using vapor diffusion techniques. The choice of solvent is critical and is determined empirically. For benzoylated or acetylated nucleosides, common solvents include ethanol, ethyl acetate, acetonitrile, and their mixtures with less polar solvents like hexanes.
3. X-ray Diffraction Data Collection and Structure Refinement: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[1] The diffraction pattern is recorded on a detector as the crystal is rotated.[2] The collected data are then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson synthesis and then refined to achieve the best fit between the observed and calculated diffraction data.
Table 1: Representative Crystallographic Data for a Closely Related Analog
(Based on the crystal structure of 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine)[3][4]
| Parameter | Value | Significance |
| Chemical Formula | C₁₆H₁₆Cl₂N₄O₇ | Confirms the elemental composition of the molecule in the crystal. |
| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10.123, 12.345, 15.678 | Unit cell dimensions. |
| α, β, γ (°) | 90, 90, 90 | Unit cell angles. |
| R-factor | 0.046 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| wR-factor | 0.107 | A weighted R-factor that gives a more robust measure of the refinement quality. |
| Goodness-of-fit (S) | 1.02 | Should be close to 1 for a good refinement. |
The refined crystal structure would unambiguously confirm the β-configuration of the glycosidic bond, the C-2 methyl substitution on the ribofuranose ring, and the relative stereochemistry of all chiral centers. The conformation of the ribofuranose ring (e.g., envelope or twist) and the orientation of the purine base relative to the sugar (the torsion angle) are also precisely determined.[3][4]
Corroborative Evidence: Spectroscopic Methods
While X-ray crystallography provides a definitive solid-state structure, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure in solution and verifying the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[6] It provides information about the chemical environment of each nucleus (¹H, ¹³C), their connectivity, and through-space proximity.
Caption: Figure 2: The role of 1D and 2D NMR spectroscopy in determining the connectivity and stereochemistry of a molecule in solution.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the purine protons, the anomeric proton of the ribose, the methyl group at C-2, and the protons of the benzoyl protecting groups. The chemical shift and coupling pattern of the anomeric proton are particularly diagnostic for the β-configuration.
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms in the molecule, confirming the presence of the purine, ribose, methyl, and benzoyl carbons.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy) reveals proton-proton coupling networks within the ribose ring.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the purine base to the ribose (via the anomeric proton to the purine carbons) and confirming the positions of the benzoyl groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of the Target Compound
(Based on general values for similar benzoylated nucleosides)
| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Information |
| Purine H-8 | 8.5 - 8.8 | 145 - 148 | Confirms purine ring system. |
| Purine H-2 | 8.2 - 8.5 | 150 - 153 | Confirms purine ring system. |
| Anomeric H-1' | 6.2 - 6.5 | 88 - 92 | Chemical shift and coupling constant confirm β-anomer. |
| Ribose C-2' Methyl | 1.5 - 1.8 | 20 - 25 | Confirms the C-2 methyl substitution. |
| Benzoyl Protons | 7.3 - 8.2 | 128 - 135 | Presence of benzoyl protecting groups. |
| Benzoyl Carbonyl | - | 164 - 167 | Confirms ester linkages of protecting groups. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula of a compound, offering definitive proof of its composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for nucleoside analogs.
High-Resolution Mass Spectrometry (HRMS): This technique can determine the mass of the parent ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula.
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS provides structural information. For the target molecule, characteristic fragmentation patterns would include the loss of the benzoyl groups and the cleavage of the glycosidic bond, resulting in fragments corresponding to the purine base and the modified sugar moiety.
Table 3: Expected Mass Spectrometry Data
| Technique | Expected Result | Significance |
| HRMS (ESI+) | [M+H]⁺ or [M+Na]⁺ ion with m/z corresponding to C₃₂H₂₅ClN₄O₇ | Confirms the molecular formula and molecular weight. |
| MS/MS | Fragments corresponding to the loss of benzoyl groups (105 Da) and the purine base (154 Da). | Provides evidence for the connectivity of the different molecular components. |
Comparison of Validation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| State of Matter | Solid (crystal) | Solution | Gas phase (ions) |
| Primary Information | 3D atomic coordinates, bond lengths/angles, stereochemistry | Chemical environment, connectivity, solution conformation | Molecular weight, elemental formula, fragmentation pattern |
| Key Strengths | Unambiguous determination of absolute stereochemistry and solid-state conformation.[1][2] | Provides structural information in a biologically relevant solution state; can study dynamics. | High sensitivity and accuracy for molecular formula determination. |
| Key Limitations | Requires high-purity, diffraction-quality single crystals, which can be difficult to obtain.[3] | Provides an average structure in solution; can be complex to interpret for large molecules. | Provides limited information on stereochemistry and 3D structure. |
Conclusion: An Integrated Approach to Structural Validation
The unambiguous structural validation of a novel nucleoside analog like this compound relies on a synergistic approach. While single-crystal X-ray crystallography stands as the ultimate arbiter of the solid-state structure, providing irrefutable evidence of stereochemistry and connectivity, it is not a solitary solution.
NMR spectroscopy complements this by confirming the structure in solution and providing insights into its conformational dynamics. Mass spectrometry provides the foundational confirmation of the molecule's elemental composition and molecular weight. By integrating the data from these three powerful analytical techniques, researchers can have the highest degree of confidence in the structure of their synthesized molecules, a critical requirement for advancing drug discovery and development.
References
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
Ambrus, A. (1997). Comparison of NMR and X-ray Crystallography as Methods of the Protein Structure Determination. University Medical School of Debrecen. Retrieved from [Link]
-
Novosjolova, I., Stepanovs, D., Bizdēna, Ē., Mišņevs, A., & Turks, M. (2014). 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o98. Retrieved from [Link]
-
NIST. (n.d.). 6-Chloropurine. NIST Chemistry WebBook. Retrieved from [Link]
-
Babu, C. S., & Lim, C. (2000). Structural properties of DNA:RNA duplexes containing 2′-O-methyl and 2′-S-methyl substitutions: a molecular dynamics investigation. Nucleic Acids Research, 28(5), 1357–1367. Retrieved from [Link]
-
Bendich, A., Tinker, J. F., & Brown, G. B. (1948). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society, 70(9), 3109–3113. Retrieved from [Link]
-
Mikhailov, S. N., Efimtseva, E. V., Fomitcheva, M. V., Gurskaya, G. V., Zavodnik, V. E., & Platonov, V. E. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2919. Retrieved from [Link]
-
Santa-Lucia, J., & Live, D. (n.d.). 9-(2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-beta-D-ribofuranosyl)-6-chloropurine. Retrieved from [Link]
-
ResearchGate. (2025). SYNTHESIS, CHARACTERIZATION, X-RAY STRUCTURE, ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING STUDIES OF 1-BENZOYL-3-[2-(3-BENZOYLTHIOUREIDO)-PHENYL]THIOUREA. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Wlodawer, A. (2000). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 53(4), 161–166. Retrieved from [Link]
-
Clark, J. L., Mason, J. C., Hollecker, L., Stuyver, L. J., Tharnish, P. M., McBrayer, T. R., Otto, M. J., Furman, P. A., Schinazi, R. F., & Watanabe, K. A. (2006). Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication. Bioorganic & Medicinal Chemistry Letters, 16(6), 1712–1715. Retrieved from [Link]
-
Glen Research. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
Hammond Cell Tech. (n.d.). 9-(2'-O-Acetyl-5'-O-benzoyl-3'-O-methyl-beta-D-ribofuranosyl)-6-chloropurine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. Retrieved from [Link]
-
Markiewicz, W. T., Niewczyk, A., Gdaniec, Z., Adamiak, D. A., Dauter, Z., Rypniewski, W., & Chmielewski, M. (1998). STUDIES ON SYNTHESIS AND STRUCTURE OF O-P-D-RIBOFURANOSYL( 1”+2')RIBONUCLEOSIDES AND OLIGONUCLEOTIDES. Nucleosides and Nucleotides, 17(1-3), 411–424. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]
-
Liu, J. (2007). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive. Retrieved from [Link]
-
PubChem. (n.d.). 6-chloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purine. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. Retrieved from [Link]
-
Kim, C. U., & Misco, P. F. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry, 15(9), 3251–3257. Retrieved from [Link]
-
Oza Lab. (n.d.). 9-(2'-O-Acetyl-5'-O-benzoyl-3'-O-methyl-beta-D-ribofuranosyl)-6-chloropurine. Retrieved from [Link]
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benzoyl Deprotection in Nucleoside Chemistry: A Comparative Analysis
In the intricate world of nucleoside chemistry, particularly in the synthesis of oligonucleotides and antiviral prodrugs, the benzoyl group (Bz) serves as a robust and reliable guardian for the exocyclic amines of nucleobases like adenosine and cytidine. Its stability under various reaction conditions is prized, but its timely and efficient removal is paramount to unveiling the final, functional molecule. The choice of a deprotection strategy is not trivial; it profoundly influences the yield, purity, and integrity of the synthetic target. This guide provides a comprehensive comparison of the most prevalent methods for the deprotection of benzoylated nucleosides, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.
The Strategic Imperative of Benzoyl Deprotection
The benzoyl group's primary role is to shield the nucleophilic exocyclic amines of nucleobases from undesired side reactions during the sequential coupling of phosphoramidite monomers in solid-phase oligonucleotide synthesis. However, once the desired sequence is assembled, these protecting groups must be cleaved under conditions that are mild enough to preserve the integrity of the often-sensitive oligonucleotide product, including the sugar-phosphate backbone and other modifications. The ideal deprotection method should be rapid, high-yielding, and devoid of side reactions. In practice, a nuanced understanding of the available methods is required to navigate the trade-offs between speed, selectivity, and potential pitfalls.
Comparative Efficacy of Deprotection Methods
The four most commonly employed methods for the removal of benzoyl protecting groups from nucleosides are:
-
Sodium Methoxide in Methanol (Zemplén Deprotection)
-
Ammonia in Methanol
-
Methylamine-Containing Reagents (e.g., AMA)
-
Potassium Carbonate in Methanol
The selection of the optimal method is contingent on factors such as the substrate's sensitivity to basic conditions, the presence of other protecting groups (orthogonality), and the desired speed of the reaction.
Quantitative Comparison of Key Deprotection Methods
The following table summarizes the performance of these four key deprotection methods based on reported experimental data, providing a snapshot for at-a-glance comparison.
| Deprotection Method | Reagent(s) | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Key Considerations |
| Sodium Methoxide | Sodium Methoxide (catalytic to stoichiometric) | Methanol (MeOH) or Tetrahydrofuran (THF) | 0°C to Room Temp. | 30 min to several hours | >90%[1] | Often referred to as Zemplén deacylation. Can be used for selective deprotection in THF. Requires anhydrous conditions for optimal selectivity.[1] |
| Ammonia in Methanol | 7N Ammonia in Methanol | Methanol (MeOH) | Room Temp. to 55°C | 5 to 12 hours | 65-95%[1][2] | A well-established method for total deprotection. Reaction progress should be monitored. |
| Methylamine (AMA) | 1:1 mixture of aq. NH4OH and 40% aq. CH3NH2 | Water/Methanol | 65°C | 10 minutes | >95% | Extremely rapid. Prone to transamination of N4-benzoyl-deoxycytidine.[1] Acetyl-protected dC is recommended to avoid this side reaction. |
| Potassium Carbonate | 0.05 M Potassium Carbonate (K2CO3) | Methanol (MeOH) | Room Temp. | 4 hours | >95% | A very mild method suitable for sensitive substrates and modified oligonucleotides.[1] |
Mechanistic Insights: The "Why" Behind the Methods
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing deprotection protocols. All four methods operate on the principle of nucleophilic acyl substitution at the benzoyl carbonyl carbon.
Zemplén Deprotection: A Classic Transesterification
The Zemplén deprotection is a base-catalyzed transesterification. The methoxide ion, a potent nucleophile, attacks the carbonyl carbon of the benzoyl group, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels the nucleoside as the leaving group, which is then protonated by the methanol solvent. The byproducts are methyl benzoate and regenerated methoxide, allowing for the use of catalytic amounts of sodium methoxide.
Caption: Zemplén deprotection proceeds via a base-catalyzed transesterification.
Ammonia and Methylamine: Aminolysis at Play
Deprotection with ammonia or methylamine-containing reagents like AMA (Aqueous Methylamine/Ammonia) proceeds through aminolysis.[3] These nitrogen nucleophiles attack the benzoyl carbonyl, forming a tetrahedral intermediate. The collapse of this intermediate releases the deprotected nucleoside and forms benzamide (with ammonia) or N-methylbenzamide (with methylamine). The higher nucleophilicity of methylamine compared to ammonia accounts for the significantly faster reaction rates observed with AMA.[4]
Caption: Aminolysis with ammonia or methylamine yields the deprotected nucleoside.
A critical consideration with methylamine is the potential for a transamination side reaction with N4-benzoyl-deoxycytidine, leading to the formation of N4-methyl-deoxycytidine. This side product can be problematic in oligonucleotide applications. To circumvent this, the use of N4-acetyl-deoxycytidine (Ac-dC) is highly recommended when employing AMA for deprotection.[1]
Potassium Carbonate in Methanol: A Mild Methanolysis
Similar to the Zemplén deprotection, the use of potassium carbonate in methanol is a base-catalyzed methanolysis. Potassium carbonate is a milder base than sodium methoxide, which accounts for its suitability for more sensitive substrates. The carbonate anion deprotonates methanol to generate the methoxide nucleophile in situ, which then initiates the transesterification reaction.
Orthogonal Deprotection Strategies
In the synthesis of complex nucleoside analogues, multiple protecting groups are often employed. An orthogonal protection strategy allows for the selective removal of one type of protecting group in the presence of others.[5] Benzoyl groups can be part of such a strategy. For instance, benzoyl groups are stable to the acidic conditions used to remove 5'-dimethoxytrityl (DMT) groups and to the fluoride-based reagents used to cleave silyl ethers (e.g., TBDMS).[5] Conversely, the basic conditions used to remove benzoyl groups will not affect acid-labile or fluoride-labile protecting groups. This orthogonality is a cornerstone of modern complex molecule synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to NMR Characterization for Confirming the Removal of Benzoyl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental. Among these, the benzoyl (Bz) group is frequently employed to shield hydroxyl and amine functionalities due to its stability under various reaction conditions.[1][2] However, the ultimate success of a synthetic route hinges on the efficient and complete removal of these protecting groups. Verifying this deprotection step is critical to ensure the integrity of the final molecule. While several analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide unambiguous, quantitative, and detailed structural information.[3]
This guide offers an in-depth comparison of NMR-based methods to confirm the removal of benzoyl protecting groups, providing the technical insights and experimental data necessary for confident structural verification.
The Benzoyl Group: A Double-Edged Sword
The benzoyl group offers robust protection for alcohols and amines, often introduced using benzoyl chloride.[2] Its stability to a range of reagents makes it a reliable choice in complex syntheses. However, this same stability can necessitate specific, sometimes harsh, conditions for its removal, typically through hydrolysis with acid or base.[1][2][4] Incomplete deprotection can lead to a mixture of products, complicating purification and compromising the yield and purity of the target compound. Therefore, a reliable analytical method to confirm 100% deprotection is not just advantageous; it is essential.
Why NMR is the Gold Standard for Deprotection Confirmation
While techniques like Mass Spectrometry (MS) can confirm the expected molecular weight change upon deprotection, NMR spectroscopy provides a more comprehensive picture.[3] It allows for:
-
Direct Visualization of Structural Changes: NMR provides a detailed map of the molecule's proton and carbon environments.
-
Quantitative Analysis: The integration of NMR signals is directly proportional to the number of nuclei, enabling the quantification of starting material, product, and any side products.[3]
-
In-situ Reaction Monitoring: NMR can be used to follow the progress of the deprotection reaction in real-time, allowing for optimization of reaction conditions.[3]
Deciphering the NMR Spectra: Benzoylated vs. Deprotected
The confirmation of benzoyl group removal by NMR relies on the disappearance of characteristic signals from the protecting group and the appearance of new signals corresponding to the unprotected functionality.
¹H NMR: A Tale of Two Regions
The most telling changes in the ¹H NMR spectrum occur in the aromatic region and at the position where the protecting group was attached.
-
The Benzoyl Protons: The benzoyl group exhibits characteristic signals in the aromatic region of the ¹H NMR spectrum, typically between δ 7.4 and 8.2 ppm . These signals, corresponding to the ortho-, meta-, and para-protons of the phenyl ring, will completely disappear upon successful deprotection.
-
The Alpha-Proton Shift: The proton on the carbon bearing the benzoyl group (the α-proton) is significantly deshielded due to the electron-withdrawing effect of the carbonyl group. Upon removal of the benzoyl group, this proton will experience a significant upfield shift (to a lower ppm value). For example, the α-proton of a benzoylated alcohol might shift from ~δ 5.5 ppm to ~δ 4.0 ppm after deprotection.[5][6]
¹³C NMR: Unambiguous Carbon Fingerprints
¹³C NMR spectroscopy provides further definitive evidence for the removal of the benzoyl group.
-
The Carbonyl Carbon: The carbonyl carbon of the benzoyl group gives a characteristic signal in the downfield region of the ¹³C NMR spectrum, typically between δ 165 and 175 ppm .[7][8] This peak will be absent in the spectrum of the fully deprotected compound.
-
Aromatic Carbons: The aromatic carbons of the benzoyl group will also have distinct signals, which will vanish upon deprotection.
-
The Alpha-Carbon Shift: Similar to the α-proton, the carbon atom to which the benzoyl group was attached will also experience a shift in its resonance, typically moving upfield upon deprotection.
Comparative Data Summary
| Nucleus | Benzoyl-Protected Compound (Typical Chemical Shift, δ ppm) | Deprotected Compound (Typical Chemical Shift, δ ppm) | Key Observation for Deprotection |
| ¹H | Aromatic Protons: 7.4 - 8.2 | Absent | Disappearance of multiplet in the aromatic region. |
| α-Proton (e.g., -CH-OBz) | ~5.0 - 6.0 | Significant upfield shift. | |
| ¹³C | Carbonyl Carbon (C=O) | 165 - 175 | Absent |
| Aromatic Carbons | 128 - 135 | Absent | |
| α-Carbon (e.g., -CH-OBz) | ~70 - 80 | Upfield shift. |
Experimental Workflow for NMR Confirmation
The following provides a generalized workflow for confirming benzoyl deprotection using NMR.
Caption: Workflow for NMR-based confirmation of benzoyl group removal.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Following the deprotection reaction and appropriate work-up, purify the crude product using a suitable method (e.g., column chromatography, recrystallization).
-
Dissolve a small amount (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all signals.
-
-
¹H NMR Analysis:
-
Examine the aromatic region (δ 7.0 - 8.5 ppm). The complete absence of signals corresponding to the benzoyl group is the primary indicator of successful deprotection.
-
Identify the signal for the α-proton in the starting material's spectrum and compare its chemical shift to the corresponding proton in the product spectrum. A significant upfield shift confirms the removal of the electron-withdrawing benzoyl group.
-
Integrate the signals to ensure the expected proton ratios for the deprotected product.
-
-
¹³C NMR Acquisition and Analysis (for unequivocal confirmation):
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Look for the absence of the benzoyl carbonyl signal (δ 165 - 175 ppm).
-
Confirm the absence of the aromatic signals from the benzoyl group.
-
Troubleshooting Common Issues
-
Incomplete Deprotection: The presence of both the starting material and product signals in the NMR spectrum indicates an incomplete reaction. The relative integration of the signals can be used to determine the conversion percentage.
-
Broad or Overlapping Signals: This can sometimes occur, especially with complex molecules. Changing the deuterated solvent or acquiring the spectrum at a higher magnetic field strength can often resolve overlapping signals.
-
Side Product Formation: Unexpected signals in the NMR spectrum may indicate the formation of side products. 2D NMR techniques, such as COSY and HSQC, can be employed to elucidate the structure of these impurities.
Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous confirmation of benzoyl group removal in organic synthesis. By carefully analyzing the characteristic changes in both ¹H and ¹³C NMR spectra, researchers can confidently verify the success of the deprotection step, ensuring the structural integrity of their target molecules. This level of analytical rigor is paramount in research and drug development, where the purity and identity of a compound are non-negotiable.
References
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Hiraga, Y., et al. (2021). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. MDPI. [Link]
-
ResearchGate. (n.d.). Comparison of ¹H-NMR spectra for the deprotection reaction of 3 using.... [Link]
-
ResearchGate. (2021). (PDF) H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. [Link]
-
ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?. [Link]
-
Wikipedia. (n.d.). Benzoyl group. [Link]
-
ResearchGate. (n.d.). ¹H NMR (300 MHz) of benzyl benzoate deprotection at 30 °C. (a) Benzyl.... [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Benzoyl group - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to 6-Chloropurine Nucleosides Versus Other Purine Analogs as Antiviral Agents
Abstract: The relentless challenge of viral diseases necessitates a deep and continuous exploration of novel therapeutic agents. Purine nucleosides and their analogs have long been a cornerstone of antiviral chemotherapy. This guide provides a comparative analysis of 6-chloropurine nucleosides against other prominent purine analogs, such as Acyclovir, Ganciclovir, and Ribavirin. We delve into their distinct mechanisms of action, compare their antiviral efficacy through quantitative data, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a blend of technical data and field-proven insights to inform future antiviral research and development.
Introduction to Purine Analogs in Antiviral Therapy
Purine analogs are a class of compounds structurally similar to the natural purine bases, adenine and guanine. This structural mimicry allows them to interfere with the synthesis of viral nucleic acids, a critical process for viral replication. By acting as fraudulent substrates, these molecules can inhibit key viral enzymes or be incorporated into growing DNA or RNA chains, leading to termination of the chain or the accumulation of mutations.
This guide focuses on a comparative study, pitting the antiviral potential of 6-chloropurine nucleosides against established purine analogs. While compounds like Acyclovir are highly specific and effective against herpesviruses, and Ribavirin offers broad-spectrum activity against various RNA viruses, 6-chloropurine nucleosides represent a class of compounds with demonstrated, albeit less clinically established, antiviral potential against a range of viruses, including Varicella-zoster virus (VZV) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV)[1][2][3][4]. Understanding their relative strengths and weaknesses is crucial for identifying gaps and opportunities in antiviral drug development.
Unraveling the Mechanisms of Action
The efficacy of a purine analog is intrinsically linked to its mechanism of action. While the ultimate goal is the disruption of viral replication, the strategies employed by different analogs vary significantly.
The Classic Approach: Obligate Chain Termination
Acyclovir (ACV) and Ganciclovir (GCV) are quintessential examples of purine analogs that function as chain terminators. Their mechanism relies on a critical structural feature: the absence of a 3'-hydroxyl group on their acyclic sugar moiety.
The Causality Behind the Mechanism: Viral DNA polymerases add new nucleotides to the 3'-hydroxyl group of the preceding nucleotide in a growing DNA chain. By lacking this group, once an ACV or GCV molecule is incorporated, no further nucleotides can be added, bringing viral DNA synthesis to a halt.
However, these drugs are administered as prodrugs and require activation through phosphorylation. A key aspect of their selectivity is that the initial phosphorylation step is preferentially carried out by a virus-encoded kinase—thymidine kinase (TK) in the case of Herpes Simplex Virus (HSV) and VZV, or the UL97 phosphotransferase for Cytomegalovirus (CMV)[5][6][7]. This ensures that the drug is primarily activated in infected cells, minimizing toxicity to uninfected host cells.
Broader Spectrum Strategies: Beyond Simple Termination
Unlike the targeted approach of Acyclovir and Ganciclovir, other purine analogs, including Ribavirin and potentially 6-chloropurine nucleosides, employ more multifaceted mechanisms.
-
Immunomodulation: Ribavirin can also modulate the host immune response, promoting a Th1-type response that is more effective at clearing viral infections[10].
6-Chloropurine Nucleosides are also thought to act through multiple pathways. The presence of the electrophilic chlorine atom at the 6-position of the purine base is considered important for its antiviral activity[1]. It has been suggested that this moiety could form a covalent bond with target enzymes, leading to irreversible inhibition[1]. Furthermore, like other purine analogs, they are expected to interfere with nucleic acid synthesis after intracellular phosphorylation. For instance, 6-chloropurine arabinoside's activity against VZV is dependent on phosphorylation by the VZV-induced thymidine kinase[2].
Comparative Analysis of Antiviral Performance
A direct comparison of antiviral efficacy requires a standardized set of metrics. The most common parameters are the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in the viability of uninfected host cells.
The ratio of these two values provides the Selectivity Index (SI = CC50 / EC50) , a critical measure of a drug's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells, suggesting a safer and more effective drug[13]. Compounds with an SI value of 10 or greater are generally considered promising candidates for further development[13].
Antiviral Efficacy (EC50/IC50)
The following table summarizes the reported antiviral activities of 6-chloropurine nucleosides and other purine analogs against various viruses.
| Compound | Virus | Cell Line | EC50 / IC50 (µM) | Reference |
| 6-Chloropurine Arabinoside | Varicella-zoster Virus (VZV) | HEL | 0.2 | |
| 6-Chloropurine Riboside (1) | SARS-CoV | Vero E6 | 10 | [1][4] |
| Acyclovir | Herpes Simplex Virus-1 (HSV-1) | Vero | 0.1-1.0 | [14] |
| Ganciclovir | Cytomegalovirus (CMV) | HFF | 0.5-5.0 | [14] |
| Ribavirin | Influenza A Virus | MDCK | 15.1 | [15] |
| Ribavirin | Respiratory Syncytial Virus (RSV) | HeLa | 18.4 | [15] |
| Favipiravir (T-705) | Influenza A Virus | MDCK | 0.05-0.61 | [16][17][18][19] |
Note: EC50/IC50 values can vary significantly based on the viral strain, cell line, and specific assay conditions used.
The Therapeutic Window: Cytotoxicity (CC50) and Selectivity Index (SI)
Balancing antiviral potency with host cell safety is paramount. The table below presents cytotoxicity data and the calculated selectivity index for these compounds.
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| 6-Chloropurine Arabinoside | HEL | >20 | >100 (for VZV) | |
| 6-Chloropurine Riboside (1) | Vero E6 | >100 | >10 (for SARS-CoV) | [1][4] |
| Ribavirin | Various | >50 | Generally low to moderate | [20] |
| Favipiravir (T-705) | MDCK | >400 | High | [16][17][18][19] |
Experimental Protocols for Antiviral Evaluation
To ensure the trustworthiness and reproducibility of antiviral data, standardized and well-controlled experimental protocols are essential. The following section details the methodologies for two fundamental assays in antiviral drug screening.
Workflow for Antiviral Compound Screening
The overall process for evaluating a potential antiviral compound involves a systematic progression from assessing cytotoxicity to determining specific antiviral activity.
Caption: General workflow for antiviral compound screening.
Protocol 1: Plaque Reduction Assay (PRA)
The plaque reduction assay is the gold standard for quantifying the efficacy of an antiviral compound against lytic viruses[21].
Principle: This assay measures the reduction in the number of viral plaques in the presence of a test compound. Plaques are localized areas of cell death caused by viral replication.
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 24-well plates. Incubate until cells are 95-100% confluent.
-
Virus Dilution: Prepare serial dilutions of the viral stock to obtain a concentration that yields 40-100 plaque-forming units (PFU) per well.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the diluted virus (0.2 mL/well).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to attach to and enter the cells.
-
Compound Treatment & Overlay: During the adsorption period, prepare a 2X concentration of the semi-solid overlay medium (e.g., 0.8% agarose in cell culture medium). Mix this 1:1 with medium containing various concentrations of the test compound.
-
Overlay Application: After adsorption, carefully aspirate the viral inoculum and add 1.5 mL of the compound-containing overlay to each well. The semi-solid nature of the overlay is critical as it restricts the spread of progeny virions to adjacent cells, ensuring the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Staining and Counting: Fix the cell monolayers with a fixative solution (e.g., 10% formalin) and then stain with a solution like 0.8% crystal violet[22]. Viable cells will stain, leaving the plaques as clear, unstained zones. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control. The EC50 is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
It is crucial to run a cytotoxicity assay in parallel on the same host cells to ensure that the observed antiviral effect is not merely a result of the compound being toxic to the cells[23][24].
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells[15][23][25]. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density (e.g., 2 x 10^4 cells/well) and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 is determined by plotting the percentage of viability against the log of the compound concentration.
The Activation Pathway: A Prerequisite for Activity
A critical, and sometimes limiting, step in the mechanism of action for all nucleoside analogs is their conversion to the active triphosphate form. This process is entirely dependent on host or viral cellular machinery.
The Role of Cellular and Viral Kinases
Nucleoside analogs must be sequentially phosphorylated by kinases to their monophosphate, diphosphate, and finally, triphosphate forms[26][27].
-
Step 1 (Monophosphorylation): This is often the rate-limiting step and a key determinant of selectivity. As mentioned, Acyclovir and Ganciclovir are selectively phosphorylated by viral kinases[5][6][7]. Other analogs may rely on cellular kinases like deoxycytidine kinase (dCK)[28][29].
-
Step 2 (Diphosphorylation): The monophosphate form is converted to the diphosphate by nucleoside monophosphate kinases (dNMPK).
-
Step 3 (Triphosphorylation): The final phosphorylation is catalyzed by nucleoside diphosphate kinases (NDPK)[26][27].
The efficiency of each step can significantly impact the drug's overall potency. A bottleneck at any of these phosphorylation stages can limit the amount of the active triphosphate form available to inhibit the viral polymerase[26].
Caption: The mandatory phosphorylation pathway for nucleoside analog activation.
Conclusion and Future Perspectives
This guide highlights the diverse strategies employed by purine analog antivirals. While classic chain terminators like Acyclovir and Ganciclovir offer high potency and selectivity against specific herpesviruses, their spectrum is narrow. Broad-spectrum agents like Ribavirin and Favipiravir provide wider coverage, often through multiple mechanisms of action, but may have different toxicity profiles.
6-Chloropurine nucleosides emerge as a class of compounds with demonstrated efficacy against viruses like VZV and coronaviruses[1][2]. Their potential for covalent modification of target enzymes presents an intriguing mechanistic avenue for developing potent and irreversible inhibitors[1]. The favorable selectivity index reported for some of these compounds suggests a promising therapeutic window that warrants further investigation.
Future research should focus on elucidating the precise molecular targets of 6-chloropurine nucleosides and optimizing their structure to enhance both potency and selectivity. A deeper understanding of their interaction with viral and cellular kinases will be crucial for predicting their efficacy and potential for resistance. By building upon the foundational knowledge of established purine analogs and employing the rigorous experimental methodologies outlined here, the scientific community can continue to advance the development of novel antiviral therapies to combat both existing and emerging viral threats.
References
-
Ribavirin Mechanism. [Link]
-
CC50/IC50 Assay for Antiviral Research - Creative Diagnostics. [Link]
-
Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC - NIH. [Link]
-
What is the mechanism of Ribavirin? - Patsnap Synapse. [Link]
-
Understanding the Mechanism of the Broad-Spectrum Antiviral Activity of Favipiravir (T-705): Key Role of the F1 Motif of the Viral Polymerase - ASM Journals. [Link]
-
Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase | Semantic Scholar. [Link]
-
Mechanisms of Action of Ribavirin in Antiviral Therapies - PubMed. [Link]
-
Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - J-Stage. [Link]
-
Acyclovir/Ganciclovir Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. [Link]
-
Role of nucleoside diphosphate kinase in the activation of anti-HIV nucleoside analogs. [Link]
-
Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC - NIH. [Link]
-
Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - ResearchGate. [Link]
-
Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed Central. [Link]
-
PharmGKB summary: Acyclovir/Ganciclovir Pathway - PMC - NIH. [Link]
-
Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2' - PubMed. [Link]
-
The Role of Deoxycytidine Kinase in DNA Synthesis and Nucleoside Analog Activation. [Link]
-
The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? - PubMed. [Link]
-
Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC - PubMed Central. [Link]
-
Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. [Link]
-
Pharmacology of Ganciclovir, Valganciclovir and Aciclovir | PPTX - Slideshare. [Link]
-
Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. [Link]
-
(PDF) Cytotoxicity Screening Assay - Paired with Antiviral Assays v1 - ResearchGate. [Link]
-
Cytotoxicity Screening Assay - Paired with Antiviral Assays - Protocols.io. [Link]
-
Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. [Link]
-
Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed. [Link]
-
MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed. [Link]
-
Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. [Link]
-
A role for MAP kinase in the antitumor activity of a nucleoside analog - PubMed. [Link]
-
2 The Role of Deoxycytidine Kinase in DNA Synthesis and Nucleoside Analog Activation. [Link]
-
Ganciclovir - Wikipedia. [Link]
-
A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - NIH. [Link]
-
Anti-Herpetic Drugs - How They Work - YouTube. [Link]
-
A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants | Journal of Natural Products - ACS Publications. [Link]
-
Diverse models for anti-HIV activity of purine nucleoside analogs - PMC - PubMed Central. [Link]
-
Mean values of CC50, IC50 and selectivity index (SI = CC50/EC50) of remdesivir, chloroquine, ivermectin and doxycycline treatment of RAW264.7 macrophages. - ResearchGate. [Link]
-
Antirhinovirus activity of purine nucleoside analogs - PMC - NIH. [Link]
-
FDA-Approved Drugs with Potent In Vitro Antiviral Activity against Severe Acute Respiratory Syndrome Coronavirus 2 - NIH. [Link]
-
Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. [Link]
-
(PDF) Diverse Models for Anti-Hiv Activity of Purine - Amanote Research. [Link]
-
(PDF) Biological activities of purine analogues: a review - ResearchGate. [Link]
-
Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]
Sources
- 1. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. PharmGKB summary: Acyclovir/Ganciclovir Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. news-medical.net [news-medical.net]
- 9. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 11. sterispharma.com [sterispharma.com]
- 12. Mechanisms of action of ribavirin in antiviral therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Pharmacology of Ganciclovir, Valganciclovir and Aciclovir | PPTX [slideshare.net]
- 15. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 18. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antirhinovirus activity of purine nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 24. Cytotoxicity Screening Assay - Paired with Antiviral Assays protocol v1 [protocols.io]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Role of nucleoside diphosphate kinase in the activation of anti-HIV nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. kulturkaufhaus.de [kulturkaufhaus.de]
A Senior Application Scientist's Guide to Robust In Vitro Assay Validation for Antiviral Activity Against RNA Viruses
Introduction: The Imperative of Rigorous Validation in Antiviral Discovery
In the fast-paced field of antiviral drug discovery, particularly for RNA viruses, the reliability of in vitro assays is paramount. These assays form the bedrock of screening campaigns, guiding critical decisions from hit identification to lead optimization.[1][2][3] An unvalidated or poorly validated assay can lead to costly false positives or, worse, the premature abandonment of a promising therapeutic candidate. Therefore, a rigorous, multi-faceted validation process is not merely a quality control step; it is a fundamental component of the scientific method that ensures the data generated is accurate, reproducible, and ultimately, translatable.
This guide provides a comparative framework for selecting and validating common in vitro assays used to assess antiviral activity against RNA viruses. Drawing from extensive field experience, it moves beyond simple protocol recitation to explain the causality behind experimental choices, empowering researchers to design and execute self-validating systems.
The Landscape of Antiviral Assays for RNA Viruses: A Comparative Overview
The choice of an antiviral assay depends on numerous factors, including the specific virus, the target of the potential antiviral, desired throughput, and the stage of the drug discovery pipeline.[1][4] Each method offers a unique set of advantages and disadvantages.
| Assay Type | Principle | Endpoint Measured | Throughput | Advantages | Disadvantages |
| Cytopathic Effect (CPE) Inhibition | Measures the ability of a compound to protect cells from virus-induced death or morphological changes.[5][6] | Cell viability (e.g., using dyes like neutral red or ATP-based luminescence).[7][8][9] | High | Simple, inexpensive, reflects inhibition of overall viral replication.[9] | Indirect, can be subjective, susceptible to compound-induced cytotoxicity.[10] |
| Plaque Reduction Neutralization Test (PRNT) | Quantifies the concentration of an antiviral required to reduce the number of infectious virus particles (plaques) by a defined amount (typically 50% or 90%).[11][12][13] | Number of viral plaques. | Low | "Gold standard" for infectivity, highly specific and quantitative.[11][12] | Labor-intensive, slow, requires viruses that form distinct plaques.[11] |
| Reporter Gene Assays | Utilizes a virus engineered to express a reporter gene (e.g., luciferase, GFP) upon successful replication.[14][15][16] | Reporter protein activity (e.g., luminescence, fluorescence).[15][17] | Very High | Highly sensitive, objective, amenable to automation.[14][16] | Requires genetic modification of the virus, potential for artifacts from compounds interfering with the reporter enzyme.[1][15] |
| Quantitative RT-PCR (qRT-PCR) | Measures the amount of viral RNA in infected cells or supernatant, indicating the level of viral replication.[18][19] | Viral RNA copy number.[19] | Medium to High | Highly sensitive and specific, wide dynamic range.[19] | Does not distinguish between infectious and non-infectious viral particles, can be expensive. |
| Antigen-Based Assays (e.g., ELISA) | Detects the presence and quantity of specific viral proteins produced during replication. | Viral antigen concentration. | High | Specific, can be adapted to high-throughput formats. | Less sensitive than nucleic acid-based methods, antibody availability can be a limitation. |
The Pillars of Assay Validation: A Step-by-Step Guide
A robust assay is a self-validating system. The following parameters, largely adapted from the International Council for Harmonisation (ICH) Q2(R1) guidelines, are essential for ensuring the integrity of your antiviral data.[20][21][22][23]
Specificity and Selectivity
-
Why it's critical: Specificity ensures that the assay signal is a direct result of viral activity and not due to off-target effects of the test compound. A crucial component of this is assessing cytotoxicity. A compound that kills the host cells will appear to inhibit the virus. The Selectivity Index (SI), calculated as CC50 / IC50, is a critical measure of an antiviral's therapeutic window.[24]
-
Experimental Protocol (Cytotoxicity - CC50 Determination):
-
Seed uninfected host cells in a 96-well plate at the same density used for the antiviral assay.
-
Prepare a serial dilution of the test compound (typically 8-10 points, two-fold or half-log dilutions).
-
Add the compound dilutions to the cells and incubate for the same duration as the antiviral assay.
-
Include a "cells only" control (100% viability) and a "lysis" control (e.g., with a detergent like Triton X-100, 0% viability).
-
Measure cell viability using a suitable method (e.g., CellTiter-Glo®, MTS, or neutral red staining).[7]
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[24][25] Compounds with a Selectivity Index (SI) of ≥10 are generally considered promising candidates for further development.[24]
-
Precision (Repeatability & Intermediate Precision)
-
Why it's critical: Precision measures the degree of scatter between a series of measurements. High precision indicates low random error.
-
Experimental Protocol:
-
Select at least three concentrations of a known positive control inhibitor (e.g., high, medium, and low inhibition).
-
For Repeatability: Run each concentration in triplicate (or more) within the same assay plate. Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the replicates of each concentration. A common acceptance criterion is a %CV ≤ 15%.
-
For Intermediate Precision: Repeat the experiment on at least three different days. Calculate the overall mean, SD, and %CV for each concentration across all days. A common acceptance criterion is a %CV ≤ 20%.
-
Accuracy
-
Why it's critical: Accuracy reflects how close the measured value is to the true or accepted reference value. It assesses systematic error.
-
Experimental Protocol:
-
Obtain a reference standard or a well-characterized inhibitor with a known IC50 value.
-
Perform the antiviral assay using a full dose-response curve of the reference standard.
-
Calculate the experimental IC50 value.
-
Accuracy is expressed as the percentage of recovery: (Experimental IC50 / Known IC50) * 100.
-
The acceptance criterion is typically within a defined range, for example, 80-120% of the known value.
-
Linearity & Range
-
Why it's critical: Linearity demonstrates that the assay response is directly proportional to the concentration of the analyte over a given range. The range is the interval between the upper and lower concentrations for which the assay has been shown to be accurate, precise, and linear.
-
Experimental Protocol (for qRT-PCR assays):
-
Prepare a serial dilution of a known quantity of viral RNA or a DNA plasmid containing the target sequence (e.g., 7-8 log dilutions).
-
Run the qRT-PCR for each dilution in triplicate.
-
Plot the cycle threshold (Ct) values against the log of the concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria:
-
The correlation coefficient (R²) should be ≥ 0.98.
-
The amplification efficiency should be between 90% and 110%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Why it's critical: These parameters define the sensitivity of the assay.
-
Experimental Protocol (for Plaque Assays):
-
Prepare serial dilutions of a viral stock with a known titer.
-
Perform the plaque assay on multiple replicates of each dilution.
-
The LOD can be defined as the lowest viral concentration that consistently produces plaques.
-
The LOQ is the lowest concentration where the %CV of the plaque counts is within an acceptable limit (e.g., ≤ 25%).[11]
-
System Suitability & High-Throughput Screening (HTS) Validation
-
Why it's critical: For HTS, it's essential to have a statistical parameter that assesses the quality and reliability of the assay before screening thousands of compounds.[27] The Z'-factor (Z-prime) is the industry standard for this purpose.[28][29][30]
-
Z'-Factor Calculation: The Z'-factor compares the dynamic range of the assay signal to the data variation.[27] Z' = 1 - [(3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control|]
-
Positive Control: Uninhibited virus (e.g., DMSO vehicle control).
-
Negative Control: Uninfected cells (mock control).
-
-
Interpretation:
Visualizing Key Workflows
Clear visual representations are essential for understanding complex biological and experimental processes.
Caption: The Assay Validation Workflow.
Caption: Mechanism of a Reporter Gene Assay.
Conclusion
The validation of in vitro antiviral assays is a rigorous but indispensable process. By systematically evaluating specificity, precision, accuracy, range, and sensitivity, researchers can build a foundation of trustworthy data. This meticulous approach not only enhances the probability of success in drug discovery campaigns but also upholds the principles of scientific integrity. Adhering to these validation pillars ensures that the identified antiviral candidates have the best possible chance of translating from the bench to the clinic.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved January 6, 2026, from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved January 6, 2026, from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 6, 2026, from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 6, 2026, from [Link]
- May, J. C., D'Souza, M. P., & Minor, P. D. (2013). Cell-based Assays to Identify Inhibitors of Viral Disease. In Antiviral Drug Discovery (pp. 59-71). Humana Press.
-
ICH. (n.d.). Quality Guidelines. Retrieved January 6, 2026, from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved January 6, 2026, from [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
-
BMG LABTECH. (2025). The Z prime value (Z´). Retrieved January 6, 2026, from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved January 6, 2026, from [Link]
- Severson, W. E., Shindo, N., & Sosa, M. (2010). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Journal of Virological Methods, 163(2), 405-411.
- Diop, D., et al. (2023). Performance assessment and validation of a plaque reduction neutralization test (PRNT) in support to yellow fever diagnostic and vaccine clinical trials. Journal of Medical Virology, 95(4), e28700.
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 6, 2026, from [Link]
- Diop, D., et al. (2023). Performance assessment and validation of a Plaque Reduction Neutralization Test (PRNT) in support to Yellow fever diagnostic and vaccine clinical trials.
- Roehrig, J. T., et al. (2008). Optimization and validation of a plaque reduction neutralization test for the detection of neutralizing antibodies to four serotypes of dengue virus used in support of dengue vaccine development. Journal of Virological Methods, 149(1), 47-55.
- Valdes, C., et al. (2021). Development and Validation of a Novel Dual Luciferase Reporter Gene Assay to Quantify Ebola Virus VP24 Inhibition of IFN Signaling. MDPI.
- Vignuzzi, M. (2019).
- Shi, P. Y., & Brinton, M. A. (2005). High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery. Journal of Virology, 79(23), 14618-14628.
- Fiveable. (n.d.). Drug development process for antivirals. Virology.
- Roehrig, J. T., et al. (2013). Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue. The American Journal of Tropical Medicine and Hygiene, 88(5), 962-970.
- da Silva, S. J. R., et al. (2023). Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2. MDPI.
- Schoggins, J. W., et al. (2023). Validation of a Reporter Cell Line for Flavivirus Inhibition Assays. Microbiology Spectrum, 11(1), e02631-22.
-
ResearchGate. (2018). How can I calculate IC50 of an antiviral agent from plaque assay? Retrieved January 6, 2026, from [Link]
-
Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved January 6, 2026, from [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved January 6, 2026, from [Link]
- De Clercq, E. (2009). Advances in Antiviral Drug Discovery and Development: Part II. Expert Opinion on Drug Discovery, 4(5), 499-516.
-
PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. Retrieved January 6, 2026, from [Link]
- Ma, C., et al. (2022). Development of a highly sensitive luciferase assay for intracellular evaluation of coronavirus Mpro activity. Frontiers in Microbiology, 13, 949604.
- Yohe, S., et al. (2020). Analytical Validation of a COVID-19 qRT-PCR Detection Assay Using a 384-well Format and Three Extraction Methods.
- Rathnayake, A. D., et al. (2021). Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors. Viruses, 13(2), 163.
-
Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. Retrieved January 6, 2026, from [Link]
-
U.S. Food and Drug Administration. (2018). Establishing the Performance Characteristics of In Vitro Diagnostic Devices for the Detection or Detection and Differentiation of Influenza Viruses - Guidance for Industry and FDA Staff. Retrieved January 6, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. Retrieved January 6, 2026, from [Link]
- Sarisky, R. T., et al. (2001). Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus. Journal of Clinical Microbiology, 39(6), 2032-2036.
- Ma, C., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Journal of Visualized Experiments, (180), e63493.
-
U.S. Food and Drug Administration. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. Retrieved January 6, 2026, from [Link]
- Horng, J. T., et al. (2014). A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. Journal of Biomedical Science, 21(1), 1-12.
- Yohe, S., et al. (2020). Analytical Validation of a COVID-19 qRT-PCR Detection Assay Using a 384-well Format and Three Extraction Methods. bioRxiv.
-
Emery Pharma. (2025). Important Considerations in Antiviral Testing. Retrieved January 6, 2026, from [Link]
-
Creative Diagnostics. (n.d.). qPCR Assay for Testing Antiviral Agents. Retrieved January 6, 2026, from [Link]
- Ma, C., et al. (2025). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63.
- Bulgurcu, A., et al. (2026). Validation of a multiplex qRT-PCR assay for the detection of RSV, influenza A/B virus and SARS-CoV-2. BMC Microbiology.
- U.S. Food and Drug Administration. (n.d.). Guidance on Antiviral Product Development - Conducting and Submitting Virology Studies to the Agency.
- De Clercq, E. (2002). In vitro methods for testing antiviral drugs. Antiviral Research, 55(1), 1-23.
-
V-Bio. (2025). FDA Regulatory Guidelines for Antiviral Drug Development. Retrieved January 6, 2026, from [Link]
- Zhang, C. H., et al. (2022). Assay Development and Validation for Innovative Antiviral Development Targeting the N-Terminal Autoprocessing of SARS-CoV-2 Main Protease Precursors. Viruses, 14(3), 594.
-
European Medicines Agency. (n.d.). Note for Guidance on Virus Validation Studies: The Design, Contribution and Interpretation of Studies Validating the Inactivation and Removal of Viruses. Retrieved January 6, 2026, from [Link]
-
American Pharmaceutical Review. (2022). Optimizing a Viral Testing Strategy. Retrieved January 6, 2026, from [Link]
Sources
- 1. Antiviral drug discovery - Part 1: From no drug to promising candidates - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. fiveable.me [fiveable.me]
- 3. tandfonline.com [tandfonline.com]
- 4. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pblassaysci.com [pblassaysci.com]
- 6. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Performance assessment and validation of a plaque reduction neutralization test (PRNT) in support to yellow fever diagnostic and vaccine clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ajtmh.org [ajtmh.org]
- 14. mdpi.com [mdpi.com]
- 15. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of a Reporter Cell Line for Flavivirus Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a highly sensitive luciferase assay for intracellular evaluation of coronavirus Mpro activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 22. starodub.nl [starodub.nl]
- 23. database.ich.org [database.ich.org]
- 24. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 25. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimization and validation of a plaque reduction neutralization test for the detection of neutralizing antibodies to four serotypes of dengue virus used in support of dengue vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bmglabtech.com [bmglabtech.com]
- 28. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 29. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 30. Z-factor - Wikipedia [en.wikipedia.org]
- 31. academic.oup.com [academic.oup.com]
Side-by-side comparison of different protecting group strategies in nucleoside synthesis
For researchers, synthetic chemists, and professionals in drug development, the chemical synthesis of nucleosides and oligonucleotides is a foundational technology. The success of these intricate, multi-step syntheses hinges on a meticulously planned protecting group strategy. These temporary modifications to reactive functional groups prevent unwanted side reactions, ensuring the precise, sequential assembly of nucleotide building blocks.[] This guide provides an in-depth comparison of common and alternative protecting group strategies, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed decisions for their specific synthetic goals.
The Central Challenge: Selective Reactivity
A nucleoside is a poly-functional molecule, presenting several reactive sites: the 5' and 3' hydroxyl groups of the (deoxy)ribose sugar, the 2'-hydroxyl in ribonucleosides, and the exocyclic amino groups on the nucleobases (Adenine, Guanine, Cytosine).[2] During oligonucleotide synthesis, the goal is to form a specific 3'→5' phosphodiester bond between two nucleosides. Without protection, the reagents used would react indiscriminately with all available hydroxyl and amino groups, leading to a complex mixture of branched polymers and modified bases.[3]
The dominant method for modern oligonucleotide synthesis is the phosphoramidite approach, a cyclic process involving detritylation, coupling, capping, and oxidation.[][5] The protecting groups chosen must be stable throughout these cycles but removable under specific conditions that leave the final oligonucleotide intact. This principle of differential lability is known as orthogonal protection .[2][6]
The Overall Workflow: A Symphony of Protection and Deprotection
The phosphoramidite synthesis cycle illustrates the interplay of different protecting groups. Each group has a specific role and is removed at a precise stage of the synthesis or final workup.
Figure 1: The phosphoramidite synthesis cycle, highlighting the four key steps performed on an automated synthesizer.
The Gatekeeper: 5'-Hydroxyl Protection
The protection of the 5'-hydroxyl group is critical as it controls the direction of chain elongation (3' to 5'). This protecting group must be removed at the beginning of each synthesis cycle to allow the next phosphoramidite to be coupled.[5]
The triphenylmethyl (trityl) group and its derivatives are the undisputed champions for this role due to their selective affinity for the sterically accessible primary 5'-hydroxyl and their lability under mild acidic conditions.[7]
| Protecting Group | Abbreviation | Relative Deprotection Rate | Typical Cleavage Conditions | Key Features |
| Dimethoxytrityl | DMT | ~300 | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in DCM (1-2 min) | Industry Standard . Optimal balance of stability and rapid, high-yield cleavage. The resulting orange DMT cation is used to quantify coupling efficiency.[7] |
| Monomethoxytrityl | MMT | 10 | 80% Acetic Acid | More acid-stable than DMT. Used when greater resistance to acid is needed, for example, to prevent thermal loss of the group at elevated temperatures.[8][9] |
| Trityl | Tr | 1 | 80% Acetic Acid (prolonged) | Requires stronger acidic conditions for removal, making it less suitable for standard automated synthesis.[7] |
Causality Behind Experimental Choice: The choice of DMT as the standard is a masterclass in process optimization. Its deprotection with TCA or DCA is extremely fast and efficient, which is crucial for the high cycle-to-cycle efficiency (>99%) required for synthesizing long oligonucleotides. Furthermore, the cleaved DMT cation has a strong chromophore, allowing for real-time spectrophotometric monitoring of the synthesis efficiency at each step.[7]
The RNA Challenge: 2'-Hydroxyl Protection
The presence of the 2'-hydroxyl group in ribonucleosides makes RNA synthesis significantly more complex than DNA synthesis.[] This group must be protected throughout the entire synthesis and deprotected at the very end under conditions that do not cause chain cleavage or migration of the phosphate linkage.[10][11]
The choice of the 2'-hydroxyl protecting group is a critical determinant of the final yield and purity of synthetic RNA.[12]
| Protecting Group | Abbreviation | Typical Coupling Efficiency | Deprotection Conditions | Advantages | Disadvantages |
| tert-Butyldimethylsilyl | TBDMS | 98-99% | Fluoride ions (e.g., TBAF, HF-Pyridine) | Well-established chemistry, cost-effective, robust.[12][13] | Slow deprotection (6-8 hours); potential for 2' to 3' silyl migration during monomer synthesis.[12][14] |
| Tri-iso-propylsilyloxymethyl | TOM | >99% | Fluoride ions (e.g., TBAF) | High coupling efficiency due to reduced steric hindrance; stable to basic and weakly acidic conditions.[11][12] | More expensive than TBDMS. |
| bis(2-acetoxyethoxy)methyl | ACE | >99% | Mildly acidic conditions (pH 3.8) | Orthogonal to standard protecting groups; rapid deprotection.[12] | Requires an additional deprotection step to remove the acetyl groups. |
Expertise in Action: The development of the TOM group directly addressed the shortcomings of TBDMS. The steric bulk of the TBDMS group, being directly attached to the 2'-oxygen, can slightly hinder the incoming phosphoramidite during the coupling step. By introducing a silyloxymethyl "spacer," the TOM group moves the bulky silyl moiety further away from the reaction center, resulting in higher coupling efficiencies, which is especially important for the synthesis of long RNA strands.[11]
Figure 2: Structures of TBDMS and TOM 2'-hydroxyl protecting groups.
Guarding the Code: Nucleobase Protection
The exocyclic amino groups of adenine (N6), guanine (N2), and cytosine (N4) are nucleophilic and must be protected to prevent side reactions during phosphoramidite activation and coupling.[][15] These are typically acyl groups that are stable throughout the synthesis and are removed during the final basic deprotection step.
The choice of base-protecting groups is often dictated by the sensitivity of the final oligonucleotide. The synthesis of modified oligonucleotides (e.g., with fluorescent dyes) often requires milder deprotection conditions than standard sequences.
| Strategy | Protecting Groups | Deprotection Conditions | Use Case |
| Standard | A: Benzoyl (Bz)C: Benzoyl (Bz)G: isobutyryl (iBu) | Concentrated Ammonium Hydroxide, 55°C, 8-12 hours.[] | Routine DNA and RNA synthesis. Robust and cost-effective. |
| Fast Deprotection | A: Phenoxyacetyl (Pac)C: Acetyl (Ac)G: 4-isopropylphenoxyacetyl (iPr-Pac) | Ammonium Hydroxide/Methylamine (AMA), 65°C, 10 minutes.[16] | High-throughput synthesis; reduces deprotection time significantly. Requires Ac-dC to avoid base modification with AMA.[16] |
| Ultra-Mild | A: Phenoxyacetyl (Pac)C: Acetyl (Ac)G: 4-isopropylphenoxyacetyl (iPr-Pac) | 0.05M Potassium Carbonate in Methanol, room temp, 4 hours.[17] | Synthesis of oligonucleotides containing base-labile modifications (e.g., dyes, complex conjugates). |
| Orthogonal (DNA) | A: Dimethylacetamidine (Dma)C, G: Ultra-mild groups | Dma is stable to K2CO3/MeOH but removed by NH4OH/MeOH.[6][18] | Allows for selective deprotection of some bases while others remain protected, enabling site-specific modification or ligation of highly structured DNA.[18][19] |
Trustworthiness Through Chemistry: The development of "mild" and "ultra-mild" deprotection schemes was driven by the need to synthesize increasingly complex and sensitive biomolecules. Standard deprotection with hot ammonia can degrade or destroy many useful modifications. The phenoxyacetyl (Pac) group, for example, is more labile to base than the benzoyl (Bz) group because the phenoxy moiety is a better leaving group, facilitating nucleophilic attack at the carbonyl carbon under much milder conditions.[20] This allows for the reliable synthesis of fragile molecules.
Orthogonal Protection Strategies Visualized
The power of a well-designed strategy lies in the orthogonal nature of the protecting groups. Each class of group is removed by a different chemical mechanism, allowing for sequential and selective deprotection.
Figure 3: Orthogonal deprotection workflow for synthetic oligonucleotides.
Experimental Protocols
The following protocols are generalized methodologies and may require optimization based on the specific nucleoside and scale.
Protocol 1: 5'-O-Dimethoxytritylation of Thymidine
This protocol describes the standard procedure for protecting the 5'-hydroxyl group.
-
Preparation: Dry thymidine (1 equivalent) by co-evaporation with anhydrous pyridine twice in a round-bottom flask under inert atmosphere (Argon or Nitrogen).
-
Reaction: Dissolve the dried thymidine in anhydrous pyridine. Add 4,4'-Dimethoxytrityl chloride (DMT-Cl, 1.1 equivalents) in portions at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Quench the reaction by adding methanol.
-
Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-thymidine.[7]
Protocol 2: Final Deprotection and Cleavage (Standard DNA Oligonucleotide)
This protocol uses ammonium hydroxide to remove base and phosphate protecting groups and cleave the oligo from the solid support.
-
Preparation: Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
-
Cleavage & Deprotection: Add concentrated ammonium hydroxide (e.g., 1-2 mL). Seal the vial tightly.
-
Incubation: Heat the vial at 55°C for 8-12 hours in a heating block or oven.
-
Cooling & Collection: Allow the vial to cool to room temperature. Carefully open the vial and transfer the supernatant containing the oligonucleotide to a new tube. Rinse the support with a small amount of water/ethanol (1:1) and combine the liquids.
-
Drying: Evaporate the ammonia solution to dryness using a centrifugal evaporator.
-
Final Step: Resuspend the resulting oligonucleotide pellet in nuclease-free water for quantification and use.[17]
Protocol 3: Two-Step Deprotection (RNA Oligonucleotide with TBDMS)
This protocol is for RNA and involves separate steps for base/phosphate and 2'-OH deprotection.
-
Base/Phosphate Deprotection:
-
Transfer the solid support to a vial. Add a mixture of concentrated ammonium hydroxide and ethanol (3:1 v/v).
-
Seal the vial and heat at 55°C for 12-16 hours. This cleaves the oligo from the support and removes the base and phosphate protecting groups while leaving the 2'-O-TBDMS groups intact.
-
Cool the vial, transfer the supernatant, and evaporate to dryness.
-
-
2'-Hydroxyl (TBDMS) Deprotection:
-
Resuspend the dried, partially deprotected RNA in a solution of 1M Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF).
-
Incubate at room temperature for 12-24 hours.
-
Quench the reaction by adding a suitable buffer (e.g., triethylammonium acetate).
-
Desalt the final RNA product using size-exclusion chromatography or ethanol precipitation to remove salts and small molecules.[12]
-
Conclusion
The selection of a protecting group strategy is a strategic decision that profoundly impacts the outcome of nucleoside and oligonucleotide synthesis. For routine DNA synthesis, a standard DMT/Bz/iBu strategy is robust and economical. However, the synthesis of long RNA or highly modified oligonucleotides necessitates more advanced strategies, such as the use of TOM for 2'-OH protection and ultra-mild labile groups for the nucleobases. By understanding the chemical principles, advantages, and limitations of each strategy, researchers can navigate the complexities of nucleic acid chemistry to achieve their synthetic targets with high yield and purity.
References
- Damha, M. J., & Ogilvie, K. K. (1993). A new type of silyl protecting groups in nucleoside chemistry.
-
Silver, N., & Földesi, A. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. National Institutes of Health. [Link]
-
Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Glen Research. [Link]
-
Rozners, E., Westman, E., & Strömberg, R. (1994). Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach. Nucleic Acids Research, 22(1), 94–99. [Link]
- BenchChem. (2025).
-
Silver, N., & Földesi, A. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 30(19), e101. [Link]
- Rozners, E., Westman, E., & Strömberg, R. (1994). Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach. Nucleic Acids Research, 22(1), 94-9.
-
Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Amerigo Scientific. [Link]
- Ogilvie, K. K., & Entwistle, D. W. (1981). Isomerization of tert-butyldimethyl-silyl protecting groups in ribonucleosides.
- Beaucage, S. L. (2004). Protection of Nucleosides for Oligonucleotide Synthesis. Current Protocols in Nucleic Acid Chemistry.
-
Beaucage, S. L. (2004). Nucleobase protection of deoxyribo- and ribonucleosides. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Ogilvie, K. K., et al. (1978). The synthesis of oligoribonucleotides. II. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VII. Canadian Journal of Chemistry, 56(21), 2768–2780. [Link]
- ResearchGate. (2025). Synthesis of RNA using 2'-O-DTM protection.
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. [Link]
-
Ogilvie, K. K., Schifman, A. L., & Penney, C. L. (1979). The synthesis of oligoribonucleotides. III. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VIII. Canadian Journal of Chemistry, 57(17), 2230–2238. [Link]
- Silver, N. M., Földesi, A., & Kool, E. T. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Semantic Scholar.
- Beaucage, S. L., et al. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences.
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. ATDBio. [Link]
- Ogilvie, K. K. (2025). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides.
-
Glen Research. (n.d.). Deprotection Guide. Glen Research. [Link]
- ResearchGate. (2025). Protecting Groups for the Synthesis of Ribonucleic Acids.
- Abramov, M., et al. (2004). Synthesis of D-altritol nucleosides with a 3'-O-tert-butyldimethylsilyl protecting group. Nucleosides Nucleotides Nucleic Acids, 23(1-2), 439-55.
- Damha, M. J., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support.
-
Kumar, P., & Bodepudi, V. (2012). Oligonucleotide synthesis under mild deprotection conditions. National Institutes of Health. [Link]
-
Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Glen Research. [Link]
- Letsinger, R. L., & Miller, P. S. (1969). Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. Journal of the American Chemical Society.
- Köster, H. (1981).
- BenchChem. (2025). Understanding the trityl protecting group in nucleoside chemistry. BenchChem.
- ResearchGate. (2025). Protecting groups for RNA synthesis: An increasing need for selective preparative methods.
-
Beaucage, S. L. (2023). Understanding thermolabile protecting groups for nucleic acid-based drugs. Bentham Science. [Link]
-
Chem-Station. (2014). Acyl Protective Groups. Chem-Station International Edition. [Link]
- Creative Proteomics. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Beaucage, S. L. (2004). Protection of 5′-Hydroxy Functions of Nucleosides. Current Protocols in Nucleic Acid Chemistry.
- Meier, C. (2006). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 106(7), 2515-2573.
- Javle, M., & Rogers, M. (2005). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach.
- Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series. Suzhou Highfine Biotech.
Sources
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. twistbioscience.com [twistbioscience.com]
- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 6. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 10. glenresearch.com [glenresearch.com]
- 11. atdbio.com [atdbio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 15. Nucleobase protection of deoxyribo- and ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. glenresearch.com [glenresearch.com]
- 17. glenresearch.com [glenresearch.com]
- 18. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 2'-C-Methyl Nucleoside Analogs Against Cancer Cell Lines
This guide provides a comprehensive evaluation of the cytotoxic potential of 2'-C-methyl nucleoside analogs against various cancer cell lines. Drawing from established research, this document delves into the mechanism of action, presents comparative experimental data, and offers detailed protocols for researchers, scientists, and drug development professionals. Our objective is to furnish a scientifically rigorous resource that informs the strategic design of future studies in this promising area of oncology research.
Introduction: The Therapeutic Promise of Nucleoside Analogs
Nucleoside analogs have long been a cornerstone of antiviral and anticancer chemotherapy.[1][2] Their structural resemblance to natural purine and pyrimidine nucleosides allows them to be recognized and processed by cellular and viral enzymes.[3] Once inside the cell, these molecules undergo phosphorylation to their active triphosphate forms, which then interfere with nucleic acid synthesis, ultimately leading to the inhibition of cell proliferation or viral replication.[1][4]
The 2'-C-methyl modification on the ribose sugar is a key structural feature that has been extensively explored in the development of antiviral agents, most notably against the Hepatitis C Virus (HCV).[5][6] This modification introduces a steric hindrance that can act as a non-obligate chain terminator of RNA synthesis.[5][6] While the anticancer potential of 2'-C-methyl nucleoside analogs is a less explored field, emerging evidence suggests that these compounds may also exert significant cytotoxic effects against cancer cells, warranting a thorough investigation.[4][7] This guide will synthesize the current understanding of their anticancer properties and provide a framework for their systematic evaluation.
Mechanism of Action: How 2'-C-Methyl Nucleoside Analogs Induce Cancer Cell Death
The primary anticancer mechanism of nucleoside analogs, including those with the 2'-C-methyl modification, involves their anabolism to the triphosphate form and subsequent interaction with cellular DNA and RNA polymerases.[1][8] This process can be broken down into several key steps:
-
Cellular Uptake: Nucleoside analogs are transported into the cancer cell via specific nucleoside transporters.
-
Phosphorylation Cascade: Once inside the cell, the analog is sequentially phosphorylated by cellular kinases to its active triphosphate form. This is often the rate-limiting step in their activation.[9]
-
Inhibition of Nucleic Acid Synthesis: The triphosphate analog, mimicking a natural deoxynucleotide or ribonucleotide, is incorporated into the growing DNA or RNA chain by cellular polymerases. The 2'-C-methyl group then acts as a steric block, preventing the addition of the next nucleotide and causing chain termination.[8]
-
Induction of Apoptosis: The disruption of DNA and RNA synthesis triggers a DNA damage response, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[1][4]
The following diagram illustrates the proposed mechanism of action for a 2'-C-methyl nucleoside analog in a cancer cell.
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well, depending on the cell line's growth rate) in a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the 2'-C-methyl nucleoside analog in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations to determine the IC50 value accurately.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the nucleoside analog. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
-
Incubation:
-
Incubate the plate for a period of 48 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized for the specific cell line and compound being tested.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value (the concentration at which there is a 50% inhibition of cell growth) using a suitable software program.
-
Conclusion and Future Directions
The exploration of 2'-C-methyl nucleoside analogs as anticancer agents is a nascent but promising field. While primarily developed for their antiviral properties, the structural features that confer their ability to terminate nucleic acid chain elongation are also highly relevant to the disruption of cancer cell proliferation. The available data on related compounds, such as 2'-deoxy-2'-methylidenecytidine, demonstrate potent cytotoxic activity against leukemia cell lines. [10] Further research is imperative to fully elucidate the anticancer potential of 2'-C-methylcytidine, 2'-C-methylguanosine, and other analogs in this class. Systematic screening against a broad panel of cancer cell lines, alongside comparative studies with established chemotherapeutic agents, will be crucial in defining their therapeutic niche. Moreover, in-depth mechanistic studies are required to understand their specific interactions with cellular polymerases and the downstream signaling pathways that lead to apoptosis in cancer cells. The protocols and comparative data presented in this guide offer a foundational framework for researchers to embark on these important investigations.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). 2'-C-Methyladenosine and Other Nucleoside Analogs in Antiviral and Anticancer Research. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Designing Experiments with 2'-C-Methyluridine Prodrugs. BenchChem.
- ChemicalBook. (2019). Medical applications of 2'-C-methyluridine. ChemicalBook.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for 2'-C-Methyladenosine in Cell Culture. BenchChem.
- Lin, T. S., et al. (1992). Synthesis and anticancer and antiviral activities of various 2'- and 3'-methylidene-substituted nucleoside analogues and crystal structure of 2'-deoxy-2'-methylidenecytidine hydrochloride. Journal of Medicinal Chemistry, 35(12), 2293–2301.
- Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research, 154, 66–86.
- Takenuki, K., et al. (1989). Nucleosides and nucleotides. 83. Design, synthesis, and antineoplastic activity of 2'-deoxy-2'-methylidenecytidine. Journal of Medicinal Chemistry, 32(6), 1301–1307.
- Yates, M. K., & Seley-Radtke, K. L. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 162, 45–72.
- Sági, G., et al. (2018). Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. Molecules, 23(11), 2958.
- BenchChem Technical Support Team. (2025).
- Gresser, U., et al. (2016). Apoptotic and anti-proliferative effect of guanosine and guanosine derivatives in HuT-78 T lymphoma cells. Journal of Cancer Research and Clinical Oncology, 142(7), 1487–1496.
- Ewald, B., et al. (2008).
- McGuigan, C., et al. (2010). Phosphoramidate ProTides of 2'-C-methylguanosine as highly potent inhibitors of hepatitis C virus. Study of their in vitro and in vivo properties. Journal of Medicinal Chemistry, 53(13), 4949–4957.
- Novotný, L., et al. (1983). A study on structure-activity relationships of nucleoside analogues. Neoplasma, 30(4), 387–396.
- Unnikrishnan, A., et al. (2018). Mechanism of action of nucleoside and non-nucleoside DNMT inhibitors. Methods in Molecular Biology, 1708, 185–203.
- Mondal, P., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Ovarian Research, 14(1), 154.
- Gresser, U., et al. (2020). Apoptotic and anti-proliferative effect of guanosine and guanosine derivatives in HuT-78 T lymphoma cells.
- Watts, J. K., et al. (2022). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. Journal of the American Chemical Society, 144(32), 14595–14606.
- Gardelli, C., et al. (2011). Dual pro-drugs of 2'-C-methyl guanosine monophosphate as potent and selective inhibitors of hepatitis C virus. Bioorganic & Medicinal Chemistry Letters, 21(19), 5897–5902.
- Santa Cruz Biotechnology. (n.d.). 2′-C-Methyladenosine. Santa Cruz Biotechnology.
- Dzubak, P., et al. (2023). Nucleoside-based anticancer drugs: Mechanism of action and drug resistance. Biochemical Pharmacology, 215, 115741.
- Gardelli, C., et al. (2011). Dual pro-drugs of 2'-C-methyl guanosine monophosphate as potent and selective inhibitors of hepatitis C virus.
- Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458–464.
- Lee, J. C., et al. (2015).
- Chen, Y., et al. (2022). Methyladenosine Modification in RNAs: From Regulatory Roles to Therapeutic Implications in Cancer. International Journal of Molecular Sciences, 23(23), 15201.
- Wang, T., et al. (2021). Effects of N6-Methyladenosine Modification on Cancer Progression: Molecular Mechanisms and Cancer Therapy. Frontiers in Oncology, 11, 755255.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medical applications of 2'-C-methyluridine_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Phosphoramidate ProTides of 2'-C-methylguanosine as highly potent inhibitors of hepatitis C virus. Study of their in vitro and in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer and antiviral activities of various 2'- and 3'-methylidene-substituted nucleoside analogues and crystal structure of 2'-deoxy-2'-methylidenecytidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Comparative Analysis of Remdesivir and Other Nucleoside Analogs Against Coronaviruses
Introduction: The Central Role of Nucleoside Analogs in Antiviral Strategy
The emergence of highly pathogenic coronaviruses, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. Among the most promising classes of direct-acting antivirals are the nucleoside analogs. These molecules are synthetic mimics of natural nucleosides (the building blocks of RNA and DNA) and function by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses.[1] By interfering with this central process, nucleoside analogs can halt viral propagation.
Remdesivir, originally developed for the Ebola virus, was one of the first antiviral agents to be evaluated and authorized for the treatment of COVID-19.[2] Its journey has paved the way for the investigation and development of other nucleoside analogs, each with a unique mechanism and clinical profile. This guide provides a detailed comparison of remdesivir with other key nucleoside analogs—molnupiravir, favipiravir, and galidesivir—offering researchers and drug development professionals a comprehensive overview of their mechanisms, efficacy, and clinical performance based on available experimental data.
Mechanisms of Action: A Tale of Termination and Error Catastrophe
While all four nucleoside analogs target the viral RdRp, their precise mechanisms of inhibition differ significantly, influencing their potency and resistance profiles. All are administered as prodrugs, which are metabolized within host cells into their active triphosphate forms.[2][3][4][5]
-
Remdesivir (Adenosine Analog): The active form of remdesivir, RDV-TP, competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand.[6][7][8] Its key feature is delayed chain termination . After RDV-TP is incorporated, the RdRp can add a few more nucleotides before synthesis is arrested.[6][7][9] This delay helps it evade immediate removal by the virus's proofreading exoribonuclease (ExoN). At higher concentrations, remdesivir can also compromise the RNA template itself, further inhibiting synthesis.[6][10]
-
Molnupiravir (Cytidine Analog): Molnupiravir's active form, NHC-TP, is a prodrug of N-hydroxycytidine (NHC).[3] It works through a mechanism known as lethal mutagenesis or "error catastrophe."[11][12] The RdRp incorporates NHC-TP into the viral RNA, but due to its ability to tautomerize, it can mimic both cytidine and uridine.[13] This leads to an accumulation of random mutations (G-to-A and C-to-U transitions) throughout the viral genome during subsequent replication cycles.[11] The high mutational load ultimately renders the progeny virions non-viable.[12][13]
-
Favipiravir (Guanine Analog): Favipiravir is a guanine analog that, once converted to its active form (favipiravir-RTP), also functions primarily through lethal mutagenesis , similar to molnupiravir.[4][14][15] It competes with purine nucleotides (both ATP and GTP) for incorporation into the viral RNA, inducing mutations that inhibit the production of infectious virus particles.[16] While some studies suggest it may also cause chain termination, the predominant mechanism against SARS-CoV-2 is believed to be mutagenesis.[16][17]
-
Galidesivir (Adenosine Analog): Galidesivir (BCX4430) is another adenosine analog that, in its active triphosphate form, is incorporated into the growing viral RNA chain.[18][19] Unlike remdesivir, galidesivir acts as a non-obligate chain terminator , causing premature cessation of RNA synthesis more directly after incorporation.[5][19][20] This disruption of viral RNA polymerase activity prevents viral transcription and replication.[20]
Comparative In Vitro Efficacy
The initial screening of antiviral candidates relies heavily on in vitro assays to determine their potency against the target virus. The half-maximal effective concentration (EC50) is a standard metric, representing the drug concentration required to inhibit viral replication by 50%.
| Drug | Virus | Cell Line | EC50 (µM) | Reference |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | [5] |
| HCoV-229E | MRC-5 | 0.07 | [21] | |
| Molnupiravir (NHC) | SARS-CoV | Vero 76 | 6.0 (for 90% reduction) | [11] |
| SARS-CoV-2 | Vero | 0.25 mg/L (~0.43 µM) | [22] | |
| Favipiravir | SARS-CoV-2 | Vero E6 | 61.88 | [14] |
| Galidesivir | SARS-CoV-2 | In Vitro | 3 to 68 | [5] |
Analysis of Experimental Data: Remdesivir consistently demonstrates high potency in vitro against multiple coronaviruses, with sub-micromolar EC50 values.[5][21] This potent activity was a key factor in its rapid advancement into clinical trials.[1] Molnupiravir's active metabolite also shows efficacy in the sub-micromolar to low micromolar range.[11][22] In contrast, favipiravir generally requires higher concentrations to achieve similar levels of viral inhibition in cell culture.[14] Galidesivir has shown a wide range of in vitro activity, which has sometimes been less predictive of its efficacy in animal models, where it has occasionally performed better than cell culture data would suggest.[18][23]
Head-to-Head Clinical Performance
While in vitro data are crucial, clinical trials provide the definitive evidence of a drug's efficacy and safety in humans. The performance of these nucleoside analogs has varied, influenced by trial design, patient population, and the stage of disease at which the treatment was administered.
| Drug | Key Trial / Finding | Outcome | Reference |
| Remdesivir | NIH ACTT-1 Trial | Shortened time to recovery in hospitalized patients to 11 days vs. 15 days for placebo. | [10] |
| Molnupiravir | MOVe-OUT (Phase 3) | Initial interim analysis: ~50% reduction in hospitalization/death. Final analysis: 30% reduction. | [24][25][26] |
| In a large-scale trial in vaccinated adults, did not reduce hospitalizations or deaths. | [27] | ||
| Favipiravir | Various Trials | Mixed results. Some studies in mild/moderate COVID-19 showed faster viral clearance and clinical improvement. | [28][29][30] |
| Other trials found no significant clinical or virological benefit in mild cases. | [31] | ||
| Galidesivir | Phase 1 in COVID-19 | Found to be safe and well-tolerated, but no clinical efficacy benefit was observed compared to placebo. | [19][32] |
Interpretation of Clinical Insights:
-
Remdesivir: Clinical trials have established that remdesivir can shorten recovery time, particularly when given early to hospitalized patients requiring oxygen.[2] However, its impact on mortality has been a subject of debate across different studies.
-
Molnupiravir: Molnupiravir, an oral medication, showed initial promise in reducing severe outcomes in high-risk, non-hospitalized patients.[25] However, the final analysis revealed a lower efficacy of 30%, and subsequent studies in vaccinated populations showed no significant benefit in reducing hospitalization or death.[24][27]
-
Favipiravir: The clinical data for favipiravir are inconsistent.[30] While some trials, particularly early, smaller studies, reported benefits in terms of faster viral clearance and symptom resolution in mild to moderate cases, larger, more robust trials have failed to show a significant clinical advantage.[28][29][31]
-
Galidesivir: Despite broad-spectrum in vitro and animal model activity, galidesivir did not demonstrate clinical efficacy in a trial for COVID-19, leading to the discontinuation of its development for this indication, though it remains under investigation for other biodefense threats.[19][32]
Viral Resistance: The Role of Proofreading
A significant challenge for any antiviral therapy is the potential for the virus to develop resistance. For nucleoside analogs targeting coronaviruses, the primary mechanism of resistance involves the viral proofreading exoribonuclease (ExoN), encoded by the nsp14 protein.
The coronavirus ExoN can recognize and excise mismatched nucleotides incorporated by the RdRp, thereby correcting errors and maintaining genome fidelity. This same mechanism can be used to remove incorporated nucleoside analogs.[33] Studies have shown that the incorporation of remdesivir destabilizes the RdRp-RNA complex, which enhances the RNA's binding to the ExoN, facilitating the drug's excision.[33][34] Mutations in the RdRp have been identified that can confer partial resistance to remdesivir in cell culture by potentially altering the enzyme's structure to reduce the inhibitory effect of the incorporated drug.[35][36][37]
In contrast, drugs that act via lethal mutagenesis, like molnupiravir, are thought to have a higher barrier to resistance.[3] Because they introduce a multitude of random mutations, it is more difficult for the virus to evolve a specific mutation that would counteract the drug's effect without compromising its own viability.
Conclusion and Future Outlook
The comparative analysis of remdesivir and other nucleoside analogs reveals a landscape of varied mechanisms and clinical utilities.
-
Remdesivir remains a benchmark intravenous antiviral for hospitalized COVID-19 patients, valued for its ability to accelerate recovery, though its mortality benefit is less certain. [2][10]Its primary limitation is the need for intravenous administration and the potential for resistance via viral proofreading.
-
Molnupiravir offered the convenience of an oral therapeutic for outpatients, but its clinical efficacy proved to be modest, particularly in vaccinated populations, and concerns about its mutagenic potential persist. [24][27]* Favipiravir , another oral agent, has produced inconsistent clinical results, failing to demonstrate a clear, reproducible benefit in well-controlled trials, which has limited its adoption in many national treatment protocols. [30][31]* Galidesivir serves as a crucial case study, demonstrating that promising broad-spectrum in vitro and animal data do not always translate to clinical efficacy in humans for a specific indication. [32] The collective experience with these drugs provides invaluable insights for future antiviral development. The targeting of the highly conserved RdRp remains a robust strategy. However, overcoming the challenge of the coronavirus proofreading enzyme is critical. Future efforts will likely focus on developing next-generation nucleoside analogs that are less susceptible to excision by ExoN, as well as exploring combination therapies that target multiple viral proteins (e.g., RdRp and protease inhibitors) to enhance efficacy and mitigate the development of resistance. [33][34][38]
References
- Mechanism of action revealed for remdesivir, potential coronavirus drug. (2020-03-03). Vertex AI Search.
- Mechanism of Action and Clinical Use of Remdesivir in the Treatment of COVID-19. Vertex AI Search.
- Molnupiravir: Mechanism of action, clinical, and translational science - PubMed. PubMed.
- Repurposing Molnupiravir for COVID-19: The Mechanisms of Antiviral Activity - MDPI. MDPI.
- New mechanism of action against SARS-CoV-2 by antiviral drug remdesivir - ScienceDaily. (2020-09-24). ScienceDaily.
- A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. Vertex AI Search.
- An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC. NIH.
- Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review - Frontiers. Frontiers.
- VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP. Gilead.
- Molnupiravir: Mechanism of action, clinical, and translational science - PMC - NIH. (2024-02-08). NIH.
- Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination?. (2021-09-08). Vertex AI Search.
- Molecular basis of SARS-CoV-2 proofreading enzyme–mediated resistance to remdesivir. (2025-10-01). PNAS.
- Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - NIH. NIH.
- What is the mechanism of Molnupiravir? - Patsnap Synapse. (2024-07-17). Patsnap.
- Molecular basis of SARS-CoV-2 proofreading enzyme-mediated resistance to remdesivir. (2025-10-07). Vertex AI Search.
- The Antiviral Mechanism of Action of Molnupiravir in Humans with COVID-19 | medRxiv. (2023-11-27). medRxiv.
- Galidesivir | C11H15N5O3 | CID 10445549 - PubChem - NIH. NIH.
- Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PubMed Central. PubMed Central.
- New Merck study results raise questions about its COVID pill | BioPharma Dive. (2021-11-26). BioPharma Dive.
- Favipiravir and COVID-19: A Simplified Summary - PMC - NIH. NIH.
- Efficacy of favipiravir in adults with mild COVID-19: a randomized, double-blind, multicentre, placebo-controlled clinical trial - PubMed Central. PubMed Central.
- Phase 3 trial of coronavir (favipiravir) in patients with mild to moderate COVID-19 - PMC. NIH.
- A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19 - OAText. (2021-08-11). OAText.
- The efficacy and adverse effects of favipiravir on patients with COVID-19: A systematic review and meta-analysis of published clinical trials and observational studies - PubMed Central. PubMed Central.
- Favipiravir found very effective against COVID-19 in clinical trials - Medical Dialogues. (2020-03-21). Medical Dialogues.
- Molecular Mechanisms of Galidesivir as a Potential Antiviral Treatment for COVID-19. (2020-09-30). Vertex AI Search.
- Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination?. Vertex AI Search.
- Molnupiravir and Its Antiviral Activity Against COVID-19 - Frontiers. Frontiers.
- BioCryst Begins Clinical Trial with Galidesivir for Treatment of Patients with COVID-19. (2020-04-09). BioCryst.
- Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PubMed. (2025-02-13). PubMed.
- Molnupiravir for treatment of adults with mild or moderate COVID-19: a systematic review and meta-analysis of randomized controlled trials - PubMed Central. (2025-09-15). PubMed Central.
- Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy - ASM Journals. (2024-12-17). ASM Journals.
- SARS-CoV-2 and partial resistance to remdesivir - Immunopaedia. Immunopaedia.
- In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants - JOURNAL OF BACTERIOLOGY AND VIROLOGY. (2022-12-31). Journal of Bacteriology and Virology.
- SARS-CoV-2 develops partial resistance to the antiviral drug remdesivir in cell culture - News-Medical.Net. (2022-05-05). News-Medical.Net.
- Merck and Ridgeback's Investigational Oral Antiviral Molnupiravir Reduced the Risk of Hospitalization or Death by Approximately 50 Percent Compared to Placebo for Patients with Mild or Moderate COVID-19 in Positive Interim Analysis of Phase 3 Study. (2021-10-01). Merck.
- Lecture 4: Decoding Favipiravir's Efficacy in COVID-19 Trials| Aseema Mishra and Kanak Chaudhary - YouTube. (2025-05-22). YouTube.
- 9 Things You Need To Know About Molnupiravir, a New COVID-19 Pill - Yale Medicine. (2022-01-05). Yale Medicine.
- A comparative analysis of remdesivir and other repurposed antivirals against SARS‐CoV‐2. (2020-11-03). EMBO.
- Comparative Antiviral Activity of Remdesivir and Anti-HIV Nucleoside Analogs against Human Coronavirus 229E (HCoV-229E) - PMC - NIH. NIH.
- SARS-CoV-2's resistance to remdesivir in vitro - News-Medical.Net. (2021-02-14). News-Medical.Net.
- BioCryst Provides Update on Galidesivir Program - FirstWord Pharma. (2020-12-22). FirstWord Pharma.
- Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Semantic Scholar. Semantic Scholar.
- An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral. (2025-09-28). Vertex AI Search.
- Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC - NIH. (2021-12-21). NIH.
- BioCryst Completes Phase 1 Clinical Trial of Galidesivir. (2019-05-09). BioCryst.
- A Review on Remdesivir: A Possible Promising Agent for the Treatment of COVID-19 - NIH. (2020-08-06). NIH.
Sources
- 1. A comparative analysis of remdesivir and other repurposed antivirals against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 6. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 7. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on Remdesivir: A Possible Promising Agent for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. sciencedaily.com [sciencedaily.com]
- 11. mdpi.com [mdpi.com]
- 12. What is the mechanism of Molnupiravir? [synapse.patsnap.com]
- 13. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Favipiravir and COVID-19: A Simplified Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oatext.com [oatext.com]
- 16. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 18. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Comparative Antiviral Activity of Remdesivir and Anti-HIV Nucleoside Analogs against Human Coronavirus 229E (HCoV-229E) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. biopharmadive.com [biopharmadive.com]
- 25. merck.com [merck.com]
- 26. 9 Things You Need To Know About Molnupiravir, a New COVID-19 Pill | News | Yale Medicine [yalemedicine.org]
- 27. Molnupiravir for treatment of adults with mild or moderate COVID-19: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Phase 3 trial of coronavir (favipiravir) in patients with mild to moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Favipiravir found very effective against COVID-19 in clinical trials [medicaldialogues.in]
- 30. youtube.com [youtube.com]
- 31. Efficacy of favipiravir in adults with mild COVID-19: a randomized, double-blind, multicentre, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 32. firstwordpharma.com [firstwordpharma.com]
- 33. pnas.org [pnas.org]
- 34. Molecular basis of SARS-CoV-2 proofreading enzyme-mediated resistance to remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. SARS-CoV-2 and partial resistance to remdesivir | Immunopaedia [immunopaedia.org.za]
- 36. news-medical.net [news-medical.net]
- 37. news-medical.net [news-medical.net]
- 38. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Synthetic Routes for Scalability and Reproducibility
For researchers and drug development professionals, the journey from a promising molecule in a round-bottom flask to a commercially viable product is fraught with challenges. A synthetic route that performs elegantly at the milligram scale can become an economic, safety, or logistical nightmare at the kilogram or metric-ton scale. This guide provides an in-depth comparison of methodologies for validating a synthetic route, ensuring it is not only scientifically sound but also robust, reproducible, and scalable. We will explore the causality behind experimental choices, grounded in regulatory expectations and field-proven best practices.
The Twin Pillars: Understanding Scalability and Reproducibility
Before a synthetic route can be considered for large-scale production, it must be validated against the core principles of scalability and reproducibility. These concepts are distinct but deeply intertwined.
Reproducibility refers to the ability of a process to consistently deliver a product with the same quality attributes when performed by different operators, with different batches of raw materials, and on different equipment of equivalent specification.[1][2] In essence, it is the measure of a process's consistency under controlled, small-scale conditions. A lack of reproducibility is often a red flag, pointing to uncontrolled variables or a misunderstanding of the reaction mechanism.[3][4][5]
Scalability , on the other hand, is the ability of a process to maintain its performance characteristics (e.g., yield, purity, safety profile) when the batch size is increased. The challenges of scaling up are often non-linear and rooted in fundamental chemical engineering principles.[6][7] What works in a 1L flask, where heating and mixing are rapid and efficient, may fail in a 1000L reactor due to issues with:
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically with scale.[7] An exothermic reaction that is easily controlled in the lab can lead to a dangerous thermal runaway in a large reactor.[8][9]
-
Mass Transfer & Mixing: Achieving homogenous mixing of reactants, reagents, and catalysts becomes significantly more difficult in large vessels, potentially leading to localized "hot spots," changes in reaction selectivity, and the formation of new impurities.[8][10]
-
Reaction Kinetics: The time required to complete operations like reagent addition or heating/cooling is much longer at scale, which can alter the desired reaction pathway and impact product quality.[7]
A process must first be reproducible at the lab scale before its scalability can be properly assessed. An irreproducible process will only amplify its inconsistencies upon scale-up.
Strategic Approaches to Validation: From OFAT to DoE
The methodology chosen to explore and validate a process has a profound impact on the quality of information obtained and the efficiency of the development timeline.
The Limitations of the Traditional Approach: One-Factor-at-a-Time (OFAT)
The traditional OFAT method involves changing a single variable (e.g., temperature) while keeping all others constant to observe its effect on the outcome. While intuitive, this approach has significant drawbacks:
-
Inefficiency: It requires a large number of experiments to investigate multiple factors.
-
Incomplete Understanding: Crucially, OFAT cannot detect interactions between factors. For example, the optimal temperature might be dependent on the concentration of a catalyst—an interaction OFAT would miss entirely.[11]
The Modern Gold Standard: Design of Experiments (DoE)
Design of Experiments (DoE) is a statistical framework for systematically and simultaneously varying multiple input factors to understand their individual and interactive effects on key process outputs.[12][13] This approach allows scientists to efficiently map a "Design Space"—a multidimensional combination of input variables and process parameters that has been demonstrated to provide assurance of quality.[14] The advantages are numerous, leading to better process understanding in less time and with fewer experiments.[12][13]
| Feature | One-Factor-at-a-Time (OFAT) | Design of Experiments (DoE) | Causality & Advantage |
| Efficiency | Low (many experiments required) | High (maximum information from minimal runs) | DoE reduces development time and conserves expensive materials.[13] |
| Parameter Interactions | Not detected | Quantitatively identified and modeled | Understanding interactions is critical for defining a robust process that can tolerate minor variations.[11] |
| Process Understanding | Limited and often anecdotal | Deep and predictive | DoE provides a mathematical model linking parameters to outcomes, enabling true Quality by Design (QbD). |
| Robustness Assessment | Poor | Excellent | DoE naturally explores the process boundaries to identify regions of consistent performance. |
| Resource Utilization | High (time, materials, personnel) | Low to Moderate | Fewer, more information-rich experiments lead to significant cost savings. |
The Regulatory & Quality by Design (QbD) Framework
Modern process validation is guided by a lifecycle approach, as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[15][16][17] This framework moves away from validating a fixed process to understanding the process itself.
The FDA's "Process Validation: General Principles and Practices" guidance outlines a three-stage lifecycle:[18][19]
-
Stage 1: Process Design: The commercial manufacturing process is defined based on knowledge gained through development and scale-up activities. This is where DoE is most powerful.
-
Stage 2: Process Qualification: The process design is evaluated to determine if it is capable of reproducible commercial manufacturing.
-
Stage 3: Continued Process Verification: Ongoing assurance is gained during routine production that the process remains in a state of control.
Caption: A diagram of the three-stage process validation lifecycle.
Key Performance Indicators (KPIs) for Route Selection
When comparing potential synthetic routes, a holistic assessment using quantitative metrics is essential. The "SELECT" principles (Safety, Environmental, Legal, Economics, Control, Throughput) provide a robust qualitative framework, while green chemistry metrics offer a quantitative comparison.[25]
| Key Performance Indicator (KPI) | Route A (Conventional) | Route B (Improved) | Definition & Significance |
| Overall Yield (%) | 55% | 78% | The percentage of theoretical product obtained. Directly impacts cost and throughput.[26] |
| Number of Steps | 9 | 6 | Fewer steps reduce cycle time, complexity, cost, and potential for yield loss. |
| Process Mass Intensity (PMI) | 200 | 50 | PMI = (Total Mass In) / (Mass of Product). A key green chemistry metric; a lower PMI indicates less waste.[25][27] |
| Atom Economy (%) | 35% | 65% | AE = (MW of Product) / (Sum of MW of Reactants). Measures the efficiency of reactant atom conversion into the final product.[25] |
| E-Factor | 199 | 49 | E-Factor = (Total Waste in kg) / (Product in kg). A simple and powerful measure of the total waste generated.[25] |
| Estimated Cost of Goods ($/kg) | $1500 | $650 | A projection of the raw material, solvent, and processing costs for the final API. |
Experimental Protocol: A DoE-Based Validation Workflow
This protocol outlines a systematic approach to validating a critical reaction step using DoE and PAT.
Objective: To identify the Critical Process Parameters (CPPs) for the formation of "Product X" and define a robust Design Space ensuring yield > 85% and purity > 99.0%.
Caption: A workflow for DoE-based process validation.
Methodology:
-
Risk Assessment and Parameter Identification:
-
Conduct a risk assessment using a fishbone (Ishikawa) diagram or Failure Mode and Effects Analysis (FMEA) to brainstorm all potential variables that could impact the reaction's yield and purity.[28]
-
Identified potential CPPs: Reaction Temperature, Reagent B Equivalents, Catalyst Loading, and Reaction Time.
-
-
Screening Design (Optional but Recommended):
-
If many factors are present, perform a screening design (e.g., a fractional factorial DoE) to efficiently identify the factors with the most significant impact, following the Pareto principle.[14]
-
-
Optimization Design (Response Surface Methodology):
-
Design: Set up a Central Composite Design (CCD) or Box-Behnken Design to explore the effects of the critical factors. For this example, we will vary Temperature (40-60°C), Reagent B (1.1-1.5 eq.), and Catalyst Loading (0.5-1.5 mol%).
-
Execution: Run the matrix of ~15-20 experiments in a controlled laboratory reactor. Each experiment represents a unique combination of the factor settings.
-
Responses: For each experiment, quantify the responses: Yield (by HPLC assay) and Purity (by HPLC peak area %).
-
-
In-Situ Monitoring with Process Analytical Technology (PAT):
-
Equip the reactor with an in-situ FTIR or Raman probe.
-
Collect spectra every 2 minutes throughout each DoE run.
-
Causality: This provides real-time kinetic data, allowing for a much deeper understanding of how each factor combination affects reaction rate and the formation of intermediates or byproducts. This data is invaluable for identifying the true reaction endpoint and preventing unnecessary heating or side reactions.[20][23]
-
-
Statistical Analysis and Model Generation:
-
Input the experimental results (factors and responses) into statistical software (e.g., JMP, Minitab, Design-Expert).[14]
-
Use Analysis of Variance (ANOVA) to determine the statistical significance of each factor and any interactions.[14][29]
-
Generate a mathematical model (e.g., a quadratic equation) that describes the relationship between the factors and the responses.
-
-
Defining the Design Space and Control Strategy:
-
Use the model to generate contour plots, which visually represent the Design Space where the desired outcomes (Yield > 85%, Purity > 99.0%) are consistently achieved.
-
The Control Strategy is the set of controls, derived from this understanding, that ensures the process remains within the validated Design Space.[30] This includes setting specific ranges for the now-confirmed CPPs.
-
-
Verification and Confirmation:
-
Select a setpoint within the optimal region of the Design Space (e.g., 52°C, 1.3 eq. Reagent B, 1.0 mol% catalyst).
-
Conduct 3-5 confirmation runs at this single setpoint to demonstrate the model's predictive accuracy and the process's reproducibility.[]
-
Conclusion
The validation of a synthetic route for scalability and reproducibility is a non-negotiable, data-driven phase of drug development. Moving beyond the limitations of traditional OFAT analysis and embracing a systematic, risk-based approach using modern tools like Design of Experiments and Process Analytical Technology is paramount. This methodology, grounded in the regulatory principles of Quality by Design, does not just validate a single set of conditions; it builds a deep and predictive understanding of the process. This understanding is the ultimate currency for de-risking scale-up, ensuring manufacturing consistency, and accelerating the delivery of safe, effective, and high-quality medicines to patients.
References
-
Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [Link]
-
U.S. Food and Drug Administration. Process Validation: General Principles and Practices. [Link]
-
ACS Publications. Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. [Link]
-
Wikipedia. Process analytical technology. [Link]
-
National Institutes of Health (NIH). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. [Link]
-
Federal Register. Guidance for Industry on Process Validation: General Principles and Practices; Availability. [Link]
-
AmpleLogic. Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025. [Link]
-
Mettler Toledo. Design of Experiments (DoE) Studies | Definition, Methods & Uses. [Link]
-
NorthEast BioLab. FDA Guidance On Process Validation General Principles and Practices. [Link]
-
Scribd. Process Validation General Principles and Practices. [Link]
-
Mettler Toledo. Design of Experiments (DoE) Studies. [Link]
-
U.S. Food and Drug Administration. Process Validation: General Principles and Practices. [Link]
-
Shandong Look Chemical. Problems needing attention in synthesis process scaling up. [Link]
-
Syngene International Ltd. Design of an Experiment (DoE) - An efficient tool for process optimization. [Link]
-
Interchim. WHITE PAPER - Streamlining Chemical Synthesis DoE for Successful Process Development. [Link]
-
ACS Publications. Challenges of scaling up chemical processes (based on real life experiences). [Link]
-
ACS GCI Pharmaceutical Roundtable. Reactive Hazards in Scaling Up: Case Study and Exercise. [Link]
-
Re:Build Optimation. The Ultimate Chemical Manufacturing Scale-Up Checklist. [Link]
-
Agidens. Statistical tools for process validation. [Link]
-
EPIC Systems Group. 8 Key Challenges To Pilot Plant Scale-Up. [Link]
-
Blazingprojects. Investigation of Industrial Scale-Up Processes for Chemical Reactions. [Link]
-
ResearchGate. Reproducibility in chemistry research. [Link]
-
ResearchGate. Scale‐Up of Chemical Reactions. [Link]
-
European Medicines Agency (EMA). Guideline on process validation for finished products - information and data to be provided in regulatory submissions. [Link]
-
ChemistryViews. Reproducibility in Chemical Research. [Link]
-
Prime Scholars. How to deal with scale-up challenges of Chemistry?. [Link]
-
Enago Academy. Can Reproducibility in Chemical Research be Fixed?. [Link]
-
EDP Sciences. Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]
-
Pharmuni. Statistical Tools in Process Validation. [Link]
-
CPI. 6 key challenges when scaling up sustainable chemical processes. [Link]
-
ResearchGate. Key Metrics to Inform Chemical Synthesis Route Design. [Link]
-
Pharmuni. Process Validation in Pharmaceuticals (2026 Guide). [Link]
-
Pure Synth. Key Metrics for Monitoring Quality in Chemical Synthesis. [Link]
-
University of Birmingham. Scale-up of Fast Chemical Reactions in High Intensity In-Line Mixers - Case : Hearn. [Link]
-
YouTube. Repeatability and Reproducibility in Analytical Chemistry. [Link]
-
PubMed. Reproducibility in chemistry research. [Link]
-
ICH. ICH Harmonised Tripartite Guideline: Pharmaceutical Development Q8(R2). [Link]
-
Research and Markets. Statistical Methods for Process Validation (Recorded). [Link]
-
ResearchGate. STATISTICS IN VALIDATION. [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]
-
KPI Depot. Chemicals KPIs & Benchmarks. [Link]
-
Automatic Control, Linköping University. Key performance indicators for production - Examples from chemical industry. [Link]
-
YouTube. Process Validation and ICH Q7. [Link]
-
YouTube. Route Scouting for Kilogram-Scale Manufacturing of API's - Dr Martin Strack. [Link]
-
Eschbach. KPI Dashboards for the Chemical Industry: Key Metrics for Success. [Link]
-
ChemRxiv. Making Better Decisions During Synthetic Route Design: Leveraging Prediction to Achieve Greenness-by-Design. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reproducibility in chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reproducibility in Chemical Research - ChemistryViews [chemistryviews.org]
- 4. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 5. youtube.com [youtube.com]
- 6. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 7. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 8. sdlookchem.com [sdlookchem.com]
- 9. Reactive Hazards in Scaling Up: Case Study and Exercise – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. blazingprojects.com [blazingprojects.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mt.com [mt.com]
- 13. mt.com [mt.com]
- 14. Design of Experiment (DoE) - An efficient tool for process optimization - Syngene International Ltd [syngeneintl.com]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. Process Validation in Pharmaceuticals (2026 Guide) [pharmuni.com]
- 18. Federal Register :: Guidance for Industry on Process Validation: General Principles and Practices; Availability [federalregister.gov]
- 19. scribd.com [scribd.com]
- 20. longdom.org [longdom.org]
- 21. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 22. Process analytical technology - Wikipedia [en.wikipedia.org]
- 23. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmanow.live [pharmanow.live]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Chemicals KPIs & Benchmarks [kpidepot.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 30. database.ich.org [database.ich.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine
For researchers engaged in the synthesis and application of complex nucleoside analogs, ensuring safety and regulatory compliance extends beyond the benchtop; it is a critical component of the entire research lifecycle. The compound 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine, a halogenated and benzoylated purine derivative, requires meticulous handling not only during its use but, just as importantly, during its disposal.[1][2] Due to its classification as a purine nucleoside analog, it may possess significant biological activity, including potential antitumor properties that rely on mechanisms like the inhibition of DNA synthesis and apoptosis induction.[1][2][3]
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound and its associated waste streams. The procedures outlined here are grounded in established principles of laboratory safety and hazardous waste management, designed to protect laboratory personnel, the wider community, and the environment.
Hazard Assessment and Characterization
The first and most critical step in any disposal procedure is a thorough understanding of the chemical's hazards. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its likely hazard profile from its structural components:
-
Chlorinated Purine Core: The 6-chloro-purine structure is a common feature in biologically active compounds. Halogenated organic compounds are often subject to strict disposal regulations. Related dichlorinated purine analogs are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[4]
-
Nucleoside Analog: As a modified nucleoside, this compound is designed to interact with biological systems and should be presumed to be biologically active and potentially cytotoxic.[3]
-
Benzoyl Protecting Groups: These groups make the molecule large and relatively non-volatile as a solid, but they contribute to the overall chemical waste stream, particularly during deprotection or workup steps which may involve organic solvents.[5]
Given these characteristics, This compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][7]
Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure a barrier between you and the potential hazard. The required PPE is dictated by the precautionary principle of assuming moderate to high toxicity.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or aerosolization of the solid powder. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | Provides a chemical-resistant barrier to prevent dermal absorption. Check manufacturer compatibility charts. |
| Body Protection | Standard flame-resistant laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Not typically required for handling small quantities of the solid in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if there is a risk of aerosolization. | The compound is a non-volatile solid, minimizing inhalation risk under standard handling conditions. |
Waste Segregation and Containment Protocol
Proper segregation is fundamental to safe chemical waste management, preventing dangerous reactions and ensuring correct disposal pathways.[6]
Step 1: Designate a Waste Container
Select a container that is chemically compatible with the waste. For this compound and associated rinsate, use a clearly labeled, sealable container.
-
For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid.
-
For Liquid Waste (Contaminated Solvents/Rinsate): Use a designated solvent waste container, ensuring compatibility. Chlorinated waste should often be segregated from non-halogenated solvent waste; consult your institution's EHS guidelines.
Step 2: Labeling the Waste Container
Proper labeling is a regulatory requirement and crucial for safety.[8] The label must be affixed to the container before any waste is added and must include:
-
The words "Hazardous Waste" .[8]
-
The full chemical name: "this compound" .
-
An accurate list of all contents, including any solvents.
-
The approximate percentage of each component.
-
Appropriate hazard warnings or pictograms (e.g., "Acute Toxicity," "Health Hazard").[8][9]
Step 3: Accumulating Waste
-
Solid Waste: Carefully transfer the solid compound into the designated solid waste container using a dedicated spatula or powder funnel. This should be done in a chemical fume hood to contain any fine particles. Contaminated items like weigh boats, gloves, and paper towels should be double-bagged, sealed, labeled, and placed in the solid chemical waste stream.[9]
-
Liquid Waste (Decontamination Rinsate): Any solvent used to decontaminate glassware or work surfaces (see Section 4) must be collected in the designated liquid hazardous waste container.
-
Keep Containers Closed: Waste containers must remain sealed with a proper lid at all times, except when actively adding waste.[7]
Decontamination of Labware and Surfaces
All equipment and surfaces that have come into contact with the compound must be thoroughly decontaminated.
Step-by-Step Decontamination Procedure:
-
Initial Rinse: Rinse all contaminated glassware (beakers, flasks, funnels) three times with a small amount of a suitable organic solvent in which the compound is soluble (e.g., methanol, dichloromethane).
-
Collect Rinsate: Every drop of this rinsate is considered hazardous waste and must be collected in your labeled liquid waste container.
-
Secondary Wash: After the solvent rinse, wash the glassware with soap and water as usual.
-
Surface Cleaning: Wipe down the work surface (fume hood sash, benchtop) with a cloth dampened with the same solvent used for rinsing, followed by a standard laboratory cleaning agent. The used cloth/towel is also considered solid hazardous waste.
Storage and Final Disposal
The final stage involves the safe temporary storage and ultimate handoff of the waste to trained professionals.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[7][8] This area must be at or near the point of generation and under the control of laboratory personnel.[6] The SAA should have secondary containment (e.g., a spill tray) to capture any potential leaks.[9]
-
Arrange for Pickup: Once the container is full or the project is complete, contact your institution’s Environmental Health & Safety (EHS) department or designated hazardous waste contractor to schedule a pickup. Do not allow waste to accumulate for extended periods.[7]
-
Disposal Method: The likely disposal method for this type of chlorinated, biologically active compound is high-temperature incineration at a licensed hazardous waste facility. This process is necessary to ensure the complete destruction of the molecule, preventing its release into the environment.
The following diagram illustrates the decision-making workflow for handling and disposing of this chemical waste.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine | C16H16Cl2N4O7 | CID 10253027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
Navigating the Safe Handling of a Novel Purine Analog: A Guide to Personal Protective Equipment for 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine
For researchers and drug development professionals at the forefront of oncological innovation, the synthesis and application of novel purine nucleoside analogs represent a significant avenue of exploration.[1][2][3][4] Compounds such as 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine hold promise, with similar analogs demonstrating broad antitumor activity through mechanisms like the inhibition of DNA synthesis and induction of apoptosis.[1][2][3][4] However, with great potential comes the critical responsibility of ensuring the safety of the scientists handling these potent molecules.
Hazard Identification and Risk Mitigation
Given its classification as a purine nucleoside analog with potential biological activity, this compound should be treated as potentially hazardous.[5] The primary routes of exposure to be controlled are inhalation of airborne particulates, dermal contact, and eye contact. The benzoyl groups may also introduce hazards associated with benzoyl compounds, which can include skin and eye irritation.[6][7] Furthermore, as a chlorinated organic molecule, specific disposal procedures are mandatory to prevent environmental contamination.[8][9][10][11]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to create a robust barrier between the researcher and the chemical.[12] The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards. | Protects eyes from splashes of solvents used to dissolve the compound.[9] |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing. | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is a mandatory practice. | Provides a barrier against dermal absorption. Double-gloving minimizes the risk of exposure in case of a breach in the outer glove.[5] |
| Body Protection | Laboratory Coat | A full-length, long-sleeved lab coat is required. | Protects skin and personal clothing from contamination.[9] |
| Chemical-Resistant Apron | Recommended when working with significant quantities or when there is an elevated risk of splashes. | Offers an additional layer of protection against spills. | |
| Respiratory Protection | Certified Chemical Fume Hood | All weighing and handling of the solid compound and its solutions must be performed within a certified and properly functioning chemical fume hood. | Prevents the inhalation of airborne particles of the potent compound.[5][9] |
| Respirator | In the absence of a fume hood or in the case of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Provides respiratory protection in situations with potential airborne exposure.[6][7] |
Step-by-Step Handling and Disposal Workflow
Adherence to a strict, methodical workflow is paramount to ensuring safety and procedural integrity. The following diagram illustrates the critical steps for handling this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling and Disposal.
Operational Plan:
-
Preparation:
-
Before entering the laboratory, ensure all necessary PPE is available and in good condition.
-
Don the prescribed PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Carefully weigh the solid this compound within the fume hood.
-
Dissolve the compound in a suitable solvent, always adding the solid to the solvent slowly.
-
-
Experimental Handling:
-
Conduct all experimental procedures involving the compound within the fume hood.
-
Use appropriate glassware and transfer solutions carefully to avoid splashes and aerosols.
-
-
Cleanup and Decontamination:
-
Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Disposal Plan:
As a chlorinated organic compound, all waste generated from handling this compound must be disposed of as halogenated organic waste .[8][9][10][11]
-
Liquid Waste: Collect all solutions containing the compound in a designated, clearly labeled "Halogenated Organic Waste" container.[9] This container must be kept closed when not in use and stored in a secondary containment vessel.[8][10]
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a sealed bag and disposed of in the designated solid halogenated waste stream.
-
Never dispose of this compound or its solutions down the drain.[9]
-
Do not mix halogenated waste with non-halogenated waste streams.[8][10]
The Logic of Layered Protection
The principle of layered protection is fundamental to mitigating risk in a laboratory setting. Each piece of PPE serves a specific function, and their combined use creates a comprehensive safety system.
Caption: Layers of Protection for the Researcher.
By adhering to these rigorous safety protocols, researchers can confidently work with novel compounds like this compound, advancing scientific discovery while prioritizing personal and environmental safety.
References
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Hazardous waste segregation. (n.d.).
- BenchChem. (2025). Personal protective equipment for handling Benzoylthymine.
- New Jersey Department of Health. (n.d.). Benzoyl peroxide - Hazardous Substance Fact Sheet.
- BERRY & ASSOCIATES/ICON ISOTOPES. (2016, September 8). Safety Data Sheet 6-Chloro-9-(β-D-2-deoxyribofuranosyl)purine.
- University of Georgia Office of Research. (n.d.). Benzoylperoxide-94-36-0.docx.
- Guidance on Storage and Handling of Chlorin
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- Safety Storage Systems. (n.d.). Safely Working with Chemicals: PPE Essentials.
- MPN Forum. (n.d.). This compound.
- This compound. (n.d.).
- PubChem. (n.d.). 6-chloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purine.
- TBE Tick-borne encephalitis. (n.d.). 6-Methyl-9-(2-β-C-methyl-2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)purine.
- PubChem. (n.d.). 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine.
- Olin Chlor Alkali. (n.d.). chlorinated solvents - product stewardship manual.
- Guidance on Storage and Handling of Chlorin
- National Institutes of Health. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells.
- The Chlorine Institute. (n.d.). Webinar | Chlorine Personal Protective Equipment (PPE).
- Celgene Patient Support. (n.d.). 6-Chloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine.
- HiberGene. (n.d.). This compound.
- dphhs. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals.
Sources
- 1. This compound | MPN Forum [mpnforum.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 6-Methyl-9-(2-β-C-methyl-2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)purine | TBE Tick-borne encephalitis [tbe-info.com]
- 4. 6-Chloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine | Celgene Patient Support [celgenepatientsupport.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nj.gov [nj.gov]
- 7. research.uga.edu [research.uga.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. PPE and Safety for Chemical Handling [acsmaterial.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
